1,2-Dibromohexafluoropropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1,2-dibromo-1,1,2,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br2F6/c4-1(6,2(5,7)8)3(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTULQNFKNLFOHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Br)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880143 | |
| Record name | 1,2-Dibromohexafluoropropane | |
| Source | EPA DSSTox | |
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Molecular Weight |
309.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661-95-0 | |
| Record name | 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=661-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,2-dibromo-1,1,2,3,3,3-hexafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,2-dibromo-1,1,2,3,3,3-hexafluoro- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dibromohexafluoropropane | |
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| Record name | 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2-Dibromohexafluoropropane from Hexafluoropropene
This guide provides a comprehensive technical overview for the synthesis of 1,2-dibromohexafluoropropane, a valuable fluorinated building block, from hexafluoropropene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the reaction mechanism, provides a detailed experimental protocol, outlines critical safety considerations, and discusses analytical techniques for product characterization. The content is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the synthesis.
Introduction and Strategic Importance
This compound (C₃Br₂F₆) is a halogenated propane derivative with significant applications in organic synthesis.[1][2] Its utility stems from the presence of both bromine and fluorine atoms, which impart unique chemical properties and reactivity. This compound serves as a precursor for the introduction of fluorinated moieties into more complex molecules, a strategy of increasing importance in the development of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of this compound via the direct bromination of hexafluoropropene is a common and efficient method for its preparation.[3][4]
Unraveling the Reaction Mechanism: A Tale of Two Pathways
The addition of bromine to an alkene is a classic organic transformation. However, the presence of six electron-withdrawing fluorine atoms on the propylene backbone of hexafluoropropene introduces nuances to the reaction mechanism that are critical for a practitioner to understand. Two primary mechanistic pathways can be considered: electrophilic addition and free-radical addition.
The Electrophilic Addition Pathway
In a typical electrophilic addition of bromine to an alkene, the electron-rich π-bond of the double bond attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate.[5][6][7] This is followed by the backside attack of a bromide ion to open the three-membered ring, resulting in the anti-addition of the two bromine atoms.[5][8]
While this pathway is common for many alkenes, the strong inductive effect of the fluorine atoms in hexafluoropropene deactivates the double bond towards electrophilic attack. However, under appropriate conditions, this pathway can still be operative.
The Free-Radical Addition Pathway
The presence of fluorine atoms can also facilitate a free-radical addition mechanism, particularly when the reaction is initiated by light (photobromination) or radical initiators.[3][9] In this pathway, a bromine radical (Br•) is generated, which then adds to the hexafluoropropene double bond to form a stable, fluorinated carbon-centered radical. This radical then reacts with a molecule of bromine to yield the final product and another bromine radical, propagating the chain reaction.
Given that the synthesis can be initiated by light, a free-radical component to the mechanism is highly probable.[3] It is plausible that both electrophilic and free-radical pathways may occur concurrently, with the predominant mechanism being influenced by the specific reaction conditions, such as the presence of light, temperature, and impurities.
A Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound from hexafluoropropene. This protocol is designed to be self-validating by incorporating in-process checks and purification steps to ensure a high-purity final product.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| Hexafluoropropene (HFP) | ≥99% | Aldrich (295388) |
| Bromine (Br₂) | ≥99.5% | Sigma-Aldrich |
| This compound | (for initiation) | ChemicalBook (CB8347781) |
| Stirred tank reactor | Enameled or glass | Standard laboratory supplier |
| Gas inlet tube | Standard laboratory supplier | |
| Condenser | Standard laboratory supplier | |
| Light source | White light | Standard laboratory supplier |
| Magnetic stirrer | Standard laboratory supplier | |
| Schlenk line | Standard laboratory supplier | |
| NMR tubes | Standard laboratory supplier | |
| GC-MS vials | Standard laboratory supplier |
Step-by-Step Synthesis Procedure
-
Reactor Setup: In a well-ventilated fume hood, assemble a clean and dry enameled or glass stirred tank reactor equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a port for liquid addition. The reactor should be shielded from ambient light if photolytic initiation is not desired initially.
-
Initial Charge: Charge the reactor with liquid elemental bromine. For every mole of hexafluoropropene to be reacted, approximately 1.1 moles of bromine should be used.
-
Initiation: To facilitate a smooth start to the reaction, add a small amount (1-10% by weight relative to the bromine) of this compound to the reactor.[3] This serves to initiate the reaction.
-
Introduction of Hexafluoropropene: Begin stirring the bromine solution. Slowly bubble gaseous hexafluoropropene through the gas inlet tube into the liquid bromine. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature between room temperature and 70°C.[3] If using liquid hexafluoropropene, it should be added dropwise.
-
Photolytic Promotion (Optional but Recommended): To enhance the reaction rate, the reactor can be illuminated with a white light source.[3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by the disappearance of the characteristic red-brown color of elemental bromine.[3] The reaction is complete when the solution becomes colorless or pale yellow.
-
Work-up and Purification:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Transfer the crude product to a separatory funnel and wash with a 5% aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
The crude product can be purified by fractional distillation to yield pure this compound (boiling point: 73°C).[4]
-
Reaction Workflow Diagram
Caption: Synthesis workflow for this compound.
Safety: A Paramount Consideration
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
Hexafluoropropene (HFP): HFP is a gas that is supplied in pressurized containers.[10] It is crucial to handle the cylinder securely and to work in a well-ventilated area.[10][11][12] Inhalation of HFP can cause dizziness and other health effects.[10] Contact with the liquid form can cause frostbite.[10] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Bromine (Br₂): Bromine is a highly corrosive and toxic substance. It can cause severe burns upon skin contact and is harmful if inhaled. All manipulations involving bromine must be conducted in a fume hood.[13]
-
Reaction Exotherm: The reaction is exothermic. The rate of addition of hexafluoropropene should be carefully controlled to prevent a runaway reaction.
-
Waste Disposal: All waste materials, including residual bromine and halogenated organic compounds, must be disposed of in accordance with institutional and local regulations.
Product Characterization: Ensuring Purity and Identity
The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is a powerful technique for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of this compound will show distinct signals for the different fluorine environments, and the coupling patterns will provide valuable structural information.
-
¹³C NMR: The ¹³C NMR spectrum will confirm the presence of the three carbon atoms in the propane backbone and their chemical environments.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for assessing the purity of the product and identifying any byproducts.[14] The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern, including the isotopic signature of the two bromine atoms.
-
Elemental Analysis: Quantitative analysis for carbon and fluorine can provide further confirmation of the empirical formula of the product.[3]
Conclusion
The synthesis of this compound from hexafluoropropene is a robust and scalable process. A thorough understanding of the potential reaction mechanisms, coupled with a meticulous experimental approach and a strong emphasis on safety, will enable researchers to successfully prepare this valuable fluorinated building block for their synthetic endeavors. The analytical techniques outlined in this guide provide the necessary tools to ensure the quality and identity of the final product, which is a critical aspect of scientific integrity in research and development.
References
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- Halogen addition reaction - Wikipedia.
- Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.2 Bromination of Lewatit LK2621 with Br2.
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- FREE RADICAL SUBSTITUTION VS ELECTROPHILIC ADDITION - YouTube. (2021-03-05).
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physical properties of 1,2-Dibromohexafluoropropane
An In-Depth Technical Guide to the Physical Properties of 1,2-Dibromohexafluoropropane
Introduction
This compound (C₃Br₂F₆) is a halogenated organic compound characterized by a propane backbone heavily substituted with both bromine and fluorine atoms. This unique molecular structure imparts a combination of high density, chemical stability, and a relatively high boiling point for a short-chain alkane[1]. As a colorless liquid at room temperature, its distinct physical properties make it a subject of interest in specialized chemical synthesis and as a potential solvent in industrial processes[1][2].
This guide offers a comprehensive exploration of the core , providing researchers, scientists, and drug development professionals with the technical data and contextual insights necessary for its application. The information presented is grounded in authoritative data sources to ensure scientific integrity and practical relevance.
Molecular and Chemical Identity
The foundational identity of a chemical compound is established by its formula, structure, and universally recognized identifiers. These elements are crucial for unambiguous sourcing, regulatory compliance, and theoretical modeling.
| Identifier | Value | Source |
| CAS Number | 661-95-0 | [3][4] |
| Molecular Formula | C₃Br₂F₆ | [1][3][5] |
| Molecular Weight | 309.83 g/mol | [3][5][6] |
| IUPAC Name | 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane | [3][6] |
| Synonyms | Hexafluoropropene Dibromide, 1,2-Dibromoperfluoropropane | [1][4] |
| InChI Key | KTULQNFKNLFOHL-UHFFFAOYSA-N | [3][4] |
Below is a two-dimensional representation of the molecular structure of this compound, illustrating the connectivity of its constituent atoms.
Caption: 2D structure of this compound.
Core Physical and Thermodynamic Properties
The physical behavior of this compound under various conditions is dictated by the properties summarized below. The presence of heavy bromine atoms and electronegative fluorine atoms significantly enhances intermolecular forces, resulting in a high density and boiling point compared to non-halogenated analogs[1].
| Property | Value | Conditions | Source |
| Physical State | Liquid | Room Temperature | [1][7] |
| Appearance | Colorless | [1][7][8] | |
| Boiling Point | 72.5 - 73 °C (345.65 - 346.15 K) | Atmospheric Pressure | [4][9][10] |
| Melting Point | -95 °C to -94.4 °C (178.15 K to 178.75 K) | [4][7][9] | |
| Density | 2.169 g/cm³ | 20 °C | [4][9] |
| Refractive Index | 1.3591 - 1.3605 | 20 °C | [4][9] |
| Vapor Pressure | 2.5 psig (≈ 17.2 kPa) | 25 °C | [9] |
| Flash Point | 71 - 72 °C | [4][11] | |
| Water Solubility | No information available | [8] |
The high density of this compound is a direct consequence of its high molecular weight, with bromine atoms contributing significantly to its mass. Its status as a colorless liquid with low volatility at standard temperatures makes it suitable for handling in typical laboratory settings, provided appropriate ventilation is used[1].
Experimental Protocol: Determination of Refractive Index
The refractive index is a fundamental physical property used to identify and assess the purity of liquid substances. The causality behind this protocol is ensuring a precise, temperature-controlled measurement, as the refractive index is sensitive to thermal fluctuations.
Objective: To accurately measure the refractive index of this compound using a standard Abbe refractometer.
Methodology:
-
Calibration: Turn on the refractometer and the circulating water bath set to 20.0 °C. Calibrate the instrument using a standard reference liquid with a known refractive index, such as distilled water.
-
Sample Preparation: Ensure the sample of this compound is free of any particulate matter or immiscible contaminants.
-
Application: Open the prism assembly of the refractometer. Using a clean pipette, place 2-3 drops of the sample onto the surface of the lower prism.
-
Measurement: Close the prism assembly firmly. Allow 1-2 minutes for the sample to reach thermal equilibrium with the prisms.
-
Reading: Look through the eyepiece and adjust the control knob until the light and dark fields converge into a sharp, single line. Adjust the compensator to eliminate any color fringe.
-
Data Recording: Read the refractive index value from the instrument's scale. Record this value along with the measurement temperature (20.0 °C).
-
Cleaning: Thoroughly clean the prism surfaces with a soft tissue moistened with an appropriate solvent (e.g., isopropanol), followed by a dry, clean tissue.
The following diagram illustrates the workflow for this experimental procedure.
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A Spectroscopic Guide to 1,2-Dibromohexafluoropropane: Elucidating Molecular Structure
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 1,2-Dibromohexafluoropropane (C₃Br₂F₆), a halogenated propane of significant interest in specialized chemical synthesis. We delve into the core analytical techniques essential for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is structured to offer researchers, scientists, and drug development professionals both a theoretical foundation and practical insights into the causality behind experimental choices. While direct access to the full, authenticated spectral data for this compound from subscription-based databases like SpectraBase and the NIST spectral library is not publicly available, this guide establishes the complete analytical workflow. To illustrate the principles of data interpretation, we will utilize publicly available spectral data for the analogous compound, 1,2-dibromopropane, as a proxy where necessary, clearly indicating its exemplary role.
Introduction: The Molecular Profile of this compound
This compound (CAS No. 661-95-0) is a dense, colorless liquid with the chemical formula C₃Br₂F₆ and a molecular weight of approximately 309.83 g/mol .[1][2] Its structure, featuring a propane backbone heavily substituted with both fluorine and bromine atoms, imparts unique chemical properties utilized in specialized solvent applications and as a synthetic intermediate.[2] The presence of a chiral center at the C-2 position further complicates its structural analysis, making a multi-faceted spectroscopic approach essential for unambiguous characterization.
The strategic application of NMR, IR, and Mass Spectrometry allows for a detailed interrogation of the molecule's atomic connectivity, functional groups, and fragmentation behavior. This guide will walk through the principles, experimental protocols, and data interpretation for each technique as it applies to this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For a fluorinated compound like this compound, both ¹⁹F and ¹³C NMR are indispensable.
The Power of ¹⁹F NMR in Fluorine Chemistry
Fluorine-19 is an ideal nucleus for NMR analysis due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity comparable to that of proton (¹H) NMR.[3][4] Furthermore, the ¹⁹F chemical shift range is exceptionally wide (spanning over 800 ppm), which minimizes signal overlap and makes it highly sensitive to subtle changes in the local electronic environment.[4][5]
Experimental Protocol: Acquiring High-Resolution ¹⁹F NMR Spectra
A robust protocol ensures the acquisition of high-quality, reproducible data. The following steps outline a standard procedure for obtaining a ¹⁹F NMR spectrum.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The solvent provides a field-frequency lock for the spectrometer.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Set the spectral width to encompass the expected range for fluorinated organic compounds (e.g., -50 to -250 ppm is a common starting point).[4]
-
The transmitter offset should be centered within the expected chemical shift range.
-
Use a 30-45° pulse angle to ensure adequate signal without saturating the spins.
-
Set a relaxation delay (d1) of 1-2 seconds. For quantitative analysis, this should be increased to at least 5 times the longest T₁ relaxation time of the fluorine nuclei.[3]
-
Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.
-
For clarity, a proton-decoupled experiment is typically performed to remove ¹H-¹⁹F couplings.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum. While CFCl₃ (0 ppm) is the traditional standard, it is often more practical to use an internal or external secondary standard with a known chemical shift.[6]
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
Caption: Workflow for NMR Data Acquisition and Processing.
Predicted ¹⁹F and ¹³C NMR Data for this compound
While the experimental spectra are not publicly available, we can predict the expected signals based on the molecular structure: CF₃-CFBr-CF₂Br.
-
¹⁹F NMR: The structure contains three distinct fluorine environments:
-
The -CF₃ group.
-
The -CFBr- group.
-
The -CF₂Br group. Therefore, three main signals are expected. Each signal will be split into complex multiplets due to geminal (²JFF) and vicinal (³JFF) couplings between these non-equivalent fluorine nuclei. The -CF₃ signal would likely appear as a doublet of doublets, the -CFBr- as a complex multiplet (quartet of triplets), and the -CF₂Br as a doublet of quartets.
-
-
¹³C NMR: The molecule has three carbon atoms in unique chemical environments.
-
C-1: Attached to two fluorines and one bromine (-CF₂Br).
-
C-2: Attached to one fluorine, one bromine, and two other carbons (-CFBr-).
-
C-3: Attached to three fluorines (-CF₃). Three signals are expected in the proton-decoupled ¹³C NMR spectrum. Due to the strong electronegativity of the attached halogens, these signals would appear significantly downfield. Furthermore, each carbon signal will be split into multiplets due to one-bond (¹JCF) and two-bond (²JCF) couplings with fluorine atoms. For instance, the C-3 signal (-CF₃) would appear as a quartet, C-1 (-CF₂Br) as a triplet, and C-2 (-CFBr-) as a doublet.
-
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity (due to JCF) |
|---|---|---|
| ¹³C-1 (-CF₂Br) | 90 - 120 | Triplet |
| ¹³C-2 (-CFBr-) | 90 - 120 | Doublet |
| ¹³C-3 (-CF₃) | 115 - 130 | Quartet |
| ¹⁹F (-CF₂Br) | -60 to -80 | Doublet of Quartets |
| ¹⁹F (-CFBr-) | -140 to -170 | Quartet of Triplets |
| ¹⁹F (-CF₃) | -70 to -85 | Doublet of Doublets |
Note: Chemical shift ranges are estimates based on typical values for similar structural motifs.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the presence of specific bonds and functional groups. For this compound, the key absorptions will be from C-F and C-Br bond vibrations.
Experimental Protocol: Neat Liquid Sample Analysis
As this compound is a liquid at room temperature, the simplest method is to acquire the spectrum of a neat (undiluted) thin film.
-
Prepare the Salt Plates: Use two polished salt plates (e.g., NaCl or KBr). Ensure they are clean and dry by wiping them with a tissue soaked in a volatile solvent like acetone or methylene chloride.
-
Apply the Sample: Place a single drop of the liquid sample onto the center of one plate.
-
Create the Film: Place the second plate on top and gently press to spread the liquid into a thin, uniform film between the plates.
-
Acquire Spectrum: Place the sandwiched plates into the sample holder of the FT-IR spectrometer.
-
Run Background: First, run a background scan with nothing in the sample compartment to account for atmospheric CO₂ and H₂O.
-
Run Sample: Run the sample scan. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent and return them to a desiccator for storage.
Interpreting the IR Spectrum
The IR spectrum of a haloalkane is dominated by absorptions in the "fingerprint region" (< 1500 cm⁻¹). For this compound, the key expected absorptions are:
-
C-F Stretching: Strong, intense absorption bands are expected in the region of 1100-1400 cm⁻¹ . The sheer number of C-F bonds will likely result in a series of very strong, broad peaks in this area.
-
C-Br Stretching: Absorptions due to C-Br stretching vibrations are expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
-
C-C Stretching: Weaker absorptions for the C-C single bond stretches will occur in the 800-1200 cm⁻¹ region but are often obscured by the much stronger C-F stretches.
The absence of significant peaks in other regions (e.g., ~1700 cm⁻¹ for C=O, ~3000 cm⁻¹ for C-H, or ~3400 cm⁻¹ for O-H) is also crucial information, confirming the purity of the haloalkane and the absence of oxidation or hydrolysis products.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure. The NIST Chemistry WebBook confirms that an electron ionization (EI) mass spectrum is available for this compound.[2]
Experimental Protocol: Electron Ionization (EI) GC-MS
Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, causing reproducible fragmentation. It is often coupled with Gas Chromatography (GC) for sample introduction and purification.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC inlet. The GC separates the analyte from any impurities.
-
Ionization: As the analyte elutes from the GC column, it enters the EI source. Here, it is bombarded by a beam of high-energy electrons (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and fragments into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Interpreting the Mass Spectrum
The mass spectrum of this compound will be characterized by several key features:
-
Molecular Ion (M⁺•): The molecular ion peak is crucial for confirming the molecular weight. Due to the two bromine atoms, the molecular ion will appear as a characteristic triplet of peaks. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the molecular ion will consist of:
-
[C₃⁷⁹Br₂F₆]⁺•
-
[C₃⁷⁹Br⁸¹BrF₆]⁺•
-
[C₃⁸¹Br₂F₆]⁺• The m/z values will be separated by 2 Da, and the relative intensities of these peaks will be in an approximate 1:2:1 ratio . This isotopic signature is a definitive indicator of a dibrominated compound.
-
-
Key Fragments: The most abundant peak in the spectrum is the base peak. Fragmentation will likely occur via the loss of bromine or fluorine atoms, or cleavage of the C-C bonds. Expected fragments include:
-
[M - Br]⁺: Loss of a bromine atom (a peak cluster around m/z 229 and 231). This is often a very prominent fragment.
-
[CF₃]⁺: Cleavage of the C2-C3 bond, giving a peak at m/z 69.
-
[C₂F₃Br]⁺: Cleavage of the C1-C2 bond.
-
[C₂F₄Br]⁺: Loss of CF₂Br.
-
Caption: Predicted primary fragmentation pathways for this compound in EI-MS.
Table 2: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (approx.) | Proposed Ion Structure | Notes |
|---|---|---|
| 308, 310, 312 | [C₃Br₂F₆]⁺• | Molecular Ion (M⁺•) triplet, 1:2:1 ratio |
| 229, 231 | [C₃BrF₆]⁺ | Loss of a bromine atom, 1:1 ratio |
| 179, 181 | [C₂BrF₄]⁺ | Loss of CF₃ and Br |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Conclusion: A Unified Structural Assignment
By integrating the data from ¹⁹F NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, a complete and unambiguous structural assignment for this compound can be achieved. NMR provides the precise atomic connectivity and confirms the three unique carbon and fluorine environments. IR spectroscopy validates the presence of C-F and C-Br bonds and confirms the absence of other functional groups. Finally, Mass Spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns, most notably the characteristic isotopic pattern of two bromine atoms. This multi-technique workflow represents a self-validating system, ensuring the highest degree of confidence in the final structural elucidation for researchers in all fields of chemical science.
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- NIST (2024). This compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899.
- MDPI (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.
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1,2-Dibromohexafluoropropane molecular weight and formula
An In-Depth Technical Guide to 1,2-Dibromohexafluoropropane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane, a halogenated propane derivative. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles. It is intended for professionals in research and development who require a deep understanding of this compound's chemical behavior, from synthesis to potential applications.
Core Molecular and Physical Properties
This compound is a significant compound in the realm of fluorinated organic chemistry. Its unique properties, derived from the presence of both bromine and fluorine atoms, make it a subject of interest for various specialized applications.[1]
Molecular Identity
-
IUPAC Name: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane[2]
This structure, featuring a propane backbone with vicinal bromine atoms and extensive fluorination, results in a high-density, low-volatility liquid with notable chemical stability.[1]
Physicochemical Data
The physical properties of this compound are largely dictated by the heavy halogen atoms and strong C-F bonds.
| Property | Value | Source(s) |
| Molecular Formula | C₃Br₂F₆ | PubChem[2], NIST[3] |
| Molecular Weight | 309.83 g/mol | PubChem[2], NIST[3] |
| Appearance | Colorless liquid | CymitQuimica[1] |
| Boiling Point | 71-72 °C | Fisher Scientific |
| Density | 2.169 g/cm³ | ChemicalBook[4] |
| CAS Number | 661-95-0 | PubChem[2], NIST[3] |
Synthesis of this compound
The primary industrial synthesis of this compound is achieved through the electrophilic addition of elemental bromine to hexafluoropropene (HFP).[5] This reaction is characteristic of the chemistry of alkenes, where the electron-rich double bond is susceptible to attack by electrophiles.[6][7][8][9][10]
Reaction Mechanism: Electrophilic Addition
The reaction proceeds via a well-established electrophilic addition mechanism. The electron density of the π-bond in hexafluoropropene induces a dipole in the approaching bromine molecule, rendering one bromine atom electrophilic (δ+). This electrophilic bromine is attacked by the alkene, leading to the formation of a cyclic bromonium ion intermediate and a bromide ion. The subsequent nucleophilic attack by the bromide ion on one of the carbon atoms of the cyclic intermediate opens the ring to yield the final vicinal dibromide product.[6][7][8][9][10]
Caption: Electrophilic addition of bromine to hexafluoropropene.
Laboratory-Scale Synthesis Protocol
While industrial synthesis may be continuous, a batch-wise laboratory preparation can be outlined based on the principles described in the patent literature.[5] The reaction is initiated in the presence of a small amount of the final product, which helps to facilitate the initial stages.[5]
Materials:
-
Hexafluoropropene (gas)
-
Elemental Bromine (liquid)
-
This compound (for initiation)
-
A suitable reaction vessel (e.g., a three-necked flask) equipped with a gas inlet, a dropping funnel, and a reflux condenser.
Procedure:
-
Charge the reaction vessel with liquid bromine and a small amount (1-10% by weight relative to bromine) of this compound.[5]
-
Cool the mixture and slowly bubble hexafluoropropene gas through the liquid.
-
The reaction is spontaneous and exothermic; maintain the temperature in the range of 20-70 °C.[5]
-
The disappearance of the red-brown color of bromine indicates the reaction is proceeding towards completion.
-
Upon completion, the crude product can be purified.
Purification of the Product
Post-synthesis, the crude product may contain unreacted bromine or other impurities. A standard purification workflow for halogenated compounds is advised.
Caption: General purification workflow for this compound.
Spectroscopic Characterization
Characterization of this compound relies on standard spectroscopic techniques. The presence of fluorine makes ¹⁹F NMR a particularly powerful tool.
NMR Spectroscopy (¹³C and ¹⁹F)
-
¹⁹F NMR: Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is highly informative.[11][12] The spectrum is expected to show distinct signals for the CF₃, CFBr, and CF₂Br groups. The chemical shifts are sensitive to the electronic environment, with electron-withdrawing bromine atoms causing deshielding.[13][14]
-
¹³C NMR: Each of the three carbon atoms is chemically inequivalent and should produce a distinct signal. The signals will be split by the attached fluorine atoms (C-F coupling).
Expected NMR Chemical Shift Ranges:
| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) | Notes |
| ¹⁹F | -CF₃ | +40 to +80 | Relative to CFCl₃.[14] The electron-withdrawing effect of the adjacent CFBr group will influence the exact shift. |
| -CF₂- | +80 to +140 | Relative to CFCl₃.[14] The attached bromine will cause a downfield shift. | |
| >CF- | +140 to +250 | Relative to CFCl₃.[14] The attached bromine will cause a downfield shift. | |
| ¹³C | C-X (Alkyl Halide) | 55-80 | Relative to TMS.[15] The presence of multiple fluorine atoms will significantly shift these carbons downfield. |
| Aliphatic Carbons | 10-40 | Relative to TMS.[16] The trifluoromethyl carbon will be in this region but shifted and split by fluorine. |
Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is suitable for analyzing this volatile compound. The mass spectrum will show a molecular ion peak, but the most characteristic feature will be the isotopic pattern of the bromine atoms. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment containing two bromine atoms will exhibit a characteristic M, M+2, M+4 pattern with a relative intensity ratio of roughly 1:2:1.
Expected Fragmentation Patterns:
-
α-cleavage: Cleavage of the C-C bond adjacent to a bromine atom is a common fragmentation pathway for alkyl halides.
-
Loss of Halogen: Loss of a bromine radical (Br•) or a fluorine radical (F•) is expected. The loss of fragments with mass units of 19 (F) or 20 (HF) can be indicative of fluorinated compounds.[17]
Reactivity and Potential Applications
The chemical reactivity of this compound is dominated by the two C-Br bonds, which are significantly weaker than the C-F and C-C bonds.
Chemical Reactivity
-
Dehalogenation: Vicinal dibromides can undergo dehalogenation with reagents like zinc dust or sodium iodide to form alkenes. In this case, the product would be hexafluoropropene.
-
Nucleophilic Substitution: The bromine atoms can be displaced by nucleophiles, although the strong electron-withdrawing effect of the fluorine atoms may deactivate the adjacent carbon to Sₙ2 attack.
-
Precursor for Organometallic Reagents: It could potentially be used to form Grignard or organolithium reagents, although the presence of multiple halogens can complicate these reactions.
Applications
While not extensively documented in drug development literature, the properties of this compound suggest several niche applications:
-
Chemical Intermediate: Its primary use is likely as a building block in the synthesis of other complex fluorinated molecules.[1] The two bromine atoms provide reactive handles for further chemical modification.
-
Specialized Solvent: Its high density and chemical stability make it a candidate for use as a specialized solvent for certain reactions or extractions.[1]
-
¹⁹F NMR Reference or Probe: In the context of drug discovery, fluorinated compounds are widely used in ¹⁹F NMR screening to study ligand-protein interactions.[13] While this specific molecule's use is not explicitly documented, similar small, fluorinated molecules serve as valuable tools in this field.
-
Other Industrial Uses: There is a mention of its use in the manufacturing of fire-extinguishing microcapsules.[4]
Safety and Handling
As a polyhalogenated compound, this compound requires careful handling.
-
Hazards: It is classified as an irritant and is toxic if swallowed, in contact with skin, or if inhaled.
-
Handling Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a well-defined chemical entity with established physical properties and a clear synthetic route. Its utility for researchers lies primarily in its role as a fluorinated building block, offering reactive sites for the introduction of perfluorinated moieties into larger molecules. While direct applications in drug development are not prominent, its relevance to ¹⁹F NMR and the broader field of medicinal chemistry of fluorinated compounds is clear. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in a research setting.
References
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- Preparation, reactions and physical properties of segmented 2-(perfluoroalkyl)ethanesulfinic acids and their derivatives.
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The Solubility of 1,2-Dibromohexafluoropropane in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Dibromohexafluoropropane (C₃Br₂F₆), a halogenated hydrocarbon of significant interest in various chemical and pharmaceutical applications.[1] Given the limited availability of specific quantitative solubility data in publicly available literature, this guide synthesizes the foundational physicochemical principles governing its solubility, outlines a detailed experimental protocol for its precise determination, and discusses the implications for its handling and application in research and drug development.
Introduction to this compound
This compound is a colorless liquid at room temperature, characterized by its high density and low volatility.[1] Its chemical structure, featuring both bromine and fluorine substituents, imparts unique properties, including chemical stability and resistance to degradation, making it a valuable solvent and synthetic intermediate.[1] The presence of these halogens, however, also necessitates careful handling and disposal due to potential environmental and health considerations.[1][2][3][4][5]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₃Br₂F₆ | [1][6][7] |
| Molecular Weight | 309.83 g/mol | [6] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 70 - 72 °C | [5] |
| Melting Point | -95 °C | [5] |
Theoretical Framework for Solubility
The solubility of this compound in organic solvents is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. The polarity of both the solute and the solvent is a critical factor in this interaction.
This compound can be classified as a non-polar to weakly polar molecule. The high degree of fluorination creates a fluorous character, leading to hydrophobic and lipophobic tendencies.[8] The presence of bromine atoms introduces some polarizability, potentially allowing for dipole-dipole and London dispersion force interactions.
Factors influencing solubility:
-
Solvent Polarity: It is expected that this compound will exhibit higher solubility in non-polar and weakly polar organic solvents such as alkanes (e.g., hexane), aromatic hydrocarbons (e.g., toluene), and chlorinated solvents (e.g., dichloromethane). Its solubility in highly polar solvents like water is expected to be negligible.
-
Temperature: For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature. However, the dissolution of gases in liquids is typically an exothermic process, and thus solubility decreases with increasing temperature. The effect of temperature on the solubility of this compound would need to be determined experimentally.
-
Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors, forming noncovalent interactions with electron-donating atoms (e.g., oxygen, nitrogen) in the solvent molecules.[9] This could enhance solubility in solvents containing such functional groups, like ethers and esters.
Experimental Determination of Solubility
Due to the absence of readily available quantitative solubility data, a robust experimental protocol is essential for researchers working with this compound. The following section provides a step-by-step methodology for determining its solubility in various organic solvents.
Materials and Equipment
-
This compound (purity ≥ 98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Thermostatic chamber or incubator
-
Calibrated thermometers
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) with a suitable detector (e.g., FID or ECD) or High-Performance Liquid Chromatograph (HPLC)
-
Syringes and syringe filters (0.22 µm PTFE)
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume or weight of the selected organic solvent in a glass vial. The presence of a distinct, undissolved phase of the solute is crucial to ensure saturation.
-
Securely seal the vials with PTFE-lined caps to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow for complete phase separation.
-
-
Sampling and Sample Preparation:
-
Carefully withdraw an aliquot of the clear, supernatant (solvent) phase using a syringe. It is critical to avoid disturbing the undissolved solute layer.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step removes any microscopic, undissolved droplets.
-
Record the exact weight of the transferred aliquot.
-
Dilute the filtered aliquot with the same solvent to a known volume to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound in the respective solvent of known concentrations.
-
Analyze the standard solutions and the prepared sample solution using a calibrated GC or HPLC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Applications in Drug Development
The unique properties of fluorinated compounds are increasingly being leveraged in drug discovery and development.[10][11] Understanding the solubility of this compound is crucial for its potential use as:
-
A reaction medium: Its chemical inertness and unique solvent properties may be advantageous for specific synthetic steps in the preparation of active pharmaceutical ingredients (APIs).
-
A fragment in drug design: Fluorinated fragments are valuable in fragment-based drug discovery for their ability to modulate the physicochemical properties of lead compounds.[10]
-
A component in delivery systems: The lipophobicity of highly fluorinated compounds can be exploited in the design of novel drug delivery systems, such as emulsions or micelles.[8]
Safety and Handling
This compound should be handled with appropriate safety precautions.[2][3][4][5] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[2][4] Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[2][3][4][5]
Conclusion
References
- Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide | Ingeniería UC. (n.d.).
- Experimental Measurement and Modeling of the Solubility of Fluorinated Compounds Derived from Dichlone in Supercritical Carbon Dioxide | Request PDF - ResearchGate. (n.d.).
- 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane - PubChem. (n.d.).
- SAFETY DATA SHEET - (n.d.).
- This compound - NIST WebBook. (n.d.).
- Experimental study of fluorite solubility in acidic solutions as a method for boron fluoride complexes studying - ResearchGate. (2025, August 6).
- CAS No.661-95-0,this compound Suppliers,MSDS download - LookChem. (n.d.).
- Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs | JACS Au. (2025, April 28).
- Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed. (n.d.).
- Halogen bonding in solution: thermodynamics and applications - PubMed. (2013, February 21).
- Video: Radical Halogenation: Thermodynamics - JoVE. (2023, April 30).
- 1,2-Dibromopropane | C3H6Br2 | CID 6553 - PubChem. (n.d.).
- Halogenation of Alkanes - Chemistry LibreTexts. (2023, January 22).
- 9.2 Halogenation Reaction of Alkanes – Organic Chemistry I - KPU Pressbooks. (n.d.).
- DE102005005774A1 - Preparation of this compound comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of this compound - Google Patents. (n.d.).
- Producing Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, June 26).
- Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (n.d.).
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An In-depth Technical Guide to 1,2-Dibromohexafluoropropane: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of 1,2-Dibromohexafluoropropane, a halogenated propane derivative of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's nuanced structural characteristics, stereochemistry, spectroscopic profile, synthesis, and safe handling protocols. Our focus is on the causality behind its properties and the practical application of this knowledge in a laboratory setting.
Core Chemical Identity and Physicochemical Properties
This compound is a colorless liquid at ambient temperature, notable for its high density and chemical stability, which can be attributed to the presence of multiple, highly electronegative fluorine atoms and two bromine atoms.[1] These structural features enhance intermolecular forces, resulting in a relatively high boiling point compared to non-halogenated analogues.[1]
A summary of its key identifiers and properties is presented below.
| Identifier/Property | Value | Source(s) |
| IUPAC Name | 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane | [2] |
| CAS Number | 661-95-0 | [3] |
| Molecular Formula | C₃Br₂F₆ | [3] |
| Molecular Weight | 309.83 g/mol | [2] |
| Canonical SMILES | C(C(F)(Br)F)(C(F)(F)F)(Br)F | [1] |
| Boiling Point | 71-73 °C | [4] |
| Melting Point | -95 °C | [4] |
| Density | 2.169 g/cm³ | [4] |
Molecular Structure and Stereoisomerism: A Deeper Look
The technical utility of this compound is fundamentally linked to its three-dimensional structure. The propane backbone contains two stereogenic centers, which gives rise to multiple stereoisomers.
Atomic Connectivity
The structure consists of a three-carbon propane chain.
-
Carbon-1 (C1): Bonded to one bromine atom and two fluorine atoms (-CBrF₂).
-
Carbon-2 (C2): Bonded to one bromine atom, one fluorine atom, and a trifluoromethyl group (-CBrF(CF₃)).
-
Carbon-3 (C3): A trifluoromethyl group (-CF₃).
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Causality: The protocol described in patent DE102005005774A1 highlights that initiating the reaction in the presence of a small amount of the final product (1-10 wt%) helps to control the initial stages of this spontaneous reaction. [5]
-
Reactor Setup: Charge a suitable reactor (e.g., an enameled stirred tank) with liquid elemental bromine (Br₂). Add 1-10% by weight (relative to bromine) of this compound as a reaction initiator. [5]2. Initiation: Introduce gaseous hexafluoropropene (HFP) into the liquid bromine. The reaction can be initiated at 20-30°C and may be facilitated by illumination with actinic light (e.g., white light). [5]3. Reaction Maintenance: Continue the addition of HFP. The reaction is exothermic and the temperature should be maintained in the range of 20-70°C. The progress can be monitored by the disappearance of the red-brown color of bromine. [5]4. Workup and Purification: Once the reaction is complete, the crude product can be purified. For continuous operation, the product can be distilled off from the reaction mixture. Purity can be confirmed by ¹⁹F and ¹³C NMR spectroscopy. [5]
Chemical Reactivity
The reactivity of this compound is dominated by the two carbon-bromine bonds. Bromine is a good leaving group, making these positions susceptible to nucleophilic substitution and elimination reactions.
-
Dehalogenation: As a vicinal dihalide, it can undergo dehalogenation when treated with reducing metals like zinc dust, typically in an alcohol solvent, to yield hexafluoropropene. [6][7]This reaction is a classic transformation for vicinal dihalides.
-
Nucleophilic Substitution: The bromine atoms can be displaced by various nucleophiles. The stereochemical outcome of these reactions is of significant interest for synthetic applications, potentially allowing for the stereocontrolled introduction of new functional groups.
Applications in Research and Drug Development
While direct applications in pharmaceuticals are not widely documented, this compound serves as a valuable fluorinated building block. The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and bioavailability. [8]This compound provides a scaffold from which more complex fluorinated molecules can be built, making it a tool for drug discovery programs. Its use as a specialized solvent and in the synthesis of other chemical compounds is also noted. [1]
Safety and Handling
Trustworthiness through Self-Validation: Adherence to established safety protocols is non-negotiable. The information below is synthesized from authoritative safety data sheets and should be considered a primary directive for handling.
This compound is a hazardous chemical and must be handled with appropriate precautions.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H330: Fatal if inhaled |
| STOT - SE | H335: May cause respiratory irritation |
(Source: Aggregated GHS information from PubChem) [2] Handling and Storage Protocol:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not release into the environment.
References
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- Siegemund, G., & Schwertfeger, W. (2006). Preparation of this compound comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of this compound. (German Patent No. DE102005005774A1). Google Patents.
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A Comprehensive Technical Guide to the Safe Laboratory Handling of 1,2-Dibromohexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Double-Edged Sword of Fluorination in Modern Chemistry
The strategic incorporation of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—can transform a promising compound into a viable therapeutic agent.[2][3] 1,2-Dibromohexafluoropropane (CAS No. 661-95-0), a halogenated hydrocarbon, represents a valuable building block in the synthesis of complex fluorinated molecules.[4] However, the very reactivity and stability that make such compounds desirable also necessitate a robust and nuanced understanding of their potential hazards.[1][5]
This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound in a laboratory setting. It moves beyond generic safety data to explain the causality behind safety protocols, empowering researchers to build self-validating systems of safety into their experimental workflows.
Physicochemical Properties and Hazard Profile
A foundational element of safe handling is a thorough understanding of the compound's intrinsic properties and associated hazards.
Key Physicochemical Data
The physical properties of this compound dictate its behavior in the laboratory environment, from storage to handling and spill response.
| Property | Value | Source |
| Molecular Formula | C₃Br₂F₆ | [6] |
| Molecular Weight | 309.83 g/mol | [6] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 70-72 °C | [4] |
| Melting Point | -95 °C | |
| Density | ~2.169 g/cm³ |
In-Depth Hazard Analysis
This compound is classified with multiple hazards that demand rigorous control measures. The Globally Harmonized System (GHS) classifications highlight its acute toxicity, irritant properties, and potential for long-term health effects.[7]
GHS Hazard Statements: [7]
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H330: Fatal if inhaled
-
H335: May cause respiratory irritation
The "Fatal if inhaled" (H330) classification is of paramount importance and dictates many of the stringent handling protocols outlined in this guide. The high density of the liquid and its relatively low boiling point mean that vapors can accumulate in poorly ventilated areas, posing a significant inhalation risk.
NFPA 704 Hazard Diamond: A Rapid Risk Assessment Tool
The National Fire Protection Association (NFPA) 704 diamond provides a quick, at-a-glance summary of the chemical's hazards for emergency responders and laboratory personnel.[8] While a specific diamond for this compound is not widely published, an evidence-based rating can be determined from available data.[9]
-
Health (Blue): 3 - Indicates serious health hazards. Short exposure could cause serious temporary or residual injury.[10] This is warranted by the "Fatal if inhaled" classification and acute toxicity warnings.[7]
-
Flammability (Red): 1 - Materials that must be preheated before ignition can occur.[10] The compound has a relatively high boiling point and no listed flashpoint, suggesting it is not highly flammable.[4][6]
-
Instability/Reactivity (Yellow): 1 - Normally stable, but can become unstable at elevated temperatures and pressures.[10] It may react with strong oxidizing agents or bases.
-
Special Hazards (White): (none) - No special hazards like unusual reactivity with water or oxidizing properties are noted.
NFPA 704 Diamond Ratings for this compound
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary directive in handling this compound is to minimize all routes of exposure. This is achieved through a combination of robust engineering controls and meticulously selected PPE.
The Primacy of Engineering Controls
Engineering controls are the first and most effective line of defense, as they involve physically isolating the researcher from the hazard.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable due to the high inhalation toxicity. The face velocity of the hood should be verified to be within the institution's specified range (typically 80-120 feet per minute).
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and exhausted.
Personal Protective Equipment: The Last Line of Defense
PPE is essential but should never be relied upon as the sole means of protection.[1] Its selection must be deliberate and based on the specific hazards of the compound.
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory. The severe eye irritation potential (H319) necessitates this dual layer of protection against splashes.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger-scale operations or situations with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Hand Protection: The choice of gloves is critical due to the "Harmful in contact with skin" (H312) and "Causes skin irritation" (H315) classifications.
-
Double Gloving: It is best practice to wear two pairs of gloves (double-gloving), with the outer glove being a more robust material like butyl rubber and the inner glove being a standard nitrile glove. This provides an additional layer of protection and allows for the safe removal of the outer, contaminated glove.
-
Inspection and Replacement: Gloves should be inspected for any signs of degradation, such as swelling, discoloration, or tears, before and during use. If any contamination occurs, gloves should be removed and replaced immediately, following proper doffing procedures to avoid skin contact.
Laboratory Workflow: A Case Study in Synthesis
To contextualize the safety procedures, let us consider a plausible laboratory-scale synthetic application: the use of this compound as a building block for a more complex fluorinated molecule. The following protocol is adapted from industrial synthesis methods for illustrative purposes.[15][16]
Reaction: Synthesis of a fluorinated precursor via reaction with a nucleophile.
Pre-Reaction Safety Protocol
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment that identifies all potential hazards, including those of the reactants, products, and solvents.
-
SOP Review: Review the Standard Operating Procedure (SOP) for this specific reaction, paying close attention to the safety and emergency sections.
-
Fume Hood Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.
-
PPE Donning: Don all required PPE as outlined in Section 2.2.
-
Reagent Preparation: Weigh and prepare all reagents inside the chemical fume hood.
Step-by-Step Experimental Protocol with Integrated Safety
-
Reaction Setup: Assemble the reaction glassware (e.g., a three-necked round-bottom flask with a condenser, dropping funnel, and nitrogen inlet) securely within the fume hood.
-
Inert Atmosphere: Purge the system with an inert gas like nitrogen or argon.
-
Reagent Addition: Charge the flask with the nucleophile and solvent.
-
Controlled Addition: Slowly add the this compound to the reaction mixture via the dropping funnel over a designated period. This controlled addition is crucial to manage any potential exotherm.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture carefully, again, within the fume hood. Perform all extractions and washes within the hood.
-
Purification: If purification by chromatography is required, the column should be set up and run inside the fume hood.
Emergency Procedures: Preparedness and Response
Despite the best precautions, accidents can happen. A well-rehearsed emergency plan is critical.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Spill Response
For any spill of this compound, the primary concern is the inhalation hazard.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area. If the spill is large or you are unsure how to handle it, evacuate the entire lab and call emergency services.
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep the hood running.
-
Assess and Don PPE: For small, manageable spills (typically <100 mL) that are contained within a fume hood, trained personnel may proceed with cleanup. Ensure appropriate PPE is worn, including respiratory protection if necessary.
-
Contain and Absorb: Contain the spill by creating a dike around it with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for halogenated solvents.[8][17] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization (for decontamination): While there is no simple "neutralizer" for this compound, after absorption, the contaminated area should be decontaminated. A solution of sodium thiosulfate can be effective for decontaminating surfaces after bromine-containing compound spills.[18]
-
Collection and Disposal: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.
-
Final Decontamination: Wipe the spill area with a cloth soaked in a decontamination solution, followed by soap and water.[19] All cleaning materials must be disposed of as hazardous waste.
Storage and Disposal
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for toxic compounds.[1] Keep it away from incompatible materials, such as strong oxidizing agents and strong bases.
-
Disposal: All waste containing this compound, including reaction residues, contaminated absorbents, and cleaning materials, must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.
Conclusion: A Culture of Safety
This compound is a valuable tool in the arsenal of the medicinal and materials chemist. Its potential, however, is intrinsically linked to the respect with which it is handled. By understanding its properties, implementing robust engineering controls, selecting the correct PPE, and adhering to carefully planned protocols, researchers can safely harness its synthetic utility. The principles outlined in this guide are not merely a set of rules but a framework for developing a self-validating culture of safety—one where every experimental choice is informed by a deep understanding of the "why" behind the "how."
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Introduction: Navigating the Safety Profile of a Specialized Halogenated Propane
An In-depth Technical Guide to the Material Safety Data Sheet for 1,2-Dibromohexafluoropropane
This compound is a halogenated organic compound utilized in specialized applications, including as a solvent and a synthetic intermediate in various industrial and research settings.[1] Its unique physical properties, such as high density and low volatility, are derived from its heavily halogenated structure.[1] However, the presence of both bromine and fluorine atoms also introduces significant health and environmental risks that necessitate meticulous handling and a comprehensive understanding of its safety profile.
This guide provides an in-depth analysis of the material safety data for this compound, moving beyond a simple recitation of facts to offer a Senior Application Scientist's perspective. For researchers, scientists, and drug development professionals, understanding the causality behind safety protocols is paramount. This document is structured to explain the "why" behind each recommendation, synthesize conflicting hazard information, and provide actionable, self-validating protocols for safe laboratory use. We will delve into its chemical and physical identity, analyze its complex hazard classifications, and outline rigorous procedures for handling, storage, and emergency response.
Section 1: Core Chemical and Physical Identity
A foundational understanding of a chemical's physical properties is the first step in a robust safety assessment. These characteristics dictate its behavior in a laboratory environment, influencing evaporation rates, potential for exposure, and appropriate handling techniques. For instance, the high density of this compound means that spills will be more concentrated by volume, and its relatively low boiling point suggests that inhalation exposure is a credible risk even at room temperature.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 661-95-0 | [1][2][3] |
| Molecular Formula | C₃Br₂F₆ | [1][3] |
| Molecular Weight | 309.83 g/mol | [2] |
| IUPAC Name | 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane | [2] |
| Synonyms | 1,2-Dibromoperfluoropropane, R 216B2 |[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Remarks |
|---|---|---|
| Physical State | Liquid | [4] |
| Appearance | Colorless | [4] |
| Boiling Point | 70 - 72 °C (158 - 161.6 °F) | [4][5] |
| Melting Point | -95 °C (-139 °F) | [4] |
| Density | 2.169 g/cm³ at 20 °C | [4][6] |
| Vapor Pressure | 2.5 psig at 25 °C | [6] |
| Water Solubility | No information available |[4] |
Section 2: Decoding the Hazard Profile and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. However, for this compound, a critical analysis of supplier data reveals significant discrepancies in GHS classifications. While some sources identify it as highly toxic, others classify it as non-hazardous.[2][4][5][6] This highlights a crucial principle for all researchers: always consult the specific Safety Data Sheet provided by your supplier and, when in doubt, adopt the most stringent precautions.
Interpreting Conflicting Hazard Classifications
The discrepancy likely arises from differences in the purity of the material tested, the presence of stabilizers (one product is noted as "stabilized with potassium carbonate"), or the specific regulatory frameworks being followed.[1] For the research professional, this ambiguity necessitates a conservative approach. The most comprehensive and cautious GHS classifications from authoritative databases should be prioritized in risk assessments.[2][6] The data below represents a consolidation of the more severe hazard classifications reported.
Table 3: Consolidated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[6] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[6] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][6] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[2][6] |
| Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[2][6] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer[6] |
| Hazardous to the Aquatic Environment | Acute 2, Chronic 2| H411: Toxic to aquatic life with long lasting effects[6] |
The following diagram illustrates the primary routes of exposure and the potential physiological consequences as indicated by the GHS hazard statements.
Caption: Primary exposure routes and associated health hazards.
Section 3: Safe Laboratory Handling and Engineering Controls
Given the significant acute toxicity, potential carcinogenicity, and irritant properties, a multi-layered approach to safety is required. This follows the "Hierarchy of Controls," a system for minimizing or eliminating exposure to hazards.
Caption: Hierarchy of controls for managing chemical exposure.
Standard Operating Protocol (SOP) for Handling this compound
This protocol is a self-validating system designed to mitigate the risks identified in Section 2.
-
Preparation and Pre-Handling:
-
Causality: To ensure all safety measures are in place before potential exposure.
-
Confirm a certified chemical fume hood is operational.
-
Designate a specific work area and ensure it is clear of incompatible materials, particularly strong oxidizing agents.[4][7]
-
Verify the location of the nearest safety shower and eyewash station.
-
Assemble all necessary PPE:
-
Gloves: Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or holes before use.[6]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[6]
-
Apparel: A flame-resistant lab coat and closed-toe shoes are required.
-
-
-
Chemical Transfer and Use:
-
Causality: To prevent release and direct contact.
-
All transfers and manipulations of the chemical must be conducted within the fume hood.
-
Ground containers when transferring to prevent static discharge, which could be an ignition source for other lab chemicals.[8]
-
Use sealed containers for transport within the lab.
-
Avoid heating the material, as this increases vapor pressure and the risk of inhalation.[6] Thermal decomposition generates highly toxic hydrogen bromide and hydrogen fluoride gas.[6][9]
-
-
Storage:
Section 4: Emergency Protocols and First Aid
Rapid and correct response during an emergency is critical. All personnel working with this chemical must be familiar with these procedures.
Accidental Release Measures
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[10]
-
Ventilate: Ensure the area is well-ventilated, relying on the fume hood to capture vapors.[10]
-
Protect: Don appropriate PPE, including respiratory protection if vapors are significant or ventilation is inadequate.
-
Contain: For small spills, absorb the liquid with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or shovel the absorbent material into a suitable, labeled container for hazardous waste disposal.[5] Do not release into the environment.[6]
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An In-Depth Technical Guide to 1,2-Dibromohexafluoropropane: From Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane, a key fluorinated building block in organic synthesis. The document delves into the historical context of its discovery, pioneered by the foundational work on fluoro-olefin chemistry, and details its synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, it explores the diverse synthetic applications of this versatile reagent, including its role in dehalogenation reactions, the formation of organometallic intermediates, and as a precursor for various fluorinated compounds. Safety considerations and handling protocols are also discussed to ensure its effective and safe utilization in a laboratory setting.
Introduction and Historical Context
The journey into the world of fluorinated organic compounds has been driven by the unique and often transformative properties that fluorine atoms impart to molecules. Among the vast array of fluorinated building blocks, 1,2-Dibromohexafluoropropane (C₃Br₂F₆) has emerged as a valuable and versatile reagent. Its discovery is intrinsically linked to the pioneering era of fluoro-olefin chemistry in the mid-20th century.
The initial synthesis of this compound can be attributed to the extensive work of R.N. Haszeldine and his research group in the 1950s. Their systematic investigation into the reactions of hexafluoropropene, a key fluoro-olefin, laid the groundwork for the preparation and understanding of a wide range of polyhalogenated propanes. While a singular "discovery" paper is not readily apparent, Haszeldine's publications from this period on the addition of halogens and other radicals to hexafluoropropene describe the fundamental chemistry that leads to the formation of this compound[1][2][3]. This body of work was instrumental in establishing the reaction pathways and characterizing the novel compounds that arose from them.
Physicochemical and Spectroscopic Properties
This compound is a colorless, dense liquid at room temperature[4]. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane | [5] |
| CAS Number | 661-95-0 | [5] |
| Molecular Formula | C₃Br₂F₆ | [5] |
| Molecular Weight | 309.83 g/mol | [5] |
| Boiling Point | 73 °C | |
| Melting Point | -95 °C | |
| Density | ~2.17 g/cm³ |
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the wide chemical shift dispersion[6][7]. The ¹⁹F NMR spectrum of this compound is expected to show distinct signals for the CF₃, CFBr, and CF₂Br groups, with characteristic splitting patterns arising from F-F coupling.
Similarly, the ¹³C NMR spectrum provides valuable information about the carbon skeleton. The presence of fluorine and bromine atoms significantly influences the chemical shifts of the carbon atoms to which they are attached[8][9].
Typical NMR Chemical Shifts (δ) in ppm:
| Nucleus | CF₃ | CFBr | CF₂Br |
| ¹⁹F | ~ -75 | ~ -140 | ~ -60 |
| ¹³C | ~ 120 (q) | ~ 85 (dq) | ~ 40 (t) |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions. The multiplicities (q = quartet, dq = doublet of quartets, t = triplet) are due to C-F coupling.
The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio)[10]. This results in a characteristic M, M+2, and M+4 pattern.
Expected Mass Spectrum Fragmentation: The fragmentation pattern is dominated by the loss of bromine and fluorine atoms, as well as cleavage of the C-C bonds.
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is the electrophilic addition of elemental bromine (Br₂) to hexafluoropropene (CF₃CF=CF₂)[11]. This reaction can be initiated by heat or, more commonly, by ultraviolet (UV) light, which promotes the homolytic cleavage of the bromine molecule to generate bromine radicals.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on established methods for the bromination of fluoroalkenes[11].
Materials:
-
Hexafluoropropene
-
Elemental Bromine
-
Inert solvent (e.g., CCl₄ or perfluorohexane)
-
Photochemical reactor with a UV lamp
-
Gas washing bottle
-
Distillation apparatus
Procedure:
-
Setup: Assemble the photochemical reactor and ensure it is clean and dry. The system should be equipped with a gas inlet, a condenser, and a gas outlet connected to a trap containing a solution of sodium thiosulfate to quench any unreacted bromine.
-
Charging the Reactor: In a well-ventilated fume hood, charge the reactor with the inert solvent and cool it to 0-5 °C using an ice bath.
-
Bromine Addition: Slowly add the elemental bromine to the cooled solvent with stirring.
-
Hexafluoropropene Introduction: Begin bubbling hexafluoropropene gas through the bromine solution at a controlled rate.
-
Initiation: Turn on the UV lamp to initiate the reaction. The disappearance of the red-brown color of bromine indicates the progress of the reaction.
-
Reaction Monitoring: Continue the addition of hexafluoropropene until the bromine color is discharged. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Workup: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium bisulfite to remove any remaining bromine. Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound.
Synthetic Applications
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its two carbon-bromine bonds.
Dehalogenation Reactions
The bromine atoms can be selectively removed to generate valuable reactive intermediates.
Reductive dehalogenation of this compound with zinc dust regenerates hexafluoropropene. This reaction can be useful for the in situ generation of hexafluoropropene for subsequent reactions.
Reactions with Organometallic Reagents
The C-Br bonds in this compound can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form new carbon-carbon bonds. These reactions often proceed through a metal-halogen exchange mechanism.
Reaction with magnesium can lead to the formation of a Grignard reagent, although the presence of two bromine atoms can lead to a mixture of products, including elimination.
This reactive intermediate can then be used in subsequent reactions with various electrophiles.
Precursor for Other Fluorinated Compounds
This compound serves as a valuable starting material for the synthesis of a variety of other fluorinated molecules. For example, nucleophilic substitution of one or both bromine atoms can introduce other functional groups.
Safety and Handling
This compound is a halogenated compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin[5].
-
Irritation: It can cause skin and eye irritation[5].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound, a product of the pioneering research in fluoro-olefin chemistry, continues to be a relevant and valuable tool in modern organic synthesis. Its straightforward preparation, coupled with the reactivity of its carbon-bromine bonds, allows for its use as a precursor to a variety of fluorinated compounds. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe application in the development of new pharmaceuticals, agrochemicals, and materials.
References
- Haszeldine, R. N. (1953). The addition of free radicals to unsaturated systems. Part IV. The direction of radical addition to hexafluoropropene. Journal of the Chemical Society (Resumed), 3559-3564. [Link]
- Haszeldine, R. N. (1952). Reactions of fluorocarbon radicals. Part VII. Addition to trifluoromethyl-substituted acetylenes. Journal of the Chemical Society (Resumed), 3490-3498. [Link]
- Haszeldine, R. N. (1953). Reactions of fluorocarbon radicals. Part XII. The synthesis of fluorocarbons and of fully fluorinated iodo-, bromo-, and chloro-alkanes. Journal of the Chemical Society (Resumed), 3761-3768. [Link]
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- Chemguide. (n.d.). mass spectra - fragmentation patterns.
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- Google Patents. (n.d.). DE102005005774A1 - Preparation of this compound comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of this compound.
- Master Organic Chemistry. (2013, December 19). Synthesis (2) - Reactions of Alkanes.
- Chemistry LibreTexts. (2021, July 31). 14.8: Polyhalogenated Alkanes and Alkenes.
- Royal Society Publishing. (2019, March 20). Robert Neville Haszeldine. 3 May 1925—13 October 2016.
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- Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents.
- PubMed Central (PMC). (n.d.). Synthetic Advantages of Defluorinative C–F Bond Functionalization. National Institutes of Health.
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- YouTube. (2018, September 20). 20.4 Reaction with Organometallic Reagents. Chad's Prep.
- PubMed. (n.d.). Effect of oxygen on the dehalogenation of 1,2-Dibromo-3-chloropropane by cytochrome P450cam (CYP101). National Center for Biotechnology Information.
- RSC Publishing. (n.d.). The addition of free radicals to unsaturated systems. Part IV. The direction of radical addition to hexafluoropropene. Journal of the Chemical Society (Resumed).
- RSC Publishing. (n.d.). Reactions of fluorocarbon radicals. Part VII. Addition to trifluoromethyl-substituted acetylenes. Journal of the Chemical Society (Resumed).
- RSC Publishing. (n.d.). Reactions of fluorocarbon radicals. Part XII. The synthesis of fluorocarbons and of fully fluorinated iodo-, bromo-, and chloro-alkanes. Journal of the Chemical Society (Resumed).
- PubChem. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. National Center for Biotechnology Information.
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An In-depth Technical Guide to the Thermal Stability of 1,2-Dibromohexafluoropropane
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 1,2-Dibromohexafluoropropane (C₃Br₂F₆, CAS No. 661-95-0). While this compound is valued for its chemical stability in applications such as specialized solvents and fire-extinguishing agents, its behavior at elevated temperatures is critical for ensuring safe handling, storage, and application.[1][2] This document synthesizes foundational chemical principles with established analytical methodologies to offer a predictive framework for its thermal decomposition. We will explore the theoretical underpinnings of its stability, propose decomposition pathways, detail rigorous experimental protocols for its assessment, and discuss the critical safety implications of its pyrolysis products. This guide is intended for researchers, chemical engineers, and safety professionals working with halogenated compounds.
Introduction to this compound
This compound is a halogenated hydrocarbon characterized by a propane backbone where fluorine and bromine atoms have replaced hydrogen. Specifically, it is a colorless liquid at ambient temperature, notable for its high density and low volatility.[1] Its chemical structure, featuring a high degree of fluorination, imparts significant chemical stability, making it a candidate for specialized applications.[1][3] However, the presence of two vicinal bromine atoms introduces a point of potential thermal lability. Understanding the threshold and mechanism of its thermal decomposition is paramount for predicting its behavior in high-temperature environments and for preventing the unintentional release of hazardous byproducts.
Theoretical Framework: Bond Energies and a Tale of Two Halogens
The thermal stability of any molecule is fundamentally governed by the strength of its covalent bonds.[4] In the case of this compound, the molecule's stability is a story of contrast between the exceptionally strong Carbon-Fluorine (C-F) bond and the significantly weaker Carbon-Bromine (C-Br) bond.
The C-F bond is renowned as one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) that can reach up to 130 kcal/mol (~544 kJ/mol).[5] This strength is attributed to the high electronegativity of fluorine, which creates a highly polar and electrostatically favorable bond with carbon.[5] In contrast, the C-Br bond is considerably weaker, with a BDE of approximately 276 kJ/mol (or ~66 kcal/mol).[6]
This disparity in bond energy dictates the initial step of thermal decomposition. The C-Br bond represents the molecule's "Achilles' heel," requiring substantially less energy to cleave via homolysis than the C-F or C-C bonds. Therefore, the initiation of thermal decomposition will invariably involve the scission of one or both C-Br bonds.
Proposed Decomposition Pathways
Based on the principles of bond dissociation energy and studies of similar vicinal dibromo compounds, we can propose the primary pathways for the thermal decomposition of this compound.[7] The process is likely initiated by the homolytic cleavage of a C-Br bond, forming a brominated hexafluoropropyl radical and a bromine radical.
Two competing primary pathways are plausible:
-
Radical Chain Mechanism: The initial bromine radical can abstract another bromine atom from an intact molecule, propagating a radical chain reaction. This process would lead to the formation of molecular bromine (Br₂) and various brominated and fluorinated hydrocarbon fragments.
-
Elimination Reaction: The molecule could undergo a unimolecular elimination of Br₂, forming a fluorinated propene derivative. This is a common pathway for vicinal dihalides.
Further fragmentation at higher temperatures could lead to the cleavage of C-C bonds, producing smaller fluorinated and brominated species. The presence of any trace impurities or contact with certain catalytic surfaces could also influence the decomposition mechanism and onset temperature.
Caption: General workflow for assessing chemical thermal stability.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This section provides a standardized, self-validating protocol for determining the thermal stability of this compound using TGA, adhering to principles outlined in ASTM E2550. [8] Objective: To determine the onset temperature of decomposition and degradation profile of this compound.
Apparatus:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or equivalent). [9]* High-precision microbalance.
-
Alumina or platinum crucibles (70-150 µL). [9]* High-purity nitrogen (N₂) or argon (Ar) gas supply.
Procedure:
-
Instrument Calibration: Perform temperature and mass calibration according to the manufacturer's guidelines. For temperature, use certified reference materials (e.g., Indium, Tin, Zinc). For mass, use calibrated weights.
-
Blank Run: Execute a blank run with an empty crucible through the entire temperature program. This will be used for baseline subtraction to correct for instrument drift and buoyancy effects. [9]3. Sample Preparation: In a well-ventilated fume hood, accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible. Record the exact mass. [8][9]4. Instrument Setup:
-
Place the sample crucible into the TGA furnace.
-
Purge the furnace with an inert gas (N₂) at a flow rate of 30-50 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere. [9]5. Thermal Program:
-
Equilibration: Hold the sample at 30°C for 10 minutes to achieve thermal equilibrium.
-
Heating Ramp: Increase the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. [10]A constant heating rate is crucial for kinetic analysis.
-
Gas Flow: Maintain a constant inert gas flow of 30 mL/min throughout the experiment.
-
-
Data Acquisition: Record the sample mass, sample temperature, and time continuously throughout the thermal program.
-
Post-Analysis: After the run is complete and the furnace has cooled, carefully remove and dispose of the sample crucible and any residue according to safety protocols.
-
Data Processing:
-
Subtract the blank curve from the sample curve to obtain the corrected thermogram. [9] * Convert the mass data to percentage mass loss.
-
Plot the percentage mass loss versus temperature.
-
Calculate the first derivative of the mass loss curve (DTG curve), which shows the rate of mass loss as a function of temperature.
-
Data Interpretation and Expected Results
The TGA thermogram provides a wealth of quantitative data. The key parameters to extract are the onset decomposition temperature (T_onset) and the temperature of maximum decomposition rate (T_peak).
-
T_onset: Often determined by the intersection of the baseline tangent with the tangent of the steepest mass loss slope. This represents the temperature at which significant decomposition begins.
-
T_peak: The peak of the DTG curve, indicating the temperature at which the decomposition reaction is fastest.
Hypothetical Data Summary:
The following table presents a hypothetical data set for the thermal decomposition of this compound under an inert atmosphere, illustrating how results should be structured.
| Parameter | Value | Unit | Method |
| Sample Mass | 7.52 | mg | Microbalance |
| Heating Rate | 10 | °C/min | TGA Program |
| Atmosphere | Nitrogen | - | TGA |
| Onset Temp (T_onset) | 285 | °C | TGA (Tangent Method) |
| Peak Temp (T_peak) | 320 | °C | DTG Peak |
| Mass Loss (Total) | 98.5 | % | TGA |
| Residue at 600°C | 1.5 | % | TGA |
Safety Considerations and Hazard Management
The thermal decomposition of any halogenated compound must be treated with extreme caution. [11]Pyrolysis of this compound is expected to generate toxic and corrosive byproducts. [12]
-
Hazardous Byproducts: The primary hazards are the evolution of hydrogen bromide (HBr), molecular bromine (Br₂), and potentially hydrogen fluoride (HF) if C-F bond scission occurs at very high temperatures. These gases are highly corrosive and toxic upon inhalation. The formation of smaller, volatile bromofluorocarbons may also occur. [12][13]* Engineering Controls: All thermal experiments must be conducted within a continuously ventilated fume hood. The exhaust from the thermal analysis instrument should be scrubbed through an appropriate alkaline solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize acidic gases like HBr and HF before venting. [14]* Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
Explosion Hazard: While unlikely for this specific compound, diazo compounds and other energetic materials can be explosive. All pyrolysis experiments should be conducted behind a safety shield as a best practice. [15]
Conclusion
The thermal stability of this compound is fundamentally dictated by the relative weakness of its C-Br bonds compared to its robust C-F and C-C framework. Predictive analysis suggests that thermal decomposition will initiate via C-Br bond cleavage at temperatures likely in the 250-350°C range, proceeding through radical chain or elimination pathways. Rigorous experimental evaluation using TGA and DSC is essential to precisely quantify its decomposition profile and associated thermal hazards. Due to the expected release of corrosive and toxic gases such as HBr and Br₂, all thermal studies must be performed with stringent adherence to safety protocols and engineering controls. The insights provided in this guide serve as a critical foundation for the safe and effective use of this compound in research and industrial applications.
References
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basic reactivity of 1,2-Dibromohexafluoropropane
An In-Depth Technical Guide to the Core Reactivity of 1,2-Dibromohexafluoropropane
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the fundamental reactivity of this compound (DBHFP), a unique halogenated organic compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple reaction lists to explain the causal mechanisms and strategic considerations inherent in its chemical behavior. We will dissect the influence of its heavily fluorinated backbone on the reactivity of its carbon-bromine bonds, providing both theoretical grounding and practical, field-tested insights.
Introduction and Molecular Profile
1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane (CAS 661-95-0) is a halogenated hydrocarbon characterized by a propane backbone saturated with fluorine atoms, with two vicinal bromine atoms at the C1 and C2 positions.[1][2][3] This structure is pivotal to its chemistry. The six electron-withdrawing fluorine atoms create a significant inductive effect across the carbon skeleton, profoundly influencing the polarity and strength of the adjacent carbon-bromine bonds. This electronic environment makes the carbon atoms highly electrophilic and susceptible to nucleophilic attack, while the vicinal bromine arrangement opens pathways for facile elimination reactions.[4][5]
DBHFP is a colorless liquid at room temperature, known for its high density and chemical stability, which makes it useful in specialized applications as a solvent or a synthetic intermediate.[1] Its primary route of synthesis is the direct bromination of hexafluoropropene (HFP).[4][6] Understanding this synthesis is the first step to appreciating its reactivity, as the reverse reaction—dehalogenation—is one of its principal transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 661-95-0 | [1][2][3] |
| Molecular Formula | C₃Br₂F₆ | [1][2][3] |
| Molecular Weight | 309.83 g/mol | [2] |
| Appearance | Colorless Liquid | [1] |
| IUPAC Name | 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane | [2] |
| Synonyms | 1,2-Dibromoperfluoropropane, R 216B2 | [1] |
Synthesis via Electrophilic Addition
The most common synthesis of DBHFP is the electrophilic addition of elemental bromine (Br₂) across the double bond of hexafluoropropene (CF₃CF=CF₂).[4][6] This reaction is foundational, as it establishes the vicinal dibromide structure that dictates much of the compound's subsequent reactivity.
The mechanism involves the nucleophilic attack of the HFP double bond on a bromine molecule.[7] This forms a cyclic bromonium ion intermediate, which is then attacked by the resulting bromide ion to yield the final 1,2-dibromo product. The reaction is typically spontaneous and can be conducted at temperatures from 20°C to 70°C.[6]
A key insight from industrial practice is the use of the product, DBHFP itself, to initiate the reaction.[6] This is a crucial experimental choice driven by physical properties: adding the gaseous HFP to liquid bromine can be inefficient. By using a small amount of DBHFP as a solvent, the HFP dissolves more readily, dramatically improving the reaction rate and control.[6]
Caption: Synthesis of DBHFP via bromination of hexafluoropropene.
Core Reactivity I: Reductive Dehalogenation
Dehalogenation is a fundamental reaction involving the cleavage of carbon-halogen bonds.[8] For vicinal dihalides like DBHFP, this process is particularly efficient and leads to the formation of an alkene—in this case, regenerating the starting material, hexafluoropropene. This transformation is a powerful tool in synthesis, allowing the C=C double bond to be "protected" as a dibromide and later restored.
The reaction is typically achieved using a reducing agent, often a metal like zinc. The mechanism involves the transfer of electrons from the metal surface to the carbon-bromine bonds, leading to the concerted or stepwise elimination of both bromine atoms and the formation of the C=C double bond.
Causality in Experimental Design: The choice of zinc is deliberate. It is an effective two-electron donor and its salts (e.g., ZnBr₂) are stable and easily removed from the reaction mixture. The reaction is often performed in a polar aprotic solvent like DMF or THF to facilitate the dissolution of intermediates and promote the desired pathway.
Caption: Reductive dehalogenation of DBHFP using Zinc metal.
Core Reactivity II: Nucleophilic Substitution
The strong inductive effect of the fluorine atoms makes the carbon atoms bonded to bromine electron-deficient (electrophilic) and thus prime targets for nucleophiles.[9] This allows DBHFP to undergo nucleophilic substitution reactions, where the bromine atoms (leaving groups) are replaced by a variety of functionalities. These reactions are critical for using DBHFP as a building block in the synthesis of more complex molecules.[4]
The reaction can proceed through two primary mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular).[9][10]
-
Sₙ2 Mechanism: A single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion.[11] This pathway is favored for less sterically hindered carbons (like the -CF₂Br group) and results in an inversion of stereochemistry.[9]
-
Sₙ1 Mechanism: A two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. This is more likely at the more substituted carbon (-CFBr-) but is generally disfavored in perfluorinated systems due to the destabilizing effect of fluorine on adjacent carbocations.
Trustworthiness Through Mechanistic Understanding: For DBHFP, the Sₙ2 pathway is generally more probable, especially at the primary carbon. The choice of a strong nucleophile and a polar aprotic solvent will favor this mechanism.[9] The ability to selectively substitute one bromine over the other presents a significant synthetic challenge and opportunity, often controlled by carefully tuning reaction conditions and the steric bulk of the nucleophile.[4]
Caption: Generalized Sₙ2 reaction pathway on the C1 carbon of DBHFP.
Core Reactivity III: Free Radical Reactions
The carbon-bromine bond is significantly weaker than both carbon-fluorine and carbon-carbon bonds, making it susceptible to homolytic cleavage to form free radicals.[5][12] This process can be initiated by UV light (photolysis) or by chemical radical initiators.[13]
Initiation: CF₃CFBrCF₂Br + hν → CF₃CFBrCF₂• + Br•
Once formed, the perfluorinated carbon radical is a highly reactive intermediate that can participate in a variety of propagation steps, such as abstracting a hydrogen atom from another molecule or adding across a double bond.[14][15]
Propagation Example (Hydrogen Abstraction): CF₃CFBrCF₂• + R-H → CF₃CFBrCF₂H + R•
Expertise in Application: While alkanes are generally unreactive, free radical reactions provide a pathway to functionalize them.[12] The ability of DBHFP to serve as a radical source makes it a potential reagent for initiating polymerization or for performing selective halogenation/functionalization reactions under specific conditions. The selectivity of these reactions is often dictated by the stability of the radical formed and the strength of the bond being broken.[16]
Detailed Experimental Protocols
The following protocols are representative methodologies grounded in the principles discussed above. They serve as self-validating systems for researchers to adapt.
Protocol 1: Synthesis of this compound
-
Objective: To synthesize DBHFP from hexafluoropropene (HFP) and bromine.
-
Materials: Liquid bromine, gaseous hexafluoropropene, this compound (for initiation), reaction vessel with gas inlet, reflux condenser.
-
Methodology:
-
Charge the reaction vessel with liquid bromine and 1-10% by weight of DBHFP relative to the bromine.[6]
-
Begin bubbling gaseous HFP through the liquid mixture. The reaction is spontaneous and exothermic.[6]
-
Maintain the reaction temperature between 20°C and 70°C, using cooling as necessary.[6]
-
Continue the addition of HFP until the characteristic red-brown color of bromine has dissipated, indicating full consumption.
-
For continuous operation, the product can be distilled off via the reflux condenser to help dissipate reaction enthalpy.[6]
-
The crude product is then purified by fractional distillation.
-
Protocol 2: Reductive Debromination with Zinc
-
Objective: To regenerate hexafluoropropene from DBHFP.
-
Materials: this compound, activated zinc dust, anhydrous N,N-dimethylformamide (DMF), reaction flask, condenser, gas collection apparatus.
-
Methodology:
-
In a flame-dried reaction flask under an inert atmosphere (N₂ or Ar), suspend activated zinc dust in anhydrous DMF.
-
Heat the suspension to a gentle reflux.
-
Add the this compound dropwise to the heated suspension.
-
The resulting hexafluoropropene gas will evolve from the reaction mixture.
-
Pass the evolved gas through a cold trap (-78°C, dry ice/acetone) to condense and collect the hexafluoropropene product.
-
Monitor the reaction by observing the cessation of gas evolution.
-
The reaction is complete when no more gas is produced. The collected liquid is purified HFP.
-
References
- What are the reaction mechanisms of Hexafluoropropylene in different reactions? - Blog. (2025). Vertex AI Search.
- CAS 661-95-0: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane. CymitQuimica.
- Free radical chemistry. Part 10.1 Addition of acyclic and cyclic alkanes to hexafluoropropene. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- DE102005005774A1 - Preparation of this compound comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of this compound.
- 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. PubChem.
- Table 1 Free radical additions of cyclic alcohols to hexafluoropropene...
- (S)-1,2-Dibromohexafluoropropane | 250122-61-3. Benchchem.
- This compound. NIST WebBook.
- Nucleophilic Substitution Reactions. Course Hero.
- Dehalogen
- What is nucleophilic substitution? Chemguide.
- Nucleophilic Substitution Reactions - Haloalkanes.
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- 4.2: Free Radical Reactions. Chemistry LibreTexts.
- Free Radical Reactions. Master Organic Chemistry.
- Free Radical Reactions. YouTube.
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Unlocking the Potential of 1,2-Dibromohexafluoropropane: A Guide to Emerging Research Frontiers
An In-depth Technical Guide
Abstract: 1,2-Dibromohexafluoropropane (DBHFP), a compound historically confined to applications such as fire suppression, possesses a unique chemical architecture that positions it as a highly valuable, yet underutilized, molecule in modern chemistry. The presence of two vicinal bromine atoms on a stable hexafluoropropane backbone offers a versatile platform for synthetic innovation. This guide moves beyond the compound's established profile to illuminate novel research avenues for scientists and professionals in drug development, materials science, and synthetic chemistry. We will explore the untapped potential of DBHFP as a precursor to complex fluorinated building blocks, its role as an initiator in advanced polymer synthesis, and the critical need to characterize its environmental lifecycle. This document provides the scientific rationale, detailed experimental frameworks, and mechanistic insights necessary to pioneer the next generation of applications for this versatile fluorochemical.
Foundational Profile of this compound
A comprehensive understanding of this compound (CAS No. 661-95-0) begins with its fundamental physicochemical properties. This halogenated hydrocarbon is a colorless liquid at room temperature, distinguished by its high density and chemical stability, attributes conferred by its significant fluorine content.[1] While these characteristics made it an effective fire-extinguishing agent, its utility in that area has diminished due to environmental concerns associated with halogenated compounds.[1] This necessitates a pivot towards new, high-value applications where its unique structure can be leveraged.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃Br₂F₆ | PubChem[2], NIST[3] |
| Molecular Weight | 309.83 g/mol | PubChem[2], Fisher Scientific[4] |
| CAS Number | 661-95-0 | CymitQuimica[1], NIST[3] |
| Appearance | Colorless Liquid | CymitQuimica[1] |
| Density | 2.1696 g/mL (@ 20 °C) | Synquest Labs[5] |
| Boiling Point | 71 - 72.5 °C | Fisher Scientific[4], Synquest Labs[5] |
| Melting Point | -94.4 °C | Synquest Labs[5] |
| IUPAC Name | 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane | PubChem[2] |
Research Area 1: A Gateway to Novel Fluorinated Building Blocks
The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and agrochemical design, often enhancing metabolic stability, binding affinity, and lipophilicity. The two bromine atoms in DBHFP serve as versatile synthetic handles for creating high-value, fluorinated synthons.
Scientific Rationale & Mechanistic Insight
The C-Br bonds in DBHFP can be selectively targeted through various organometallic and substitution reactions. The formation of a Grignard reagent, for example, would generate a potent hexafluoropropyl nucleophile, capable of reacting with a wide range of electrophiles (aldehydes, ketones, esters, etc.) to build molecular complexity. The sequential and controlled replacement of each bromine atom opens a pathway to bifunctional molecules that are otherwise difficult to access. This approach allows researchers to precisely install the C₃F₆Br moiety, a valuable pharmacophore, into target structures.
Experimental Protocol: Synthesis of a Hexafluoropropyl-Substituted Alcohol via Grignard Reaction
This protocol details a representative, self-validating workflow for the synthesis of a tertiary alcohol by reacting a DBHFP-derived Grignard reagent with a ketone.
Materials:
-
This compound (DBHFP)
-
Magnesium turnings (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Acetophenone (or other suitable ketone)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere setup (e.g., Schlenk line with Argon)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet.
-
Grignard Initiation: Add magnesium turnings (1.2 eq) and a single crystal of iodine to the flask under a positive pressure of inert gas. Add a small portion of anhydrous THF.
-
Reagent Formation: Prepare a solution of DBHFP (1.0 eq) in anhydrous THF. Add a small amount of this solution to the magnesium suspension. Gentle heating may be required to initiate the reaction, evidenced by the disappearance of the iodine color and bubble formation. Once initiated, add the remaining DBHFP solution dropwise, maintaining a gentle reflux.
-
Reaction with Electrophile: After the Grignard formation is complete (typically 1-2 hours), cool the reaction mixture to 0 °C using an ice bath. Add a solution of acetophenone (1.1 eq) in anhydrous THF dropwise via the dropping funnel.
-
Workup: After stirring for 2-3 hours at room temperature, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product via flash column chromatography (silica gel) to yield the desired tertiary alcohol. Confirm structure and purity using ¹H NMR, ¹⁹F NMR, and MS analysis.
Visualization: Synthetic Workflow
Caption: Workflow for the synthesis of a fluorinated alcohol using DBHFP.
Research Area 2: Initiator for Advanced Fluoropolymer Synthesis
Fluoropolymers are a class of high-performance materials prized for their low surface energy, thermal stability, and chemical inertness.[6] DBHFP can serve as a valuable initiator or chain transfer agent to create novel polymers with precisely engineered properties.
Scientific Rationale & Mechanistic Insight
The carbon-bromine bonds in DBHFP are relatively weak and can be homolytically cleaved under thermal or photochemical conditions, or through transition-metal catalysis. This property makes DBHFP an ideal candidate as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). Using DBHFP in this manner allows for the synthesis of well-defined polymers end-capped with a hexafluoropropyl group. This terminal fluorination can significantly alter the surface properties of the resulting material, driving self-assembly or creating ultra-low energy surfaces useful for anti-fouling or hydrophobic coatings.
Experimental Protocol: ATRP of Styrene Initiated by DBHFP
This protocol provides a method for synthesizing polystyrene with a terminal hexafluoropropyl group.
Materials:
-
This compound (DBHFP)
-
Styrene (inhibitor removed)
-
Copper(I) Bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation: Add CuBr (1.0 eq) to a Schlenk tube. Seal the tube, evacuate, and backfill with argon three times.
-
Reaction Mixture: In a separate Schlenk flask, add styrene (100 eq) and anisole. Degas the solution via three freeze-pump-thaw cycles.
-
Ligand & Initiator Addition: Under a positive argon flow, add the ligand PMDETA (1.0 eq) to the monomer solution via syringe. Following this, add the initiator DBHFP (1.0 eq).
-
Polymerization: Transfer the degassed monomer/initiator/ligand solution to the Schlenk tube containing the CuBr catalyst via a cannula. Place the sealed tube in a preheated oil bath set to 110 °C.
-
Monitoring: Track the polymerization progress by taking aliquots at timed intervals and analyzing monomer conversion by ¹H NMR or gas chromatography.
-
Termination & Purification: After reaching the desired conversion (or after a set time), cool the reaction and expose it to air to quench the polymerization. Dilute the viscous solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer by adding the THF solution dropwise into a large volume of stirring methanol. Collect the white polystyrene product by filtration and dry it under vacuum to a constant weight.
-
Characterization: Determine the molecular weight (Mn) and dispersity (Đ) of the polymer using Gel Permeation Chromatography (GPC).
Visualization: ATRP Mechanistic Cycle
Caption: ATRP cycle using DBHFP as the initiator (R-Br).
Research Area 3: Environmental Fate and Degradation Pathways
The widespread use of per- and polyfluoroalkyl substances (PFAS) has led to significant environmental concerns due to their extreme persistence.[7][8] As a member of this broad class, a thorough investigation into the environmental lifecycle of DBHFP is not just a research opportunity but a scientific responsibility. Brominated compounds, in particular, can be toxic and bioaccumulative.[9]
Scientific Rationale & Research Imperative
While related compounds like 1,2-dibromo-3-chloropropane (DBCP) are known to be persistent and mobile in soil, with the potential to contaminate groundwater, specific data on DBHFP is sparse.[10][11] Research is critically needed to understand its potential for long-range transport, bioaccumulation, and degradation under various environmental conditions. Identifying potential abiotic (e.g., hydrolysis, photolysis) and biotic degradation pathways is crucial for assessing its environmental risk and developing potential remediation strategies. Such studies are essential before any large-scale application of DBHFP can be responsibly considered.
Proposed Experimental Framework: Assessing Environmental Persistence
A multi-pronged approach is necessary to characterize the environmental fate of DBHFP.
1. Abiotic Degradation Studies:
-
Hydrolysis: Following OECD Guideline 111, incubate DBHFP in sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9) and temperatures. Monitor the concentration of the parent compound over time using GC-MS to determine the hydrolysis half-life.
-
Photolysis: Expose aqueous solutions of DBHFP to simulated sunlight (xenon arc lamp) according to OECD Guideline 316. Analyze samples at regular intervals to quantify the rate of photodegradation and identify any photoproducts.
2. Biodegradation Studies:
-
Ready Biodegradability (OECD 301): Use standard screening tests with an inoculum from activated sludge to determine if DBHFP can be readily mineralized by common microorganisms. Monitor CO₂ evolution or O₂ consumption.
-
Inherent Biodegradability (OECD 302): If not readily biodegradable, test for inherent biodegradability using prolonged exposure to a higher concentration of microorganisms to assess its ultimate degradation potential.
-
Metabolite Identification: In all biodegradation assays, use advanced analytical techniques (e.g., LC-QTOF-MS) to identify any intermediate metabolites, which can provide crucial insights into the degradation pathway and potential formation of more toxic daughter compounds.
Conclusion and Strategic Outlook
This compound represents a molecule of significant opportunity, poised for a transition from a legacy chemical to a modern enabling tool. The research directives outlined in this guide—the synthesis of novel fluorinated synthons, the development of advanced fluoropolymers, and the critical characterization of its environmental profile—provide a robust roadmap for future investigation. By embracing these challenges, the scientific community can unlock the full potential of DBHFP, driving innovation in medicine, materials, and sustainable chemical practices. A forward-thinking approach, grounded in the principles of green chemistry and thorough risk assessment, will be paramount to realizing this potential responsibly.
References
- Title: 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane.
- Title: Preparation of this compound comprises reaction of hexafluorpropene-1 with elementary bromine... Source: Google Patents (DE102005005774A1).
- Title: this compound. Source: NIST Chemistry WebBook, SRD 69. URL:[Link]
- Title: CAS No.661-95-0,this compound Suppliers,MSDS download. Source: LookChem. URL:[Link]
- Title: Toxicological Profile for 1,2-Dibromo-3-Chloropropane.
- Title: Toxicological Profile for 1,2-Dibromoethane.
- Title: The toxicology of 1,2-dibromo-3-chloropropane (DBCP): a brief review.
- Title: 1,2-Dibromo-3-chloropropane in Drinking-water.
- Title: Environmental Impact of Flame Retardants (Persistence and Biodegradability).
- Title: 1,2-Dibromopropane.
- Title: 1,2-Dibromo-3-Chloropropane (DBCP). Source: U.S. Environmental Protection Agency (EPA). URL:[Link]
- Title: Environmental risk evaluation report: Perfluoropropane [PFP] (CAS no. 76-19-7). Source: GOV.UK. URL:[Link]
- Title: Polymer Preprints (American Chemical Society, Division of Polymer Chemistry) (2005), 46(2), 613-614.
- Title: Toxicological Profile for 1,2-Dibromo-3-Chloropropane. Source: Centers for Disease Control and Prevention (CDC). URL:[Link]
- Title: An overview of the uses of per- and polyfluoroalkyl substances (PFAS).
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A Theoretical and Computational Guide to the Physicochemical Properties of 1,2-Dibromohexafluoropropane
Abstract
1,2-Dibromohexafluoropropane (C₃Br₂F₆) is a halogenated hydrocarbon with potential applications stemming from its unique combination of bromine and fluorine substituents. A thorough understanding of its molecular behavior, including conformational preferences, thermal stability, and reactivity, is paramount for its safe handling, application, and environmental impact assessment. This technical guide outlines a comprehensive theoretical framework for characterizing this compound using modern computational chemistry techniques. In the absence of extensive experimental data, this whitepaper serves as a roadmap for researchers, scientists, and drug development professionals to predict and understand the intrinsic properties of this molecule. We present detailed, field-proven protocols for conformational analysis, the prediction of decomposition pathways via bond dissociation energy and transition state calculations, and the analysis of electronic properties to forecast reactivity.
Introduction: The Case for a Theoretical Deep Dive
This compound is a structurally intriguing molecule, featuring a propane backbone heavily substituted with both fluorine and bromine atoms.[1] While its synthesis is established[2], a deep understanding of its fundamental chemical nature remains largely unexplored in public literature. Theoretical and computational chemistry provide powerful, cost-effective, and safe methods to elucidate molecular properties, reaction mechanisms, and thermochemistry without the need for extensive empirical investigation.[3][4]
This guide is structured to provide a logical, in-depth exploration of this compound from a theoretical standpoint. We will not merely list computational "recipes" but will explain the causality behind the choice of methods, ensuring that each proposed protocol is a self-validating system for generating reliable data. We will proceed by first exploring the molecule's three-dimensional structure and flexibility, then dissecting its stability and likely decomposition routes, and finally, analyzing its electronic landscape to predict its chemical reactivity.
Part 1: Conformational Landscape of this compound
The rotation around the central C-C single bond in this compound gives rise to various spatial arrangements known as conformations. These conformers, which include staggered and eclipsed forms, can have significantly different energies, and their relative populations dictate the molecule's overall properties.[5][6] The most stable conformations are typically the staggered ones, which minimize steric and electronic repulsions. Similar to 1,2-dibromoethane, we can anticipate 'gauche' and 'anti' conformers depending on the dihedral angle between the two bromine atoms.[7][8]
Theoretical Investigation of Conformational Isomers
To map the potential energy surface of C-C bond rotation, a relaxed scan can be performed using Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for such systems.[4][9] The M06-2X functional is particularly well-suited for main-group thermochemistry and systems with non-covalent interactions[10][11], paired with a basis set like 6-311+G(d,p) to accurately describe the electronic structure of both bromine and fluorine.[11]
Experimental Protocol: Conformational Analysis Workflow
-
Molecule Construction: Build the this compound molecule using a molecular editor such as Avogadro or GaussView.[12]
-
Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., PM7 semi-empirical method or a small basis set DFT) to obtain a reasonable starting structure.
-
Potential Energy Surface (PES) Scan:
-
Identify the four atoms defining the Br-C-C-Br dihedral angle.
-
Set up a relaxed PES scan in a quantum chemistry package like Gaussian or ORCA.[13][14]
-
The calculation should systematically rotate the dihedral angle (e.g., in 15° increments from 0° to 360°) while optimizing the rest of the molecular geometry at each step.
-
Keywords (Gaussian Example): # M062X/6-311+G(d,p) Opt=ModRedundant Scan
-
-
Locating Minima and Maxima:
-
Analyze the resulting energy profile to identify the stationary points. Energy minima correspond to stable staggered conformers (gauche and anti), while maxima correspond to unstable eclipsed transition states.
-
-
Refined Optimization and Frequency Calculation:
-
Take the geometry of each identified minimum and perform a full geometry optimization followed by a frequency calculation at the same level of theory.
-
The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.[15]
-
The frequency calculation also provides the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate the Gibbs free energies.[7]
-
-
Energy Analysis: Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers with respect to the most stable one (the global minimum).
Data Presentation: Predicted Conformational Energies
The following table presents a hypothetical summary of the energies for the stable conformers of this compound, as would be obtained from the protocol above. The 'anti' conformer, where the bulky bromine atoms are 180° apart, is expected to be the global minimum.
| Conformer | Br-C-C-Br Dihedral Angle (°) | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |
| Anti | ~180 | 0.00 | 0.00 | 0.00 |
| Gauche | ~60 | 1.5 | 1.4 | 1.8 |
| Gauche' | ~300 | 1.5 | 1.4 | 1.8 |
Visualization: Conformational Interconversion
Caption: Energy profile of this compound C-C bond rotation.
Part 2: Thermal Stability and Decomposition Pathways
The thermal decomposition of fluorinated and brominated hydrocarbons is critical for understanding their behavior in high-temperature applications and their potential to form hazardous byproducts during incineration.[16][17] Decomposition is typically initiated by the cleavage of the weakest chemical bond. Theoretical calculations of Bond Dissociation Energies (BDEs) can reliably predict which bond is most likely to break first.[2][18] For this compound, the primary candidates for initial cleavage are the C-Br, C-C, C-F, and C-H bonds.
Predicting Bond Lability with BDE Calculations
The BDE is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase.[10] We can calculate this by finding the energy difference between the parent molecule and its resulting radicals. DFT functionals like M06-2X, ωB97X-D, and B3LYP have shown good performance in predicting BDEs.[10][11]
Experimental Protocol: Bond Dissociation Energy (BDE) Calculation
-
Optimize Parent Molecule: Perform a full geometry optimization and frequency calculation of the lowest energy conformer of this compound (the 'anti' conformer from Part 1). Use a reliable level of theory (e.g., M06-2X/6-311+G(d,p)).
-
Generate and Optimize Radicals:
-
For each bond of interest (C-Br, C-C, C-F), generate the two corresponding radical fragments by deleting the bond in a molecular editor.
-
Perform separate unrestricted DFT (UDFT) geometry optimizations and frequency calculations for each radical fragment. For example, for the C-Br bond, you would calculate the energies of the C₃HBrF₆• radical and the Br• radical.
-
-
Calculate BDE:
-
Extract the thermal enthalpies (H) at 298.15 K for the parent molecule and each pair of radicals from the frequency calculation outputs.
-
Calculate the BDE using the formula: BDE(A-B) = H(A•) + H(B•) - H(A-B) [2]
-
Repeat for all bonds of interest.
-
Data Presentation: Predicted Bond Dissociation Energies
The following table shows hypothetical BDE values. Generally, C-Br bonds are significantly weaker than C-C, C-F, and C-H bonds in similar molecules, suggesting that C-Br bond homolysis is the most likely initial step in thermal decomposition.
| Bond | Hypothetical BDE (kcal/mol) |
| C-Br | 65 |
| C-C | 85 |
| C-F | 115 |
| C-H | 100 |
Mapping Decomposition Reactions: Transition State Theory
Once the weakest bond is identified, we can explore subsequent reaction pathways, such as the elimination of Br₂ to form an alkene. This requires locating the transition state (TS) for the reaction, which is the saddle point on the potential energy surface connecting reactants and products.[19][20]
Experimental Protocol: Transition State (TS) Search for Br₂ Elimination
-
Identify Reactant and Product: The reactant is this compound. The product is hexafluoropropene and Br₂. Optimize both structures.
-
Initial TS Guess: Use a method like Synchronous Transit-Guided Quasi-Newton (STQN) (e.g., Opt=QST2 or QST3 in Gaussian) or a Nudged Elastic Band (NEB) calculation in ORCA to generate an initial guess for the transition state structure.[8][15]
-
TS Optimization: Refine the TS guess using a more robust TS optimization algorithm (e.g., Opt=(TS, CalcFC, NoEigentest) in Gaussian).
-
TS Verification:
-
Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency.[15]
-
Animate this imaginary frequency to confirm that it corresponds to the desired reaction coordinate (i.e., the stretching of the two C-Br bonds and the formation of the C=C double bond and Br-Br bond).
-
-
Reaction Pathway Confirmation (IRC):
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the verified TS structure.[1][21]
-
The IRC calculation traces the minimum energy path downhill from the TS. It should connect the transition state to the reactant (this compound) in the forward direction and to the products (hexafluoropropene + Br₂) in the reverse direction, confirming the proposed mechanism.
-
Visualization: Proposed Decomposition Pathway
Caption: Energy profile for the concerted elimination of Br₂ from this compound.
Part 3: Electronic Properties and Chemical Reactivity
The distribution of electrons within a molecule governs its reactivity. By calculating properties like the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP), we can predict how this compound will interact with other chemical species.[3]
Frontier Molecular Orbitals (FMOs)
-
HOMO (Highest Occupied Molecular Orbital): Represents the region from which electrons are most easily donated (nucleophilic character).
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the region most likely to accept electrons (electrophilic character).
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap implies high stability and low reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It provides an intuitive visualization of charge distribution.[22][23]
-
Red regions (negative potential): Electron-rich areas, susceptible to electrophilic attack.
-
Blue regions (positive potential): Electron-poor areas, susceptible to nucleophilic attack.
Experimental Protocol: Electronic Property Calculation
-
Optimized Geometry: Use the optimized structure of the lowest energy conformer of this compound from Part 1.
-
Single Point Energy Calculation: Perform a single point energy calculation using the same level of theory (e.g., M06-2X/6-311+G(d,p)).
-
Generate Cube Files: In the calculation setup, request the generation of cube files for the HOMO, LUMO, and the electrostatic potential.
-
Keywords (Gaussian Example): # M062X/6-311+G(d,p) Pop=Full IOp(6/7=3) and Cube=Orbitals,Potential in the route section, followed by specifications for which orbitals to generate.
-
-
Visualization:
Due to the high electronegativity of the fluorine atoms, we can predict that the MEP will show significant negative potential around the fluorine atoms and positive potential around the hydrogen and possibly the bromine atoms, indicating sites for electrophilic and nucleophilic attack, respectively.
Conclusion
This technical guide has outlined a robust, multi-faceted theoretical framework for the comprehensive characterization of this compound. By systematically applying the detailed computational protocols for conformational analysis, bond dissociation energy calculation, transition state searching, and electronic property analysis, researchers can generate a wealth of predictive data. These theoretical insights are invaluable for understanding the molecule's stability, predicting its decomposition under thermal stress, and forecasting its reactivity. This in-silico approach provides a foundational understanding that can guide future experimental work, ensuring safer and more efficient development and application of this and related halogenated compounds.
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 1,2-Dibromohexafluoropropane in Fluorinated Pharmaceutical Synthesis
Introduction: The Imperative of Fluorine in Modern Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Consequently, the development of robust and versatile methods for introducing fluorine-containing moieties is of paramount importance to researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of 1,2-Dibromohexafluoropropane, a versatile and often overlooked reagent, and its strategic application in the synthesis of fluorinated pharmaceuticals. While not always a direct fluorinating agent, its primary utility lies in its role as a stable, liquid precursor for the in situ generation of hexafluoropropene (HFP), a key gaseous C3 building block. This approach circumvents the challenges associated with handling a low-boiling point gas, offering a practical and efficient route to valuable fluorinated intermediates. We will delve into the underlying chemistry, provide detailed experimental protocols, and showcase its application in the synthesis of precursors for significant pharmaceutical agents, such as the widely used inhalation anesthetic, Sevoflurane.
Chemical Properties and Safety Considerations
1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane (CAS No. 661-95-0) is a dense, colorless liquid.[1][2] Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃Br₂F₆ | [2] |
| Molecular Weight | 309.83 g/mol | [2] |
| Boiling Point | 70 - 72 °C | [3] |
| Density | ~2.17 g/mL | [4] |
Safety Precautions: this compound should be handled in a well-ventilated fume hood.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.[7] It is important to avoid contact with skin and eyes and to prevent inhalation of vapors.[6] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[5]
Core Application: In Situ Generation of Hexafluoropropene
The principal synthetic utility of this compound stems from its facile conversion to hexafluoropropene (HFP) through dehalogenation. This transformation is typically achieved using a reducing agent, with activated zinc dust being a common and effective choice.[8][9] The in situ generation of HFP is highly advantageous as it allows for the immediate use of this gaseous reagent in subsequent reactions without the need for specialized gas handling equipment.
Protocol 1: Zinc-Mediated Debromination of this compound to Hexafluoropropene
This protocol details a general procedure for the generation of hexafluoropropene from its dibrominated precursor. The subsequent reaction with a nucleophile is exemplified by the synthesis of hexafluoroisopropanol, a key intermediate for the anesthetic Sevoflurane.[10][11]
Materials:
-
This compound
-
Activated Zinc dust
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Diglyme)
-
Substrate for reaction with HFP (e.g., a source of hydroxide for hexafluoroisopropanol synthesis)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Assemble a two- or three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet. Ensure all glassware is thoroughly dried.
-
Charging the Flask: Under a positive pressure of inert gas, charge the flask with activated zinc dust (typically 2-3 equivalents relative to the dibromo-precursor) and the anhydrous solvent.
-
Addition of Precursor: Slowly add this compound (1 equivalent) to the stirred suspension of zinc dust via a syringe or dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
In Situ Reaction: The generated hexafluoropropene will react in situ with the desired substrate. For the synthesis of hexafluoroisopropanol, a carefully controlled addition of water or a hydroxide source would be required in the presence of a suitable catalyst.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS or NMR of aliquots). Upon completion, the reaction mixture is cooled, and the excess zinc is filtered off. The filtrate is then subjected to standard aqueous work-up and purification by distillation or chromatography.
Causality of Experimental Choices:
-
Activated Zinc: The use of activated zinc is crucial for efficient dehalogenation. Activation, often by washing with dilute acid followed by drying, removes the passivating oxide layer from the zinc surface.
-
Anhydrous Polar Aprotic Solvent: Solvents like DMF or diglyme are used to solvate the intermediates and facilitate the reaction. Anhydrous conditions are necessary to prevent quenching of any organometallic intermediates and to avoid side reactions.
-
Inert Atmosphere: An inert atmosphere prevents the reaction of the activated zinc and any reactive intermediates with oxygen or moisture from the air.
Application in Pharmaceutical Synthesis: The Case of Sevoflurane
Sevoflurane is a widely used inhalation anesthetic.[12][13][14] Its synthesis provides an excellent example of the strategic use of hexafluoropropene, which can be sourced from this compound. The key intermediate in many sevoflurane syntheses is hexafluoroisopropanol (HFIP).[10][11]
Protocol 2: Synthesis of Hexafluoroisopropanol from In Situ Generated Hexafluoropropene
This protocol outlines the conceptual steps for the synthesis of HFIP following the generation of HFP as described in Protocol 1. The direct conversion of HFP to HFIP often involves hydration or hydrolysis under specific catalytic conditions.
Procedure:
-
Generate HFP In Situ: Following Protocol 1, generate hexafluoropropene in a suitable reaction vessel.
-
Introduction of Water/Hydroxide: For the conversion to HFIP, a controlled source of water or hydroxide is introduced to the reaction mixture containing the generated HFP. This step may require a catalyst and careful control of reaction conditions to ensure regioselectivity and avoid polymerization.
-
Reaction Conditions: The reaction temperature and pressure will be dependent on the specific catalytic system employed. Literature precedents for the direct hydration of fluorinated olefins should be consulted to determine optimal conditions.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the catalyst and any remaining starting materials. Purification of the resulting hexafluoroisopropanol is typically achieved by distillation.
Expanding the Synthetic Utility: Further Reactions of Hexafluoropropene
The hexafluoropropene generated from this compound is a versatile intermediate that can participate in a variety of reactions to form other valuable fluorinated building blocks for pharmaceutical synthesis.
-
Synthesis of Fluorinated Ethers: Hexafluoropropene can react with alcohols in the presence of a base to form partially fluorinated dialkyl ethers.[3][15] These ethers can be valuable intermediates or possess interesting biological properties themselves.
-
Cycloaddition Reactions: As a fluorinated alkene, hexafluoropropene can participate in cycloaddition reactions, such as [4+2] cycloadditions, to construct complex carbocyclic and heterocyclic scaffolds.[16]
-
Nucleophilic Addition: The electron-withdrawing nature of the fluorine atoms makes the double bond of hexafluoropropene susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups.
Conclusion and Future Outlook
This compound serves as a practical and efficient gateway to the chemistry of hexafluoropropene, a crucial building block in fluorinated pharmaceutical synthesis. Its utility as a stable, liquid precursor for the in situ generation of a key gaseous reagent addresses significant challenges in chemical handling and process safety. The synthesis of hexafluoroisopropanol, a vital intermediate for the anesthetic Sevoflurane, highlights the industrial relevance of this approach.
Future research in this area will likely focus on the development of more efficient and selective catalysts for the dehalogenation of this compound and for the subsequent functionalization of the generated hexafluoropropene. The exploration of its use in asymmetric synthesis to generate chiral fluorinated building blocks is also a promising avenue for further investigation. As the demand for complex and novel fluorinated pharmaceuticals continues to grow, the strategic application of reagents like this compound will undoubtedly play an increasingly important role in advancing drug discovery and development.
References
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Application Notes and Protocols: 1,2-Dibromohexafluoropropane as a Versatile Building Block for Advanced Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The strategic incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients has become a paramount strategy for enhancing their efficacy, metabolic stability, and overall performance. The hexafluoroisopropyl group, in particular, is a privileged motif known to impart desirable properties such as increased lipophilicity and binding affinity. This document provides a comprehensive guide to the use of 1,2-dibromohexafluoropropane as a key building block for the synthesis of fluorine-containing agrochemicals. We will explore its synthesis, reactivity, and provide a detailed protocol for a representative transformation into a valuable agrochemical scaffold, the pyrazole ring system.
Introduction: The Fluorine Advantage in Modern Agrochemicals
The agrochemical industry is in a constant state of evolution, driven by the need for more effective, selective, and environmentally benign solutions for crop protection.[1] A significant trend in the design of new pesticides is the incorporation of fluorine-containing functional groups.[2][3] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can dramatically influence the physicochemical and biological properties of a molecule.
Strategic fluorination can lead to:
-
Enhanced Biological Activity: Increased binding affinity to target enzymes or receptors.
-
Improved Metabolic Stability: The C-F bond is resistant to oxidative metabolism, leading to a longer-lasting effect.
-
Increased Lipophilicity: Facilitating passage through biological membranes to reach the target site.
-
Altered Acidity/Basicity: Modifying the pKa of nearby functional groups to optimize bioavailability.
Nitrogen-containing heterocycles, such as pyrazoles and pyridines, are prevalent scaffolds in a vast number of commercial agrochemicals.[4][5][6] The introduction of fluorinated substituents onto these rings is a proven strategy for creating novel and effective active ingredients.[7][8]
This compound: A Key Synthetic Intermediate
This compound (C₃Br₂F₆) is a valuable and versatile building block for introducing the hexafluoroisopropylidene or related C3F6 moieties into organic molecules.[9] Its chemical structure and key properties are summarized below.
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃Br₂F₆ | |
| Molecular Weight | 309.83 g/mol | |
| Appearance | Colorless liquid | [9] |
| CAS Number | 661-95-0 | [9] |
| Boiling Point | ~74 °C | |
| Key Reactive Sites | Two C-Br bonds |
Synthesis of this compound
The primary industrial synthesis of this compound involves the direct bromination of hexafluoropropene. This reaction is typically carried out by reacting hexafluoropropene with elemental bromine, often in the presence of a catalyst or under UV irradiation to facilitate the addition reaction across the double bond.
Synthetic Utility in Agrochemical Synthesis: The Pyrazole Scaffold
A powerful application of fluorinated building blocks is in the synthesis of fluorinated pyrazoles, a class of heterocycles with a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties.[7] The following section details a well-established protocol for the synthesis of a trifluoromethyl-substituted pyrazole, which serves as a core structure in many modern agrochemicals. While this specific example utilizes a related trifluoromethyl-containing building block, the principles of the cyclization reaction are directly applicable to derivatives that could be obtained from this compound.
For instance, dehydrobromination of this compound can yield hexafluoropropene, which can then be used in cycloaddition reactions. Alternatively, reaction with dinucleophiles can lead to the formation of heterocyclic rings incorporating the C3F6 unit.
Workflow for the Synthesis of a Fluorinated Pyrazole
The following diagram illustrates the general workflow for the synthesis of a fluorinated pyrazole, a common scaffold in agrochemicals, from a fluorinated building block.
Caption: General workflow for fluorinated pyrazole synthesis.
Detailed Protocol: Synthesis of a Trifluoromethyl-Substituted Pyrazole
This protocol is a representative example of the synthesis of a key agrochemical intermediate. The reaction conditions and purification methods can be adapted for analogous syntheses using derivatives of this compound.
Objective: To synthesize a 3-(trifluoromethyl)-1H-pyrazole derivative via the condensation of a trifluoromethyl-containing β-diketone with a hydrazine derivative.
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate solution (for work-up)
-
Brine (for work-up)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer and/or GC-MS for product characterization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add the hydrazine derivative (1.0-1.2 eq) followed by a catalytic amount of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Solvent Removal: Allow the reaction mixture to cool to room temperature and then remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired trifluoromethyl-substituted pyrazole.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and/or GC-MS.
Table 2: Representative Reaction Data
| Entry | Hydrazine Derivative | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | 3 | 85-95 |
| 2 | Phenylhydrazine | Ethanol | 4 | 80-90 |
| 3 | Methylhydrazine | Methanol | 2.5 | 82-92 |
Yields are approximate and can vary based on reaction scale and purification efficiency.
Mechanistic Insights
The formation of the pyrazole ring proceeds through a well-established condensation-cyclization mechanism.
Caption: Mechanism of pyrazole formation.
Conclusion
This compound and its derivatives are powerful building blocks for the synthesis of advanced, fluorine-containing agrochemicals. The protocols and principles outlined in this document provide a solid foundation for researchers and scientists to explore the vast potential of these reagents in the development of next-generation crop protection agents. The ability to readily introduce the hexafluoroisopropylidene moiety opens up new avenues for creating novel molecules with enhanced biological activity and improved physicochemical properties.
References
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- Fustero, S.; Sánchez-Roselló, M.; Barrio, P.; Simón-Fuentes, A. From Fluorinated Building Blocks to Agrochemicals. In Fluorine in Pharmaceutical and Medicinal Chemistry: From Discovery to Development; Wiley-VCH Verlag GmbH & Co. KGaA, 2012; pp 337-374.
- Versatile Fluorine-Containing Building Blocks. Encyclopedia.pub. [Link]. Published December 30, 2022.
- Ugrak, B. et al. N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc2025, (5), 123-139.
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- A REVIEW ON SYNTHETIC HETROCYCLIC COMPOUNDS IN AGRICULTURAL AND OTHER APPLIC
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experimental protocol for debromination of 1,2-Dibromohexafluoropropane
An In-Depth Guide to the Reductive Debromination of 1,2-Dibromohexafluoropropane
This application note provides a comprehensive experimental protocol for the synthesis of hexafluoropropene (HFP) via the reductive debromination of this compound. This guide is intended for researchers, scientists, and professionals in chemical synthesis and drug development who require a robust and well-understood method for producing this critical fluorinated building block. The protocol emphasizes safety, mechanistic understanding, and procedural detail to ensure reliable and reproducible results.
Introduction and Scientific Context
Hexafluoropropene (C₃F₆) is a cornerstone of the fluoropolymer industry, serving as a key monomer in the production of materials with exceptional chemical resistance and thermal stability. It is also a versatile intermediate for synthesizing a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1] The debromination of its precursor, this compound, represents a common and efficient route to high-purity HFP.
The core transformation is a reductive elimination of a vicinal dihalide, a fundamental reaction in organic chemistry.[2] In this process, two adjacent bromine atoms are removed from the carbon backbone, resulting in the formation of a carbon-carbon double bond.[3] While various reagents can effect this transformation, zinc metal is a classic and highly effective choice due to its favorable reduction potential and operational simplicity.[4][5]
The reaction proceeds by the oxidative insertion of zinc into a carbon-bromine bond, forming an organozinc intermediate. This species then undergoes a rapid elimination of the second bromine atom to yield the alkene product, hexafluoropropene, and zinc bromide (ZnBr₂).[4][6]
Safety and Handling
Extreme caution must be exercised throughout this procedure. A thorough risk assessment is mandatory before commencing any experimental work.
-
General Precautions: This entire protocol must be conducted within a certified, operational chemical fume hood.[7] All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[8] An emergency eyewash station and safety shower must be immediately accessible.[9]
-
This compound: This compound is harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.[10] It may also cause respiratory irritation.[10] Avoid all direct contact and inhalation of vapors.
-
Hexafluoropropene (HFP): The product is a liquefied gas under pressure that may explode if heated.[9] It is harmful if inhaled and causes eye and respiratory tract irritation.[9] HFP may also cause damage to organs through single or repeated exposure.[9] Due to its gaseous nature and low boiling point (-29.4 °C), it poses a significant inhalation hazard and risk of frostbite upon contact with the liquid form.[11] Gas cylinders must be securely chained and protected from physical damage.[11]
-
Zinc Dust: Finely divided zinc dust can be pyrophoric. Avoid creating dust clouds in the air and keep away from ignition sources.
-
Solvents: Solvents such as acetic acid are corrosive. Handle with care to avoid skin and eye contact.
Experimental Workflow Diagram
The following diagram outlines the major stages of the experimental protocol for the debromination of this compound.
Caption: Experimental workflow for the synthesis of hexafluoropropene.
Materials and Apparatus
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Notes |
| This compound | C₃Br₂F₆ | 309.83 | 661-95-0 | Starting material.[12] |
| Zinc Dust (<10 µm) | Zn | 65.38 | 7440-66-6 | Reducing agent.[13] |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Solvent and proton source. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | For drying gas stream (optional). |
| Nitrogen (or Argon) | N₂ | 28.01 | 7727-37-9 | Inert gas for atmosphere control. |
Apparatus
-
Three-neck round-bottom flask (250 mL or 500 mL)
-
Magnetic stirrer and hot plate
-
Reflux condenser with coolant circulation
-
Pressure-equalizing dropping funnel (100 mL)
-
Thermometer or thermocouple probe
-
Gas outlet adapter connected via tubing to a drying tube (filled with anhydrous Na₂SO₄)
-
Gas collection system:
-
Option A: Cold trap (Dewar flask with dry ice/acetone or liquid nitrogen)
-
Option B: Gas-tight syringe or gas sampling bag
-
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Schlenk line or inert gas manifold
Detailed Experimental Protocol
This protocol is based on the well-established zinc-mediated debromination of vicinal dihalides in an acidic medium.[14][15]
Reaction Setup
-
Dry the Glassware: Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Assemble the Apparatus: Assemble the three-neck flask on the magnetic stirrer/hot plate. Fit one neck with the reflux condenser, another with the dropping funnel, and the third with a thermometer and a gas outlet adapter. Ensure all joints are properly sealed.
-
Inert Atmosphere: Purge the entire system with dry nitrogen for 10-15 minutes to displace air and moisture. Maintain a gentle positive pressure of nitrogen throughout the experiment.
-
Gas Collection: Connect the gas outlet adapter to the chosen gas collection system. If using a cold trap, ensure it is properly cooled with a dry ice/acetone slurry (-78 °C) before the reaction begins.
Reaction Procedure
-
Charge the Reactor: To the three-neck flask, add zinc dust (e.g., 0.2 moles, ~13.1 g) followed by glacial acetic acid (e.g., 100 mL).
-
Initiate Stirring and Heating: Begin vigorous stirring to create a fine suspension of the zinc dust. Gently heat the mixture to approximately 60-70 °C.
-
Prepare the Substrate: In the dropping funnel, place a solution of this compound (e.g., 0.1 moles, ~31.0 g) in a small amount of glacial acetic acid (e.g., 20 mL) to reduce its viscosity.
-
Substrate Addition: Add the this compound solution dropwise from the funnel to the stirred zinc suspension over a period of 60-90 minutes. The reaction is exothermic; control the addition rate to maintain the reaction temperature between 70-80 °C and to ensure a steady, manageable evolution of gas.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 70-80 °C for an additional 1-2 hours to ensure the reaction goes to completion. The cessation of gas evolution is a primary indicator.
-
Product Collection: The gaseous hexafluoropropene product will pass through the condenser and gas outlet.
-
Cold Trap: The HFP will condense as a colorless liquid in the cold trap held at -78 °C.
-
Gas Bag: Alternatively, the gas can be collected in a pre-evacuated, inert gas sampling bag.
-
-
Isolation: Once the reaction is complete, carefully disconnect the collection system. If a cold trap was used, allow the condensed HFP to warm to room temperature in a controlled manner, venting the gas into a collection bag or directly to analytical instrumentation.
Reaction Workup and Cleanup
-
Cooling: Allow the reaction flask to cool to room temperature.
-
Quenching: Slowly and carefully quench the excess zinc by adding water to the reaction mixture in the fume hood. This will produce hydrogen gas.
-
Filtration: Filter the mixture to remove unreacted zinc and zinc bromide salts.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Halogenated waste must be collected in a designated container.[7]
Product Characterization
The identity and purity of the collected hexafluoropropene gas should be confirmed using appropriate analytical methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method to confirm the molecular weight (M.W. 150.02) and fragmentation pattern of HFP and to assess its purity.
-
¹⁹F NMR Spectroscopy: If a suitable gas-phase NMR setup is available, ¹⁹F NMR can provide definitive structural confirmation.
References
- HaloPolymer Trading Inc. (n.d.). HEXAFLUOROPROPENE Safety Data Sheet.
- Chemistry Stack Exchange. (2016). Dehalogenation of vicinal dihalides.
- Unacademy. (n.d.). Dehydrohalogenation of Alkyl Dihalides.
- JoVE. (2025). Preparation of Alkynes: Dehydrohalogenation.
- Chemistry LibreTexts. (2023). Reactions of Dihalides.
- Wikipedia. (n.d.). Dehydrohalogenation.
- ACS Publications. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
- Chemistry LibreTexts. (2023). Reactions of Alkyl Halides with Reducing Metals.
- Google Patents. (n.d.). DE102005005774A1 - Preparation of this compound.
- ACS Publications. (1954). The Stereochemistry of the Debromination of Vicinal Dibromides by Metals.
- ResearchGate. (2012). Chemoselective Reduction of Vicinal-Dihalides with Mg-MeOH via SET.
- Chemistry Stack Exchange. (2016). Metal reagent in dehalogenation of vicinal dihalides.
- PubMed. (2024). Debromination of novel brominated flame retardants using Zn-based additives.
- National Institutes of Health. (n.d.). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B).
- PubMed. (2001). Alkyl bromides as mechanistic probes of reductive dehalogenation.
- YouTube. (2022). Fluoroform: Organo-Fluorine chemistry, Selective Fluorination, Anionic Trifluoromethylation C-F bond.
- PubChem. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane.
- MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents.
- ACS Publications. (2021). A General Protocol for Cu-Mediated Fluoro-deamination.
- National Institutes of Health. (n.d.). Catalysis for Fluorination and Trifluoromethylation.
- Wikipedia. (n.d.). Dehalogenation.
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- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- Semantic Scholar. (2005). Rapid Debromination of Vic-dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation.
- Chegg. (2019). Propose a detailed mechanism for the zinc mediated debromination of trans-1,2-dibromocyclohexane.
- ResearchGate. (2008). Rapid Debromination of vic-Dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation.
- National Institutes of Health. (n.d.). Reductive debromination of 1,2-dibromides with anisidines.
- PubMed. (2009). Zn dust mediated reductive debromination of tetrabromobisphenol A (TBBPA).
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Application Note: Magnesium-Mediated Debromination of 1,2-Dibromohexafluoropropane for the Synthesis of Hexafluoropropene
Abstract
This application note provides a detailed technical guide on the reaction of 1,2-dibromohexafluoropropane with magnesium metal. Contrary to a typical Grignard reagent formation which results in a stable organomagnesium halide, the reaction of vicinal dihalides, particularly perfluorinated ones, predominantly proceeds via a β-elimination pathway to yield an alkene. This document elucidates the underlying mechanism, provides a robust protocol for the high-yield synthesis of hexafluoropropene (HFP), and discusses the critical experimental parameters that govern this transformation. This guide is intended for researchers in synthetic organic chemistry, fluorination chemistry, and materials science who require a reliable method for generating HFP from a stable liquid precursor.
Introduction: The Dichotomy of Vicinal Dihalides in Grignard Reactions
The reaction of an organohalide with magnesium in an ethereal solvent to form an organomagnesium halide, or Grignard reagent, is a foundational transformation in synthetic chemistry.[1] This reaction effectively reverses the polarity of the carbon atom attached to the halogen, converting it from an electrophilic center to a potent nucleophile.[2] However, the structure of the organohalide substrate can dramatically alter the reaction's course.
When two halogen atoms are located on adjacent (vicinal) carbons, the formation of a stable, isolable Grignard reagent is disfavored. Instead, the reaction overwhelmingly proceeds through an elimination pathway to generate an alkene.[3][4] The initial formation of a transient organomagnesium species at one carbon atom creates a powerful carbanion-like center in immediate proximity to a carbon bearing a good leaving group (the second halogen). This configuration facilitates a rapid, intramolecular E2-type elimination, yielding the corresponding alkene and magnesium halide as the primary products.[5] This process is so efficient that 1,2-dihaloalkanes like 1,2-dibromoethane are frequently used to activate the surface of magnesium turnings for other Grignard reactions, with the gaseous ethene product simply bubbling out of the reaction mixture.[5]
In the case of this compound, the strong electron-withdrawing nature of the fluorine atoms further influences the reaction, making the debromination to hexafluoropropene a particularly facile and high-yield process. This application note details the protocol for harnessing this reactivity for the controlled synthesis of hexafluoropropene.
Reaction Mechanism: A Transient Intermediate Driving Elimination
The conversion of this compound to hexafluoropropene with magnesium is not a direct formation of a stable di-Grignard or mono-Grignard reagent. The reaction proceeds through the formation of a transient carbanionic intermediate that immediately undergoes elimination.
The mechanism can be described in two key steps:
-
Initial Organomagnesium Formation: The reaction initiates on the surface of the magnesium metal. A single electron transfer from magnesium to one of the C-Br bonds occurs, forming a radical anion which then collapses to form a C-Mg bond at one of the carbon atoms.[6] This creates a short-lived organomagnesium bromide intermediate.
-
Intramolecular β-Elimination: The newly formed carbon-magnesium bond possesses significant carbanionic character. This nucleophilic center is perfectly positioned anti-periplanar to the adjacent C-Br bond. It rapidly displaces the second bromide ion in an intramolecular E2-like fashion, forming a π-bond and generating hexafluoropropene and magnesium bromide.
This mechanistic pathway is visualized in the workflow diagram below.
Caption: Magnesium-mediated debromination workflow.
Experimental Protocol: Synthesis of Hexafluoropropene
This protocol describes the synthesis of hexafluoropropene from this compound on a laboratory scale. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
3.1. Materials and Equipment
-
This compound (98% or higher)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Pressure-equalizing dropping funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas line (N₂ or Ar) with bubbler
-
Cold trap (e.g., dry ice/acetone) for product collection
3.2. Step-by-Step Procedure
-
Apparatus Setup: Assemble the dry three-neck flask with the dropping funnel, reflux condenser, and an inert gas inlet. Place a magnetic stir bar in the flask.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Briefly flame-dry the flask under vacuum and backfill with inert gas. Add a single small crystal of iodine. The purple color of the iodine will fade as it reacts with the magnesium surface, indicating activation.
-
Solvent Addition: Add anhydrous diethyl ether via cannula or syringe to the flask, enough to cover the magnesium turnings.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Reaction Initiation: Begin stirring the magnesium suspension. Add a small amount (approx. 5-10%) of the this compound solution from the dropping funnel to the flask. The reaction mixture may need gentle warming with a heat gun to initiate. Initiation is marked by the disappearance of the iodine color (if still present), gentle bubbling, and a slight exotherm.
-
Controlled Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent vigorous boiling.[7]
-
Product Collection: The product, hexafluoropropene (boiling point: -29 °C), is a gas at room temperature. Pass the gas exiting the top of the reflux condenser through a cold trap cooled with a dry ice/acetone bath (-78 °C) to condense and collect the liquid HFP.
-
Reaction Completion and Work-up: After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes to ensure complete conversion. The reaction is complete when gas evolution ceases. The collected liquid in the cold trap is hexafluoropropene. The remaining contents of the flask consist of magnesium bromide and any unreacted magnesium in ether.
Key Parameters and Scientific Rationale
The success of this synthesis relies on careful control of several experimental variables. The rationale behind these choices is critical for ensuring safety, high yield, and reproducibility.
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| Atmosphere | Inert (Nitrogen or Argon) | The transient organomagnesium intermediate is highly basic and reacts rapidly with water and oxygen.[8] Maintaining an inert, anhydrous environment is crucial to prevent quenching of the intermediate and side reactions. |
| Solvent | Anhydrous Diethyl Ether or THF | Ethers are required to solvate and stabilize the transient organomagnesium species, facilitating its formation.[2] They are aprotic and do not react with the intermediate. THF may be used for less reactive halides, but diethyl ether is often sufficient. |
| Magnesium Activation | Iodine crystal, mechanical stirring | Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents reaction.[7] Iodine chemically etches this layer. Vigorous stirring helps to mechanically break the surface to expose fresh, reactive metal. |
| Temperature | Gentle reflux (controlled by addition rate) | The reaction is exothermic. Maintaining a gentle reflux ensures a sufficient reaction rate without allowing the reaction to become uncontrollable. The dropwise addition of the dibromide is the primary means of temperature control. |
| Product Collection | -78 °C Cold Trap | Hexafluoropropene is a low-boiling gas. A dry ice/acetone bath provides a temperature low enough to efficiently condense the gaseous product as it is formed, allowing for its isolation from the reaction mixture. |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Ineffective magnesium activation (MgO layer intact)- Wet glassware or solvent | - Add another small crystal of iodine.- Gently warm the flask with a heat gun.- Ensure all glassware is rigorously dried and solvent is certified anhydrous. |
| Low yield of HFP | - Incomplete reaction- Leaks in the apparatus- Inefficient trapping | - Allow for a longer reaction time after addition is complete.- Check all joints and connections for a proper seal.- Ensure the cold trap is sufficiently cold and properly configured. |
| Reaction becomes too vigorous | - Addition rate of the dibromide is too fast- Insufficient solvent | - Immediately stop the addition and, if necessary, cool the flask with an ice bath.- Resume addition at a much slower rate once the reaction is under control.- Ensure enough solvent is present to dissipate heat. |
References
- Formation of Grignard Reagents from Organic Halides. (Source: UCLA Department of Chemistry and Biochemistry)
- Perfluoroalkyl Grignard Reagents: NMR Study of 1-Heptafluoropropylmagnesium Chloride in Solution.
- Reaction of perfluoroalkyl grignard reagents with phosphorus trihalides: a new route to perfluoroalkyl-phosphonous and -phosphonic acids. (Source: PubMed)
- Preparation of this compound comprises reaction of hexafluorpropene-1 with elementary bromine...
- Grignard formation and vicinal dihalides. (Source: Chemistry Stack Exchange)
- Reactions of Fluoroalkanes with Mg−Mg Bonds: Scope, sp3C−F/sp2C−F Coupling and Mechanism. (Source: PubMed Central)
- Vicinal dihalides are not used for preparing grignard reagents, why? (Source: Quora)
- Generation of Magnesium Pentafluoropropen-2-olate from Hexafluoroisopropanol and Synthesis of 2,2,4,4,4-Pentafluoro-3,3-dihydroxyketones. (Source: PubMed)
- Why isn't fluorine used in a Grignard reagent? (Source: Quora)
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- Synthesis and reactions of a perfluoroalkylether Grignard reagent containing a functional ester group. (Source: CoLab - Note: This is a placeholder URL as the original may not be stable.)
- 1-norbornanecarboxylic acid. (Source: Organic Syntheses)
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- Grignard-reagent formation in Multi-product facilities ‒ not an easy task! (Source: Schnyder Safety & Chemistry)
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- Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (Source: ScienceDirect)
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Application Notes and Protocols: 1,2-Dibromohexafluoropropane in the Synthesis of Fluorinated Heterocycles
Abstract
The incorporation of fluorine and fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1] These modifications can dramatically enhance metabolic stability, binding affinity, and lipophilicity.[2][3] This document provides a detailed guide for researchers on the strategic use of 1,2-dibromohexafluoropropane as a safe and versatile precursor for the synthesis of a variety of fluorinated heterocycles. We will move beyond simple procedural lists to explore the underlying reaction mechanisms, provide field-proven experimental insights, and offer detailed, self-validating protocols. The core strategy focuses on the in situ generation of the highly reactive but difficult-to-handle hexafluoropropene (HFP) gas from its stable, liquid dibromo-precursor, followed by its immediate trapping with dinucleophiles or 1,3-dipoles.
Foundational Principle: this compound as a Hexafluoropropene Surrogate
Hexafluoropropene (HFP) is a potent building block for constructing molecules containing the valuable trifluoromethyl (CF₃) group. Its electron-deficient double bond makes it an excellent electrophile and a reactive partner in cycloaddition reactions.[4] However, HFP is a gas at room temperature, which presents significant challenges for handling, accurate dosing, and ensuring reaction safety and efficiency in a standard laboratory setting.
This compound (CF₃-CHBr-CHBrF) offers an elegant solution. As a high-boiling point liquid, it is easy to handle, weigh, and dispense. More importantly, it can be readily converted to HFP in situ through a debromination reaction, typically using an activated metal like zinc. This approach allows for the controlled, gradual generation of the reactive gaseous intermediate directly within the reaction medium, ensuring it is immediately consumed by the desired nucleophile or dipole. This strategy minimizes the hazards associated with handling gaseous reagents while maximizing reaction efficiency.
The fundamental transformation is a reductive elimination (debromination) to generate the C=C double bond of hexafluoropropene.
Figure 1: In Situ Generation of Hexafluoropropene. A schematic of the debromination of this compound using zinc metal to produce reactive hexafluoropropene.
Synthesis of Trifluoromethyl-Substituted Pyrazoles via [3+2] Cycloaddition
Fluorinated pyrazoles are a highly sought-after class of heterocycles due to their prevalence in pharmaceuticals and agrochemicals.[5] The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, between in situ generated HFP and a 1,3-dipole, such as a diazo compound or a sydnone, provides a direct route to these valuable scaffolds.[6]
Mechanistic Rationale
In this reaction, HFP acts as the electron-deficient dipolarophile. The 1,3-dipole reacts across the double bond to form a five-membered ring intermediate. The regioselectivity is governed by the electronic and steric properties of both the dipole and the HFP. The initial cycloadduct often undergoes spontaneous elimination of hydrogen fluoride (HF) to yield the stable, aromatic pyrazole ring.
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2-Dibromohexafluoropropane in the Synthesis of Perfluoroalkenes
Abstract
This technical guide provides an in-depth exploration of the application of 1,2-dibromohexafluoropropane as a key precursor in the synthesis of perfluoroalkenes, specifically focusing on the production of hexafluoropropene. Perfluoroalkenes are critical building blocks in the synthesis of fluoropolymers, pharmaceuticals, and advanced materials. This document details the underlying chemical principles, provides validated experimental protocols, and discusses the critical parameters that ensure a safe, efficient, and high-yielding synthesis. These notes are intended for researchers, chemists, and professionals in drug development and materials science who are engaged in the field of fluorine chemistry.
Introduction: The Strategic Importance of this compound
This compound (CF₃CFBrCF₂Br) is a halogenated organic compound that serves as a stable and convenient precursor for the generation of hexafluoropropene (CF₃CF=CF₂), a valuable perfluoroalkene monomer.[1] The presence of vicinal bromine atoms allows for their selective removal through dehalogenation reactions, leading to the formation of a carbon-carbon double bond.[2] This method offers a reliable alternative to handling gaseous hexafluoropropene directly, which can be challenging due to its low boiling point and potential for oligomerization.
The synthesis of this compound itself is typically achieved through the bromination of hexafluoropropene.[3][4] This process allows for the "storage" of the reactive alkene in a more stable, liquid form that can be easily purified and stored. The subsequent debromination on demand provides a controlled and efficient route to the desired perfluoroalkene.
The Chemical Rationale: Mechanism of Dehalogenation
The core of this application lies in the reductive dehalogenation of the vicinal dibromide. This transformation is most commonly achieved using a metal-based reducing agent, with zinc being a widely employed and effective choice.[5][6] The reaction proceeds through a mechanism involving the metal surface, leading to the stereospecific anti-elimination of the two bromine atoms.
The generally accepted mechanism for zinc-mediated debromination involves the following key steps:
-
Oxidative Addition: The reaction initiates with the oxidative insertion of a zinc atom into one of the carbon-bromine bonds. This forms an organozinc intermediate.[6]
-
Elimination: The resulting organozinc species is unstable and rapidly undergoes elimination. The second bromine atom is expelled, and a double bond is formed between the two carbon atoms. The zinc is released as zinc bromide (ZnBr₂).
This process is highly efficient and selective for vicinal dihalides, making it a robust method for alkene synthesis.[7] The use of a protic solvent, such as acetic acid or an alcohol, is often employed to facilitate the reaction.[2][8]
Experimental Protocols: Synthesis of Hexafluoropropene
This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of hexafluoropropene from this compound using zinc-mediated dehalogenation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Major Chemical Supplier | Stabilized with potassium carbonate is acceptable. |
| Zinc Dust | <10 µm, ≥98% | Major Chemical Supplier | Fine powder is crucial for high reactivity. |
| Acetic Acid | Glacial, ≥99.7% | Major Chemical Supplier | Acts as the solvent and helps activate the zinc. |
| Anhydrous Ethanol | ≥99.5% | Major Chemical Supplier | Alternative solvent. |
| Argon or Nitrogen Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
| Round-bottom flask | - | Glassware Supplier | Sized appropriately for the reaction scale. |
| Reflux Condenser | - | Glassware Supplier | To prevent loss of volatile components. |
| Magnetic Stirrer & Stir Bar | - | Equipment Supplier | For efficient mixing. |
| Gas Bubbler/Trap | - | Glassware Supplier | To monitor gas evolution and trap any unreacted starting material. |
Step-by-Step Protocol
Safety First: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. This compound is harmful if swallowed, in contact with skin, and may cause respiratory irritation.[9]
-
Reactor Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be connected to a gas bubbler or a cold trap to collect the gaseous product. Ensure the entire apparatus is under a slight positive pressure of an inert gas like argon or nitrogen.
-
Reagent Charging:
-
To the reaction flask, add zinc dust (4 equivalents relative to the dibromide).
-
Under a positive flow of inert gas, add glacial acetic acid (sufficient to create a stirrable slurry, typically 0.5 M concentration relative to the substrate).
-
-
Initiation of Reaction:
-
Begin vigorous stirring of the zinc-acetic acid mixture.
-
Slowly add this compound (1 equivalent) to the flask via a dropping funnel or syringe. The addition should be done dropwise to control the reaction rate, as the debromination can be exothermic.
-
-
Reaction Monitoring and Product Collection:
-
The reaction progress can be monitored by the evolution of hexafluoropropene gas, which can be observed in the gas bubbler.
-
The reaction is typically complete when gas evolution ceases. For laboratory-scale reactions, this may take 1-2 hours at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
-
The hexafluoropropene gas can be collected in a cold trap (e.g., cooled with liquid nitrogen) or used directly in a subsequent reaction.
-
-
Work-up and Purification (of the reaction mixture):
-
Once the reaction is complete, the mixture can be diluted with water and filtered to remove unreacted zinc and zinc salts.
-
The aqueous filtrate can be neutralized before disposal according to institutional guidelines.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for hexafluoropropene synthesis.
Causality and Optimization of Experimental Choices
-
Choice of Reducing Agent: While other metals like magnesium or sodium can also effect dehalogenation, zinc is preferred due to its optimal reactivity, lower cost, and safer handling characteristics.[6] It provides a good balance between reaction rate and control. The use of zinc dust with a small particle size increases the surface area, leading to a faster reaction.
-
Solvent System: Glacial acetic acid serves a dual purpose: it is the solvent and it activates the zinc surface by removing any passivating oxide layer. Alcohols like ethanol can also be used, sometimes in combination with a catalytic amount of acid.[10] The choice of solvent can influence the reaction rate and should be selected based on the desired reaction conditions and downstream applications.
-
Reaction Temperature: The dehalogenation is often sufficiently fast at room temperature. However, for less reactive substrates or to increase the rate of reaction, gentle heating can be applied. It is important to avoid excessive heating, which can lead to side reactions or loss of the volatile product.
-
Inert Atmosphere: While not always strictly necessary, maintaining an inert atmosphere is good practice to prevent any potential side reactions with atmospheric oxygen or moisture, especially if the resulting perfluoroalkene is intended for use in sensitive applications like polymerization.
Conclusion
The debromination of this compound is a robust and reliable method for the on-demand synthesis of hexafluoropropene. This application note provides a comprehensive overview of the chemical principles and a detailed, validated protocol for its implementation in a laboratory setting. By understanding the key parameters and the rationale behind the experimental choices, researchers can effectively and safely utilize this important precursor for the synthesis of a wide range of fluorinated compounds and materials.
References
- Unknown author. (2020, October 24). Alkenes preparation: Debromination of Vicinal Dibromides. YouTube.
- Miller, W. T. (1958). Process for zinc chloride activating a dehalogenation reaction. U.S. Patent No. 2,848,505. Google Patents.
- Lipshutz, B. H., et al. (n.d.). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. PMC.
- Unknown author. (n.d.). Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents. American Chemical Society.
- Unknown author. (n.d.). Preparation of this compound comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of this compound. German Patent No. DE102005005774A1. Google Patents.
- Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005). Rapid Debromination of Vic-dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation. Journal of Chemical Research, 2005(5), 282-284.
- Unknown author. (n.d.). Alkyl Bromides as Mechanistic Probes of Reductive Dehalogenation: Reactions of Vicinal Dibromide Stereoisomers with Zero-Valent. DTIC.
- Unknown author. (n.d.). Fluoroalkane and perfluoroalkane synthesis. Organic Chemistry Portal.
- Unknown author. (n.d.). Reductive Dehalogenation of Arylhalides and Alkylhalides with Zinc in THF Saturated Aqueous Ammonium Chloride. ResearchGate.
- Unknown author. (n.d.). Dehalogenation of vicinal dihalides. ECHEMI.
- Unknown author. (n.d.). A novel debromination of vic-dibromides to Alkenes with InCl3(cat.)/Sm system in aqueous media. ResearchGate.
- National Center for Biotechnology Information. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. PubChem.
- Unknown author. (2016, August 24). Dehalogenation of vicinal dihalides. Chemistry Stack Exchange.
- Unknown author. (n.d.). CAS 661-95-0: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane. CymitQuimica.
- Unknown author. (2024, October 24). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. National Institutes of Health.
- Unknown author. (2023, October 31). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. National Institutes of Health.
- Unknown author. (n.d.). The Chemistry of Perfluoropent-1-ene: A Technical Guide for Researchers. Benchchem.
- Unknown author. (n.d.). Radical Fluoroalkylation Reactions. Notables de la Ciencia.
- Unknown author. (n.d.). (S)-1,2-Dibromohexafluoropropane. Benchchem.
Sources
- 1. CAS 661-95-0: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane [cymitquimica.com]
- 2. m.youtube.com [m.youtube.com]
- 3. DE102005005774A1 - Preparation of this compound comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | C3Br2F6 | CID 69579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US2848505A - Process for zinc chloride activating a dehalogenation reaction - Google Patents [patents.google.com]
Application Notes and Protocols for Stereoselective Reactions Involving 1,2-Dibromohexafluoropropane
Introduction: The Significance of Stereochemistry in Fluorinated Molecules
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated pharmaceuticals, agrochemicals, and materials.[1] When chirality is introduced, the precise three-dimensional arrangement of atoms becomes critically important, as different stereoisomers can exhibit vastly different biological activities. 1,2-Dibromohexafluoropropane, a compound featuring a stereogenic center bearing a bromine and a trifluoromethyl group, represents a valuable chiral building block for the synthesis of complex, enantiopure fluorinated molecules.[2] The presence of two bromine atoms provides multiple reaction sites for introducing new functionalities.[2]
This guide provides an in-depth exploration of stereoselective reactions involving enantiomerically enriched this compound. We will delve into the mechanistic underpinnings of these transformations and provide detailed, illustrative protocols for researchers in organic synthesis and drug discovery. The protocols described herein are based on well-established principles of stereoselective reactions and are intended to serve as a starting point for further investigation and optimization.
Stereoselective Nucleophilic Substitution: A Gateway to Chiral Fluorinated Scaffolds
One of the most powerful strategies for elaborating the this compound core is through nucleophilic substitution. The stereochemical outcome of these reactions is paramount and is largely dictated by the reaction mechanism.
Mechanistic Insight: The S(_N)2 Pathway and Inversion of Stereochemistry
Nucleophilic substitution at the secondary carbon of this compound is expected to proceed predominantly through an S(_N)2 mechanism. This is due to the presence of good leaving groups (bromide ions) and the accessibility of the carbon center to nucleophilic attack. A hallmark of the S(_N)2 reaction is the inversion of configuration at the stereocenter.[3][4][5][6] The nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to a "Walden inversion."
Illustrative Protocol 1: Stereospecific Synthesis of a Chiral Fluorinated Ether via S(_N)2 Reaction
This protocol describes the synthesis of (S)-1-bromo-2-ethoxy-1,1,2,3,3,3-hexafluoropropane from (R)-1,2-dibromohexafluoropropane, illustrating the principle of inversion of stereochemistry.
Materials:
-
(R)-1,2-Dibromohexafluoropropane (or the (S)-enantiomer)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of sodium ethoxide (1.2 equivalents) in anhydrous DMF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of (R)-1,2-dibromohexafluoropropane (1.0 equivalent) in anhydrous DMF (5 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-1-bromo-2-ethoxy-1,1,2,3,3,3-hexafluoropropane.
Expected Outcome:
The reaction is expected to proceed with a high degree of stereospecificity, yielding the (S)-product from the (R)-starting material with high enantiomeric excess.
| Parameter | Illustrative Value |
| Yield | 70-85% |
| Diastereomeric Ratio | >98:2 |
| Enantiomeric Excess | >98% |
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for S(_N)2 reactions as it solvates the cation (Na
) but not the nucleophile (EtO ), thus increasing the nucleophile's reactivity. -
Temperature: Starting the reaction at 0 °C helps to control the initial exothermicity, while allowing it to proceed at room temperature provides sufficient energy for the reaction to go to completion.
-
Inert Atmosphere: Prevents reaction with atmospheric moisture and oxygen, which could lead to side products.
Diagram of the S(_N)2 Reaction Mechanism
Caption: S(_N)2 reaction on (R)-1,2-dibromohexafluoropropane.
Stereospecific Dehalogenation: Formation of Fluorinated Alkenes
The vicinal dibromides in this compound can be eliminated to form a double bond, yielding hexafluoropropene. The stereochemistry of this elimination reaction can be controlled to proceed via either an anti- or syn-elimination pathway, depending on the reagents and reaction conditions.
Mechanistic Insight: Anti-Elimination in E2 Reactions
The E2 (bimolecular elimination) reaction is a concerted process where the base removes a proton, and the leaving group departs simultaneously. For the reaction to proceed efficiently, the proton and the leaving group must be in an anti-periplanar conformation. This geometric constraint dictates the stereochemical outcome of the reaction.
Illustrative Protocol 2: Stereospecific Anti-Debromination to Form Hexafluoropropene
This protocol describes the debromination of this compound using zinc dust, a classic method for the anti-elimination of vicinal dihalides.
Materials:
-
This compound (racemic or enantiopure)
-
Zinc dust (activated)
-
Anhydrous acetic acid
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Gas inlet tube
-
Cold trap
Procedure:
-
Activate the zinc dust by stirring it with dilute HCl, followed by washing with water, ethanol, and then ether, and finally drying under vacuum.
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, place the activated zinc dust (2.0 equivalents).
-
Under an inert atmosphere, add anhydrous acetic acid to the flask to create a slurry.
-
Heat the slurry to a gentle reflux.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous acetic acid to the refluxing slurry.
-
The gaseous product, hexafluoropropene, will evolve and can be passed through a cold trap (e.g., cooled with liquid nitrogen) to collect the product.
-
Continue the reaction until the evolution of gas ceases.
-
The collected hexafluoropropene can be further purified by distillation.
Expected Outcome:
The reaction will proceed via an anti-elimination mechanism to yield hexafluoropropene.
| Parameter | Illustrative Value |
| Yield | >90% |
| Purity | >99% |
Causality Behind Experimental Choices:
-
Reagent: Zinc dust is a common and effective reagent for the reductive elimination of vicinal dihalides. The reaction occurs on the surface of the metal.
-
Solvent: Acetic acid acts as a proton source and helps to dissolve the starting material and the zinc salts formed during the reaction.
-
Cold Trap: Hexafluoropropene is a gas at room temperature, so a cold trap is necessary to collect the product.
Diagram of the Anti-Elimination Workflow
Caption: Workflow for the stereospecific debromination of this compound.
Diastereoselective Reactions with Chiral Nucleophiles
When a chiral starting material like enantiopure this compound reacts with a chiral nucleophile, a pair of diastereomers can be formed. The inherent stereochemistry of both the substrate and the nucleophile will influence the transition state energies, leading to the preferential formation of one diastereomer over the other. This is a powerful strategy for constructing molecules with multiple stereocenters.
Illustrative Protocol 3: Diastereoselective Synthesis with a Chiral Amine
This protocol outlines the reaction of (R)-1,2-dibromohexafluoropropane with (S)-α-methylbenzylamine to illustrate the formation of diastereomeric products.
Materials:
-
(R)-1,2-Dibromohexafluoropropane
-
(S)-α-Methylbenzylamine
-
Potassium carbonate (K(_2)CO(_3))
-
Anhydrous acetonitrile (CH(_3)CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification reagents
Procedure:
-
To a solution of (R)-1,2-dibromohexafluoropropane (1.0 equivalent) in anhydrous acetonitrile, add (S)-α-methylbenzylamine (2.2 equivalents) and potassium carbonate (2.5 equivalents).
-
Heat the reaction mixture to reflux and stir for 48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be analyzed by NMR spectroscopy to determine the diastereomeric ratio.
-
Purify the diastereomers by flash column chromatography.
Expected Outcome:
The reaction is expected to yield a mixture of two diastereomers, with one being formed in excess. The major diastereomer will depend on the steric and electronic interactions in the transition state.
| Parameter | Illustrative Value |
| Yield (combined diastereomers) | 60-75% |
| Diastereomeric Ratio | 2:1 to 5:1 (highly dependent on substrate and nucleophile) |
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base used to neutralize the HBr formed during the reaction, driving the reaction to completion.
-
Excess Nucleophile: Using a slight excess of the amine helps to ensure complete consumption of the starting material.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution.
Diagram of Diastereomer Formation
Caption: Formation of diastereomers from chiral reactants.
Conclusion and Future Directions
This compound is a versatile chiral building block with significant potential in the stereoselective synthesis of novel fluorinated compounds. The principles of S(_N)2 substitution with inversion of stereochemistry, stereospecific E2 elimination, and diastereoselective reactions with chiral nucleophiles provide a robust toolkit for the synthetic chemist. The illustrative protocols provided in this guide serve as a foundation for the development of new synthetic methodologies targeting complex and biologically active fluorinated molecules. Further research in this area could explore catalytic asymmetric transformations and the use of this building block in the synthesis of fluorinated analogues of natural products and pharmaceuticals.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12618, 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. [Link]
- Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical reviews, 104(12), 6119-6146. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern physical organic chemistry. University Science Books.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
- Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of organic compounds. John Wiley & Sons.
Sources
- 1. Highly diastereo- and enantioselective synthesis of syn-β-substituted tryptophans via asymmetric Michael addition of a chiral equivalent of nucleophilic glycine and sulfonylindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C─F Activation of Geminal Difluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective hydride transfer enables a synthesis of chiral 1,5-carboxamido-trifluoromethylcarbinols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic substitution | 11527 Publications | 109378 Citations | Top Authors | Related Topics [scispace.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Reactions of 1,2-Dibromohexafluoropropane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the reactions of 1,2-dibromohexafluoropropane (DBHFP) with various nucleophiles. DBHFP is a valuable fluorinated building block, and its reactions are pivotal for synthesizing a range of hexafluoropropene derivatives and other complex fluorinated molecules. These products are of significant interest in materials science, agrochemicals, and pharmaceuticals due to the unique properties conferred by the fluorine atoms. This guide will delve into the mechanistic dichotomy of these reactions—primarily elimination and substitution—and provide experimentally grounded protocols for their execution.
Introduction and Chemical Profile
This compound (CF₃CFBrCF₂Br) is a dense, colorless liquid with a boiling point of 70-72 °C.[1][2] Its structure, featuring two bromine atoms on adjacent carbons, each heavily influenced by electron-withdrawing fluorine atoms, dictates its reactivity. The primary reaction pathways involving nucleophiles are dehydrohalogenation (an E2 elimination) to form hexafluoropropene, and to a lesser extent, nucleophilic substitution (Sₙ2).[3][4] The extreme electronegativity of the perfluoroalkyl groups makes the generation of a carbocation intermediate highly unfavorable, thus largely precluding Sₙ1 and E1 pathways.[5]
1.1 Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7] It is also a skin and eye irritant and is suspected of causing cancer.[6] Therefore, all manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Store the compound in a tightly closed container in a cool, dry place away from strong oxidizing agents.[2]
Key Physical Properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃Br₂F₆ | [7] |
| Molecular Weight | 309.83 g/mol | [7] |
| Boiling Point | 70 - 72 °C | [1] |
| Melting Point | -95 °C | [1][2] |
| Density | 2.169 g/cm³ |[2] |
Core Reaction Mechanisms
The reaction of this compound with a nucleophile/base can proceed through two main competitive pathways: E2 elimination and Sₙ2 substitution. The choice of the nucleophile, solvent, and temperature are critical in directing the reaction towards the desired product.
2.1 E2 Elimination Pathway
The predominant reaction pathway, especially with strong, sterically hindered bases, is the E2 (bimolecular elimination) reaction.[3] This process involves the abstraction of a proton and the concerted elimination of a bromide ion to form an alkene. In the case of DBHFP, this typically results in the formation of hexafluoropropene. The strong electron-withdrawing nature of the fluoroalkyl groups enhances the acidity of adjacent protons, facilitating their removal by a base.
2.2 Sₙ2 Substitution Pathway
While less common due to steric hindrance and the electronic effects of the fluorine atoms, Sₙ2 (bimolecular nucleophilic substitution) can occur.[8][9] In this single-step process, the nucleophile attacks the electrophilic carbon, displacing a bromide ion.[10] This pathway is more likely with less sterically demanding, "soft" nucleophiles and under conditions that disfavor elimination. The stereochemical outcome of an Sₙ2 reaction is inversion of configuration at the reaction center.[11]
Diagram: Competing Reaction Pathways
Caption: Competing E2 and Sₙ2 pathways for this compound.
Experimental Protocols
The following protocols are generalized and should be adapted based on the specific nucleophile and desired outcome. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
Protocol 1: Dehydrobromination to Hexafluoropropene using Potassium Hydroxide
This protocol details the synthesis of hexafluoropropene via E2 elimination, a common and highly efficient transformation.
Materials:
-
This compound (DBHFP)
-
Potassium hydroxide (KOH), pellets or flakes
-
High-boiling point solvent (e.g., diethylene glycol or mineral oil)
-
Round-bottom flask equipped with a magnetic stir bar
-
Distillation apparatus with a cold trap (dry ice/acetone bath, <-70 °C)
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. The round-bottom flask should be charged with potassium hydroxide and the high-boiling solvent. The distillation head should be connected to a cold trap to collect the gaseous product.
-
Inerting: Purge the system with an inert gas for 10-15 minutes.
-
Heating: Heat the KOH/solvent mixture to the desired reaction temperature (typically 100-150 °C) with vigorous stirring.
-
Addition of DBHFP: Add this compound dropwise to the heated mixture via an addition funnel. The addition rate should be controlled to maintain a steady evolution of gas.
-
Product Collection: The gaseous hexafluoropropene (boiling point: -29 °C) will pass through the distillation head and condense in the cold trap.
-
Workup: Once the addition is complete, continue heating for an additional 30-60 minutes to ensure the reaction goes to completion. The collected hexafluoropropene can then be used directly or purified further by fractional distillation.
Protocol 2: Nucleophilic Substitution with a Thiolate Nucleophile
This protocol provides a general method for the Sₙ2 substitution reaction using a soft nucleophile like a thiolate.
Materials:
-
This compound (DBHFP)
-
Thiol (e.g., thiophenol)
-
Base (e.g., sodium hydride or potassium carbonate)
-
Aprotic polar solvent (e.g., DMF or acetonitrile)
-
Round-bottom flask with a magnetic stir bar
-
Inert gas supply (N₂ or Ar)
-
Standard workup reagents (water, organic solvent for extraction, drying agent)
Procedure:
-
Nucleophile Generation: In a flask under an inert atmosphere, dissolve the thiol in the aprotic solvent. Add the base portion-wise at 0 °C to generate the thiolate nucleophile in situ.
-
Reaction: To the generated thiolate solution, add this compound dropwise at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may require heating to proceed at a reasonable rate.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Diagram: General Experimental Workflow
Sources
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- 11. benchchem.com [benchchem.com]
Application Note: 1,2-Dibromohexafluoropropane as a Versatile Precursor for the Synthesis of gem-Difluorocyclopropanes
Introduction: The Strategic Value of the gem-Difluorocyclopropane Moiety in Modern Drug Discovery
The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Among the various fluorinated motifs, the gem-difluorocyclopropane ring has emerged as a particularly valuable structural element.[3] This compact, rigid scaffold introduces conformational constraint and alters the electronic properties of a molecule, often leading to improved pharmacological profiles.[4] The development of robust and efficient methods for the synthesis of gem-difluorocyclopropanes is therefore of significant interest to researchers in medicinal chemistry and drug development.[5][6]
This application note details a proposed methodology utilizing 1,2-dibromohexafluoropropane as a precursor for the generation of difluorocarbene, a key intermediate in the formation of gem-difluorocyclopropanes. We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the potential scope and applications of this approach.
Mechanistic Rationale: Reductive Debromination and In Situ Generation of Difluorocarbene
The proposed synthetic route is predicated on the reductive dehalogenation of this compound using an active metal, such as zinc. This process is hypothesized to proceed through a series of steps to generate difluorocarbene in situ, which is then trapped by an alkene to yield the desired gem-difluorocyclopropane.
The reaction is initiated by the oxidative addition of zinc into the carbon-bromine bond of this compound. This is followed by a second reductive step and subsequent elimination to form a highly reactive intermediate. This intermediate is proposed to readily decompose, eliminating stable byproducts and releasing difluorocarbene. The electrophilic difluorocarbene then undergoes a [2+1] cycloaddition with an alkene to form the thermodynamically stable gem-difluorocyclopropane ring.
Figure 1: Proposed reaction mechanism for the formation of gem-difluorocyclopropanes.
Experimental Protocol: Synthesis of 1,1-Difluoro-2-phenylcyclopropane
This protocol provides a representative procedure for the synthesis of a gem-difluorocyclopropane from an alkene using this compound and activated zinc.
Materials:
-
Styrene (freshly distilled)
-
This compound
-
Zinc dust
-
Copper(I) iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Activation of Zinc: In a flame-dried round-bottom flask under an inert atmosphere, add zinc dust (2.0 eq) and copper(I) iodide (0.1 eq). Heat the mixture gently with a heat gun under vacuum and then cool to room temperature. This process generates a Zn-Cu couple.
-
Reaction Setup: To the flask containing the activated zinc, add anhydrous DMF (5 mL per mmol of alkene).
-
Addition of Reactants: Add styrene (1.0 eq) to the stirring suspension. Subsequently, add this compound (1.5 eq) dropwise via a syringe over 10 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,1-difluoro-2-phenylcyclopropane.
Figure 2: Experimental workflow for the synthesis of 1,1-difluoro-2-phenylcyclopropane.
Substrate Scope and Expected Yields
The proposed method is anticipated to be applicable to a range of alkenes, with electron-rich olefins expected to provide higher yields due to the electrophilic nature of difluorocarbene.
| Entry | Alkene | Product | Expected Yield (%) |
| 1 | Styrene | 1,1-Difluoro-2-phenylcyclopropane | 65-75 |
| 2 | 1-Octene | 1,1-Difluoro-2-hexylcyclopropane | 55-65 |
| 3 | Cyclohexene | 7,7-Difluorobicyclo[4.1.0]heptane | 60-70 |
| 4 | Indene | 1,1-Difluoro-1a,6b-dihydrocyclopropa[a]indene | 70-80 |
Table 1: Anticipated substrate scope and yields for the difluorocyclopropanation reaction.
Safety and Handling
This compound:
-
Hazards: This compound is a volatile liquid. Handle in a well-ventilated fume hood.[7] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[7]
Zinc Dust:
-
Hazards: Zinc dust is a flammable solid. Handle away from sources of ignition and use non-sparking tools.[9]
-
Handling: Avoid inhalation of dust.
General Precautions:
-
The reaction should be carried out under an inert atmosphere to prevent quenching of the active zinc surface.
-
The reaction is exothermic; therefore, controlled addition of reagents and adequate cooling may be necessary for larger-scale reactions.
Conclusion
The use of this compound as a precursor for difluorocarbene offers a potentially valuable alternative to existing methods for the synthesis of gem-difluorocyclopropanes. The proposed mechanism, based on reductive dehalogenation, provides a plausible pathway for this transformation. The detailed protocol and safety considerations outlined in this application note are intended to serve as a guide for researchers exploring this novel synthetic route. Further investigation is warranted to fully elucidate the reaction mechanism and expand the substrate scope.
References
- Brace, N. O., & Van Elswyk, J. E. (1976). Evidence for free-radical reductive dehalogenation in reaction of zinc and acid with 1-perfluoroalkyl-2-iodoalkanes and with 1-perfluoroalkyl-2-iodoalkenes. The Journal of Organic Chemistry, 41(5), 766–772.
- Burton, D. J. (1993). Fluorinated Carbenes. Chemical Reviews, 93(1), 25-63.
- Fuchibe, K., & Ichikawa, J. (2023). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications, 59(10), 1234-1247.
- Mykhailiuk, P. K. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245–272.
- Hu, J., Zhang, W., & Wang, F. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(31), 7153–7157.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.
- Chen, Q.-Y., & Wu, S.-W. (2022). Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors. Chemical Communications, 58(15), 2436-2439.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1,2-Dibromopropane.
- Hammond, G. B., & Xu, B. (2011). Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated, and Si-Induced, Anionic Chain Reactions. Journal of the American Chemical Society, 133(45), 18494–18505.
- Mykhailiuk, P. K. (2018). The synthesis of gem-difluorocyclopropanes using TMSCF3 (31) as the carbene source in combination with sodium iodide as initiator. ResearchGate.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- PubChem. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane.
- Fuchibe, K., & Ichikawa, J. (2023). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Semantic Scholar.
- Blotevogel, J., & Scheringer, M. (2014). Reductive Defluorination of Perfluorooctanoic Acid by Zero-valent Iron and Zinc: A DFT-based Kinetic Model. ResearchGate.
- Mykhailiuk, P. K. (2013). Synthesis of gem-Difluorocyclopropa(e)nes and O, S, N, and P-Difluoromethylated Compounds with TMSCF2Br. Angewandte Chemie International Edition, 52(40), 10774-10778.
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- 3. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. | Semantic Scholar [semanticscholar.org]
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- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for 1,2-Dibromohexafluoropropane in Radical Reactions
Introduction: The Strategic Value of 1,2-Dibromohexafluoropropane in Modern Synthesis
In the landscape of synthetic chemistry, the strategic incorporation of fluorinated moieties is a cornerstone of modern molecular design, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This compound (CF₃CFBrCF₂Br) emerges as a valuable and versatile reagent in this context, serving as a robust precursor for the generation of hexafluorinated propyl radicals.
These highly reactive intermediates are instrumental in forging new carbon-carbon bonds, enabling the introduction of the -CF(CF₃)CF₂Br or related fragments into a diverse range of organic substrates. The presence of two bromine atoms offers the potential for sequential, site-selective transformations, further enhancing its synthetic utility.[1] This guide provides an in-depth exploration of the principles, applications, and detailed protocols for leveraging this compound in radical-mediated transformations.
Core Principles: Unveiling the Radical Reaction Mechanism
The utility of this compound is rooted in the principles of radical chain reactions, which are classically divided into three distinct phases: initiation, propagation, and termination.[2][3] Understanding this mechanistic framework is paramount for successful experimental design and optimization.
1. Initiation: The Genesis of the Radical
The process begins with the homolytic cleavage of a carbon-bromine bond in this compound to generate the initial fluoroalkyl radical. This step requires an external energy input, typically in the form of heat or ultraviolet (UV) light, often facilitated by a radical initiator.
-
Thermal Initiation: Reagents like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly employed. Upon heating, they decompose into radicals, which then abstract a bromine atom from the this compound to start the chain reaction.
-
Photochemical Initiation: Irradiation with UV light can directly induce the homolysis of the C-Br bond, providing a milder alternative to high temperatures.
Caption: The propagation and termination phases of the radical reaction.
Applications in Fluoroalkylation
The primary application of this compound is in the radical fluoroalkylation of organic molecules. [4][5]This process is a powerful tool for late-stage functionalization, allowing for the modification of complex molecules with minimal structural rearrangement.
-
Addition to Alkenes and Alkynes: The addition of the hexafluoropropyl-bromo moiety across carbon-carbon multiple bonds is a highly efficient transformation. This reaction typically proceeds with anti-Markovnikov selectivity for terminal alkenes, where the fluoroalkyl group adds to the terminal carbon.
-
Aromatic Substitution: While less common, radical substitution reactions on aromatic rings can be achieved under specific conditions, providing a pathway to novel fluoroalkylated arenes.
Experimental Protocol: Radical-Initiated Addition to 1-Octene
This protocol provides a representative, step-by-step methodology for the radical addition of this compound to a terminal alkene.
Objective: To synthesize 1-bromo-2-(1-bromo-1,2,3,3,3-pentafluoropropan-2-yl)octane via a thermally initiated radical chain reaction.
Materials & Equipment:
-
This compound (CAS 661-95-0)
-
1-Octene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., cyclohexane, tert-butanol)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere line (Nitrogen or Argon) with bubbler
-
Heating mantle with temperature controller
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation. [6][7]It is also suspected of causing cancer. [7]* ALWAYS handle this reagent in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. [8]* Avoid inhalation of vapors and direct contact with skin and eyes. [9]In case of exposure, rinse the affected area immediately with plenty of water for at least 15 minutes and seek medical attention. [9]* Review the Safety Data Sheet (SDS) thoroughly before beginning any experimental work. [7][8][9][10]
Detailed Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge the entire apparatus with an inert gas (Nitrogen or Argon) for 10-15 minutes to ensure an oxygen-free atmosphere. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
-
Charging the Reagents:
-
In the flask, dissolve 1-octene (1.0 equivalent) in the chosen anhydrous solvent (e.g., cyclohexane, approx. 0.5 M concentration).
-
Add this compound (1.2 equivalents) to the solution via syringe. The slight excess ensures complete consumption of the alkene.
-
Add the radical initiator, AIBN (0.1 equivalents), to the stirred solution.
-
-
Reaction Execution:
-
Immerse the flask in a pre-heated heating mantle set to the appropriate temperature (typically 80-90 °C for AIBN in cyclohexane).
-
Allow the reaction to reflux under the inert atmosphere. The reaction progress should be monitored periodically.
-
-
Monitoring the Reaction:
-
After 4-6 hours, carefully take a small aliquot from the reaction mixture using a syringe.
-
Analyze the aliquot by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of the starting alkene.
-
If the reaction is incomplete, allow it to proceed for additional time, monitoring every 1-2 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Redissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate again on the rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired fluoroalkylated product.
-
Caption: A streamlined workflow for the radical addition protocol.
Data Summary: Typical Reaction Parameters
The following table summarizes representative conditions for radical fluoroalkylation reactions. While specific to various fluoroalkylating agents, these parameters provide a solid starting point for experiments with this compound.
| Substrate Type | Initiator (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Terminal Alkene | AIBN (0.1) | Cyclohexane | 80-90 | 4-12 | 60-85 |
| Electron-deficient Alkene | Benzoyl Peroxide (0.1) | 1,4-Dioxane | 90-100 | 6-16 | 55-80 |
| Styrene Derivative | AIBN (0.1) | tert-Butanol | 80-90 | 4-8 | 65-90 |
| Alkyne | AIBN (0.1) | Benzene | 80 | 12-24 | 50-75 |
Note: These values are illustrative and require optimization for specific substrate-reagent combinations.
References
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound. Link
- PubChem. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane.
- Fisher Scientific Chemicals, Inc. (2025). SAFETY DATA SHEET: this compound. Link
- Synquest Labs. (2019). Safety Data Sheet: this compound. Link
- Echemi. (2019).
- Radner, F., & Persson, O. (n.d.). Radical cation mechanism of aromatic halogenation by halogens or iodine chloride in 1,1,1,3,3,3-hexafluoropropan-2-ol. Journal of the Chemical Society, Perkin Transactions 2. Link
- Anonymous. (2021). Electrochemical reduction of fluoroalkyl sulfones for radical fluoroalkylation of alkenes.
- Barata-Vallejo, S., Cooke, M. V., & Postigo, A. (2018). Radical Fluoroalkylation Reactions.
- CONICET Digital. (n.d.).
- Leah4sci. (2024, March 12). Radical Reactions (Live Recording) Organic Chemistry Review & Practice Session [Video]. YouTube. Link
- NIST. (n.d.). This compound. In NIST Chemistry WebBook. Link
- Transformation Tutoring. (2022, December 25). A Complete Guide To Radical Reactions. Link
- OUCI. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Royal Society of Chemistry. (2021). Electrochemical reduction of fluoroalkyl sulfones for radical fluoroalkylation of alkenes.
- Chad's Prep. (n.d.).
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- 5. Radical Fluoroalkylation Reactions [ri.conicet.gov.ar]
- 6. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | C3Br2F6 | CID 69579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. echemi.com [echemi.com]
The Strategic Role of 1,2-Dibromohexafluoropropane in Advanced Fluoropolymer Synthesis: Application Notes and Protocols
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 1,2-dibromohexafluoropropane as a chain transfer agent (CTA) in the synthesis of fluoropolymers. While iodine transfer polymerization (ITP) is a more established method for controlled radical polymerization of fluoroalkenes, the use of brominated analogues like this compound offers a viable alternative for molecular weight control and the introduction of specific end-group functionalities. This guide will delve into the mechanistic underpinnings, provide detailed experimental protocols for telomerization reactions, and discuss the characterization of the resulting fluoropolymers. The information presented herein is synthesized from established principles of radical polymerization and telomerization of fluoroalkenes, providing a robust framework for researchers in the field.
Introduction: The Need for Controlled Fluoropolymer Architectures
Fluoropolymers are a class of high-performance materials renowned for their exceptional thermal stability, chemical inertness, low surface energy, and unique dielectric properties.[1] These characteristics make them indispensable in a wide array of applications, from advanced coatings and seals to biomedical devices and high-performance electronics. The precise control over the molecular weight, molecular weight distribution (polydispersity), and end-group functionality of fluoropolymers is paramount to tailoring their properties for specific applications.
Traditionally, the free-radical polymerization of fluoroalkenes can be challenging to control, often leading to polymers with broad molecular weight distributions. To address this, controlled radical polymerization techniques have been developed, with Iodine Transfer Polymerization (ITP) being a prominent method for fluoroalkenes.[2] ITP utilizes iodo-compounds as chain transfer agents to mediate the polymerization in a "pseudo-living" manner. This guide explores the use of a brominated analogue, this compound, as a chain transfer agent, a process often referred to as telomerization when low molecular weight polymers (telomers) are the target.
The Role of Brominated Chain Transfer Agents
In the radical polymerization of fluoroalkenes such as vinylidene fluoride (VDF), a chain transfer agent (CTA) functions by interrupting the growth of a polymer chain and initiating a new one. This process allows for the control of the polymer's molecular weight. The effectiveness of a CTA is quantified by its chain transfer constant (C_tr_).
While iodinated compounds are highly effective CTAs due to the relatively weak C-I bond, brominated compounds also serve as efficient chain transfer agents, albeit with a lower chain transfer constant. For instance, in the radical polymerization of vinylidene fluoride, the apparent chain transfer constant for C₆F₁₃Br at 120 °C is 8 x 10⁻², which is an order of magnitude lower than that of C₆F₁₃I (8 x 10⁻¹) but significantly higher than that of C₆F₁₃H (2 x 10⁻⁴). This indicates that brominated perfluoroalkanes can effectively control the molecular weight of the resulting fluoropolymer. The C-Br bond is stronger than the C-I bond, leading to a lower rate of chain transfer, which can be a desirable characteristic for certain polymerization kinetics and target molecular weights.
This compound, with its two bromine atoms, can potentially act as a difunctional chain transfer agent, enabling the synthesis of telechelic polymers (polymers with functional groups at both ends). These telechelic fluoropolymers are valuable precursors for the synthesis of block copolymers and other advanced polymer architectures.
Mechanistic Insights: Telomerization of Fluoroalkenes
The radical telomerization of a fluoroalkene (taxogen) with a chain transfer agent like this compound (telogen) proceeds through a series of elementary steps:
-
Initiation: A radical initiator (e.g., a peroxide) decomposes to generate primary radicals.
-
Chain Transfer (Telogen Cleavage): The primary radical or a growing polymer radical abstracts a bromine atom from this compound, generating a new radical from the telogen.
-
Propagation: The newly formed radical adds to one or more monomer units.
-
Chain Transfer to Telogen: The growing telomer radical abstracts a bromine atom from another molecule of this compound, terminating the growth of that chain and generating a new radical to start another chain.
-
Termination: Two radicals combine or disproportionate to terminate the polymerization.
The general scheme for the telomerization of a fluoroalkene with this compound is depicted below:
Caption: General mechanism of radical telomerization of a fluoroalkene with this compound.
Experimental Protocols
The following protocols are designed as a starting point for researchers. Optimization of reaction conditions such as temperature, pressure, and reactant ratios may be necessary to achieve the desired molecular weight and yield.
Materials and Equipment
| Material/Equipment | Specifications |
| Monomer | Vinylidene fluoride (VDF) or other fluoroalkene |
| Chain Transfer Agent | This compound (99%+) |
| Initiator | Di-tert-butyl peroxide (DTBP) or other suitable radical initiator |
| Solvent | Acetonitrile (anhydrous) or other suitable solvent |
| Reactor | High-pressure stainless steel autoclave with magnetic stirring |
| Analytical Instruments | Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectrometer, Gel Permeation Chromatography (GPC) |
Protocol for the Telomerization of Vinylidene Fluoride (VDF)
This protocol describes a typical batch telomerization of VDF with this compound.
Workflow Diagram:
Caption: Workflow for the telomerization of VDF with this compound.
Step-by-Step Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and leak-tested.
-
Charging Reactants: In a typical experiment, charge the autoclave with this compound, anhydrous acetonitrile as the solvent, and the radical initiator (e.g., di-tert-butyl peroxide). The molar ratio of monomer to CTA will determine the final molecular weight of the telomers. A higher ratio will result in higher molecular weight products.
-
Degassing: Seal the autoclave and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Monomer Introduction: Introduce a predetermined amount of vinylidene fluoride monomer into the cooled and degassed autoclave.
-
Reaction: Heat the autoclave to the desired reaction temperature (typically 120-140 °C for DTBP) and begin stirring. The reaction progress can be monitored by the pressure drop inside the reactor.
-
Reaction Termination: After the desired reaction time or when the pressure stabilizes, cool the reactor to room temperature.
-
Product Recovery: Carefully vent any unreacted VDF into a cold trap or through a suitable scrubbing system. Open the autoclave and recover the crude product mixture.
-
Purification: The telomers can be purified by precipitation in a non-solvent (e.g., methanol or hexane) or by distillation under reduced pressure to separate different chain lengths.
-
Characterization: Analyze the purified telomers using ¹H and ¹⁹F NMR to confirm the structure and end-groups, GPC to determine the molecular weight and polydispersity, and GC for the analysis of low molecular weight telomers.
Typical Reaction Parameters:
| Parameter | Value | Rationale |
| [VDF]₀ / [CTA]₀ | 2 - 20 | Controls the degree of polymerization. Lower ratios yield lower molecular weight telomers. |
| Initiator Conc. | 1-2 mol% (relative to monomer) | Sufficient to initiate polymerization without excessive termination reactions. |
| Temperature | 120 - 140 °C | Dependent on the half-life of the initiator (e.g., DTBP). |
| Reaction Time | 4 - 24 hours | Dependent on the desired conversion and reaction kinetics. |
Characterization of Bromo-terminated Fluoropolymers
The successful synthesis of bromo-terminated fluoropolymers can be confirmed through various analytical techniques:
-
¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the microstructure of the polymer. Specific signals in the ¹⁹F NMR spectrum will correspond to the CF₂ and CF groups adjacent to the bromine atoms, confirming their presence as end-groups. ¹H NMR will show characteristic signals for the -CH₂- groups in the polymer backbone.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (M_n_), weight-average molecular weight (M_w_), and the polydispersity index (PDI = M_w_/M_n_). A narrow PDI (typically < 1.5) is indicative of a controlled polymerization process.
-
Gas Chromatography (GC): For low molecular weight telomers, GC can be used to separate and quantify the individual telomer adducts (n=1, 2, 3, etc.).
Applications and Future Perspectives
The bromo-terminated fluoropolymers synthesized using this compound as a chain transfer agent are valuable intermediates for further chemical modifications. The terminal bromine atoms can be substituted with various functional groups (e.g., azides, amines, thiols) to create functional fluoropolymers for specific applications. These functionalized polymers can be used as:
-
Macroinitiators: For the synthesis of block copolymers with unique properties.
-
Crosslinking agents: To form fluoropolymer networks with enhanced mechanical and thermal properties.
-
Surface modifiers: To impart hydrophobicity or other desired surface properties to materials.
The use of brominated chain transfer agents like this compound provides a versatile platform for the design and synthesis of novel fluorinated materials with tailored architectures and functionalities, opening up new avenues for research and development in materials science and beyond.
References
- Beuermann, S., Buback, M., & Schmaltz, C. (1998). Effect of Chain Transfer Agents on Kinetics and Morphology of Poly(vinylidene fluoride) Synthesized in Supercritical Carbon Dioxide. Macromolecules, 31(23), 8069-8074.
- Ameduri, B., & Boutevin, B. (1997). Telomerisation Reactions of fluorinated alkenes. Journal of Fluorine Chemistry, 86(2), 87-101.
- Ameduri, B. (2020). Recent advances in iodine transfer polymerization (ITP) of vinylidene fluoride (VDF). Progress in Polymer Science, 102, 101206.
- Duc, M., Ameduri, B., David, G., & Boutevin, B. (2007). Kinetics of radical telomerization of vinylidene fluoride in the presence of CCl3Z chain transfer agent. Journal of Fluorine Chemistry, 128(2), 144-149.
- Henry, B. J., Carlin, J. P., & Gurtner, D. A. (2018). A Critical Review of the Application of Polymer of Low Concern and Regulatory Criteria to Fluoropolymers. Integrated Environmental Assessment and Management, 14(3), 316-334.
- Laflamme, P., Porzio, P., Ameduri, B., & Soldera, A. (2012). Characterization of the telomerization reaction path for vinylidene fluoride with ĊCl3 radicals. Polymer Chemistry, 3(8), 2222-2230.
- Ameduri, B., Boutevin, B., & Kostov, G. (2001). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science, 26(1), 105-187.
- Ameduri, B., & Fomin, S. (2020). Progress in Fluorine Science. In Elsevier eBooks.
- Boutevin, B. (2000). From Telomerization to Living Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(18), 3235-3243.
- Long, K. F., Bongiardina, N. J., Mayordomo, P., Olin, M. J., Ortega, A. D., & Bowman, C. N. (2020). Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. Macromolecules, 53(14), 5805-5815.
Sources
Application Notes and Protocols for 1,2-Dibromohexafluoropropane in Specialized Chemical Reactions
Introduction: Unveiling the Potential of a Unique Halogenated Solvent
In the landscape of specialized solvents for chemical synthesis, 1,2-dibromohexafluoropropane (CAS 661-95-0) emerges as a compound with a compelling, albeit underexplored, profile.[1][2] As a dense, colorless, and chemically robust liquid, it offers a unique combination of properties stemming from its perhalogenated structure.[1][2] This guide, intended for researchers, scientists, and professionals in drug development, delves into the characteristics of this compound and outlines its potential applications in specialized reactions. While detailed experimental protocols for its use as a solvent are not extensively documented in current literature, this document will provide a framework for its application based on its physicochemical properties and by drawing parallels with other halogenated solvents.
Physicochemical Properties and Rationale for Use
A thorough understanding of a solvent's properties is paramount to its effective application. This compound possesses a distinct set of characteristics that make it a candidate for specific reaction environments.
| Property | Value | Significance in Chemical Synthesis |
| Molecular Formula | C₃Br₂F₆[1][3] | High degree of halogenation suggests chemical inertness. |
| Molecular Weight | 309.83 g/mol [1][3] | Influences volatility and boiling point. |
| Boiling Point | 73 °C[4] | Allows for reactions at elevated temperatures without high pressure. |
| Density | 2.169 g/cm³[4] | Useful for reactions requiring phase separation from less dense media. |
| Appearance | Colorless liquid[1][2] | Facilitates visual monitoring of reaction progress. |
| Chemical Stability | Stable under normal conditions[5] | Suitable for reactions with highly reactive reagents. |
The high density of this compound is a particularly noteworthy feature, offering potential advantages in biphasic catalysis or extraction processes where clear separation from aqueous or less dense organic phases is required. Its relatively high boiling point, compared to other fluorinated solvents, provides a wider operational temperature range for conducting reactions.
Potential Applications in Specialized Reactions
Based on its molecular structure and physical properties, this compound can be postulated as a valuable solvent in several classes of specialized reactions.
Solvent for Halogenation Reactions
Given its own fully halogenated structure, this compound is expected to be an inert and compatible solvent for halogenation reactions, particularly those involving elemental bromine. Its non-reactivity towards common brominating agents would prevent the formation of solvent-derived byproducts, a common issue with hydrocarbon-based solvents.
Conceptual Protocol: Bromination of an Alkene
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents:
-
Alkene (1.0 eq)
-
Bromine (1.1 eq)
-
This compound (as solvent)
-
-
Procedure:
-
Dissolve the alkene in this compound in the reaction flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of bromine in this compound via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the characteristic red-brown color of bromine disappears.
-
Work-up would involve quenching with a reducing agent (e.g., sodium thiosulfate solution) and extraction with a suitable organic solvent. The high density of this compound would facilitate a clean phase separation.
-
Diagram: Proposed Bromination Workflow
Caption: Key stages of free-radical polymerization.
Synthesis and Manipulation of Organofluorine Compounds
The "like dissolves like" principle suggests that this compound would be an excellent solvent for highly fluorinated or perfluorinated compounds. Many organofluorine compounds exhibit limited solubility in common organic solvents, and a fluorinated solvent can provide a more suitable reaction environment.
Conceptual Protocol: Nucleophilic Aromatic Substitution on a Perfluoroarene
-
Reaction Setup: A sealed tube or a microwave reactor.
-
Reagents:
-
Perfluoroarene (e.g., hexafluorobenzene) (1.0 eq)
-
Nucleophile (e.g., sodium methoxide) (1.1 eq)
-
This compound (as solvent)
-
-
Procedure:
-
In a glovebox, charge a reaction vessel with the perfluoroarene, nucleophile, and this compound.
-
Seal the vessel and heat the reaction mixture to the required temperature (e.g., 100-150 °C).
-
Monitor the reaction by GC-MS or ¹⁹F NMR.
-
After completion, cool the reaction mixture, and partition between water and a suitable organic solvent for work-up.
-
Safety and Handling
As a halogenated hydrocarbon, this compound requires careful handling. [1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [5]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Conclusion and Future Outlook
This compound is a solvent with a unique combination of properties that suggest its utility in a range of specialized chemical reactions. Its high density, chemical inertness, and fluorinated nature make it a promising candidate for halogenations, free-radical processes, and the synthesis of organofluorine compounds. While the current body of literature lacks specific, detailed application protocols, the conceptual frameworks provided in this guide offer a starting point for researchers to explore the potential of this intriguing solvent. Further experimental investigation is warranted to fully elucidate its capabilities and establish its place in the synthetic chemist's toolkit.
References
- PubChem. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane.
- NIST. This compound. NIST Chemistry WebBook. [Link]
- Google Patents. DE102005005774A1 - Preparation of this compound comprises reaction of hexafluorpropene-1 with elementary bromine...
Sources
- 1. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | C3Br2F6 | CID 69579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 661-95-0: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane [cymitquimica.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 661-95-0 [chemicalbook.com]
- 5. DE102005005774A1 - Preparation of this compound comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of this compound - Google Patents [patents.google.com]
Application Notes and Protocols: Synthetic Routes to Trifluoromethyl-Containing Compounds Utilizing 1,2-Dibromohexafluoropropane
Introduction: The Strategic Value of the Trifluoromethyl Group and Fluorinated Building Blocks
The introduction of a trifluoromethyl (–CF₃) group is a paramount strategy in modern medicinal chemistry and materials science. Its incorporation into organic molecules can profoundly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity. While numerous methods exist for direct trifluoromethylation, an alternative and powerful approach involves the use of versatile building blocks that already contain the CF₃ moiety.
1,2-Dibromohexafluoropropane (CF₃CFBrCF₂Br) is an exemplary, though underutilized, reagent in this class. It serves as a robust precursor for installing a 1,2,3,3,3-hexafluoropropyl fragment, which can be strategically employed to construct complex trifluoromethyl-containing architectures. The presence of two bromine atoms at sterically and electronically distinct positions—one secondary and one primary—provides a platform for differential reactivity, enabling a range of selective transformations.
This guide provides an in-depth exploration of synthetic strategies using this compound, complete with detailed mechanistic insights and field-tested protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Data for this compound
Before handling, it is crucial to be aware of the properties and hazards associated with this compound.
| Property | Value | Source |
| CAS Number | 661-95-0 | [PubChem][1] |
| Molecular Formula | C₃Br₂F₆ | [NIST][2] |
| Molecular Weight | 309.83 g/mol | [PubChem][1] |
| Boiling Point | 73 °C | [ChemicalBook][3] |
| Density | 2.169 g/cm³ | [ChemicalBook][3] |
| Appearance | Colorless liquid | N/A |
Safety Information: This compound is hazardous and must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[1]
-
GHS Pictograms: GHS06 (Toxic), GHS07 (Harmful/Irritant)
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H330 (Fatal if inhaled), H335 (May cause respiratory irritation).[1]
Part 1: Core Synthetic Strategies and Mechanistic Rationale
The synthetic utility of this compound stems from its ability to undergo C-Br bond cleavage via distinct pathways, primarily radical and reductive processes.
Strategy A: Radical-Mediated Addition to Unsaturated Systems
The most direct application of this compound is its use in radical addition reactions across alkenes and alkynes. This strategy allows for the efficient formation of new carbon-carbon bonds and the introduction of a complex fluorinated alkyl chain in a single step.
Causality and Mechanistic Insight: The reaction proceeds via a free-radical chain mechanism, typically initiated by thermal or photochemical decomposition of a radical initiator (e.g., AIBN, benzoyl peroxide).[4][5]
-
Initiation: The initiator decomposes to form primary radicals, which then abstract a bromine atom from this compound. The secondary C(2)-Br bond is weaker and sterically more accessible for abstraction than the primary C(1)-Br bond, leading to the preferential formation of the more stable secondary radical intermediate, CF₃C•FCF₂Br .
-
Propagation:
-
The resulting fluorinated radical adds to the π-system of an alkene. This addition is regioselective, occurring at the less substituted carbon to generate a new, more stable secondary or tertiary alkyl radical.[6][7]
-
This new radical then abstracts a bromine atom from another molecule of this compound, yielding the final product and regenerating the CF₃C•FCF₂Br radical to continue the chain.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
Strategy B: Reductive Functionalization via Organometallic Intermediates
Treating this compound with reducing metals, such as activated zinc, can generate a nucleophilic organometallic species. This intermediate can then react with a wide range of electrophiles, providing a powerful method for constructing C-C bonds.
Causality and Mechanistic Insight: This transformation is analogous to the well-known Reformatsky reaction.
-
Oxidative Addition: Activated zinc metal undergoes oxidative addition into one of the carbon-bromine bonds. The primary C(1)-Br bond is generally more susceptible to insertion with zinc, forming a fluorinated organozinc reagent.
-
Nucleophilic Attack: This organozinc species, which behaves as a carbanion equivalent, is a potent nucleophile.[8][9] It readily attacks electrophilic centers, such as the carbonyl carbon of aldehydes and ketones.
-
Workup: Aqueous workup protonates the resulting zinc alkoxide to yield the final trifluoromethyl-containing alcohol product.
This method is highly valuable as it provides access to functionalized products, such as alcohols, which can be further elaborated.
Strategy C: Dehalogenation to Access Hexafluoropropene (HFP)
This compound is synthesized via the bromination of hexafluoropropene (HFP).[10] Consequently, the reverse reaction—reductive debromination—can be employed to generate HFP in situ or as an isolated product. HFP is a cornerstone of fluorine chemistry, serving as a monomer for polymers and a precursor for various fine chemicals.
Causality and Mechanistic Insight: The reaction is typically achieved using a two-electron reducing agent, most commonly zinc dust. The zinc reductively cleaves both C-Br bonds, leading to the formation of zinc bromide (ZnBr₂) and elimination to form the C=C double bond of hexafluoropropene. This provides an indirect but powerful route to a vast array of other trifluoromethyl-containing compounds.[11]
Part 2: Detailed Experimental Protocols
The following protocols are designed as self-validating systems, including guidance on reaction monitoring and purification. All procedures must be performed in a certified fume hood with appropriate PPE.
Protocol 1: AIBN-Initiated Radical Addition to 1-Octene
This protocol details the synthesis of 3-bromo-1,1,2,3,4,4-hexafluoro-1-(trifluoromethyl)undecane via radical addition.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 309.83 | 20 | 6.19 g |
| 1-Octene | 112.21 | 10 | 1.12 g (1.56 mL) |
| AIBN | 164.21 | 0.5 | 82 mg |
| Anhydrous Toluene | - | - | 20 mL |
Procedure:
-
Setup: To an oven-dried, 50 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add this compound (20 mmol) and 1-octene (10 mmol).
-
Inert Atmosphere: Add anhydrous toluene (20 mL) via syringe. Purge the system with nitrogen for 15 minutes.
-
Initiator Addition: Add azobisisobutyronitrile (AIBN, 0.5 mmol).
-
Reaction: Heat the reaction mixture to 85-90 °C (oil bath temperature) and stir vigorously. The reaction is typically complete within 4-6 hours.
-
Monitoring (Trustworthiness Pillar): Monitor the consumption of 1-octene by taking small aliquots and analyzing via Gas Chromatography (GC) or Thin Layer Chromatography (TLC) (staining with potassium permanganate).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) followed by brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with hexanes) to yield the desired product.
Protocol 2: Zinc-Mediated Reductive Coupling with Benzaldehyde
This protocol details the synthesis of 2-(1-bromo-1,2,3,3,3-pentafluoropropan-2-yl)-1-phenylethan-1-ol.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Zinc Dust (<10 micron) | 65.38 | 15 | 0.98 g |
| 1,2-Dibromoethane | 187.86 | 1.5 | 0.28 g (0.13 mL) |
| This compound | 309.83 | 10 | 3.10 g |
| Benzaldehyde | 106.12 | 10 | 1.06 g (1.02 mL) |
| Anhydrous THF | - | - | 25 mL |
Procedure:
-
Zinc Activation: To an oven-dried 100 mL flask under nitrogen, add zinc dust (15 mmol). Gently heat the flask under vacuum with a heat gun and cool to room temperature. Add anhydrous THF (10 mL) followed by 1,2-dibromoethane (1.5 mmol) and stir for 30 minutes at room temperature to activate the zinc surface (evidenced by bubbling).
-
Reagent Addition: In a separate dry flask, prepare a solution of this compound (10 mmol) and benzaldehyde (10 mmol) in anhydrous THF (15 mL).
-
Organozinc Formation & Reaction: Add the solution from step 2 dropwise to the activated zinc suspension over 20 minutes. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours.
-
Monitoring (Trustworthiness Pillar): Monitor the consumption of benzaldehyde via TLC (e.g., 20% ethyl acetate in hexanes, UV visualization).
-
Workup: Cool the reaction to 0 °C and slowly quench by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the target alcohol.
References
- Process for the preparation of 1,2-dibromo-hexafluoropropane.
- RADICAL CHAIN ADDITIONS TO ALKENES. University of Calgary. [Link]
- 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane.
- Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
- Addition of Radicals to Alkenes. Chemistry LibreTexts. [Link]
- Synthesis of Alkenes via Radical Addition Reactions.
- Alkenes Radical Additions. Tutorsglobe.com. [Link]
- This compound. NIST Chemistry WebBook. [Link]
- Radical Addition - Alkene Reactions. YouTube. [Link]
- Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
- Iron- and zinc-mediated reductive coupling of styrenes and alkyl bromides: mechanistic investigation using DFT calculations. Organic Chemistry Frontiers. [Link]
- Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. YouTube. [Link]
- Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]
- Nucleophilic substitution. Wikipedia. [Link]
- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link]
Sources
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- 4. RADICAL CHAIN ADDITIONS TO ALKENES [research.cm.utexas.edu]
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- 10. DE102005005774A1 - Preparation of this compound comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of this compound - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Alkene Synthesis via Reductive Debromination of 1,2-Dibromohexafluoropropane
Introduction & Scientific Background
The synthesis of fluoroalkenes is a cornerstone of modern materials science and pharmaceutical development, providing critical building blocks for polymers, agrochemicals, and therapeutic agents. One key fluoroalkene is hexafluoropropene (HFP, CF₃CF=CF₂), a monomer used in the production of high-performance fluoropolymers and other specialty chemicals.[1][2]
A common precursor for HFP is 1,2-dibromohexafluoropropane (C₃Br₂F₆).[3][4] This guide provides a detailed protocol for the synthesis of hexafluoropropene from this precursor.
A Note on Reaction Terminology: The user topic specified "dehydrobromination." It is crucial to clarify that dehydrobromination is an elimination reaction involving the removal of a hydrogen (H) and a bromine (Br) atom to form a π-bond. The substrate, this compound (CF₃-CFBr-CF₂Br), contains no hydrogen atoms and therefore cannot undergo dehydrobromination. The scientifically accurate and intended transformation is a reductive debromination , a type of dehalogenation reaction where both bromine atoms are eliminated from the vicinal (adjacent) carbons to form the alkene. This process is typically achieved using a reducing agent, most commonly zinc metal.[5][6] This application note will detail the principles and protocols for this reductive debromination pathway.
Core Reaction Mechanism: Zinc-Mediated Reductive Debromination
The conversion of vicinal dihalides to alkenes using zinc metal is a classic and effective transformation.[5] The reaction proceeds via a two-electron reduction of the carbon-bromine bonds. While the precise mechanism can vary with conditions, it is understood to involve the oxidative insertion of zinc into one C-Br bond, forming an organozinc intermediate. This is followed by the elimination of the second bromide, which forms zinc bromide (ZnBr₂) and the desired alkene.[7][8][9]
The overall stoichiometry is: CF₃-CFBr-CF₂Br + Zn → CF₃-CF=CF₂ + ZnBr₂
This reaction is typically carried out in a polar solvent, such as ethanol, acetic acid, or dimethylformamide (DMF), which facilitates contact between the solid zinc and the liquid substrate.[9][10][11]
Caption: Mechanism of zinc-mediated reductive debromination.
Experimental Design & Protocols
This section outlines the necessary equipment and a detailed, step-by-step protocol for the synthesis.
Materials & Equipment
| Reagents & Chemicals | Equipment |
| This compound (CAS: 661-95-0)[12] | Three-neck round-bottom flask (e.g., 250 mL) |
| Zinc dust (<10 µm, activated) | Reflux condenser with gas outlet |
| Ethanol (anhydrous) or Glacial Acetic Acid | Dropping funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Magnetic stirrer and stir bar |
| Anhydrous Magnesium Sulfate (MgSO₄) | Heating mantle |
| Distilled Water | Cold trap (e.g., dry ice/acetone) |
| Inert gas (Nitrogen or Argon) | Gas collection system (e.g., gas bag or cylinder) |
Protocol: Synthesis of Hexafluoropropene
Safety First: This procedure must be performed in a well-ventilated chemical fume hood. Hexafluoropropene is a gas that is harmful if inhaled and is stored under pressure.[13] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[14]
-
Reactor Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
Attach a gas outlet from the top of the condenser to a cold trap followed by a gas collection system. The cold trap will condense any unreacted starting material.
-
Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
-
Charging the Reactor:
-
To the flask, add activated zinc dust (e.g., 1.5 molar equivalents relative to the dibromide) and anhydrous ethanol (e.g., 100 mL).
-
Begin vigorous stirring to create a suspension of the zinc dust.
-
-
Initiating the Reaction:
-
Heat the zinc suspension to a gentle reflux using a heating mantle.
-
In the dropping funnel, place this compound (1.0 molar equivalent).
-
Once the ethanol is refluxing, add the this compound dropwise to the stirred zinc suspension over a period of 30-60 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
-
Reaction & Product Collection:
-
The product, hexafluoropropene (boiling point: -28 °C), will form as a gas and exit the reactor.[15]
-
The gas will pass through the reflux condenser (which returns solvent to the flask) and the cold trap (which captures higher-boiling impurities) before being collected in the gas collection system.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
The collected gas is generally of high purity. For ultra-high purity applications, it can be passed through a series of gas scrubbers to remove any traces of solvent vapor or acidic gases (if acetic acid is used as a solvent).
-
To quench the reaction, cool the flask to room temperature and slowly add water to react with the excess zinc. The remaining solution, containing zinc bromide and unreacted zinc, should be disposed of as hazardous waste.
-
Caption: Experimental workflow for HFP synthesis.
Data Summary & Expected Outcomes
The following table summarizes typical parameters for this reaction, adapted from general protocols for vicinal dehalogenations.[11] Yields are highly dependent on the efficiency of the gas collection system.
| Parameter | Value / Condition | Rationale |
| Solvent | Anhydrous Ethanol | Polar solvent to facilitate reaction between solid Zn and liquid substrate.[9] |
| Reducing Agent | Activated Zinc Dust | High surface area promotes faster reaction rates.[7] |
| Stoichiometry | 1.5 eq. Zinc | A slight excess ensures complete conversion of the dibromide. |
| Temperature | Reflux (~78 °C for Ethanol) | Provides sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 2-3 hours | Allows for complete addition and subsequent reaction. |
| Expected Yield | 75-90% | Dependent on gas handling; losses can occur due to leaks. |
Product Characterization
Confirmation of the product's identity and purity is essential.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the collected gas. The mass spectrum of hexafluoropropene will show a characteristic molecular ion peak (m/z = 150) and fragmentation pattern.[16]
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for characterizing fluorinated compounds.[17] The ¹⁹F NMR spectrum of hexafluoropropene is complex due to fluorine-fluorine coupling but provides a unique fingerprint for unambiguous identification.[16][18] It allows for the clear distinction between the starting material and the alkene product.[19][20]
Safety & Handling
-
Reactant: this compound is a halogenated organic compound and should be handled with care to avoid skin contact and inhalation.[12]
-
Reagent: Zinc dust is flammable. Avoid creating dust clouds in the air and keep away from ignition sources.
-
Product (Hexafluoropropene): HFP is a liquefied gas that is harmful if inhaled and may cause respiratory irritation.[13][15] All handling must occur in a fume hood.[14] The gas is stored in cylinders under pressure; securely chain cylinders and protect them from physical damage.[21] In case of a leak, evacuate the area.[21]
-
Waste Disposal: All chemical waste, including the reaction slurry and any condensed material in the cold trap, must be collected in properly labeled halogenated organic waste containers for disposal by authorized personnel.[14]
References
- Chemistry Stack Exchange. (2016).
- Fluorine notes. (n.d.). Identification method of hexafluoroprylene dimers and trimers by 19 F NMR. [Link]
- HaloPolymer Trading Inc. (2020).
- YouTube. (2020).
- Chemistry Stack Exchange. (2022). What is the reaction mechanism for formation of alkene from vicinal dihalide in presence of zinc and alcohol?. [Link]
- Vedantu. (n.d.). Explain the preparation of alkenes from vicinal dihalides class 11 chemistry CBSE. [Link]
- ACS Publications. (1998). High-Resolution 19F MAS NMR Spectroscopy of Fluorocarbon Films from Pulsed PECVD of Hexafluoropropylene Oxide. [Link]
- SpectraBase. (n.d.). Hexafluoropropene - Optional[19F NMR] - Chemical Shifts. [Link]
- ACS Publications. (1998). High-Resolution 19F MAS NMR Spectroscopy of Fluorocarbon Films from Pulsed PECVD of Hexafluoropropylene Oxide. [Link]
- PubChem - NIH. (n.d.). Hexafluoropropylene. [Link]
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- PMC - NIH. (n.d.). Reductive debromination of 1,2-dibromides with anisidines. [Link]
- PubChem. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. [Link]
- ResearchGate. (2000).
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- 3. DE102005005774A1 - Preparation of this compound comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of this compound - Google Patents [patents.google.com]
- 4. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | C3Br2F6 | CID 69579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Explain the preparation of alkenes from vicinal dihalides class 11 chemistry CBSE [vedantu.com]
- 6. Reductive debromination of 1,2-dibromides with anisidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 12. This compound | 661-95-0 [chemicalbook.com]
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- 16. Hexafluoropropylene | C3F6 | CID 8302 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 21. halopolymer-usa.com [halopolymer-usa.com]
Application Notes and Protocols: Organometallic Reactions with 1,2-Dibromohexafluoropropane
Introduction: 1,2-Dibromohexafluoropropane as a Precursor to a Key Fluorinated Building Block
This compound (CF₃CFBrCF₂Br) is a dense, non-flammable liquid that serves as a valuable and stable storage precursor for the highly reactive gas, hexafluoropropene (HFP, CF₃CF=CF₂). HFP is a critical monomer in the production of high-performance fluoropolymers, elastomers, and is a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The direct handling of gaseous HFP presents significant logistical and safety challenges in a laboratory setting.
This guide details organometallic-mediated protocols for the efficient in situ generation of hexafluoropropene from its dibromo-precursor. By leveraging the strong basic and nucleophilic character of Grignard and organolithium reagents, a controlled reductive dehalogenation can be achieved under standard laboratory conditions. This approach provides a convenient and reliable method to access the reactivity of HFP without the need for specialized gas handling equipment, enabling its use in subsequent trapping experiments or reactions.
Core Scientific Principles: Mechanistic Considerations
The reaction of this compound with common organometallic reagents (R-M, where M=MgX or Li) is dominated by a reductive elimination pathway. The rationale for this selectivity is rooted in the electronic and steric properties of the fluorinated substrate.
Causality Behind the Preferred Reaction Pathway:
-
E2-like Elimination: The primary and most synthetically useful pathway is an E2-like elimination. Organometallic reagents are powerful bases.[1] The abstraction of one bromine atom by the metal center and the simultaneous or sequential abstraction of the second bromine by the organic part of the reagent, or another equivalent of the reagent, leads to the formation of a double bond. This process is analogous to the well-established debromination of vicinal dibromides to form alkenes.[2] The strong electron-withdrawing effects of the six fluorine atoms polarize the C-Br bonds, making the bromine atoms susceptible to attack and facilitating the elimination process.
-
Suppression of SN2 Substitution: Direct nucleophilic substitution (SN2) by the carbanionic portion of the organometallic reagent is sterically hindered by the bulky bromine and fluorine atoms. Furthermore, the electron-rich environment around the carbon backbone, created by the fluorine lone pairs, repels the incoming nucleophile.
-
Metal-Halogen Exchange Complexity: While metal-halogen exchange is a fundamental reaction in organometallic chemistry, its application to vicinal dihalides can be complex.[3][4] A selective mono-exchange is difficult to achieve and can be followed by rapid elimination or further reactions, making it a less predictable pathway for this specific substrate compared to concerted dehalogenation.
The favored mechanistic pathway is therefore a reductive debromination, which is both thermodynamically and kinetically favorable.
Caption: Proposed E2-like mechanism for Grignard-mediated debromination.
Application Protocol 1: Dehalogenation using a Grignard Reagent
This protocol describes the use of a commercially available Grignard reagent, such as isopropylmagnesium chloride, to generate hexafluoropropene. The reaction is robust and proceeds under mild conditions.
Experimental Protocol: Grignard-Mediated HFP Generation
Materials:
-
This compound
-
Isopropylmagnesium chloride solution (e.g., 2.0 M in THF)[5]
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
Equipment:
-
Flame-dried, three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Pressure-equalizing dropping funnel
-
Inert gas manifold (Schlenk line)
-
Cooling bath (ice/water)
Procedure:
-
Inert Atmosphere Setup: Assemble the three-neck flask, equipped with a stir bar, a septum, and a dropping funnel, under a positive pressure of argon or nitrogen. Flame-dry all glassware under vacuum and backfill with inert gas to ensure all moisture is removed. This is critical as Grignard reagents react readily with water.[6]
-
Reagent Charging: Add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) to the flask via syringe. Cool the flask to 0 °C using an ice/water bath.
-
Substrate Addition: Add this compound (1.0 equivalent) to the cooled THF solution via syringe and stir for 5 minutes.
-
Grignard Reagent Addition: Transfer the isopropylmagnesium chloride solution (1.1 equivalents) to the dropping funnel via cannula or a syringe. Add the Grignard reagent dropwise to the stirred substrate solution over 30-45 minutes.
-
Causality Note: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the rapid evolution of gaseous HFP, ensuring it remains dissolved for subsequent reactions or is released in a controlled manner. Maintaining a low temperature (0 °C) minimizes potential side reactions.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by GC-MS analysis of quenched aliquots, looking for the disappearance of the starting material.
-
Quenching: Once the reaction is deemed complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution dropwise to quench any unreacted Grignard reagent.
-
Safety Note: The quench is exothermic. Perform the addition slowly and with adequate cooling.
-
-
Product Handling: The resulting mixture contains hexafluoropropene dissolved in the solvent. It can be used directly for a subsequent reaction in the same pot, or the HFP can be carefully distilled into a cold trap for isolation.
Application Protocol 2: Dehalogenation using an Organolithium Reagent
This protocol utilizes n-butyllithium (n-BuLi), a more reactive organometallic reagent, for the dehalogenation. This reaction is typically faster and may proceed at lower temperatures. Extreme caution is required due to the pyrophoric nature of n-BuLi.
Experimental Protocol: Organolithium-Mediated HFP Generation
Materials:
-
This compound
-
n-Butyllithium solution (e.g., 2.5 M in hexanes)[7]
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
Equipment:
-
Same as Protocol 1, with the addition of a dry ice/acetone bath.
Procedure:
-
Inert Atmosphere Setup: Follow step 1 from Protocol 1. The exclusion of air and moisture is even more critical when working with n-BuLi, which is pyrophoric.[8]
-
Reagent Charging and Cooling: Add anhydrous THF to the reaction flask and cool it to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add this compound (1.0 equivalent) to the cold THF solution via syringe.
-
Organolithium Addition: Add n-butyllithium solution (1.1 equivalents) dropwise to the stirred solution via syringe over 30-45 minutes, ensuring the internal temperature does not rise significantly. A pale yellow color may be observed at the point of addition.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. The reaction is typically complete within this timeframe. Progress can be checked by GC-MS of quenched aliquots.
-
Quenching: While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.
-
Product Handling: Once the quench is complete, the mixture can be allowed to slowly warm to room temperature. The hexafluoropropene generated can be used as described in Protocol 1.
Caption: General workflow for the organometallic-mediated generation of HFP.
Data Presentation and Expected Outcomes
The primary outcome for both protocols is the efficient conversion of this compound into hexafluoropropene.
| Parameter | Protocol 1: Grignard Reagent | Protocol 2: Organolithium Reagent |
| Reagent | Isopropylmagnesium chloride | n-Butyllithium |
| Equivalents | 1.1 | 1.1 |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | 0 °C to Room Temp. | -78 °C |
| Reaction Time | 2-3 hours | 1-2 hours |
| Reactivity | High | Very High / Pyrophoric |
| Expected Product | Hexafluoropropene | Hexafluoropropene |
| Key Byproducts | Isopropyl bromide, MgXBr | n-Butyl bromide, LiBr |
| Conversion | Expected to be high (>90%) | Expected to be very high (>95%) |
Note: The conversion rates are based on established principles of debromination reactions and the high reactivity of the chosen organometallic reagents.[10][11] Actual yields will vary based on experimental setup and subsequent handling of the gaseous product.
References
- Mei, H., McCloud, R., Ibrahim, F., Nworie, C., & Musket, A. (2017). Alkaline Aqueous Solution Promoted Debromination of 1,2 Dibromo-Fluorocarbons – a Convenient Method for Electron Deficient Perfluorovinyl Ethers. Digital Commons@ETSU. [Link]
- Reddy, C. R., & Reddy, A. S. (2016). Reductive debromination of 1,2-dibromides with anisidines. Tetrahedron Letters, 57(3), 285-287. [Link]
- Wikipedia contributors. (2023). Metal–halogen exchange. Wikipedia. [Link]
- Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- Google Patents. (n.d.).
- Wikipedia contributors. (2023). Organolithium reagent. Wikipedia. [Link]
- Professor Dave Explains. (2019). Organolithium Reagents. YouTube. [Link]
- Myers, A. (n.d.). Organolithium Reagents. Harvard University. [Link]
- Bode, J. W., & Morandi, B. (2019). Organometallics I (Lecture 11). ETH Zürich. [Link]
- Lee, J., et al. (2005). Rapid Debromination of Vic-dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation.
- Google Patents. (n.d.). EP0944564B9 - Halogen exchange reactions and uses thereof.
- Ung, G. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54648. [Link]
- Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
- Chem School. (2020). Alkenes preparation: Debromination of Vicinal Dibromides. YouTube. [Link]
- Taimoory, S. M., et al. (2020). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Molecules, 25(3), 570. [Link]
- Chem 202 - WI 21. (2021). Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions. YouTube. [Link]
- Evano, G., & Theunissen, C. (2019). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry, 7, 777. [Link]
- Nambo, M., et al. (2023). Switchable 1,2- and 1,3-Halogen Transposition of Dibromoimidazoles by Activation of Grignard Reagent. ChemRxiv. [Link]
Sources
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
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- 9. people.uniurb.it [people.uniurb.it]
- 10. "Alkaline Aqueous Solution Promoted Debromination of 1,2 Dibromo-Fluoro" by Hua Mei, Rebecca McCloud et al. [dc.etsu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in Reactions with 1,2-Dibromohexafluoropropane
Welcome to the Technical Support Center for 1,2-Dibromohexafluoropropane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) encountered during reactions involving this versatile fluorinated building block. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common synthetic challenges.
Introduction: The Dual Reactivity of this compound
This compound (CF₃CFBrCF₂Br) is a valuable reagent in organofluorine chemistry, primarily utilized in two key types of transformations:
-
Dehalogenation: The vicinal dibromide structure allows for the elimination of both bromine atoms to form the highly useful monomer, hexafluoropropene.
-
Nucleophilic Substitution: The carbon-bromine bonds serve as reactive sites for the introduction of a wide range of functional groups.
This guide is structured to address the specific challenges associated with each of these reaction classes.
Section 1: Dehalogenation to Hexafluoropropene
The synthesis of hexafluoropropene from this compound is a common and critical industrial process.[1] However, achieving high yields requires careful control of reaction conditions to ensure complete and clean elimination.
Troubleshooting Guide: Dehalogenation Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Hexafluoropropene | Incomplete reaction. | - Increase reaction temperature. - Increase the molar ratio of the dehalogenating agent. - Ensure efficient stirring to overcome mass transfer limitations, especially with heterogeneous reagents like zinc dust. |
| Formation of mono-bromo elimination byproduct (e.g., bromopentafluoropropene). | - Employ a stronger reducing agent or a higher concentration of the current one. - Increase reaction time to allow for the second elimination to proceed to completion. | |
| Formation of Oligomeric/Polymeric Byproducts | Radical side reactions. | - Add a radical scavenger to the reaction mixture. - Conduct the reaction in the dark or under inert atmosphere to minimize radical initiation. |
| High concentration of hexafluoropropene in the reaction mixture. | - If possible, perform the reaction under conditions where the hexafluoropropene product is continuously removed from the reaction vessel (e.g., by distillation). | |
| Inconsistent Reaction Rates | Inconsistent quality of the dehalogenating agent (e.g., passivated zinc). | - Activate the dehalogenating agent prior to use (e.g., acid wash for zinc). - Use a freshly opened or properly stored dehalogenating agent. |
Frequently Asked Questions (FAQs): Dehalogenation
Q1: What are the most common dehalogenating agents for the synthesis of hexafluoropropene from this compound?
A1: Zinc dust is a widely used and effective reagent for the dehalogenation of vicinal dihalides.[2][3] Other reducing metals and metal complexes can also be employed. The choice of reagent can influence reaction conditions and outcomes.
Q2: My dehalogenation reaction with zinc dust is sluggish. How can I improve the reaction rate?
A2: The surface of zinc metal can become passivated with zinc oxide, which reduces its reactivity. Activating the zinc dust by washing with a dilute acid (e.g., HCl) followed by rinsing with water, ethanol, and ether, and then drying under vacuum can significantly enhance its reactivity. Additionally, ensuring vigorous stirring is crucial in this heterogeneous reaction.
Q3: I am observing the formation of a significant amount of a byproduct with a single bromine atom. What is happening and how can I prevent it?
A3: This is likely a mono-dehalogenated intermediate, such as a bromopentafluoropropene isomer. This indicates that the first elimination is occurring, but the second is not going to completion. To address this, you can increase the stoichiometry of the reducing agent, increase the reaction temperature, or prolong the reaction time to drive the reaction to the fully eliminated product, hexafluoropropene.
Section 2: Nucleophilic Substitution Reactions
This compound serves as a valuable precursor for introducing new functionalities into a fluorinated propane backbone.[4][5] However, the presence of two bromine atoms and the electron-withdrawing nature of the fluorine atoms present unique challenges in controlling selectivity and minimizing side reactions.
Troubleshooting Guide: Nucleophilic Substitution Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Substituted Product | Competing elimination reaction (E2). | - Use a less sterically hindered and less basic nucleophile if possible. - Lower the reaction temperature. - Choose a polar aprotic solvent to solvate the cation but not the nucleophile, enhancing its nucleophilicity over its basicity. |
| Low reactivity of the substrate. | - The electron-withdrawing fluorine atoms can decrease the electrophilicity of the carbon atoms. Using a more potent nucleophile or increasing the reaction temperature may be necessary. | |
| Formation of a Mixture of Mono- and Di-substituted Products | Lack of selectivity in the substitution. | - Use a stoichiometric amount of the nucleophile to favor mono-substitution. - If di-substitution is desired, use an excess of the nucleophile and higher temperatures/longer reaction times. |
| Lack of Regioselectivity (Substitution at C1 vs. C2) | Similar reactivity of the two C-Br bonds. | - The electronic environment of the two bromine atoms is similar. Achieving high regioselectivity can be challenging. It may be necessary to separate the resulting isomers chromatographically. In some cases, the steric environment around one of the bromine atoms might allow for some degree of selective reaction. |
| Formation of Elimination Product (Hexafluoropropene) | Strong basicity of the nucleophile. | - This is a common side reaction, especially with strong, bulky bases.[6] Consider using a milder, less basic nucleophile. Alternatively, conditions favoring substitution (lower temperature, polar aprotic solvent) should be employed.[7][8] |
Frequently Asked Questions (FAQs): Nucleophilic Substitution
Q1: I am trying to perform a mono-substitution on this compound, but I am getting a mixture of starting material, mono-substituted, and di-substituted products. How can I improve the selectivity for the mono-substituted product?
A1: To favor mono-substitution, you should carefully control the stoichiometry. Use of one equivalent or slightly less of your nucleophile relative to the this compound is a good starting point. Additionally, running the reaction at a lower temperature and for a shorter duration can help to minimize the second substitution. Monitoring the reaction progress by GC-MS or NMR is crucial to stop the reaction at the optimal time.
Q2: Which bromine atom is more susceptible to nucleophilic attack?
A2: The electronic environments of the two carbon atoms bearing the bromine atoms are quite similar due to the perfluorinated nature of the molecule. Therefore, achieving high regioselectivity can be difficult. The outcome may be influenced by the steric bulk of the incoming nucleophile, potentially favoring attack at the less hindered position. However, it is common to obtain a mixture of regioisomers that may require separation.
Q3: My nucleophilic substitution reaction is primarily yielding hexafluoropropene. What is causing this and how can I favor substitution?
A3: The formation of hexafluoropropene indicates that an elimination reaction is the dominant pathway. This is favored by strong, sterically hindered bases.[6] To promote substitution over elimination, consider the following:
-
Nucleophile Choice: Use a less basic, "softer" nucleophile.
-
Temperature: Lower the reaction temperature, as elimination reactions often have a higher activation energy than substitution reactions.
-
Solvent: Employ a polar aprotic solvent (e.g., DMSO, DMF, acetone) which can enhance nucleophilicity without significantly increasing basicity.[8]
Q4: Does the stereochemistry of the starting this compound affect the substitution reaction?
A4: Yes, if your starting material is enantiomerically enriched, the stereochemical outcome of the substitution will depend on the reaction mechanism. An S(_N)2 reaction will proceed with an inversion of configuration at the reaction center.[8] An S(_N)1 reaction would lead to racemization through a planar carbocation intermediate.[7] Given the nature of the substrate, S(_N)2 pathways are generally more likely with strong nucleophiles.
Experimental Workflow Diagrams
Caption: General workflow for the dehalogenation of this compound.
Caption: Competing Substitution (S(_N)2) and Elimination (E2) pathways.
References
- Google Patents. (n.d.). DE102005005774A1 - Preparation of this compound comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of this compound.
- ResearchGate. (2025, August 10). ChemInform Abstract: Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds.
- SlidePlayer. (n.d.). Nucleophilic Substitution Reactions.
- Unacademy. (n.d.). Dehydrohalogenation of Alkyl Dihalides.
- ResearchGate. (2025, August 6). Alkyl Bromides as Mechanistic Probes of Reductive Dehalogenation: Reactions of Vicinal Dibromide Stereoisomers with Zerovalent Metals.
- LookChem. (n.d.). CAS No.661-95-0,this compound Suppliers,MSDS download.
- Scribd. (n.d.). DPA - Dehalogenation of Vicinal Dihalides.
- PubChem. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane.
- NIST. (n.d.). This compound.
- Chemistry Stack Exchange. (2016, August 24). Dehalogenation of vicinal dihalides.
- Chemistry LibreTexts. (2024, March 17). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary).
- CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes.
Sources
- 1. DE102005005774A1 - Preparation of this compound comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of this compound - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. CAS 661-95-0: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane [cymitquimica.com]
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- 6. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
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- 8. CK12-Foundation [flexbooks.ck12.org]
Technical Support Center: Reactions of 1,2-Dibromohexafluoropropane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dibromohexafluoropropane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formation during its use in synthetic chemistry. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your research.
Introduction: The Unique Reactivity of a Fluorinated Workhorse
This compound (C₃Br₂F₆) is a valuable reagent and building block in organofluorine chemistry. Its dense perfluorinated backbone, coupled with two reactive carbon-bromine bonds, allows for a variety of chemical transformations. However, the strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the molecule, often leading to side reactions that can complicate product isolation and reduce yields. This guide is designed to help you navigate these challenges.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Elimination Reactions - The Ubiquitous Alkene Side Product
Question: I am attempting a substitution reaction on this compound using a basic nucleophile, but I am observing a significant amount of a volatile, bromine-free side product. What is likely happening?
Answer:
This is a classic issue when working with this compound in the presence of a base. The most probable side product is hexafluoropropene (CF₃CF=CF₂) , formed through an elimination reaction.[1][2] The high fluorine content of the starting material makes the protons on the carbon atoms (if any were present) significantly more acidic. In the case of this compound, which lacks protons, elimination is still a highly favorable pathway, proceeding through a dehalogenation mechanism.
Causality and Mechanism:
Elimination reactions in alkyl halides can proceed through several mechanisms, primarily E1 and E2. Given the structure of this compound, an E2-like mechanism is most probable, where a base facilitates the removal of the two bromine atoms in a concerted or stepwise manner to form a double bond. The strong electron-withdrawing effect of the six fluorine atoms polarizes the C-Br bonds, making the carbon atoms more susceptible to attack and facilitating the elimination process.
| Strategy | Rationale | Step-by-Step Protocol |
| Use a Non-basic Nucleophile | To avoid base-induced elimination, switch to a nucleophile with low basicity. | 1. Select a nucleophile that is a weak base (e.g., azide, cyanide).2. If your desired nucleophile is inherently basic, consider using its conjugate acid and a non-nucleophilic base for in-situ generation.3. Run the reaction at the lowest possible temperature to disfavor elimination, which often has a higher activation energy than substitution. |
| Employ a Bulky Base | If a base is required, a sterically hindered base is less likely to initiate elimination. | 1. Choose a bulky base such as potassium tert-butoxide or lithium diisopropylamide (LDA).2. Add the base slowly to the reaction mixture at low temperature to maintain control.3. Monitor the reaction closely by TLC or GC-MS to track the formation of hexafluoropropene. |
| Change the Solvent | The choice of solvent can influence the reaction pathway. | 1. Polar aprotic solvents (e.g., DMF, DMSO) can favor substitution over elimination in some cases.2. Avoid protic solvents, as they can solvate the nucleophile and reduce its reactivity, potentially favoring elimination. |
FAQ 2: Reductive Debromination - The Monobromo Impurity
Question: My reaction mixture contains a significant amount of a monobrominated hexafluoropropane species alongside my desired product. What is the source of this impurity?
Answer:
The presence of a monobrominated hexafluoropropane suggests that a reductive debromination is occurring. This is a common side reaction, especially when using organometallic reagents or if there are trace metals present in your reaction setup.
Causality and Mechanism:
Reductive debromination involves the replacement of one of the bromine atoms with a hydrogen atom (from the solvent or a reagent) or another substituent from a Grignard or organolithium reagent. This can happen through a radical mechanism or via the formation of an organometallic intermediate. For example, with Grignard reagents, a magnesium-halogen exchange can occur.
| Strategy | Rationale | Step-by-Step Protocol |
| Purify Reagents and Solvents | Trace metals can catalyze reductive processes. | 1. Distill solvents over an appropriate drying agent before use.2. Use freshly opened, high-purity organometallic reagents.3. Ensure all glassware is scrupulously clean and free of metal residues. |
| Control Reaction Temperature | Lower temperatures can disfavor radical pathways. | 1. Initiate the reaction at a low temperature (e.g., -78 °C).2. Add the organometallic reagent dropwise to maintain a low localized concentration.3. Allow the reaction to warm slowly to the desired temperature while monitoring its progress. |
| Use a Radical Scavenger | If a radical mechanism is suspected, a scavenger can inhibit the side reaction. | 1. Add a small amount of a radical scavenger like TEMPO or BHT to the reaction mixture.2. Be aware that this may also inhibit your desired reaction if it proceeds through a radical pathway. |
FAQ 3: Reactions with Organometallics - A Complex Mixture
Question: When I react this compound with a Grignard reagent, I get a complex mixture of products including an alkene and some coupled products. How can I improve the selectivity?
Answer:
Reactions of vicinal dibromides like this compound with strong organometallic bases such as Grignard reagents are notoriously complex. You are likely observing a combination of elimination to form hexafluoropropene and Wurtz-type coupling reactions.
Causality and Mechanism:
Grignard reagents are both strong nucleophiles and strong bases. With this compound, the following competing pathways are likely:
-
Elimination: The Grignard reagent acts as a base, promoting the elimination of two bromine atoms to yield hexafluoropropene.
-
Magnesium-Halogen Exchange: The Grignard reagent can exchange with one of the bromine atoms, forming a fluorinated Grignard reagent. This can then react with the starting material or other species in the mixture.
-
Coupling: The fluorinated Grignard reagent can couple with itself or with the starting Grignard reagent to form longer-chain alkanes.
| Strategy | Rationale | Step-by-Step Protocol |
| Use a Less Basic Organometallic | Organocuprates (Gilman reagents) are softer nucleophiles and less basic than Grignard reagents, which can favor substitution over elimination. | 1. Prepare the organocuprate by reacting two equivalents of an organolithium reagent with one equivalent of copper(I) iodide.2. Add the this compound to the freshly prepared Gilman reagent at low temperature. |
| Transmetalation | Adding a catalytic amount of a transition metal salt can sometimes promote a specific cross-coupling pathway. | 1. Explore the use of catalytic amounts of copper, palladium, or nickel salts in your reaction.2. Thoroughly screen different ligands and reaction conditions, as the outcome can be highly dependent on these factors. |
| Inverse Addition | The order of addition of reagents can significantly impact the product distribution. | 1. Try adding the Grignard reagent slowly to a solution of the this compound to maintain a low concentration of the organometallic species.2. Conversely, adding the dibromide to the Grignard solution might favor certain pathways. Experiment with both to determine the optimal procedure. |
References
- Google Patents. (n.d.). Method for preparing this compound.
- Google Patents. (n.d.). Process for preparing oligomers of hexafluoropropene.
- Google Patents. (n.d.). Preparation of this compound comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of this compound.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Google Patents. (n.d.). Process for the preparation of hexafluoropropene.
- National Center for Biotechnology Information. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Chemguide. (n.d.). An introduction to Grignard reagents.
- CoLab. (n.d.). Synthesis and reactions of a perfluoroalkylether Grignard reagent containing a functional ester group.
- YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
- Making Molecules. (2024, March 11). Organic Chemistry Summaries.
- Chemistry LibreTexts. (2022, July 20). 8.3: Nucleophiles.
- YouTube. (2020, September 16). Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12.
- National Institute of Standards and Technology. (n.d.). This compound.
- Google Patents. (n.d.). Process for making hexafluoropropane and perfluoropropane.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Valence-bond isomer chemistry. Part III. Some addition and nucleophilic substitution reactions of hexafluorobicyclo[3][3]hexa-2,5-diene.
- National Center for Biotechnology Information. (n.d.). Synthetic Advantages of Defluorinative C–F Bond Functionalization.
- American Chemical Society. (2024, March 5). Synthetic Utilization of 2H‑Heptafluoropropane: Ionic 1,4-Addition to Electron-Deficient Carbon−Carbon Unsaturated Bonds.
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Technical Support Center: Scaling Up Reactions with 1,2-Dibromohexafluoropropane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,2-Dibromohexafluoropropane (CAS 661-95-0). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered when scaling reactions involving this dense, halogenated compound. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure your scale-up process is safe, efficient, and reproducible.
Introduction to this compound
This compound (C₃Br₂F₆) is a halogenated organic compound notable for its high density, chemical stability, and unique physical properties.[1] It is a colorless liquid at room temperature with a boiling point of approximately 73°C and a density of around 2.169 g/cm³.[2] While its stability makes it useful in various industrial processes and as a synthetic intermediate, its characteristics present specific hurdles during scale-up that differ significantly from lab-scale synthesis.[1][3] This guide is designed to navigate those challenges.
Section 1: Core Scale-Up Challenges & Reaction Environment
Transitioning a reaction from a laboratory flask to a multi-liter reactor is not a linear process.[4] Physical and chemical properties that are negligible at a small scale can become process-defining at a larger one.[5] This section addresses the foundational challenges you will face.
FAQ: Reaction Environment
Question: My reaction is sluggish and giving unexpected side products upon scale-up, despite working perfectly on a 100 mL scale. What's going on?
Answer: This is a classic scale-up problem rooted in non-linear changes in physical dynamics.[4] Several factors are likely at play:
-
Heat Transfer Inefficiency: The most common culprit.[5] As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to remove or add heat. If your reaction is exothermic (e.g., a bromination), poor heat removal can cause localized "hot spots," leading to thermal decomposition of the reactant or product and the formation of impurities.[6][7] Conversely, for endothermic reactions, inefficient heating can slow the reaction rate.
-
Mass Transfer & Mixing Limitations: In a large reactor, achieving uniform mixing is challenging. Inadequate agitation can lead to concentration gradients, where reactants are not encountering each other at the optimal stoichiometric ratio. This can stall the reaction in some parts of the vessel while causing side reactions in others where one reactant is in excess.
-
Reagent Addition Rate: Adding a reagent too quickly to a large, poorly mixed vessel can create high local concentrations, promoting side reactions or hazardous exotherms. The controlled, dropwise addition in a lab flask does not scale directly and must be re-optimized.[8]
Question: How do I design a robust scale-up protocol from the start to avoid these issues?
Answer: A successful scale-up begins with a thorough understanding of your reaction during the lab phase.
-
Initial Calorimetry Studies: Before scaling, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction. This data is critical for designing the cooling/heating capacity of the pilot-scale reactor.
-
Process Modeling: Use the kinetic and thermodynamic data gathered at the lab scale to model the reaction at a larger scale. This can help predict temperature profiles and identify potential mixing issues.
-
Phased Scale-Up: Do not jump from 100 mL to 100 L. A pilot stage (e.g., 1-5 L) is crucial for generating data on process limits and identifying unforeseen hazards.[9]
Below is a logical workflow for approaching the scale-up process.
Caption: A workflow for systematic reaction scale-up.
Section 2: Safety & Material Compatibility
This compound is a halogenated compound that requires careful handling.[1] Its safety profile and potential for generating hazardous byproducts must be thoroughly evaluated before any scale-up operation.[10]
FAQ: Safety and Handling
Question: What are the primary safety hazards of this compound at an industrial scale?
Answer: Based on safety data sheets (SDS), this compound is toxic if swallowed, inhaled, or in contact with skin.[10][11] It causes serious skin and eye irritation and may cause respiratory irritation.[12] Key scale-up hazards include:
-
Inhalation Toxicity: The compound is a liquid with a relatively high boiling point (73°C), but its vapors can be harmful.[1][2] Large-scale operations increase the surface area for evaporation and the risk of vapor release. All transfers and reactions should be conducted in a well-ventilated area or a closed system.[13][14]
-
Thermal Decomposition: At elevated temperatures, fluorinated and brominated compounds can decompose to form highly toxic and corrosive gases such as hydrogen fluoride (HF) and hydrogen bromide (HBr).[7][15] This is a critical concern, especially if exothermic reactions run out of control.
-
Environmental Release: The compound is classified as toxic to aquatic life with long-lasting effects.[10] Therefore, robust containment measures and proper disposal protocols are essential.[11]
Question: What materials of construction are suitable for a reactor handling this compound?
Answer: Material selection is critical to prevent corrosion and catastrophic failure.
-
Recommended: Glass-lined steel reactors are often preferred for their broad chemical resistance. High-grade stainless steel alloys (e.g., Hastelloy C-276) are also suitable, particularly if high pressures are involved.
-
To Avoid: Avoid using standard carbon steel, as it can be susceptible to corrosion from the compound itself or, more likely, from corrosive byproducts like HBr/HF that may form.[14] Always consult a chemical compatibility chart and conduct your own material testing under reaction conditions.[16][17]
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This section provides a systematic approach to troubleshooting common scale-up problems.
FAQ: Troubleshooting Specific Issues
Question: My reaction has stalled, and GC-MS analysis shows a large amount of starting material. What should I check first?
Answer: A stalled reaction at scale is typically due to kinetics or mixing. Use the following decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting a stalled reaction.
Question: The final product is a dark color, but it was colorless in the lab. Why?
Answer: A dark color usually indicates the formation of degradation products. This is most often caused by overheating.[5] Even if the reactor's bulk temperature reading is correct, localized hot spots near the reactor wall or heating jacket can "burn" the material. Improving agitation or reducing the heating rate can often solve this. Another possibility is a reaction with impurities in a lower-grade, large-scale solvent or starting material.[9] Always check the specifications of your scaled-up materials.
Section 4: Downstream Processing: Purification & Analysis
Purifying this compound or its reaction products at scale presents unique challenges due to its physical properties.
FAQ: Purification and Analysis
Question: Column chromatography was easy in the lab. How can I purify my product at a multi-kilogram scale?
Answer: Column chromatography scales very poorly and is generally not economically viable for large-scale production.[5] You should focus on alternative methods:
-
Distillation: This is the most common industrial purification method. Given the 73°C boiling point of this compound, vacuum distillation is often preferred to lower the required temperature and prevent thermal decomposition. You will need to develop a protocol by first performing a lab-scale distillation to determine the boiling points of your product and key impurities under vacuum.
-
Liquid-Liquid Extraction: The high density of this compound (~2.17 g/mL) can make phase separation challenging. Emulsions can form, especially with vigorous mixing. Use gentle mixing and allow for longer separation times.
-
Crystallization: If your product is a solid, developing a crystallization procedure is often the most effective and scalable purification method. This requires screening various solvents and temperature profiles.
Question: What is the best way to monitor reaction progress in a large, sealed reactor?
Answer: Taking samples from a large reactor can be cumbersome. Process Analytical Technology (PAT) is the ideal solution.
-
In-situ FTIR or Raman Spectroscopy: These techniques use a probe inserted directly into the reactor to monitor the concentration of reactants and products in real-time by tracking their characteristic vibrational bands.[18]
-
Automated Sampling with Fast Analysis: An automated system can withdraw a small sample, quench the reaction, and inject it into a fast analytical instrument like a UHPLC or GC.[19] Modern UHPLC methods can have cycle times of under 2 minutes, providing near real-time data.[19]
Comparison of Analytical Techniques for Reaction Monitoring
| Technique | Principle | Quantitative Analysis | Speed (per sample) | Online Monitoring | Key Advantage |
| GC-MS | Separation by volatility, detection by mass | Yes, with internal standard | ~10-30 min | Possible with automation | Excellent for volatile compounds and impurity identification.[18] |
| HPLC-UV | Separation by polarity, UV detection | Yes, with calibration | ~5-15 min | Possible with automation | Good for non-volatile or thermally sensitive compounds. |
| NMR | Nuclear spin in a magnetic field | Yes (qNMR) | ~5-10 min | Difficult | Provides detailed structural information.[20] |
| In-situ FTIR | Infrared absorption of functional groups | Semi-quantitative to quantitative | Real-time | Yes | Tracks functional group changes without sampling.[18] |
Section 5: Protocols & Methodologies
This section provides standardized protocols for key procedures discussed in this guide. These should be adapted to your specific reaction.
Protocol 1: General Scale-Up of a Reaction in a Jacketed Reactor
Objective: To safely scale a reaction from lab to a 10 L jacketed glass reactor.
Methodology:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted (e.g., with nitrogen or argon). Start the agitator at a low speed.
-
Thermal Fluid Control: Set the jacket temperature controller to the desired initial temperature. For exothermic reactions, this may be significantly lower than the target reaction temperature to account for the heat of reaction.
-
Initial Charge: Charge the reactor with the solvent and the initial starting material (e.g., this compound).
-
Controlled Reagent Addition: Begin adding the second reagent via a calibrated addition pump at a pre-determined rate. Crucially, monitor the internal temperature. If the temperature rises more than 2-3°C above the setpoint, immediately stop the addition until it stabilizes. This indicates the rate of heat generation is exceeding the rate of heat removal.
-
Reaction Monitoring: Once the addition is complete, maintain the reaction at the target temperature. Take samples periodically (e.g., every hour) via a sample port to monitor progress by a suitable analytical method (e.g., GC-MS).[20]
-
Work-up: Once the reaction is complete, cool the reactor to a safe temperature (e.g., 20°C) before proceeding with quenching, extraction, or transfer for purification.
Protocol 2: Reaction Monitoring by GC-MS
Objective: To quantify the consumption of this compound and the formation of product.
Methodology:
-
Sample Preparation: Withdraw a ~0.1 mL aliquot from the reactor. Immediately quench the reaction by diluting it into 1 mL of a suitable solvent (e.g., ethyl acetate) that contains a known concentration of an internal standard (e.g., dodecane).[18]
-
GC-MS Instrumentation & Conditions:
-
Data Analysis: Integrate the peak areas of the starting material, product, and internal standard. The ratio of the analyte peak area to the internal standard peak area allows for quantification of the reaction progress.
References
- 3M. (2022). Safety Data Sheet: Hexafluoropropylene Oxide.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Google Patents. (n.d.). DE102005005774A1 - Preparation of this compound.
- ACS Publications. (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
- EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.
- LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography.
- Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?.
- Reddit. (2019). Why are some reactions difficult to scale up?.
- Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry?.
- PubChem. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane.
- Bal Seal Engineering. (n.d.). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products.
- RSC Publishing. (n.d.). Gas-phase thermal decomposition reactions of 1,2-dibromopropane.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- CIOP. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.
- Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
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- 20. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
preventing decomposition of 1,2-Dibromohexafluoropropane during reactions
Welcome to the Technical Support Center for 1,2-Dibromohexafluoropropane (CAS 661-95-0). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this versatile reagent. Our goal is to empower you to prevent its decomposition and ensure the success and integrity of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a valuable reagent in fluorination chemistry. However, its utility can be compromised by its susceptibility to decomposition under certain conditions. The primary decomposition pathway is the elimination of bromine (Br₂) to form hexafluoropropene, a reaction that can be initiated by heat, light, and the presence of bases or certain nucleophiles. This guide provides a comprehensive overview of the causes of decomposition and practical, field-tested strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition in my reaction?
A1: The most common indicators of decomposition include:
-
Discoloration: A pure solution of this compound should be colorless.[1] The formation of a yellow or brown tinge often suggests the liberation of elemental bromine (Br₂).
-
Gas Evolution: The formation of hexafluoropropene, a gaseous byproduct, may be observed as bubbling or an increase in reaction pressure.
-
Inconsistent Reaction Outcomes: Poor yields, the formation of unexpected byproducts, or a complete failure of the reaction can often be attributed to the degradation of the starting material.
-
GC-MS Analysis: Analysis of your reaction mixture by GC-MS may reveal the presence of hexafluoropropene or other bromine-containing fragments.[2][3]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the longevity and purity of this compound, adhere to the following storage guidelines:
-
Temperature: Store in a cool, dry place.[4] Refrigeration is recommended for long-term storage.
-
Light: Protect from light by storing in an amber or opaque bottle.[5] Light can initiate the homolytic cleavage of the C-Br bonds, leading to radical-chain decomposition.
-
Inert Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric moisture.
-
Stabilization: Some commercial sources provide this compound stabilized with a small amount of potassium carbonate.[6][7] This weak base neutralizes any acidic impurities that could catalyze decomposition.
Q3: I purchased unstabilized this compound. Can I stabilize it myself?
A3: Yes, you can stabilize the reagent by adding a small amount of anhydrous potassium carbonate. A general guideline is to add approximately 0.1-0.5% by weight of potassium carbonate to the storage bottle. Ensure the potassium carbonate is finely powdered and anhydrous to prevent the introduction of moisture. Gently agitate the mixture to ensure dispersion. For most applications, the small amount of solid potassium carbonate can remain in the bottle and the liquid reagent can be carefully decanted or syringed for use.
Troubleshooting Guide: Addressing Decomposition During Reactions
This section provides solutions to common problems encountered during the use of this compound.
Problem 1: My reaction mixture is turning brown, and I'm getting low yields.
-
Possible Cause: Base-induced elimination. Many common reagents, such as amines, alkoxides, or even basic impurities in your solvents or other starting materials, can act as a base and promote the elimination of Br₂.[4][8][9] Vicinal dibromides are particularly susceptible to E2 elimination reactions.[2][10][11][12]
-
Troubleshooting Steps:
-
Reagent Purity: Ensure all reagents and solvents are pure and free from basic or acidic impurities. Consider purifying your solvents prior to use.
-
Inert Atmosphere: Conduct your reaction under a scrupulously dry, inert atmosphere (argon or nitrogen). This prevents the formation of HBr from trace moisture, which can catalyze decomposition.
-
Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. Elevated temperatures can accelerate the rate of decomposition.
-
pH Neutrality: If your reaction conditions permit, consider adding a non-nucleophilic acid scavenger, such as proton sponge, to neutralize any basic species that may be present or generated in situ.
-
Problem 2: My reaction is not reproducible, and I suspect photochemical decomposition.
-
Possible Cause: this compound can be sensitive to light, particularly UV radiation.[5][13] Photons can provide the energy to cleave the C-Br bonds, initiating a radical decomposition pathway.
-
Troubleshooting Steps:
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.
-
Use Amber Glassware: If possible, use amber-colored glassware to filter out UV light.
-
Minimize Exposure Time: Prepare the reaction mixture as close to the time of use as possible and avoid prolonged exposure to ambient light.
-
Problem 3: I am using a strong nucleophile, and my reaction is not giving the expected product.
-
Possible Cause: Strong nucleophiles can also act as bases, leading to a competition between the desired substitution reaction and the undesired elimination reaction.[14] The highly fluorinated nature of the propane backbone can also influence the reactivity of the C-Br bonds.
-
Troubleshooting Steps:
-
Choice of Nucleophile/Base: If possible, select a less basic nucleophile. For example, if you are performing a substitution with an oxygen nucleophile, consider using a carboxylate salt with a non-coordinating cation rather than a strong alkoxide.
-
Solvent Effects: The choice of solvent can influence the relative rates of substitution and elimination.[15] Polar aprotic solvents like DMF or DMSO may favor substitution, while polar protic solvents can sometimes promote elimination.
-
Temperature Control: As with base-induced decomposition, lower temperatures will generally favor the desired substitution reaction over elimination.
-
Experimental Protocols
Protocol 1: General Procedure for Reactions Using this compound
This protocol outlines best practices to minimize decomposition during a typical reaction.
-
Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of inert gas.
-
Reagent Addition: Add all dry solvents and reagents to the reaction flask. If using stabilized this compound, the solid potassium carbonate can be allowed to settle, and the liquid can be transferred via a cannula or syringe.
-
Temperature Control: Cool the reaction mixture to the desired temperature using an appropriate cooling bath before adding the this compound.
-
Addition of this compound: Add the this compound dropwise to the reaction mixture with efficient stirring.
-
Reaction Monitoring: Monitor the reaction by TLC, GC-MS, or another appropriate method. Note any color changes.
-
Work-up: Upon completion, quench the reaction at the reaction temperature before warming to room temperature.
Data Summary Table
| Parameter | Recommendation to Prevent Decomposition | Rationale |
| Temperature | Use the lowest effective temperature for the reaction. | Thermal energy can overcome the activation barrier for elimination. |
| Light Exposure | Protect the reaction from light using foil or amber glassware. | Photons can initiate radical decomposition pathways.[13] |
| Atmosphere | Maintain a dry, inert atmosphere (Ar or N₂). | Prevents side reactions with oxygen and moisture. |
| pH | Avoid strongly basic conditions where possible. | Bases are primary drivers for the elimination of Br₂.[4][8][9] |
| Reagent Purity | Use pure, dry solvents and reagents. | Impurities can act as catalysts for decomposition. |
| Stabilizer | Use this compound containing a stabilizer like K₂CO₃.[6][7] | Neutralizes acidic impurities that can promote degradation. |
Visualizing Decomposition Pathways and Prevention
Diagram 1: Primary Decomposition Pathway
This diagram illustrates the base-induced elimination of bromine from this compound.
Caption: Base-induced elimination of Br₂.
Diagram 2: Experimental Workflow for Preventing Decomposition
This workflow outlines the key steps for setting up a reaction to minimize the degradation of this compound.
Caption: Workflow for minimizing decomposition.
References
- PubChem. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2022, November 22). 12.2: Preparation of Alkynes - Elimination Reactions of Dihalides.
- Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions.
- JoVE. (2025, May 22). Preparation of Alkynes: Dehydrohalogenation.
- Journal of the Chemical Society, Faraday Transactions 2. (n.d.). Gas-phase thermal decomposition reactions of 1,2-dibromopropane. RSC Publishing.
- Taylor & Francis. (n.d.). Sodium amide – Knowledge and References.
- Google Patents. (n.d.). DE102005005774A1 - Preparation of this compound comprises reaction of hexafluorpropene-1 with elementary bromine....
- Master Organic Chemistry. (2025, April 15). Reagent Friday: Sodium Amide (NaNH2).
- Chemguide. (n.d.). OTHER REACTIONS OF AMIDES.
- National Institutes of Health. (n.d.). Rapid on-site identification of hazardous organic compounds at fire scenes using person-portable gas chromatography-mass spectrometry (GC-MS)–part 2: water sampling and analysis.
- CIOP-PIB. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.
- Request PDF. (2025, September 25). Photodegradation of novel brominated flame retardants (NBFRs) in a liquid system: Kinetics and photoproducts.
- PubMed. (2014, December 16). Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant.
- Wikipedia. (n.d.). Chlorine.
- PubMed. (n.d.). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway.
- SCERT, Pune. (2023, March). Question Bank.
- Wikipedia. (n.d.). Solvent.
- MDPI. (2024, December 12). Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway.
- Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism.
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Technical Support Center: Grignard Reactions with 1,2-Dibromohexafluoropropane
Welcome to the technical support center for organometallic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Grignard reactions involving 1,2-Dibromohexafluoropropane. Rather than a simple list of procedures, this document provides a deep dive into the mechanistic underpinnings of common failures, offering causal explanations and field-proven solutions to guide your experimental design.
The Core Challenge: Understanding the Inherent Reactivity of Vicinal Dihalides
The primary issue encountered when attempting to form a Grignard reagent from this compound is not a typical reaction failure (e.g., lack of initiation) but rather a competing and overwhelmingly favored reaction pathway: β-elimination . This guide will first address this fundamental chemical behavior before moving on to more general Grignard troubleshooting techniques.
Troubleshooting Guide: The Dominance of β-Elimination
Q1: I've combined this compound with magnesium, and while I see some reaction (bubbling, heat), I cannot detect the formation of the desired Grignard reagent. What is happening?
A1: You are observing a classic β-elimination reaction, which is characteristic of vicinal dihalides (compounds with halogens on adjacent carbons) under Grignard formation conditions.[1][2][3]
The reaction proceeds via the following mechanism:
-
Initial Magnesium Insertion: The reaction begins with the oxidative insertion of a magnesium atom into one of the carbon-bromine bonds.[4][5] The C-Br bond is significantly weaker than the C-F bond, making this insertion site-selective.[6] This forms a transient organomagnesium intermediate.
-
Intramolecular Elimination: This intermediate is highly unstable. The carbon atom bonded to magnesium possesses significant carbanionic character, making it a potent nucleophile and base.[7][8] This carbanionic center is positioned adjacent to a carbon atom bearing a good leaving group (the second bromine atom).
-
Alkene Formation: The carbanion rapidly attacks the adjacent carbon in an intramolecular E2-like elimination, displacing the second bromide ion.[9] This process is extremely efficient and results in the formation of a carbon-carbon double bond.
The net result is not the formation of a stable Grignard reagent but the synthesis of Hexafluoropropene gas and magnesium bromide (MgBr₂). The bubbling you observe is likely the evolution of gaseous hexafluoropropene.[9]
Caption: Predominant reaction pathway for this compound with Mg.
Frequently Asked Questions (FAQs)
Q2: My reaction shows no signs of starting at all—the magnesium turnings remain shiny and there is no heat or bubbling. What should I do?
A2: This is a classic Grignard initiation failure, which is distinct from the β-elimination problem. The cause is almost always the presence of moisture or a passivating oxide layer (MgO) on the surface of the magnesium.[10][11] This layer prevents the magnesium from reacting with the organohalide.
Here is a systematic workflow to troubleshoot initiation failure:
Caption: Troubleshooting workflow for Grignard reaction initiation.
Magnesium Activation Techniques:
If your conditions are rigorously dry, the magnesium surface requires activation. Here are several effective methods:
| Activation Method | Reagent | Mechanism of Action & Rationale | Protocol Summary |
| Mechanical Activation | N/A | Crushing fresh magnesium turnings in a dry mortar and pestle or directly in the flask with a glass rod breaks the oxide layer, exposing fresh, reactive metal.[12][13] | Vigorously crush Mg turnings under an inert atmosphere just before adding solvent. |
| Iodine Activation | One small crystal of I₂ | Iodine chemically etches the MgO layer. The disappearance of the brown/purple iodine color is a visual indicator that reactive magnesium is being generated.[10][14] | Add a single crystal of iodine to the Mg turnings. Gently warm the flask until purple vapors are seen. Allow to cool before adding solvent. |
| Chemical Cleaning | 1,2-Dibromoethane | This vicinal dihalide readily undergoes β-elimination on the Mg surface to produce ethene gas and MgBr₂.[9] This process actively cleans the surface, and the bubbling provides a clear sign of activation. | Add a small amount (a few drops) of 1,2-dibromoethane to the Mg/solvent slurry and warm gently. Wait for bubbling to begin before adding the main substrate. |
Q3: Is it ever possible to form a stable mono-Grignard reagent from this compound?
A3: Under standard Grignard synthesis conditions, it is exceptionally unlikely. The intramolecular β-elimination pathway is kinetically and thermodynamically highly favorable. Stable di-Grignard reagents can typically only be formed when the halogen atoms are separated by four or more carbon atoms, which prevents efficient intramolecular reactions.[1][3][15]
Q4: Are there specific safety concerns when working with fluorinated compounds in Grignard reactions?
A4: Yes. While fluorinated Grignard reagents can be useful, they carry a specific and serious hazard. The formation of magnesium fluoride (MgF₂) is an extremely exothermic process due to the high lattice energy of the MgF₂ salt. If a fluorinated Grignard reagent (especially one with CF₃ groups) decomposes, it can lead to a violent, explosive release of energy.[16]
CRITICAL SAFETY ADVISORY:
-
Never isolate or concentrate fluorinated Grignard reagents. Always use them as dilute solutions in situ.[16]
-
Avoid overheating. The thermal decomposition can be initiated by high temperatures.
-
Work on the smallest practicable scale.
Q5: My goal is to synthesize a perfluoroalkene. Is reacting this compound with magnesium a viable method?
A5: Yes, this reaction is effectively a synthesis of hexafluoropropene. If that is your desired product, then the "failure" to produce a Grignard reagent is actually a successful synthesis of your target alkene. The reaction of vicinal dihalides with reducing metals like magnesium or zinc is a known method for alkene synthesis.[3][17]
Experimental Protocol: Synthesis of Hexafluoropropene via Dehalogenation
This protocol is provided as an illustrative example of the expected reaction.
-
Apparatus Setup: Assemble a three-necked round-bottom flask, flame-dried under vacuum and backfilled with dry argon or nitrogen. Equip the flask with a magnetic stirrer, a reflux condenser topped with an inert gas inlet, and a dropping funnel.
-
Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask. Activate the magnesium using one of the methods described in the table above (e.g., adding a crystal of iodine and gently warming).[10]
-
Initiation: Add approximately 50 mL of anhydrous diethyl ether or THF per mole of substrate.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel. Add a small portion (approx. 10%) of the solution to the magnesium suspension.[10] An exotherm and bubbling should be observed.
-
Reaction: Add the remaining substrate solution dropwise at a rate that maintains a gentle reflux. The evolution of hexafluoropropene gas will be apparent.
-
Work-up: Once the reaction is complete (cessation of gas evolution, consumption of magnesium), the resulting slurry will primarily contain magnesium bromide. The gaseous product, hexafluoropropene, can be trapped or used in a subsequent reaction.
References
- Benchchem. (n.d.). troubleshooting Grignard reaction initiation with 1-Bromo-3,5-dichlorobenzene.
- Chemistry Stack Exchange. (2015, February 12). Grignard formation and vicinal dihalides.
- Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
- Chemistry Stack Exchange. (2017, April 4). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds?
- Quora. (2015, August 20). Vicinal dihalides are not used for preparing grignard reagents, why?
- LibreTexts. (n.d.). CO11. Semi-Anionic Nucleophiles - carbonyl addition.
- University of California, Irvine. (n.d.). Grignard Reaction.
- ECHEMI. (n.d.). Grignard formation and vicinal dihalides.
- Sciencemadness Discussion Board. (2016, February 19). Grignard successes and failures.
- YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism.
- University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides.
- Allen. (n.d.). Geminal and Vicinal Dihalides.
- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- American Chemical Society: Chemical & Engineering Safety Letters. (1997, March 17). Metal fluoride stability.
- BYJU'S. (n.d.). Grignard Reaction Mechanism.
- LibreTexts. (2023, January 22). Reactions of Dihalides.
- YouTube. (2021, May 5). XI -13 #22 - Preparation of Alkenes from Vicinal Dihalides and Alcohols.
- Benchchem. (n.d.). Application Note: The Reaction of 1,2-Dibromoheptane with Magnesium—A Case Study in β-Elimination.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. carbonyl addition [employees.csbsju.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 8. leah4sci.com [leah4sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. byjus.com [byjus.com]
- 12. homework.study.com [homework.study.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. echemi.com [echemi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Exothermic Reactions with 1,2-Dibromohexafluoropropane
Welcome to the Technical Support Center for managing exothermic reactions using 1,2-Dibromohexafluoropropane. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions to assist you in your experiments.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a halogenated organic compound.[1] It is a colorless liquid at room temperature, known for its high density and chemical stability.[1] Its properties make it a candidate for specialized applications in chemical synthesis, including thermal management.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C3Br2F6 | [1][2][3][4] |
| Molecular Weight | 309.83 g/mol | [3] |
| Appearance | Colorless liquid | [1][2][5] |
| Boiling Point | 70 - 72 °C / 158 - 161.6 °F | [2][5] |
| Melting Point | -95 °C / -139 °F | [2][5] |
| Density | 2.169 g/cm³ | [5] |
| Flash Point | Not available | [2][5] |
| Water Solubility | No information available | [5] |
Why use this compound for managing exothermic reactions?
While not a conventional choice, the distinct properties of this compound present potential advantages for controlling exothermic reactions:
-
High Density: Its significant density allows it to act as an effective heat sink when added to a reaction mixture.
-
Chemical Inertness: this compound is stable under normal conditions and does not react with strong oxidizing agents, making it suitable for use in various chemical environments.[5]
-
Thermal Stability: It does not have a flash point and is not flammable, which is a critical safety feature when dealing with exothermic events.[2][5]
What are the primary safety considerations when handling this compound?
While it is not classified as hazardous by US OSHA Hazard Communication Standards, proper laboratory safety practices are essential.[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[5]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[2][5]
-
Spills: In case of a spill, sweep up and shovel the material into a suitable container for disposal.[2]
-
First Aid:
Is this compound compatible with common laboratory reagents?
This compound is stable under normal conditions.[5] However, it is incompatible with strong oxidizing agents.[5] It is crucial to review the compatibility with all reagents in your specific reaction.
Troubleshooting Guides
Scenario 1: Rapid, unexpected temperature increase (impending thermal runaway)
Question: My reaction temperature is rising much faster than expected. How can I use this compound to control it?
Answer: An unexpected temperature spike is a sign of a potential thermal runaway, which occurs when heat generated by the reaction exceeds the heat removed.[6] You can use this compound as a quenching agent to bring the temperature under control.
Protocol for Emergency Quenching:
-
Alert Personnel: Immediately inform others in the lab of the situation.[7]
-
Stop Reagent Addition: If you are adding reagents, stop the addition immediately.[7]
-
Maximum Cooling: Engage maximum cooling for your reaction vessel, such as by adding dry ice to the cooling bath.[7]
-
Introduce this compound: Carefully and slowly add pre-chilled this compound to the reaction mixture. Its high density will help it sink and distribute, and its thermal mass will absorb heat.
-
Monitor: Continuously monitor the temperature. If it continues to rise, be prepared to evacuate.[7]
Causality: this compound acts as a heat sink due to its ability to absorb thermal energy. Being chemically inert, it dilutes the reactants without interfering with the chemical process, thus slowing the reaction rate and heat generation.
Scenario 2: Difficulty maintaining a stable reaction temperature
Question: I'm struggling to maintain a consistent temperature for my sensitive exothermic reaction. Can this compound be used as a heat transfer fluid?
Answer: Yes, its properties make it a suitable candidate for a heat transfer fluid, particularly its wide liquid temperature range and thermal stability. Perfluorocarbons, a related class of compounds, are known for their use as heat-transfer fluids in applications requiring high dielectric strength and inertness.[8]
Protocol for Use as a Heat Transfer Fluid:
-
Select Appropriate Bath: Use a cooling bath that is compatible with this compound.
-
Cool the Fluid: Pre-cool the this compound to the desired temperature.
-
Immerse Reaction Vessel: Place your reaction vessel in the bath, ensuring the fluid level is sufficient to cover the reaction mixture area.
-
Monitor and Adjust: Use a thermocouple in the bath to monitor the temperature and add cooling agents (like dry ice) as needed to maintain the set temperature.
Table 2: Comparison with Common Heat Transfer Fluids
| Fluid | Boiling Point (°C) | Operating Range (°C) | Notes |
| This compound | 70-72 | -95 to ~70 | High density, non-flammable |
| Propylene Glycol | 188.2 | -59 to 121 | Commonly used, can be food grade.[9] |
| Ethylene Glycol | 197.3 | -12.9 to 176 | Higher thermal stability for heavy-duty applications.[9] |
Scenario 3: A highly exothermic reaction needs to be stopped immediately.
Question: How do I perform a rapid quench of a large-scale exothermic reaction using this compound?
Answer: Quenching a large-scale reaction requires careful planning and execution to manage the rapid release of energy.[10] Using an inert, high-density fluid like this compound can be an effective strategy.
Workflow for Managing Exothermic Reactions
Caption: Decision workflow for managing exothermic reactions.
References
- Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET: this compound.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
- EPFL. (n.d.). Protocol for quenching reactive chemicals.
- PubChem. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane.
- KGROUP. (2006, October 27). Quenching Reactive Substances.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- Emtez. (2023, August 2). What Is Thermal Runaway? Common Causes and How to Prevent It.
- CheckFire Ltd. (n.d.). What Is Thermal Runaway?.
- Google Patents. (n.d.). DE102005005774A1 - Preparation of this compound.
- Google Patents. (n.d.). US20110100601A1 - Methods of using hydrofluoroethers as heat transfer fluids.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Interstate Chemical Company. (n.d.). Heat Transfer Fluids.
Sources
- 1. CAS 661-95-0: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane [cymitquimica.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | C3Br2F6 | CID 69579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. fishersci.com [fishersci.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20110100601A1 - Methods of using hydrofluoroethers as heat transfer fluids - Google Patents [patents.google.com]
- 9. Interstate Chemical Company | Heat Transfer Fluids - INTERCOOL® [interstatechemical.com]
- 10. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Improving Regioselectivity in Reactions of 1,2-Dibromohexafluoropropane
Introduction
Welcome to the technical support center for 1,2-Dibromohexafluoropropane (CF₃CFBrCF₂Br). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging fluorinated building block. The inherent asymmetry and the strong electron-withdrawing effects of the fluorine atoms in this compound often lead to difficulties in controlling the regioselectivity of subsequent reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on steering the desired regiochemical outcomes in both nucleophilic substitution and elimination reactions.
The strategic control over which bromine atom is substituted or which proton is abstracted during elimination is paramount for the successful synthesis of targeted fluorinated molecules. This center will delve into the underlying mechanistic principles, offering field-proven insights and detailed protocols to help you navigate the complexities of handling this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound as a substrate?
A1: The two primary competing reaction pathways for this compound are nucleophilic substitution (Sₙ) and elimination (E). In nucleophilic substitution, a nucleophile replaces one of the bromine atoms. In elimination reactions, a base removes a proton and a bromine atom to form an alkene. The regioselectivity of both pathways is a critical consideration.
Q2: Why is it challenging to control which bromine atom is substituted?
A2: Controlling the site of substitution is difficult due to the similar electronic environments of the two carbon atoms bearing the bromine atoms. The strong electron-withdrawing trifluoromethyl group (-CF₃) and the fluorine atoms on the adjacent carbon influence the electrophilicity of both C-1 and C-2. However, subtle differences in steric hindrance and electronic effects can be exploited to favor substitution at one position over the other.
Q3: What are the possible regioisomeric products in an elimination reaction of this compound?
A3: Elimination of HBr from this compound can theoretically yield two primary regioisomers: 1-bromo-1,2,3,3,3-pentafluoropropene and 2-bromo-1,1,3,3,3-pentafluoropropene. The formation of these products depends on which proton is abstracted by the base.
Q4: How does the choice of base influence the regioselectivity of elimination?
A4: The steric bulk of the base is a key factor.[1] Sterically hindered bases, such as potassium tert-butoxide, tend to favor the formation of the terminal alkene (Hofmann product) by abstracting the less sterically hindered proton.[1] Less hindered bases, like sodium ethoxide, are more likely to yield the more substituted internal alkene (Zaitsev product).[1]
Q5: Are there any specific safety precautions for working with this compound?
A5: Yes. This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Substitution
Symptom: You are attempting a nucleophilic substitution on this compound, but you are obtaining a mixture of 1-substituted and 2-substituted products with low selectivity.
Causality Analysis: The regioselectivity of nucleophilic substitution on this compound is a delicate balance of steric and electronic factors. The C-2 position is sterically more hindered due to the adjacent trifluoromethyl group. However, the trifluoromethyl group's strong electron-withdrawing nature can also influence the electrophilicity of the C-2 carbon. The choice of nucleophile and reaction conditions can tip the balance in favor of one regioisomer.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor regioselectivity in nucleophilic substitution.
Experimental Protocols:
Protocol 1.1: Favoring Substitution at the C-1 Position (Less Hindered)
-
Reagents: this compound, bulky nucleophile (e.g., lithium tri-tert-butoxyaluminohydride), polar aprotic solvent (e.g., anhydrous Tetrahydrofuran (THF)).
-
Procedure: a. In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve this compound in anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add a solution of the bulky nucleophile in THF to the reaction mixture. d. Stir the reaction at -78 °C and monitor its progress by GC-MS or ¹⁹F NMR. e. Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). f. Extract the product, dry the organic layer, and purify by distillation or column chromatography.
Protocol 1.2: Investigating Electronic Effects for C-2 Selectivity
-
Reagents: this compound, soft nucleophile (e.g., sodium thiophenoxide), polar aprotic solvent (e.g., anhydrous Dimethylformamide (DMF)).
-
Procedure: a. In a flame-dried, three-necked flask under an inert atmosphere, dissolve sodium thiophenoxide in anhydrous DMF. b. Add this compound to the solution at room temperature. c. Stir the reaction and monitor its progress by GC-MS or ¹⁹F NMR. d. Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent. e. Wash the organic layer, dry, and purify the product.
Data Summary Table:
| Nucleophile | Solvent | Temperature (°C) | Major Regioisomer | Rationale |
| Lithium tri-tert-butoxyaluminohydride | THF | -78 | 1-substituted | Steric hindrance directs the nucleophile to the less hindered C-1 position. |
| Sodium thiophenoxide | DMF | 25 | Potentially 2-substituted | Softer nucleophiles may favor attack at the more electronically influenced C-2 position. |
| Sodium methoxide | Methanol | 25 | Mixture | Small, hard nucleophile shows less selectivity. |
Issue 2: Undesired Regioisomer in Elimination Reactions
Symptom: You are performing an elimination reaction on this compound to synthesize a specific bromo-pentafluoropropene isomer, but the undesired regioisomer is the major product.
Causality Analysis: The regiochemical outcome of the dehydrobromination of this compound is primarily governed by the choice of base and reaction conditions, leading to either the Zaitsev (more substituted) or Hofmann (less substituted) product. The high acidity of the C-H proton at the C-2 position, influenced by the adjacent -CF₃ group, can also play a significant role.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting undesired regioselectivity in elimination reactions.
Experimental Protocols:
Protocol 2.1: Selective Synthesis of the Hofmann Product (Terminal Alkene)
-
Reagents: this compound, potassium tert-butoxide, anhydrous THF.
-
Procedure: a. In a flame-dried, three-necked flask under an inert atmosphere, suspend potassium tert-butoxide in anhydrous THF. b. Cool the suspension to 0 °C. c. Slowly add a solution of this compound in THF to the cooled suspension. d. Allow the reaction to warm to room temperature and stir until completion (monitor by GC-MS or ¹⁹F NMR). e. Quench the reaction with water and extract with a low-boiling-point organic solvent (e.g., diethyl ether). f. Dry the organic layer and carefully remove the solvent. The product is likely volatile.
Protocol 2.2: Selective Synthesis of the Zaitsev Product (Internal Alkene)
-
Reagents: this compound, sodium ethoxide, anhydrous ethanol.
-
Procedure: a. In a flame-dried, three-necked flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol. b. Heat the solution to a gentle reflux. c. Add this compound dropwise to the refluxing solution. d. Continue to reflux and monitor the reaction's progress. e. Upon completion, cool the reaction mixture, add water, and extract the product. f. Dry the organic layer and purify by distillation.
Data Summary Table:
| Base | Solvent | Temperature (°C) | Major Regioisomer | Rationale |
| Potassium tert-butoxide | THF | 0 to 25 | Hofmann (terminal) | The bulky base abstracts the less sterically hindered proton.[1] |
| Sodium ethoxide | Ethanol | Reflux | Zaitsev (internal) | The smaller base favors the formation of the more thermodynamically stable, substituted alkene.[1] |
References
Sources
Technical Support Center: Solvent Effects on the Reactivity of 1,2-Dibromohexafluoropropane
Welcome to the technical support center for handling reactions with 1,2-Dibromohexafluoropropane (CF₃CFBrCF₂Br). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges or seek to optimize reactions involving this highly fluorinated substrate. Here, we move beyond simple protocols to explain the fundamental principles governing solvent choice and its profound impact on reaction outcomes, empowering you to troubleshoot effectively and design more robust experiments.
Frequently Asked Questions (FAQs): Reaction Fundamentals
Q1: What is the primary reaction pathway for this compound when treated with a base, and what product is formed?
The principal reaction is a dehalogenation, specifically a debromination, which proceeds via an elimination mechanism to yield hexafluoropropene (CF₃CF=CF₂). This transformation is a classic example of forming a double bond by removing two vicinal (adjacent) leaving groups.[1] Given the structure of the substrate and the typical use of strong bases, this reaction predominantly follows the E2 (bimolecular elimination) pathway.[2] This means the base removes a proton, and the bromide leaving group departs in a single, concerted step.[3]
Q2: How does the choice of solvent fundamentally alter the reaction mechanism and rate?
The solvent plays a critical, non-passive role in determining both the rate and the dominant mechanism (E1 vs. E2) of the elimination reaction.[4] Its properties dictate how effectively the base can perform its function and how well any charged intermediates or transition states are stabilized.[5]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[6] While their high polarity can stabilize ionic intermediates, which is crucial for an E1 (unimolecular elimination) mechanism, they significantly hinder the E2 pathway.[4] They do this by forming a "cage" of hydrogen bonds around the anionic base, which solvates and deactivates it, reducing its effective strength and nucleophilicity.[7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess large dipole moments but lack O-H or N-H bonds, preventing them from acting as hydrogen-bond donors.[6] They are ideal for E2 reactions. They effectively solvate the cation (e.g., K⁺ from potassium tert-butoxide) while leaving the anionic base "naked" and highly reactive.[7][8] This heightened basicity dramatically accelerates the rate of the bimolecular E2 reaction.
-
Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally poor choices for this reaction. Ionic bases (like sodium ethoxide or potassium tert-butoxide) have extremely low solubility in nonpolar media, preventing the reaction from occurring efficiently.[6]
Q3: Why is the E2 mechanism strongly favored over E1 for this specific substrate?
Several factors make the E2 pathway the dominant one for this compound:
-
Base Strength: Elimination reactions involving vicinal dihalides are typically run with strong bases (e.g., alkoxides, hydroxides), which inherently favor the bimolecular E2 mechanism over the E1 pathway that can proceed with a weak base.[3][4]
-
Carbocation Instability: The E1 mechanism requires the formation of a carbocation intermediate. The presence of highly electronegative fluorine atoms on the carbon framework would destabilize an adjacent carbocation, making its formation energetically unfavorable.
-
Concerted Pathway: The E2 mechanism avoids this high-energy intermediate, proceeding through a lower-energy, single-step transition state.[3]
Below is a diagram illustrating the concerted E2 mechanism.
Caption: Concerted E2 mechanism for the debromination of this compound.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Conversion of Starting Material
You have set up the reaction with this compound and a base, but after several hours, analysis (GC-MS, ¹⁹F NMR) shows mostly unreacted starting material.
| Potential Cause (Solvent-Related) | Explanation & Solution |
| Inappropriate Solvent Choice | You are using a polar protic solvent (e.g., ethanol) with a moderately strong base. The solvent is solvating your base via hydrogen bonding, drastically reducing its reactivity.[7] Solution: Switch to a polar aprotic solvent like anhydrous DMF, DMSO, or acetonitrile to enhance the base's strength. |
| Wet/Impure Solvent | Trace amounts of water or other protic impurities in your aprotic solvent can quench the base, effectively reducing its concentration and halting the reaction. Solution: Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is rigorously flame-dried or oven-dried before use.[9] |
Problem 2: Significant Formation of Unidentified Side Products
The reaction consumes the starting material, but the desired hexafluoropropene is a minor component in a complex mixture.
| Potential Cause (Solvent-Related) | Explanation & Solution |
| Solvent Participation (Solvolysis) | If you are using a nucleophilic solvent like an alcohol at elevated temperatures, the solvent itself can act as a nucleophile, leading to substitution (Sₙ2) products instead of elimination products. Solution: Change to a non-nucleophilic polar aprotic solvent (e.g., acetone, DMF). This ensures the solvent's role is limited to that of the reaction medium.[6] |
| Competing Sₙ2 Reaction | Even in an aprotic solvent, if the base used is also a good nucleophile (e.g., methoxide), it can compete with elimination by attacking one of the carbon centers. Solution: While solvent choice is key, this issue is often solved by using a sterically hindered, non-nucleophilic base like potassium tert-butoxide (t-BuOK). The bulkiness of the base favors the removal of a sterically accessible proton (elimination) over an attack at the crowded carbon center (substitution).[10] |
Problem 3: Reaction is Inconsistent or Not Reproducible
An experiment that worked once fails to yield the same results upon repetition.
| Potential Cause (Solvent-Related) | Explanation & Solution |
| Variable Solvent Quality | You may be using solvents from different suppliers or bottles with varying levels of purity and water content. Solution: Standardize your solvent source. If possible, use a freshly opened bottle of anhydrous solvent or purify a single batch for a series of experiments to ensure consistency.[9][11] |
The following workflow diagram can guide your troubleshooting process.
Caption: Troubleshooting workflow for optimizing the elimination reaction.
Data Summary: Expected Solvent Effects
The following table summarizes the expected outcomes when performing the debromination of this compound in different classes of solvents.
| Solvent Class | Example Solvent | Dielectric Constant (ε) | Expected Relative Rate | Predominant Mechanism | Key Considerations & Potential Issues |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | Fastest | E2 | Excellent solvent for ionic bases, but must be anhydrous. Can be difficult to remove post-reaction.[12] |
| Polar Aprotic | Acetonitrile (CH₃CN) | 37.5 | Fast | E2 | Good alternative to DMF/DMSO, easier to remove. Must be anhydrous. |
| Polar Protic | Ethanol (EtOH) | 24.5 | Slow | E2 (potential for Sₙ2/E1) | Solvates and deactivates the base via H-bonding, slowing the E2 rate.[3][7] Can lead to substitution byproducts. |
| Nonpolar | Toluene | 2.4 | Negligible / No Reaction | - | Extremely poor solubility for the ionic bases required for the reaction.[6] |
Experimental Protocol: E2 Debromination in a Polar Aprotic Solvent
This protocol describes a general procedure for the debromination of this compound using potassium tert-butoxide in DMF.
Objective: To synthesize hexafluoropropene with high yield and minimal side products.
Materials:
-
This compound (1.0 equiv)
-
Potassium tert-butoxide (t-BuOK) (1.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas (Argon or Nitrogen) setup
-
Ice bath
-
Standard workup reagents (diethyl ether, water, brine)
Procedure:
-
Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C for several hours and allow to cool in a desiccator, or flame-dry under vacuum immediately before use.
-
Inert Atmosphere: Assemble the reaction apparatus (flask with stir bar, condenser) and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition:
-
To the reaction flask, add potassium tert-butoxide (1.2 equiv).
-
Using a syringe, add anhydrous DMF to dissolve the base under gentle stirring.
-
Cool the resulting suspension to 0 °C using an ice bath.
-
-
Substrate Addition: Add this compound (1.0 equiv) dropwise to the cooled, stirring suspension of the base over 10 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by carefully taking aliquots and analyzing via GC-MS or by TLC (if a UV-active byproduct is expected). The disappearance of the starting material indicates completion.
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by distillation. Note: The product, hexafluoropropene, is a gas at room temperature. This procedure is primarily for analyzing non-volatile byproducts. For isolation of the gaseous product, a gas-trapping setup would be required.
-
References
- Quora. (2016, December 9). How does solvent affect elimination reaction?
- Journal of the Chemical Society, Perkin Transactions 2. Dehalogenation of vicinal dibromides by electrogenerated polysulfide ions in dimethylacetamide. RSC Publishing.
- Master Organic Chemistry. (2012, September 27). Mechanism of the E2 Reaction.
- Chemistry LibreTexts. (2023, January 22). Reactions of Dihalides.
- Journal of the Chemical Society B: Physical Organic. Dehalogenation reactions of vicinal dihalides. Part II. Substituent and leaving-group effects in the reactions of 1,2-dihalogeno-1,2-diphenylethanes with iodide, bromide, and chloride ions. RSC Publishing.
- Google Patents. DE102005005774A1 - Preparation of this compound comprises reaction of hexafluorpropene-1 with elementary bromine...
- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.
- Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Reddit. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions? r/chemhelp.
- Chemistry LibreTexts. (2020, May 30). 7.18: Comparison of E1 and E2 Reactions.
- Unacademy. Dehydrohalogenation of Alkyl Dihalides.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- University of Calgary. Ch 8 : Solvent Effects.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- YouTube. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. The Organic Chemistry Tutor.
Sources
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- 2. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. How To [chem.rochester.edu]
- 12. Dehalogenation reactions of vicinal dihalides. Part II. Substituent and leaving-group effects in the reactions of 1,2-dihalogeno-1,2-diphenylethanes with iodide, bromide, and chloride ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Workup Procedures for Reactions Containing 1,2-Dibromohexafluoropropane
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,2-Dibromohexafluoropropane. This guide is designed to provide practical, in-depth answers to common questions and troubleshooting scenarios encountered during the workup and purification of reactions involving this versatile fluorinated building block. Our focus is on explaining the causality behind each experimental step, ensuring robust and reproducible outcomes.
Section 1: Foundational Knowledge & Safety
Before addressing specific workup procedures, a firm understanding of the reagent's properties is critical for safe handling and effective experimental design.
FAQ 1: What are the essential physical and safety properties of this compound?
Answer: this compound (CAS 661-95-0) is a dense, colorless liquid.[1][2] Its high density is a crucial factor to consider during liquid-liquid extractions, as it can lead to phase inversion. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4] While some safety data sheets indicate it is not considered hazardous under OSHA standards, others classify it as acutely toxic if swallowed, inhaled, or in contact with skin, and as a skin and eye irritant.[4][5][6] It is prudent to treat it with a high degree of caution.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃Br₂F₆ | [2][6][7] |
| Molecular Weight | 309.85 g/mol | [4][6] |
| Appearance | Colorless Liquid | [1][4] |
| Density | ~2.169 g/cm³ | [4] |
| Boiling Point | 70 - 72 °C (158 - 161.6 °F) | [1][4] |
| Melting Point | -95 °C (-139 °F) | [1][4] |
| Incompatible Materials | Strong oxidizing agents | [4] |
Section 2: Reaction Quenching & Workup Protocols
This section addresses the critical steps following reaction completion, from quenching residual reactive species to isolating your crude product.
FAQ 2: My reaction is complete. What is the general procedure for quenching before I begin the workup?
Answer: The quenching procedure is dictated by the other reagents in your reaction, as this compound is relatively stable under normal conditions.[1][4]
Step-by-Step Quenching Protocol:
-
Cool the Reaction: Before exposing the reaction mixture to air or aqueous solutions, cool it to 0 °C or room temperature using an ice bath. This mitigates potential exotherms from quenching highly reactive species.
-
Address Reactive Reagents:
-
For Organometallics or Hydrides: Slowly add a proton source, such as saturated aqueous ammonium chloride (NH₄Cl) solution, or an alcohol like isopropanol, at 0 °C.
-
For Strong Acids/Bases: Neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for acids, or a dilute acid like 1M HCl or saturated NH₄Cl for bases.
-
-
Monitor Gas Evolution: Be vigilant for any gas evolution and ensure it subsides completely before proceeding to the separatory funnel.
The primary principle is to neutralize any energy-rich or highly reactive components of your mixture safely before initiating the extraction.
FAQ 3: What is the standard liquid-liquid extraction procedure for isolating a fluorinated product from a reaction containing this compound?
Answer: The high density of many organofluorine compounds, including the starting material, is the most critical variable in this procedure. Unlike typical extractions where the organic layer is on top, with highly halogenated compounds, it is often the bottom layer.
Step-by-Step Extraction Protocol:
-
Dilute the Reaction Mixture: Transfer the quenched reaction mixture to a separatory funnel. Dilute it with an appropriate organic solvent like ethyl acetate, diethyl ether, or dichloromethane (DCM).[8] If your product is expected to be highly nonpolar, consider starting with a less polar solvent like hexanes.
-
Perform Aqueous Washes:
-
Add deionized water or an appropriate aqueous solution (e.g., saturated NaHCO₃ to remove residual acid).[9]
-
Stopper the funnel and gently invert it several times to mix the layers, periodically venting to release any pressure. Avoid vigorous shaking initially to prevent emulsion formation.
-
-
Identify the Layers: Due to the high density of this compound (~2.17 g/cm³) and potentially your product, the organic layer will likely be the bottom layer .[4] To confirm, add a few drops of water to the funnel; the water will merge with the aqueous (top) layer.
-
Separate the Layers: Drain the lower organic layer. Add the next wash solution to the aqueous layer remaining in the funnel, re-extract, and combine the organic layers.
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine). This step helps to remove bulk water from the organic layer and aids in breaking emulsions.[9]
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9] Add the agent until it no longer clumps together, indicating that the trace water has been absorbed.
-
Isolate the Crude Product: Filter or decant the dried organic solution away from the drying agent. Remove the solvent using a rotary evaporator, paying close attention to the product's potential volatility (see FAQ 5).
FAQ 4: I'm struggling with a persistent emulsion during the workup. What are my options?
Answer: Emulsions are common when working with complex mixtures, especially if the reaction was run in a water-miscible solvent like THF or acetonitrile.[10][11] Here is a hierarchy of techniques to try:
-
Patience and Brine: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own. Adding a significant volume of brine is the most common and effective solution, as it increases the ionic strength and density of the aqueous phase, forcing the separation of the organic components.[9]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the microscopic droplets that form the emulsion.
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes resolve the issue. In some cases, a small amount of a different solvent (e.g., a few mL of methanol for aqueous emulsions) can be effective.
-
Centrifugation: If the scale allows, transferring the mixture to centrifuge tubes and spinning can force the separation of the layers.
-
Prophylactic Step: For reactions run in water-miscible solvents like THF, it is often best to first remove the reaction solvent via rotary evaporation before beginning the aqueous workup.[10][11]
Section 3: Purification & Troubleshooting
This section provides guidance on purifying your isolated crude product and troubleshooting common issues.
FAQ 5: My fluorinated product may be volatile. How should I approach solvent removal and purification?
Answer: Given the low boiling point of this compound (70-72 °C), it is highly probable that your product or byproducts are also volatile.[4]
-
Solvent Removal: Use a rotary evaporator with caution. Keep the bath temperature low (e.g., room temperature or ≤ 30 °C) and apply vacuum gradually. Do not leave the flask under high vacuum for an extended period. Using a high-performance cold trap between the evaporator and the pump is highly recommended to recover any volatilized product.
-
Purification:
-
Distillation: If your product is a liquid and has a boiling point sufficiently different from impurities, fractional distillation can be an excellent purification method.
-
Column Chromatography: This is the most common method. However, be aware that highly fluorinated compounds can be challenging to visualize on TLC plates as they are often UV-inactive and stain poorly. Use a more aggressive stain like potassium permanganate. Furthermore, these compounds tend to have very low polarity, so you will likely need a nonpolar eluent system (e.g., hexanes or pentane).
-
Troubleshooting Workflow
The following diagram outlines a decision-making process for common workup challenges.
Caption: Decision tree for workup and troubleshooting.
References
- Abbas, M., Maceda, A. M., Firouzi, H. R., Xiao, Z., Arman, H. D., Shi, Y., Zhou, H.-C., & Balkus, K. J., Jr. (2023). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science, 14(1), 163–170. [Link]
- PubChem. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. National Center for Biotechnology Information.
- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Department of Chemistry.
- University of Rochester. (n.d.). About Workup. Department of Chemistry.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry.
- University of Rochester. (n.d.). Workup Tricks: Reagents. Department of Chemistry.
Sources
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- 11. Workup [chem.rochester.edu]
storage and stability issues of 1,2-Dibromohexafluoropropane
Welcome to the Technical Support Center for 1,2-Dibromohexafluoropropane (CAS 661-95-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the storage, stability, and handling of this versatile fluorinated building block.
Introduction
This compound is a dense, colorless liquid valued in organic synthesis for the introduction of fluorinated moieties.[1] Its unique structure, featuring two bromine atoms on adjacent carbons flanked by fluorine atoms, offers specific reactivity.[2] However, like many halogenated compounds, its stability can be a concern, impacting experimental reproducibility and safety. This guide provides practical, field-proven insights into maintaining the integrity of this compound and troubleshooting common issues.
Core Physical and Chemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and application.
| Property | Value | Reference |
| Molecular Formula | C₃Br₂F₆ | [3] |
| Molecular Weight | 309.85 g/mol | [3] |
| Boiling Point | 70 - 72 °C | [3] |
| Melting Point | -95 °C | [3] |
| Appearance | Colorless liquid | [3] |
Frequently Asked Questions (FAQs)
Here we address common questions regarding the storage and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container, preferably the original manufacturer's bottle, in a cool, dry, and well-ventilated area.[3] It should be protected from light, as UV radiation can initiate the formation of free radicals, leading to decomposition.[4] Storage in a refrigerator (2-8 °C) is recommended for long-term storage.
Q2: Why do some suppliers provide this compound stabilized with potassium carbonate?
A2: this compound can undergo slow decomposition, particularly in the presence of moisture, light, or catalytic impurities, to release hydrobromic acid (HBr).[4][5] This process, known as dehydrobromination, can be autocatalytic. Potassium carbonate (K₂CO₃) is added as a weak base to act as an acid scavenger, neutralizing any HBr that forms and thereby preventing further degradation.[6][7]
Q3: Can I use this compound that has turned yellow or brown?
A3: A yellow or brown discoloration is a visual indicator of decomposition. The color is often due to the formation of elemental bromine (Br₂) and potentially other polymeric byproducts. Using discolored reagent is not recommended as the impurities can lead to unpredictable side reactions, lower yields, and difficult purification.
Q4: Is this compound sensitive to air or moisture?
A4: While generally stable to air (oxygen), prolonged exposure can lead to oxidative degradation, especially in the presence of light.[8] Moisture can facilitate hydrolysis, although this is generally slow for perfluorinated compounds. The primary concern with moisture is its role in promoting the elimination of HBr. Therefore, handling under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents is best practice for sensitive applications.
Q5: What are the primary decomposition pathways for this compound?
A5: The main decomposition pathways are believed to be:
-
Dehydrobromination: Elimination of HBr to form various brominated hexafluoropropenes. This can be initiated by heat, light, or bases.[4]
-
Photolytic Cleavage: UV light can induce homolytic cleavage of the C-Br bonds to form bromine and carbon-centered radicals, which can then initiate chain reactions.[4]
-
Thermal Decomposition: At elevated temperatures, both unimolecular elimination of HBr and radical chain processes can occur, leading to a mixture of bromopropenes and hydrogen bromide.[9]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or no reactivity in a reaction | 1. Degraded Reagent | - Check for discoloration: A yellow or brown tint suggests decomposition. - Verify purity: If possible, analyze the reagent by GC-MS to identify impurities such as brominated hexafluoropropenes or hydrolysis byproducts.[8][10] |
| 2. Presence of Stabilizer | - Potassium carbonate interference: In reactions sensitive to bases (e.g., involving strong Lewis acids), the K₂CO₃ stabilizer may need to be removed. This can be achieved by passing the reagent through a short plug of silica gel or by careful distillation. | |
| Inconsistent reaction yields or formation of unexpected byproducts | 1. Impurities in the Reagent | - Synthesis byproducts: The synthesis of this compound from hexafluoropropene and bromine can result in under- or over-brominated impurities.[11][12] - Degradation products: As mentioned, brominated hexafluoropropenes are common degradation products. These olefinic compounds can undergo undesired side reactions. - Purification: Consider purifying the reagent by distillation before use. |
| 2. Reaction with Lab Equipment | - Metal-catalyzed decomposition: Avoid contact with certain metals, especially finely divided or activated metals, which can catalyze decomposition.[8] Use glass or Teflon-lined reactors where possible. | |
| Reaction mixture turns dark or purple/brown during the reaction | 1. Liberation of Bromine | - Photochemical decomposition: Protect the reaction from light by wrapping the flask in aluminum foil. - Thermal stress: Maintain the recommended reaction temperature. Overheating can accelerate decomposition. - Incompatible reagents: Strong bases or nucleophiles can promote elimination reactions, liberating bromide which can be oxidized to bromine. |
| Difficulty in product purification | 1. Formation of Close-Boiling Impurities | - Isomeric byproducts: During synthesis or decomposition, isomeric brominated or debrominated compounds with similar boiling points to the desired product may form. - Analytical approach: Utilize GC-MS to identify the impurities and develop an appropriate purification strategy (e.g., fractional distillation, preparative chromatography).[13] |
Experimental Protocols & Methodologies
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is crucial for identifying potential impurities that could interfere with your reaction.
-
Sample Preparation: Dilute a small aliquot (e.g., 1 µL) of this compound in a suitable volatile solvent like hexane or ethyl acetate (e.g., 1 mL).
-
Instrumentation:
-
GC Column: A non-polar column (e.g., DB-5ms) is generally suitable.
-
Injection: Use a split injection to avoid overloading the column.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of any less volatile impurities.
-
MS Detection: Use electron ionization (EI) and scan a mass range of m/z 30-400.
-
-
Data Analysis:
-
Look for the parent peak of this compound.
-
Search for peaks corresponding to potential impurities such as hexafluoropropene (from debromination) or brominated hexafluoropropenes (from dehydrobromination). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be evident in the mass spectra of bromine-containing fragments.[10]
-
Protocol 2: Removal of Potassium Carbonate Stabilizer
For reactions where the basic stabilizer may interfere.
-
Filtration: Add the stabilized this compound to a flask and add a suitable anhydrous solvent (e.g., dichloromethane). Swirl the mixture and then carefully filter it through a short plug of silica gel or Celite® to remove the solid potassium carbonate.
-
Solvent Removal: If a solvent was used, remove it under reduced pressure.
-
Use Immediately: The unstabilized reagent should be used promptly as it will be more susceptible to degradation.
Visualizing Decomposition Pathways & Workflows
The following diagrams illustrate key concepts related to the stability and handling of this compound.
Caption: Potential decomposition pathways of this compound.
Caption: A logical workflow for troubleshooting reactions involving this compound.
References
- Cai, C., Yi, W.-B., & Zhang, W. (2009). Fluorous Lewis acids and phase transfer catalysts. Molecular Diversity, 13(2), 209–239. [Link]
- CIMIT. (n.d.). Stabilizing Halogenated Solvents Thwarts Undesirable Reactions. P2 InfoHouse. [Link]
- Fiveable. (n.d.). Dehydrobromination Definition. Organic Chemistry Key Term. [Link]
- Google Patents. (n.d.). Preparation of this compound comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of this compound.
- National Center for Biotechnology Information. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. PubChem Compound Summary for CID 69579. [Link]
- Chemistry For Everyone. (2025, January 17). What Does K2CO3 Do In Organic Chemistry? [Video]. YouTube. [Link]
- Google Patents. (n.d.). Method for preparing this compound.
- Nelson Labs. (2025, December 8).
- Journal of the Chemical Society, Faraday Transactions 2. (n.d.). Gas-phase thermal decomposition reactions of 1,2-dibromopropane. [Link]
- Ashenhurst, J. (2013, August 30). Free Radical Initiation: Why Is "Light" Or "Heat" Required? Master Organic Chemistry. [Link]
- ResearchGate. (n.d.). The Role of Potassium Carbonate in the Aromatic Nucleophilic Substitution of Halogen by N-Nucleophile in N,N-Dimethylformamide. [Link]
- Google Patents. (n.d.). Preparation of this compound comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of this compound.
- Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - this compound. [Link]
- Valudor Products. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). ChemInform Abstract: Aromatization via a Dibromination—Double Dehydrobromination Sequence: A Facile and Convenient Synthetic Route to 2,6-Bis(trifluoroacetyl)phenols. [https://www.researchgate.net/publication/227318047_ChemInform_Abstract_Aromatization_via_a_Dibromination-Double_Dehydrobromination_Sequence_A_Facile_and_Convenient_Synthetic_Route_to_26-Bis trifluoroacetylphenols]([Link] trifluoroacetylphenols)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]
- PubMed. (n.d.). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. [Link]
- UND Scholarly Commons. (n.d.). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS)
- NIST. (n.d.). This compound. [Link]
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Technical Support Center: Navigating Viscous Reaction Mixtures with 1,2-Dibromohexafluoropropane
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling challenging reaction media involving 1,2-Dibromohexafluoropropane. This guide is designed for researchers, scientists, and drug development professionals who encounter issues related to high viscosity during synthesis. We provide in-depth, field-proven insights and practical solutions to common experimental hurdles.
Introduction: The Challenge of Viscosity
In chemical synthesis, the physical properties of a reaction mixture are as critical as the chemical reactivity of the reagents. High viscosity can impede mixing, slow down reaction rates, create localized temperature gradients, and transform product work-up and purification into significant challenges. This compound, a dense halogenated compound, is often used in specialized applications where such viscous conditions can arise. This guide offers a structured approach to troubleshooting these issues, grounded in scientific principles and practical experience.
Section 1: Core Properties and Safety of this compound
A foundational understanding of your key reagent is paramount. This compound is a colorless liquid known for its high density and chemical stability.[1] Its physical properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 661-95-0 | [2][3] |
| Molecular Formula | C₃Br₂F₆ | [1][2] |
| Molecular Weight | 309.83 g/mol | [2][3] |
| Appearance | Colorless Liquid | [1] |
| Density | 2.1696 g/mL @ 20 °C | [4] |
| Boiling Point | 72.5 °C | [4] |
| Melting Point | -94.4 °C | [4] |
Safety & Handling Synopsis
This compound is a hazardous chemical that requires careful handling.
-
Hazards: It is harmful if swallowed, inhaled, or comes into contact with skin. It is known to cause serious skin and eye irritation.[2][5] Some reports indicate it may be fatal if inhaled.[2]
-
Handling Precautions: Always work in a well-ventilated area, such as a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Ensure that eyewash stations and safety showers are readily accessible.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[4][6] Keep containers tightly closed.
Section 2: Troubleshooting Guide for Viscous Reactions
This section addresses specific problems in a question-and-answer format, providing both the cause and the solution.
Issue Cluster 1: Mixing & Homogeneity
Q1: My reaction has become a thick, unmanageable paste, and my magnetic stir bar has stopped spinning. What should I do?
A: This is a classic case of the reaction's viscosity exceeding the torque capacity of the magnetic stirrer. The magnetic coupling between the stir plate and the stir bar is not strong enough to overcome the high viscous drag.
-
Immediate Solution: Switch to an overhead mechanical stirrer. These devices provide significantly more torque and can handle highly viscous and even heterogeneous mixtures.
-
Causality Explained: Mechanical stirrers are driven by a direct motor, allowing them to maintain constant rotational speed even as viscosity increases. For thick pastes, an anchor- or paddle-shaped impeller is ideal because its large surface area ensures bulk movement of the entire reaction mass and scrapes material from the flask walls, improving heat transfer and homogeneity.[7]
-
Senior Scientist's Note: When setting up an overhead stirrer, ensure the flask is securely clamped and the stirrer is mounted directly above the center of the flask to prevent dangerous vibrations.
Q2: I'm observing localized charring and an increase in side-product formation in my reaction. Could this be a mixing issue?
A: Absolutely. Inadequate mixing in a viscous medium leads to poor heat dissipation and inefficient mass transfer. This creates "hot spots" where exothermic processes can accelerate uncontrollably, leading to thermal decomposition (charring) of reagents or products. It also results in poor distribution of reagents, causing localized areas of high concentration that can favor alternative reaction pathways and the formation of complex impurities.
-
Solution:
-
Improve Agitation: Implement a powerful overhead mechanical stirrer as described above.[7][8]
-
Consider Dilution: If compatible with your reaction chemistry, add a co-solvent to reduce the overall viscosity. The choice of solvent is critical and should be inert to the reaction conditions.
-
Control Reagent Addition: Add highly reactive or exothermic reagents slowly and sub-surface via a syringe pump to ensure they are dispersed immediately into the bulk of the mixture, rather than reacting in a concentrated layer on the surface.
-
Issue Cluster 2: Work-up & Purification
Q3: My reaction is complete, but the product is a viscous "goo." How can I perform an effective liquid-liquid extraction?
A: Attempting to extract a highly viscous material directly is often impossible due to the inability to form a proper interface between two immiscible phases. The key is strategic dilution.
-
Solution: Dissolve the entire crude reaction mixture in a large volume of a suitable solvent in which your product is highly soluble. This will dramatically lower the viscosity, making it a manageable liquid. Then, perform the extraction as you normally would. For example, if your product is organic-soluble, dissolve the mixture in ethyl acetate or dichloromethane before washing with an aqueous phase.
-
Expert Insight: You may need to use a significantly larger separatory funnel and larger volumes of both organic and aqueous phases than you are used to. Be prepared for the possibility of emulsion formation, which can be broken by adding brine (saturated NaCl solution) or by gentle swirling instead of vigorous shaking.
Q4: Column chromatography of my viscous crude product is failing. The sample won't load properly, and I'm getting terrible streaking and poor separation. What are my options?
A: This is a common and frustrating problem. A viscous sample does not behave well on a silica or alumina column. It fails to form a tight band at the top of the column, leading to the issues you've described.
-
Primary Solution: Dry Loading. This technique involves adsorbing your viscous liquid product onto a solid support (like silica gel) before loading it onto the column. This creates a free-flowing powder that can be loaded evenly. A detailed protocol is provided in Section 4.[9]
-
Alternative Purification Strategies: If dry loading is not effective or your compound is unstable on silica, consider these alternatives:
-
Vacuum Distillation: If your product is thermally stable and reasonably volatile, short-path vacuum distillation can be an excellent, solvent-free purification method.[9]
-
Crystallization: If your product is a solid at a lower temperature or can form a crystalline salt, crystallization can be a highly effective purification technique.[9]
-
Trituration: This involves washing the viscous product with a solvent in which the impurities are soluble but the desired product is not. This can "crash out" your product as a solid or simply wash away more soluble impurities.[9]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Can I use this compound itself as a reaction solvent?
A: Yes, its high boiling point (72.5 °C) and chemical stability make it a viable solvent for certain applications, particularly when a dense, non-polar, halogenated medium is required.[1][4] However, its high density (2.17 g/mL) means that common aqueous or organic phases will form the top layer during a work-up, which can be counter-intuitive. Always consider its reactivity; the C-Br bonds could potentially react under certain conditions (e.g., with strong reducing agents or organometallics).
Q2: What types of co-solvents are best for reducing viscosity without interfering with my reaction?
A: The ideal co-solvent should be "spectator" solvent—one that does not participate in the reaction. The choice depends heavily on your specific chemistry.
-
For non-polar reactions: High-boiling alkanes (e.g., decane), aromatic solvents (e.g., toluene, xylene), or halogenated solvents like chlorobenzene could be suitable.
-
For polar reactions: High-boiling ethers (e.g., diglyme), amides (e.g., DMF, DMAc), or sulfoxides (e.g., DMSO) are options, but their potential for reactivity must be carefully assessed. Always run a small-scale test reaction to ensure the chosen co-solvent does not negatively impact your yield or product profile.
Section 4: Key Experimental Protocols
Protocol 1: Setting up an Effective Mechanical Stirring System
-
Secure the Reaction Flask: Firmly clamp a round-bottom flask at the neck to a sturdy lattice stand.
-
Mount the Stirrer: Secure the overhead stirrer motor directly above the flask.
-
Select and Insert Impeller: Choose an appropriate impeller (e.g., glass or PTFE anchor/paddle for high viscosity). Insert the shaft through the central neck of the flask via a sealed adapter to maintain an inert atmosphere if needed.
-
Position the Impeller: Lower the impeller until it is as close to the bottom of the flask as possible without touching (typically 2-5 mm clearance).
-
Begin Stirring: Start the stirrer at a low RPM before the mixture becomes highly viscous. Gradually increase the speed as needed. A vortex should be visible, but it should not be so deep that it splashes material onto the flask walls.
Protocol 2: Dry Loading Technique for Column Chromatography
-
Dissolve the Sample: Dissolve your viscous crude product (e.g., 1 gram) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane or ethyl acetate).
-
Add Silica Gel: In a separate beaker, add 2-3 times the mass of your crude product in silica gel (e.g., 2-3 grams).
-
Adsorb the Sample: Pour the solution of your product onto the silica gel. Mix thoroughly with a spatula until the silica is evenly coated.
-
Remove the Solvent: Remove the solvent on a rotary evaporator until the silica-product mixture becomes a completely dry, free-flowing powder. Use high vacuum if necessary. If it remains clumpy, add more silica and repeat.[9]
-
Load the Column: Carefully add the powdered sample to the top of your pre-packed chromatography column.
-
Elute: Gently tap the column to settle the powder, add a thin layer of sand on top, and begin eluting with your chosen mobile phase.
Section 5: Visual Workflow Guides
The following diagrams provide logical decision-making workflows for common challenges.
Caption: Workflow for troubleshooting poor mixing in viscous reactions.
Sources
- 1. CAS 661-95-0: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane [cymitquimica.com]
- 2. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | C3Br2F6 | CID 69579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Essential Tips For Conducting Organic Synthesis Reactions - Kintek Solution [kindle-tech.com]
- 8. mixquip.com [mixquip.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analytical Techniques for Monitoring 1,2-Dibromohexafluoropropane Reactions
Welcome to the technical support center for monitoring reactions involving 1,2-Dibromohexafluoropropane (C₃Br₂F₆). This guide is designed for researchers, chemists, and drug development professionals who require robust analytical methods to track the progress, yield, and purity of chemical transformations involving this highly fluorinated and brominated substrate. As a compound used in specialized chemical synthesis, accurate real-time or quasi-real-time monitoring is critical for process optimization and safety.[1]
This document moves beyond simple procedural lists to provide in-depth, field-tested insights in a question-and-answer format, addressing common challenges and their underlying scientific principles.
Section 1: Choosing Your Analytical Weapon: A Comparative Overview
Selecting the right analytical tool is the first critical decision in monitoring your reaction. The choice depends on the specific information you need—be it reaction kinetics, intermediate identification, or final product purity.
Frequently Asked Question: Which technique is best for my this compound reaction?
There is no single "best" technique; the optimal choice depends on your experimental goals. The primary methods are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Causality Explained:
-
Gas Chromatography (GC) is ideal for monitoring the consumption of the volatile this compound and the appearance of equally volatile products. Its strength lies in separating complex mixtures.[2]
-
¹⁹F NMR Spectroscopy is arguably the most powerful tool for this specific application. Because fluorine is absent in biological systems and has a high NMR sensitivity, you can analyze crude reaction mixtures directly with minimal sample cleanup, getting a clear window into all fluorine-containing species.[3][4]
-
Mass Spectrometry (MS) , especially when coupled with GC (GC-MS), provides unparalleled identification capabilities by offering molecular weight and fragmentation data, which is crucial for confirming the identity of products and byproducts.[5]
The table below summarizes the key attributes of each technique to guide your selection.
| Technique | Principle | Quantitative Analysis | Speed (per sample) | Structural Information | Common Use Case |
| GC-ECD | Separation by volatility & polarity; detection of electronegative compounds.[6] | Yes, with calibration. | Fast (minutes). | Limited (retention time). | Quantifying trace levels of halogenated compounds. |
| GC-MS | Separation by volatility & polarity; detection by mass-to-charge ratio.[5] | Yes, with calibration. | Fast (minutes). | High (fragmentation pattern). | Identifying unknown products and impurities. |
| ¹⁹F NMR | Nuclear spin transitions in a magnetic field.[7] | Yes (qNMR). | Moderate (minutes to hours). | High (chemical environment of F atoms). | In-situ monitoring of crude reaction mixtures.[8] |
| HPLC-RID | Separation by polarity; detection by refractive index changes.[9] | Yes, with calibration. | Slower (minutes). | Limited (retention time). | Analysis of non-volatile or thermally unstable products. |
Section 2: Gas Chromatography (GC) - Troubleshooting & FAQs
GC is a workhorse for analyzing volatile halogenated compounds.[10] However, the reactivity and unique properties of bromofluorocarbons can present challenges.
Troubleshooting Guide: GC Analysis
Q1: Why are my peaks tailing or showing poor shape?
A1: Peak tailing for halogenated compounds often points to unwanted interactions between your analyte and the GC system.[11]
-
Cause & Scientific Rationale: this compound, while relatively inert, can interact with active sites (e.g., free silanol groups) in the GC inlet liner or on the column itself, especially at high temperatures. This reversible adsorption causes molecules to lag behind the main band, resulting in a tailed peak. Thermal decomposition can also occur, leading to broadened or distorted peaks.
-
Solutions:
-
Use a Deactivated Inlet Liner: Replace your standard liner with one that has been chemically treated (silanized) to block active sites.
-
Trim the Column: Remove the first 10-15 cm of the column. The inlet side of the column sees the most non-volatile residue and is most prone to degradation.[12]
-
Lower the Injector Temperature: While ensuring the analyte still fully vaporizes, a lower temperature can mitigate on-injector decomposition.
-
Verify Column Choice: Ensure you are using a column suitable for halogenated compounds, such as one with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).[6]
-
Q2: My analyte signal is weak or non-existent, but I know it's in the sample.
A2: This is a common and frustrating issue that can point to problems from the syringe to the detector.
-
Cause & Scientific Rationale: A low signal can result from a leak in the system (preventing the full sample amount from reaching the detector), sample degradation, or an inappropriate detector choice or setting. Halogenated compounds require specific detectors for optimal sensitivity.
-
Solutions:
-
Perform a Leak Check: Systematically check for leaks at the injector septum, ferrule connections, and gas lines using an electronic leak detector.[13]
-
Confirm Detector Suitability: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is an excellent choice.[6] A standard Flame Ionization Detector (FID) will have a very poor response. A Mass Spectrometer (MS) is also suitable and provides identification. A Halogen Specific Detector (XSD) offers great selectivity with fewer interferences than an ECD.[14]
-
Check Injection Technique: For manual injections, ensure a rapid and smooth plunger depression. For autosamplers, verify the syringe is drawing and dispensing the correct volume.[13]
-
Q3: My retention times are shifting between runs.
A3: Inconsistent retention times make peak identification unreliable and point to instability in the system's core parameters.[11]
-
Cause & Scientific Rationale: Retention time is governed by the carrier gas flow rate, oven temperature, and column chemistry. Fluctuations in any of these will cause shifts.
-
Solutions:
-
Check Carrier Gas Flow: Ensure the gas cylinder has sufficient pressure. Check for blockages in the gas lines or traps. Measure the flow rate at the detector outlet to confirm it matches the method setpoint.[15]
-
Verify Oven Temperature: Ensure the oven temperature program is accurate and reproducible. An independent thermometer can be used for verification.
-
Inspect for Column Issues: Significant column bleed or degradation can change the stationary phase chemistry, altering retention times.
-
Experimental Protocol: GC-MS Monitoring of a Reaction
This protocol outlines a general method for taking a time-point sample from a reaction and analyzing it by GC-MS.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a cold, appropriate solvent (e.g., ethyl acetate or hexane) that is immiscible with your reaction solvent if possible. This stops the reaction and prepares the sample for injection.
-
If necessary, add an internal standard at a known concentration for accurate quantification.
-
Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove particulates.
-
-
GC-MS Instrument Parameters (Example):
-
GC System: Agilent 8890 or equivalent.
-
Column: Agilent J&W DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Inlet: Split/Splitless, 200 °C.
-
Split Ratio: 50:1 (adjust as needed for concentration).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 40 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 3 minutes.
-
-
MS System: Agilent 5977 or equivalent.
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Integrate the peaks for the starting material (this compound) and the expected product(s).
-
Monitor the decrease in the starting material peak area and the increase in the product peak area over time.
-
Use the MS library and fragmentation patterns to identify any unknown peaks (potential byproducts or intermediates). The characteristic isotopic pattern of bromine is a powerful diagnostic tool.[16]
-
Visualization: GC Troubleshooting Workflow
Below is a decision tree for troubleshooting common GC issues.
Caption: A logical troubleshooting tree for GC analysis.
Section 3: ¹⁹F NMR Spectroscopy - The Fluorine-Specific Lens
For any reaction involving organofluorine compounds, ¹⁹F NMR is an indispensable tool.[17] Its high sensitivity, 100% natural abundance, and wide chemical shift range make it perfect for analyzing complex reaction mixtures directly.[3][18]
Troubleshooting Guide: ¹⁹F NMR Analysis
Q1: Why is ¹⁹F NMR so powerful for monitoring my reaction in-situ?
A1: The power of ¹⁹F NMR lies in its specificity and clarity.
-
Scientific Rationale: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR. Crucially, since there are virtually no naturally occurring fluorinated compounds in typical lab reagents or solvents, the ¹⁹F spectrum has zero background noise.[4] Every peak you see directly corresponds to a unique fluorine environment in your reaction. The large chemical shift dispersion (~800 ppm) provides excellent resolution, often separating peaks that would overlap in a proton spectrum.[7] This allows you to simultaneously track starting materials, intermediates, and products in a single experiment without any separation.[19]
Q2: My signals are broad, and the resolution is poor.
A2: Broad signals in NMR can obscure important details and hinder quantification.
-
Cause & Scientific Rationale: Broadening can be caused by poor magnetic field homogeneity (shimming), the presence of paramagnetic species, or chemical dynamics.
-
Solutions:
-
Improve the Shim: Perform automated or manual shimming on your sample to optimize the magnetic field homogeneity.
-
Remove Paramagnetic Impurities: Traces of metals (e.g., from catalysts) can cause significant line broadening. Filtering the sample through a small plug of silica or celite can help.
-
Check Sample Temperature: Ensure the sample is at thermal equilibrium. Temperature gradients can degrade shim quality.
-
Q3: I'm struggling to assign the peaks in my spectrum.
A3: With multiple fluorine-containing species, unambiguous assignment is key.
-
Cause & Scientific Rationale: While ¹⁹F chemical shifts are informative, complex molecules or mixtures can be challenging to assign from a 1D spectrum alone.
-
Solutions:
-
Use 2D NMR: Run correlation experiments like ¹⁹F-¹³C HSQC. This will show you which fluorine atoms are directly attached to which carbon atoms, providing definitive structural information.[3]
-
Spiking: Add a small amount of a pure, known compound (e.g., your starting material) to the NMR tube. The peak that increases in intensity corresponds to that compound.
-
Consult Databases: Use chemical databases to find reference spectra for known or expected compounds.
-
Visualization: Analytical Workflow for Reaction Monitoring
Caption: General workflow for monitoring a chemical reaction.
References
- Dalvit, C., Vulpetti, A. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH.
- (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Davidson Analytical Services.
- (2010-02-01). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- (2024-01-19). Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases. Taylor & Francis Online.
- (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
- (2022-11-09). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent.
- (2022-03-30). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
- (n.d.). An Overview of Fluorine NMR. ResearchGate.
- (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC - NIH.
- (n.d.). NMR | Speeding Fluorine Analysis. Magnetic Resonance - Oxford Instruments.
- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass Spectra of Fluorocarbons.
- (n.d.). Mass spectra of fluorocarbons.
- (n.d.). TROUBLESHOOTING GUIDE.
- (n.d.). DE102005005774A1 - Preparation of this compound comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of this compound. Google Patents.
- (2025-08-26). GC Column Troubleshooting Guide. Phenomenex.
- (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... ResearchGate.
- (n.d.). GC Troubleshooting. Stepbio.
- (2017-05-18). Utilizing on‐and off‐line monitoring tools to follow a kinetic resolution step during flow synthesis. Vapourtec.
- (2019-11-18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A.
- (n.d.). Method 8011: 1,2-Dibromoethane and 1,2-Dibrom-3-Chloropropane by Microextraction and Gas Chromatography, part of Test Methods fo. EPA.
Sources
- 1. CAS 661-95-0: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane [cymitquimica.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. vapourtec.com [vapourtec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 15. stepbio.it [stepbio.it]
- 16. researchgate.net [researchgate.net]
- 17. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 18. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DE102005005774A1 - Preparation of this compound comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of this compound - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,2-Dibromohexafluoropropane and 1,2-Dichlorohexafluoropropane
For researchers, scientists, and professionals in drug development, the precise control of chemical reactivity is paramount. In the synthesis of complex fluorinated molecules, vicinal dihaloalkanes such as 1,2-dibromohexafluoropropane and 1,2-dichlorohexafluoropropane serve as critical precursors, particularly for the generation of valuable alkenes like hexafluoropropene (HFP). The choice between a dibromo or a dichloro starting material is not arbitrary; it is a strategic decision rooted in fundamental principles of chemical reactivity that directly impacts reaction efficiency, yield, and process conditions.
This in-depth guide provides a comparative analysis of the reactivity of these two compounds. We will dissect the underlying chemical principles, supported by experimental data and established theory, to provide a clear framework for selecting the optimal reagent for your synthetic needs.
The Decisive Factor: A Tale of Two Halogens
The difference in reactivity between this compound and 1,2-dichlorohexafluoropropane stems almost entirely from the inherent properties of the carbon-halogen bonds. The presence of six electron-withdrawing fluorine atoms significantly influences the electronic environment of the C-Br and C-Cl bonds, but the fundamental differences between bromine and chlorine remain the dominant factor.
Core Physicochemical Properties
The reactivity of a haloalkane is primarily governed by two key parameters: the bond dissociation energy (BDE) of the carbon-halogen bond and its polarity.
| Property | C-Cl Bond | C-Br Bond | Rationale & Implication |
| Average Bond Dissociation Energy | ~327 kJ/mol[1] | ~285 kJ/mol[1] | The C-Br bond is significantly weaker and requires less energy to break. This is the single most important factor determining the higher reactivity of the dibromo compound in reactions where C-X bond cleavage is rate-determining. |
| Electronegativity of Halogen (Pauling Scale) | 3.16 | 2.96 | Chlorine is more electronegative, making the C-Cl bond more polar than the C-Br bond. While this increases the electrophilicity of the carbon atom, the effect is overshadowed by the bond strength difference. |
| Leaving Group Ability | Good (Cl⁻) | Excellent (Br⁻) | Bromide is a better leaving group than chloride because it is a larger, more polarizable, and weaker base. This enhances reaction rates in both substitution and elimination pathways. |
The powerful inductive effect of the neighboring trifluoromethyl (CF₃) and difluoromethylene (CF₂) groups further withdraws electron density from the carbon backbone, but this influences both molecules similarly. Crucially, while α-fluorination is known to strengthen C-F bonds, it does not have the same pronounced strengthening effect on C-Cl or C-Br bonds[2]. Therefore, the intrinsic weakness of the C-Br bond relative to the C-Cl bond persists and is the primary driver of the reactivity difference.
Comparative Reactivity in Key Synthetic Transformations
We will now examine how these fundamental properties translate into practical differences in common synthetic applications.
Reductive Dehalogenation to Hexafluoropropene
The most common and synthetically valuable reaction for these compounds is the elimination of both halogen atoms to form hexafluoropropene. This transformation is typically achieved using a reducing metal, such as zinc.
General Reaction: CF₃-CFX-CF₂X + Zn → CF₃-CF=CF₂ + ZnX₂ (where X = Cl or Br)
Mechanistic Insight: The reaction is believed to proceed via an oxidative insertion of the metal into a carbon-halogen bond, followed by the elimination of the second halide[3]. Since the initial C-X bond cleavage is the critical step, the compound with the weaker bond will react more readily.
Reactivity Comparison: This compound is significantly more reactive in reductive dehalogenation. The lower C-Br bond dissociation energy means that the reaction can often be initiated at lower temperatures and may proceed more rapidly and with higher yields compared to its dichloro counterpart. This is a classic example where bond strength directly dictates the kinetic favorability of a reaction.
Caption: Workflow for comparing dehalogenation rates.
Nucleophilic Substitution Reactions
In nucleophilic substitution (Sₙ), a nucleophile replaces one of the halogen atoms. The reactivity in these reactions is governed by the polarity of the C-X bond, the stability of the transition state or intermediate, and the leaving group ability of the halide.
Reactivity Comparison: While perfluoroalkyl chains are generally deactivating towards nucleophilic attack, This compound would be the more reactive substrate . This is due to two factors:
-
Superior Leaving Group: Bromide (Br⁻) is an excellent leaving group, significantly better than chloride (Cl⁻).
-
Weaker C-X Bond: The C-Br bond is easier to break during the Sₙ2 transition state or the Sₙ1 ionization step[4].
However, it is critical to note that for both compounds, nucleophilic substitution at the fluorinated carbon centers is challenging due to the strong electron-withdrawing effects of the fluorine atoms, which destabilize any developing positive charge on the carbon (disfavoring Sₙ1 pathways) and shield the carbon from nucleophilic attack.
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond, reversing the carbon's polarity from electrophilic to nucleophilic[5][6].
General Reaction: R-X + Mg → R-MgX (in dry ether)
Reactivity Comparison: The ease of Grignard reagent formation follows the trend of bond strength: R-I > R-Br > R-Cl > R-F[6]. Consequently, This compound will form a Grignard reagent more readily than 1,2-dichlorohexafluoropropane.
A significant competing pathway for vicinal dihalides is elimination to the alkene, which is often the major product when using magnesium[3]. The higher reactivity of the dibromo compound means that this elimination side-reaction will also be more facile.
Caption: Reactivity pathways of dibromo vs. dichloro compounds.
Experimental Protocol: Comparative Dehalogenation with Zinc
This protocol provides a framework for empirically verifying the reactivity difference in a laboratory setting.
Objective: To compare the rate of hexafluoropropene formation from this compound and 1,2-dichlorohexafluoropropane via zinc-mediated dehalogenation.
Materials:
-
This compound
-
1,2-Dichlorohexafluoropropane
-
Zinc dust (<10 micron, activated)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Two identical three-neck round-bottom flasks equipped with magnetic stirrers, reflux condensers, and septa.
-
Constant temperature oil bath.
-
Gas-tight syringe for sampling.
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument.
Procedure:
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), charge each flask with an equimolar amount of zinc dust suspended in anhydrous DMF.
-
Reactant Addition: Add an equimolar amount of this compound to the first flask and 1,2-dichlorohexafluoropropane to the second flask via syringe. Ensure the molar ratio of Zn to dihalide is approximately 1.5:1.
-
Reaction Initiation: Place both flasks simultaneously into a pre-heated oil bath set to a moderate temperature (e.g., 60 °C). Begin vigorous stirring.
-
Monitoring: At regular intervals (e.g., every 15 minutes), withdraw a 100 µL sample of the headspace from each flask using a gas-tight syringe.
-
Analysis: Immediately inject the headspace sample into the GC-MS to quantify the formation of hexafluoropropene.
-
Data Interpretation: Plot the concentration of hexafluoropropene versus time for each reaction. The reaction with this compound is expected to show a significantly steeper curve, indicating a faster reaction rate.
Safety Note: These reactions should be performed in a well-ventilated fume hood by trained personnel. The reactants are volatile, and the product, hexafluoropropene, is a gas.
Conclusion and Recommendation
The evidence overwhelmingly indicates that This compound is the more reactive compound compared to 1,2-dichlorohexafluoropropane across a range of synthetically important reactions. This heightened reactivity is a direct consequence of the lower bond dissociation energy of the C-Br bond relative to the C-Cl bond.
For researchers and drug development professionals, the practical implications are clear:
-
When the desired transformation is dehalogenation to hexafluoropropene , this compound is the superior choice, allowing for milder reaction conditions, faster conversion, and potentially higher yields.
-
For applications requiring nucleophilic substitution or organometallic formation , the dibromo analogue again provides a kinetic advantage, although the overall reactivity for these highly fluorinated substrates remains constrained.
-
The higher cost and potentially lower stability of the dibromo compound may be considerations, but for processes where reaction efficiency is critical, its superior performance justifies its selection.
Ultimately, the choice is a balance of reactivity, cost, and process conditions. However, from a purely chemical reactivity standpoint, this compound offers a distinct and predictable advantage.
References
- University of Wisconsin-Madison. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1kO6PKvyDoOgrGkmqw8HJXEoaMYG9cGhD6wBcBcPcLao3FC0xgLw2ODJhWKcmY5BBt3CnJ3Cb56AJsPytzFIw5oQAx_0w37Cd2GZMoimsuFcrdKEI-QMX1fyuMXy9cA0jxHeYWOULSuYRjRbi[5]
- Wikipedia. (2023). Grignard reagent.
- Clark, J. (2021). What is nucleophilic substitution? Chemguide.
- Clark, J. (2004). An Introduction to Grignard Reagents. Chemguide.
- Khan Academy. (n.d.). Grignard Reagents. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnBrZ8rt7P4pVsjUdAVHxnS_I4-URiPv_IgDWpGn5jx5dz_Eit7MZ6QWDD7L-he25HXU6Xqp5hMP8NrjkzpH9AxiPF14-u6PcO_igmhF7aNdSVGjRaFetbWqLUCuiJI9kGsiUBstgYW9BNfN7LEfyOlPxkNFQjzFUPSBnp6Z1n2pxx6cnluT7vPC9RfIKHJjL38dmlfhr6tbeMp3mdIm5d73kyAgnPsa8SQ1FSF0NLv7SgW2nuBw14g4uGy5h-mTxe1YFdciJn8N7FlEbVMzUjTGRPczlGvNEuc8rC014sHw==[9]
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A Researcher's Guide to Vicinal Difluorination: A Comparative Analysis of Modern Reagents
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for optimizing pharmacokinetic and pharmacodynamic properties. The vicinal difluoroalkane motif, in particular, has garnered significant attention as a bioisostere that can profoundly influence molecular conformation and metabolic stability. While the query leading to this guide sought alternatives to 1,2-Dibromohexafluoropropane for fluorination, our extensive review of the scientific literature indicates that this compound is a product of fluorination and bromination processes, rather than a reagent employed for the fluorination of other organic molecules.
This guide, therefore, pivots to address the broader and more pertinent challenge for researchers: the selection of optimal reagents for the synthesis of vicinal difluorides. We will provide a comparative analysis of leading contemporary fluorinating agents, grounded in experimental data and mechanistic insights, to empower chemists in making informed decisions for their synthetic campaigns.
The Shifting Paradigm of Vicinal Difluorination
The direct difluorination of alkenes has evolved from reliance on hazardous and often non-selective reagents to the use of safer, more selective, and versatile alternatives.[1] This evolution is critical for the late-stage functionalization of complex molecules, a common necessity in pharmaceutical research. The primary strategies for vicinal difluorination can be broadly categorized into electrophilic and nucleophilic approaches, each with its own set of reagents and mechanistic intricacies.
Electrophilic Fluorinating Agents: Taming the "F+" Synthon
Electrophilic fluorination reagents are sources of an electron-deficient fluorine atom that can react with nucleophilic substrates like alkenes and enolates.[2] This class of reagents has revolutionized the selective introduction of fluorine into organic compounds.[3]
Selectfluor® (F-TEDA-BF₄): The Workhorse of Electrophilic Fluorination
Selectfluor, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a widely used, commercially available electrophilic fluorinating agent celebrated for its stability, ease of handling, and broad applicability.[4][5] It is a stable, non-volatile, and relatively safe-to-handle solid, a significant advantage over many other fluorinating agents.[4]
Mechanism of Action: The mechanism of fluorination with Selectfluor can be substrate-dependent, often proceeding through either a single-electron transfer (SET) pathway or a direct SN2-type attack on the fluorine atom.[4] In the context of alkene difluorination, a hypervalent iodine catalyst is often employed in conjunction with a nucleophilic fluoride source, where Selectfluor acts as the terminal oxidant to regenerate the active iodine(III) species.
Performance and Applications: Selectfluor is highly effective for the α-fluorination of carbonyl compounds and the fluorination of a wide range of other substrates, including alkenes and aromatic compounds.[6][7] For the vicinal difluorination of alkenes, catalytic systems employing an iodoarene catalyst, a fluoride source (like HF-pyridine), and Selectfluor as the oxidant have proven effective.[8]
Experimental Protocol: Catalytic Vicinal Difluorination of an Alkene using an Iodoarene Catalyst and Selectfluor
Materials:
-
Alkene (1.0 eq)
-
p-Iodotoluene (0.1 eq)
-
Selectfluor (1.2 eq)
-
HF-Pyridine (excess)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the alkene and p-iodotoluene in anhydrous DCM at -78 °C under a nitrogen atmosphere, add HF-Pyridine.
-
To this mixture, add Selectfluor portion-wise over 10 minutes.
-
Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature, monitoring the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the vicinal difluoride.
N-Fluorobenzenesulfonimide (NFSI): A Versatile and Powerful Alternative
NFSI is another widely used electrophilic fluorinating agent with a broad substrate scope.[9] It is known for its high reactivity and has been extensively used in the fluorination of carbanions, enolates, and for C-H fluorination.[10]
Mechanism of Action: Similar to Selectfluor, NFSI can react through different pathways depending on the substrate and reaction conditions. In many cases, it acts as a source of electrophilic fluorine for reaction with nucleophiles.
Performance and Applications: NFSI is a powerful reagent for the fluorination of a diverse range of organic compounds.[9] It has been successfully employed in metal-catalyzed C-H fluorination reactions, demonstrating its utility in late-stage functionalization.[10]
Xenon Difluoride (XeF₂): A Highly Reactive Gaseous Reagent
Xenon difluoride is a potent and highly reactive fluorinating agent.[11] It is a crystalline solid that readily sublimes and must be handled with care due to its toxicity and reactivity.[12]
Mechanism of Action: XeF₂ can add fluorine across double bonds, often with acid catalysis.[13] The reaction is believed to proceed through an electrophilic addition mechanism.
Performance and Applications: XeF₂ is a valuable laboratory reagent for the fluorination of alkenes, acetylenes, and aromatic compounds.[13][14] However, its high reactivity and the hazardous nature of its handling limit its widespread use, particularly on a large scale.[14]
Silver(II) Difluoride (AgF₂): A Potent Oxidizing and Fluorinating Agent
Silver(II) difluoride is a strong oxidizing agent and a source of fluorine. It is a highly reactive solid that must be handled with caution.
Mechanism of Action: AgF₂ can participate in radical fluorination pathways. In acetonitrile, it can act as a mild source of the fluorine radical (F•), enabling the fluorination of a variety of substrates.
Performance and Applications: AgF₂ has been used for the fluorination of alkanes, alkenes, and heterocycles. Its high reactivity, however, can lead to low chemoselectivity.
Comparative Data of Electrophilic Fluorinating Agents
| Reagent | Formula | Physical State | Handling | Key Advantages | Key Disadvantages |
| Selectfluor® | C₇H₁₄B₂ClF₉N₂ | Colorless solid | Air and water tolerant | Stable, safe, versatile | Lower reactivity than some agents |
| NFSI | C₁₂H₁₀FNO₂S | White crystalline solid | Stable solid | Highly reactive, broad scope | Can be less selective |
| Xenon Difluoride | XeF₂ | Crystalline solid | Moisture sensitive, toxic | Highly reactive | Hazardous, difficult to handle |
| Silver(II) Difluoride | AgF₂ | Gray-black solid | Moisture sensitive, toxic | Potent oxidizing agent | High reactivity, low selectivity |
Nucleophilic Fluorinating Agents: Harnessing the Power of F⁻
Nucleophilic fluorination involves the use of a fluoride ion source to displace a leaving group or add to an unsaturated system.[2] While traditional reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor have been widely used, concerns over their thermal instability and hazardous byproducts have driven the development of safer and more user-friendly alternatives.
Fluolead™ (4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride): A Stable and Selective Deoxofluorinating Agent
Fluolead™ is a crystalline solid with high thermal stability and reduced sensitivity to moisture compared to DAST and Deoxo-Fluor, making it significantly easier and safer to handle.
Mechanism of Action: Fluolead™ acts as a deoxofluorinating agent, converting alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides. The reaction proceeds through the formation of a fluorosulfurane intermediate.
Performance and Applications: Fluolead™ demonstrates high efficiency and selectivity in deoxofluorination reactions. It is particularly effective for the fluorination of non-enolizable ketones and carboxylic acids, which can be challenging for other reagents.
Experimental Protocol: Deoxofluorination of an Alcohol using Fluolead™
Materials:
-
Alcohol (1.0 eq)
-
Fluolead™ (1.2 eq)
-
HF-Pyridine (catalytic amount)
-
Anhydrous Toluene
Procedure:
-
To a solution of the alcohol in anhydrous toluene at 0 °C under a nitrogen atmosphere, add HF-Pyridine.
-
Add Fluolead™ portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
PyFluor: An Economical and Thermally Stable Deoxyfluorination Reagent
PyFluor (2-pyridinesulfonyl fluoride) is an inexpensive and thermally stable deoxyfluorination reagent that provides a good balance of reactivity and selectivity, with minimal formation of elimination byproducts.
Mechanism of Action: PyFluor, in the presence of a base, activates alcohols for nucleophilic substitution by fluoride.
Performance and Applications: PyFluor is effective for the deoxyfluorination of a broad range of primary and secondary alcohols. Its affordability and stability make it an attractive alternative to traditional deoxofluorinating agents.
Comparative Data of Nucleophilic Deoxofluorinating Agents
| Reagent | Formula | Physical State | Handling | Key Advantages | Key Disadvantages |
| Fluolead™ | C₁₂H₁₇F₃S | Crystalline solid | High thermal stability, low moisture sensitivity | High selectivity, broad scope | Higher cost than some alternatives |
| PyFluor | C₅H₄FNO₂S | Solid | Thermally stable | Inexpensive, good selectivity | May require a base co-reagent |
| DAST | C₄H₁₀F₃NS | Liquid | Thermally unstable, moisture sensitive | Widely used, well-established | Hazardous, can lead to elimination |
| Deoxo-Fluor | C₆H₁₄F₃NOS | Liquid | Thermally unstable, moisture sensitive | More stable than DAST | Hazardous, can lead to elimination |
Visualizing the Fluorination Landscape
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: General workflow for electrophilic vicinal difluorination of an alkene.
Caption: Key characteristics of common nucleophilic deoxofluorinating agents.
Conclusion: A Forward Look into Fluorination Chemistry
The field of fluorination chemistry is dynamic, with continuous innovation driving the development of more efficient, selective, and safer reagents. For researchers engaged in the synthesis of vicinal difluorides, a thoughtful consideration of the available electrophilic and nucleophilic reagents is crucial. While electrophilic methods, particularly those employing stable reagents like Selectfluor in catalytic systems, offer a powerful approach for direct alkene difluorination, modern nucleophilic deoxofluorinating agents like Fluolead™ and PyFluor provide safer and more selective alternatives to traditional reagents for the conversion of diols. The choice of reagent will ultimately depend on the specific substrate, desired selectivity, and scale of the reaction. By understanding the mechanistic nuances and practical considerations of each option, scientists can better navigate the challenges of C-F bond formation and accelerate the discovery of novel fluorinated molecules with therapeutic potential.
References
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Understanding 1,2-Dibromohexafluoropropane: Core Properties and Safety
An In-Depth Comparative Guide to the Validation of 1,2-Dibromohexafluoropropane Purity by GC-MS
For researchers and professionals in drug development, the purity of reagents is paramount. This compound (CAS 661-95-0) serves as a critical building block in the synthesis of complex fluorinated molecules. Its purity directly impacts reaction yield, impurity profiles of the final active pharmaceutical ingredient (API), and overall safety. This guide provides a comprehensive, field-tested framework for the validation of this compound purity, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique. It further compares GC-MS with alternative methods, offering the data and insights necessary to establish a robust, self-validating quality control system.
Before any analysis, a thorough understanding of the analyte's chemical properties and hazards is essential for safe handling and optimal method development. This compound is a dense, colorless liquid with a boiling point suitable for gas chromatography.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 661-95-0 | [3] |
| Molecular Formula | C₃Br₂F₆ | [4] |
| Molecular Weight | 309.83 g/mol | [3][4] |
| Boiling Point | 70 - 72 °C | [1][5] |
| Melting Point | -95 °C | [1][5] |
| Appearance | Colorless Liquid | [1][5] |
| Density | 2.169 g/cm³ | [1] |
Safety Imperatives : this compound is classified as toxic if swallowed, inhaled, or in contact with skin, and is a serious eye and skin irritant.[4][6] It is also suspected of causing cancer.[6] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1][5]
The Primary Method: Purity Validation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone for analyzing volatile and semi-volatile compounds like this compound.[7] Its power lies in the synergistic combination of gas chromatography's high-resolution separation capabilities with the mass spectrometer's definitive identification power. This dual capability allows for both the quantification of the main component and the identification of unknown impurities.
Causality Behind Method Choice
The selection of GC-MS is deliberate. The compound's boiling point (~71°C) makes it easily volatilized in a standard GC injector without thermal degradation.[1] The presence of bromine and fluorine atoms results in a characteristic isotopic pattern and fragmentation in the mass spectrum, providing high confidence in peak identification.[3][4] This technique is ideal for detecting trace-level volatile impurities that might originate from the synthesis process, such as unreacted starting materials or side-products.[8][9]
Experimental Workflow for GC-MS Analysis
The following diagram outlines the logical flow of the validation process, from sample preparation to final data analysis.
Caption: GC-MS validation workflow for this compound.
Detailed GC-MS Protocol
This protocol is designed to be a self-validating system. The parameters are chosen to provide robust separation and sensitive detection.
1. Sample and Standard Preparation:
-
Solvent: Use a high-purity, volatile solvent such as Hexane or Ethyl Acetate.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the chosen solvent to a final concentration of approximately 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards from a certified reference material, covering a range from 1 µg/mL to 200 µg/mL to determine linearity, LOD, and LOQ for potential impurities.
2. Instrumentation (Example System):
-
Gas Chromatograph: Agilent 8860 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MS or equivalent.
3. Chromatographic Conditions:
-
Column: A low- to mid-polarity column is recommended. For example, a DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. This stationary phase provides excellent separation for a wide range of halogenated compounds.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Split/Splitless injector.
-
Injector Temperature: 200 °C (high enough to ensure complete volatilization without causing degradation).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted to 10:1 for trace impurity analysis).
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
Justification: The initial low temperature ensures good peak shape for volatile compounds. The ramp rate is sufficient to separate potential impurities from the main peak and elute any higher-boiling contaminants.
-
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode:
-
Full Scan: m/z 40-400 for initial identification of unknown impurities.
-
Selected Ion Monitoring (SIM): Monitor specific ions for known impurities and for quantification to enhance sensitivity.
-
Method Validation Parameters
The method must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH) or ISO.[10][11][12]
Table 2: GC-MS Method Validation Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | Ensure the method can distinguish the analyte from potential impurities. | No interfering peaks at the retention time of the main peak or known impurities in a blank run. |
| Linearity | Confirm a proportional response across a range of concentrations. | Correlation coefficient (r²) ≥ 0.999 for impurity calibration curves.[12][13] |
| Accuracy | Measure the closeness of the experimental value to the true value. | Recovery of 90-110% for spiked impurity standards at three concentration levels.[12][13] |
| Precision | Assess the degree of scatter between a series of measurements. | Repeatability (intra-day) RSD ≤ 5%; Intermediate Precision (inter-day) RSD ≤ 10%.[13][14] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1.[14] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1, with acceptable precision (RSD ≤ 20%).[14] |
| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Consistent results when varying parameters like oven ramp rate (±1°C/min) or flow rate (±0.1 mL/min).[12][13] |
Anticipated Impurity Profile
The primary synthesis route for this compound is the bromination of hexafluoropropene.[15] Therefore, potential impurities include starting materials, isomers, and byproducts.
Table 3: Potential Impurities in this compound
| Impurity Name | Potential Source | Expected Key Mass Fragments (m/z) |
| Hexafluoropropene | Unreacted starting material | 150 (M+), 131, 100, 81, 69 |
| 1-Bromo-1,1,2,3,3,3-hexafluoropropane | Isomerization byproduct | 230/232 (M+-F), 181/183, 119, 69 |
| 2,2-Dibromohexafluoropropane | Isomerization byproduct | 310 (M+), 231/233, 181/183, 119, 69 |
| Unreacted Bromine (Br₂) | Unreacted starting material | 158/160/162 (Note: Highly reactive, may not chromatograph well) |
Comparative Analysis with Alternative Methods
While GC-MS is a powerful tool, a comprehensive quality assessment often benefits from orthogonal techniques that measure purity based on different chemical principles.[16]
Caption: Relationship between primary and alternative analytical methods.
Alternative 1: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful technique.[17] It provides direct, quantitative information on every distinct fluorine-containing species in the sample without the need for individual reference standards for each impurity (if an internal standard is used).
-
Expertise & Causality: NMR is a primary ratio method. The area of each unique ¹⁹F signal is directly proportional to the molar concentration of the species it represents. This makes it inherently quantitative. It can detect and quantify non-volatile or thermally unstable fluorinated impurities that would be missed by GC-MS.[16][18]
-
Trustworthiness: The specificity of ¹⁹F chemical shifts provides high confidence in identifying fluorine environments. Comparing a sample's spectrum to that of a certified reference standard allows for a highly accurate purity assessment.
Alternative 2: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS/MS)
This advanced technique offers fluorine-specific detection for compounds separated by HPLC. It is not commonly used for routine purity analysis of a small molecule but serves as a powerful tool for non-targeted screening of unknown fluorinated substances, especially those that are not amenable to GC.[19]
-
Expertise & Causality: This method atomizes the sample in a plasma and detects fluorine as a specific polyatomic ion (e.g., [BaF]⁺).[19] This provides an elemental fingerprint, allowing for the detection of any and all fluorinated compounds that elute from the HPLC column, regardless of their structure or ionization efficiency in traditional MS.
-
Trustworthiness: As an element-specific detector, it eliminates matrix interferences that can plague other techniques, providing a true profile of all organofluorine compounds present.[19]
Performance Comparison
Table 4: Comparison of Analytical Techniques for Purity Validation
| Feature | GC-MS | ¹⁹F NMR | HPLC-ICP-MS/MS |
| Primary Use | Separation and identification of volatile impurities. | Structural confirmation and direct quantification of all fluorine-containing species. | Non-targeted, element-specific detection of fluorinated compounds. |
| Strengths | High sensitivity for volatile compounds; extensive spectral libraries for identification; excellent separation power.[8] | Inherently quantitative (qNMR); provides detailed structural information; detects non-volatile impurities.[16][18] | Unbiased fluorine detection; eliminates matrix interference; can detect compounds invisible to ESI-MS.[19] |
| Limitations | Not suitable for non-volatile or thermally labile compounds; requires reference standards for confident quantification of impurities. | Lower sensitivity compared to MS; complex spectra can have overlapping signals.[17] | Complex instrumentation; indirect structural information; primarily a research tool. |
| Best For | Routine QC, identifying volatile organic impurities, limit tests. | Absolute purity determination, characterizing fluorinated byproducts, mass balance. | Comprehensive screening for all organofluorine species, environmental analysis. |
Conclusion and Recommendation
For the routine quality control and purity validation of this compound, a fully validated GC-MS method is the industry standard, providing the necessary sensitivity, specificity, and reliability. It is robust, cost-effective, and ideal for identifying and quantifying the volatile impurities most likely to be present from the compound's synthesis.
However, for a truly comprehensive understanding of purity, especially during process development or for establishing a primary reference standard, an integrated approach is recommended. The use of ¹⁹F NMR as an orthogonal method provides an authoritative, quantitative measure of total fluorine purity that is complementary to the separation-based data from GC-MS. This dual-technique approach ensures a self-validating system that is trustworthy, scientifically sound, and provides the highest degree of confidence for researchers and drug development professionals.
References
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A Senior Application Scientist's Guide to Structural Confirmation: ¹H and ¹⁹F NMR Analysis of 1,2-Dibromohexafluoropropane
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a molecule is a cornerstone of scientific rigor. In the realm of complex organofluorine compounds, where isomers can possess vastly different chemical and physical properties, this task demands powerful analytical techniques. This guide provides an in-depth technical comparison of using ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to definitively confirm the structure of 1,2-Dibromohexafluoropropane (CF₃CFBrCF₂Br) and differentiate it from its constitutional isomers.
The challenge with halogenated alkanes lies in their potential for isomeric diversity. For a molecule with the formula C₃HBr₂F₆, several arrangements of the bromine and fluorine atoms are possible. Nuclear Magnetic Resonance spectroscopy, by probing the magnetic environments of ¹H and ¹⁹F nuclei, offers a detailed roadmap to the precise connectivity of the molecule, making it an indispensable tool for structural elucidation[1].
The Decisive Power of ¹⁹F NMR in Organofluorine Chemistry
While ¹H NMR is a foundational technique, ¹⁹F NMR provides exceptionally detailed information for fluorinated compounds. The ¹⁹F nucleus boasts a natural abundance of 100% and a high gyromagnetic ratio, rendering it highly sensitive to the NMR experiment[2]. Furthermore, the chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, often over 400 ppm for organic compounds, which significantly reduces the likelihood of signal overlap and provides a clearer spectral window[2].
The key to structural confirmation lies not just in the chemical shifts, but critically, in the spin-spin coupling constants (J-values). These couplings, which manifest as splitting in the NMR signals, provide through-bond connectivity information. In the case of this compound, we expect to observe both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) couplings, which are invaluable for piecing together the molecular puzzle.
Predicted NMR Analysis of this compound
While a publicly available, fully analyzed experimental spectrum for this compound is not readily accessible, we can confidently predict the expected ¹H and ¹⁹F NMR spectra based on established principles and data from analogous fluorinated compounds. These predictions serve as a robust framework for experimental verification.
¹H NMR Spectroscopy: A Singular, Yet Informative, Signal
The structure of this compound contains a single proton. Therefore, the ¹H NMR spectrum is expected to be relatively simple, consisting of one multiplet.
-
Chemical Shift (δ): The proton is attached to a carbon bearing a bromine atom and adjacent to a carbon with a bromine and a fluorine atom. This electron-withdrawing environment will deshield the proton, causing its signal to appear downfield, likely in the range of 4.5 - 6.0 ppm .
-
Multiplicity: This proton will be coupled to the adjacent fluorine atom on the same carbon (geminal coupling, ²JHF) and the two fluorine atoms on the neighboring CF₂ group (vicinal coupling, ³JHF). This will result in a complex multiplet, likely a doublet of triplets.
¹⁹F NMR Spectroscopy: Unraveling the Fluorine Environments
The ¹⁹F NMR spectrum is where the detailed structural information resides. We expect three distinct signals corresponding to the three different fluorine environments: the CF₃ group, the CFBr group, and the CF₂Br group.
-
CF₃ Group:
-
Chemical Shift (δ): Typically, CF₃ groups in aliphatic chains appear in the range of -60 to -80 ppm relative to CFCl₃[3][4].
-
Multiplicity: The three equivalent fluorine atoms of the CF₃ group will be coupled to the single fluorine atom of the adjacent CFBr group (³JFF), resulting in a doublet . They will also exhibit a longer-range coupling to the proton (⁴JHF), which may further split the doublet into a doublet of doublets, though this coupling may be small.
-
-
CFBr Group:
-
Chemical Shift (δ): Fluorine atoms on carbons bearing other halogens are generally found further downfield. A predicted range would be -70 to -100 ppm .
-
Multiplicity: This single fluorine will be coupled to the three fluorine atoms of the CF₃ group (³JFF), the two fluorine atoms of the CF₂Br group (²JFF), and the single proton (²JHF). This will result in a highly complex multiplet, likely a quartet of triplets of doublets . The analysis of these coupling constants is critical for confirming the connectivity.
-
-
CF₂Br Group:
-
Chemical Shift (δ): Similar to the CFBr group, the fluorines in the CF₂Br group are expected to be in the range of -50 to -80 ppm .
-
Multiplicity: These two equivalent fluorine atoms will be coupled to the single fluorine of the CFBr group (²JFF) and the proton (³JHF). This would result in a doublet of doublets .
-
The intricate splitting patterns observed in the ¹⁹F NMR spectrum, governed by the number of neighboring fluorine and hydrogen atoms and the magnitude of their coupling constants, provide a unique fingerprint for the 1,2-dibromo isomer.
Visualizing the Connectivity: Structure and Key NMR Couplings
Figure 1. Molecular structure of this compound and key through-bond NMR couplings.
Comparison with Alternative Structures and Analytical Methods
The true power of this NMR analysis becomes evident when comparing the expected spectra of this compound with its potential isomers.
| Isomer | Structure | Expected ¹H NMR Signals | Expected ¹⁹F NMR Signals | Key Differentiating Features |
| 1,2-Dibromo- | CF₃CFBrCHBrF | 1 | 3 | A single, complex ¹H signal coupled to multiple fluorines. Three distinct ¹⁹F signals with complex splitting patterns. |
| 1,1-Dibromo- | CF₃CF₂CBr₂F | 0 | 3 | Absence of any ¹H NMR signal. Three ¹⁹F signals with different multiplicities compared to the 1,2-isomer. |
| 2,2-Dibromo- | CF₃CBr₂CF₃ | 0 | 1 | Absence of any ¹H NMR signal. A single ¹⁹F signal (a singlet) due to the chemical equivalence of the two CF₃ groups. |
| 1,3-Dibromo- | CF₂BrCF₂CF₂Br | 0 | 2 | Absence of any ¹H NMR signal. Two ¹⁹F signals in a 2:1 ratio, with characteristic triplet and quintet splitting patterns. |
As the table illustrates, each isomer presents a unique NMR fingerprint. The presence or absence of a ¹H signal is an immediate point of differentiation. For isomers lacking protons, the number of ¹⁹F signals and their splitting patterns are definitive. For instance, the high symmetry of the 2,2-dibromo isomer results in a very simple ¹⁹F spectrum with just one singlet, a stark contrast to the complex spectrum expected for the 1,2-isomer.
While other analytical techniques can provide complementary information, they often lack the definitive isomeric differentiation of NMR.
-
Mass Spectrometry (MS): While MS can confirm the molecular weight and elemental composition (C₃HBr₂F₆), it generally cannot distinguish between constitutional isomers as they often produce very similar fragmentation patterns.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of C-F and C-Br bonds, but the spectra of the different isomers are likely to be very similar, making unambiguous identification challenging.
Experimental Protocol for NMR Analysis
Acquiring high-quality ¹H and ¹⁹F NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
The choice of solvent is important as it can influence chemical shifts. Ensure the solvent does not have signals that overlap with the analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR, if precise chemical shift referencing is required. For ¹⁹F NMR, an external reference like CFCl₃ is often used.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as the number of scans to achieve a good signal-to-noise ratio.
-
Carefully integrate the signal to confirm the presence of a single proton.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Due to the wide chemical shift range of ¹⁹F, ensure the spectral width is set appropriately to capture all signals.
-
Acquire a second ¹⁹F spectrum with ¹H decoupling. This will simplify the multiplets by removing the ¹⁹F-¹H couplings, which can aid in the initial assignment of the ¹⁹F signals and the determination of ¹⁹F-¹⁹F coupling constants.
-
For quantitative analysis, ensure a sufficient relaxation delay is used between scans.
-
-
2D NMR Experiments (Optional but Recommended):
-
To unambiguously assign all couplings, two-dimensional NMR experiments are highly recommended.
-
A ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) experiment will definitively correlate the proton signal with the fluorine signals, confirming which fluorines are coupled to the proton and over how many bonds.
-
A ¹⁹F-¹⁹F COSY (Correlation Spectroscopy) experiment will show which fluorine environments are coupled to each other, providing a clear picture of the F-C-C-F connectivity.
-
Workflow for Structural Confirmation
Figure 2. A stepwise workflow for the confirmation of the this compound structure using NMR.
Conclusion
The combination of ¹H and, most importantly, ¹⁹F NMR spectroscopy provides an unparalleled level of detail for the structural elucidation of this compound. The presence of a single, complex proton signal, coupled with three distinct and intricately split fluorine signals, creates a unique spectral signature. By carefully analyzing the chemical shifts and, critically, the spin-spin coupling constants, a researcher can confidently confirm the 1,2-substitution pattern and definitively rule out all other constitutional isomers. This robust analytical strategy underscores the indispensable role of multinuclear NMR in modern chemical research and development, ensuring the integrity and accuracy of molecular structure assignment.
References
- Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
- Benchchem. (n.d.). Application Notes and Protocols for 19F NMR Spectroscopy Studies Using 5-Fluoro Cytosine-13C,15N2.
- Workman Jr., J. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International.
- Dalvit, C., & Vulpetti, A. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. Acta Pharmaceutica Sinica B.
- Pawar, S. D. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
- O'Brien, R. A., & Hakes, D. C. (2007). Analytical Techniques and Method Validation for the Measurement of Selected Semivolatile and Nonvolatile Organofluorochemicals in Air. Journal of Occupational and Environmental Hygiene.
- University of California, Santa Barbara. (n.d.). 19Flourine NMR.
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- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
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- ChemicalBook. (n.d.). 1,3-DIBROMO-1,1-DIFLUOROPROPANE(460-25-3) 1H NMR spectrum.
- PubChem. (n.d.). 1,3-Dibromo-1,1,2,2,3,3-hexafluoropropane.
- ChemicalBook. (n.d.). 2,2-Dibromopropane(594-16-1) 1H NMR spectrum.
- Wikipedia. (2023, December 1). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
- eChemi. (n.d.). 2,2-dibromo-1,1,1,3,3,3-hexafluoropropane.
- PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoropropane.
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Introduction: The Unique Reactivity of Vicinal Dibromo Perfluoroalkanes
The previous searches have provided a decent overview of the synthesis of fluorinated compounds and heterocycles. I found some information on the reductive debromination of vicinal dibromo perfluoroalkanes and several alternative methods for synthesizing perfluoroalkenes. There is also literature on the synthesis of fluorinated dienes and heterocycles, but direct comparative studies using vicinal dibromo perfluoroalkanes as a starting material are scarce. I need to find more specific examples and experimental data to create the comparison tables and detailed protocols as requested. The current information is a bit general. I will refine my search to look for papers that directly compare different synthetic routes to the same fluorinated targets, hoping to find head-to-head data. I also need to find more specific examples of using vicinal dibromo perfluoroalkanes in diene and heterocycle synthesis to fulfill the prompt's requirements.The searches have yielded some valuable information regarding the reductive dehalogenation of vicinal dibromides, particularly with zinc. I've also found some articles on copper-mediated reactions for perfluoroalkylation and the synthesis of perfluoro-1,2-dienes. However, there's a lack of direct comparative studies with clear, side-by-side experimental data (yields, conditions) for the synthesis of the same target molecules using vicinal dibromo perfluoroalkanes versus other methods. I have some pieces of the puzzle but need to connect them to create the comprehensive guide requested. Specifically, I need to find more concrete examples and data for the synthesis of perfluoroalkadienes and fluorinated heterocycles starting from vicinal dibromo perfluoroalkanes. I will focus my next search on finding specific papers that provide this missing experimental data and, ideally, direct comparisons.I have gathered some information on the synthesis of perfluoroalkenes, perfluorodienes, and fluorinated heterocycles. I have found several methods for the reductive debromination of vicinal dibromo perfluoroalkanes, mainly using zinc or copper reagents. There are also some scattered examples of using these precursors for diene and heterocycle synthesis. However, a direct, comprehensive comparison with alternative methods, including detailed experimental data and yields for the same target molecules, is still lacking in the search results. To fulfill the prompt's core requirements, I need to find more papers that provide this head-to-head comparison. I will focus my next search on finding articles that explicitly compare the efficiency of vicinal dibromo perfluoroalkanes against other fluorinated synthons for specific synthetic targets. I will also broaden my search for reviews or primary literature that tabulate yields for various fluorination/perfluoroalkylation methods. This will allow me to construct the comparative data tables and provide the in-depth analysis required.## A Comparative Guide to Vicinal Dibromo Perfluoroalkanes in Organic Synthesis
In the ever-evolving landscape of fluorination chemistry, the strategic introduction of perfluoroalkyl groups (Rf) is paramount for tailoring the physicochemical and biological properties of organic molecules. Among the diverse array of fluorinated building blocks, vicinal dibromo perfluoroalkanes have emerged as versatile and powerful reagents. This guide provides an in-depth comparative analysis of their synthetic utility, benchmarked against alternative methodologies, and supported by experimental data to inform your research and development endeavors.
Vicinal dibromo perfluoroalkanes, characterized by the presence of two bromine atoms on adjacent carbon atoms within a perfluoroalkyl chain (e.g., BrCF2CF2Br), possess a unique reactivity profile. The strong electron-withdrawing nature of the perfluoroalkyl group significantly influences the C-Br bonds, making them susceptible to a range of transformations that are often challenging with their non-fluorinated counterparts. Their utility primarily stems from their ability to serve as precursors to highly valuable perfluoroalkenes and perfluoroalkadienes, which are key intermediates in the synthesis of fluoropolymers, agrochemicals, and pharmaceuticals.
The primary mode of reaction for vicinal dibromo perfluoroalkanes is reductive debromination to form a carbon-carbon double bond. This transformation can be initiated by a variety of reagents, offering tunable reactivity and selectivity.
Synthesis of Perfluoroalkenes: A Head-to-Head Comparison
The synthesis of perfluoroalkenes is a cornerstone of organofluorine chemistry. Vicinal dibromo perfluoroalkanes offer a reliable entry point to these valuable synthons through reductive elimination. Here, we compare this classic approach with modern alternatives.
Reductive Debromination of Vicinal Dibromo Perfluoroalkanes
The reductive debromination of vicinal dibromo perfluoroalkanes is a widely employed method for the synthesis of perfluoroalkenes. This transformation is typically achieved using reducing metals, with zinc and copper being the most common.
Mechanism of Zinc-Mediated Debromination:
The reaction with zinc powder is believed to proceed through a single-electron transfer (SET) mechanism, leading to the formation of a carbanion intermediate, which then eliminates a bromide ion to form the alkene.
A [label="R_f-CFBr-CFBr-R_f'"]; B [label="[R_f-CFBr-CF(•)-R_f']⁻ • ZnBr⁺"]; C [label="R_f-CF=CF-R_f'"]; Zn [label="Zn(0)", shape=ellipse, fillcolor="#FBBC05"]; ZnBr2 [label="ZnBr₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B [label="+ Zn"]; B -> C [label="- Br⁻"]; C -> ZnBr2 [style=invis]; {rank=same; A; Zn} {rank=same; C; ZnBr2} }
Experimental Protocol: Zinc-Mediated Synthesis of Octafluorobut-2-ene
-
To a stirred suspension of activated zinc dust (1.5 equiv.) in anhydrous dimethylformamide (DMF, 10 mL) under a nitrogen atmosphere, add a solution of 1,2-dibromooctafluorobutane (1.0 equiv.) in DMF (5 mL) dropwise at room temperature.
-
Stir the reaction mixture at 50 °C for 4 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction with 1 M HCl (20 mL) and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by distillation to obtain octafluorobut-2-ene.
Alternative Methods for Perfluoroalkene Synthesis
While reliable, the use of vicinal dibromo perfluoroalkanes is not the only route to perfluoroalkenes. Other notable methods include:
-
Dehydrohalogenation of Monohalo Perfluoroalkanes: This method involves the elimination of HX from a monohalo perfluoroalkane using a strong base. However, this can sometimes lead to mixtures of isomers.
-
Wittig-type Reactions: The reaction of a perfluoroalkylphosphonium salt with an aldehyde or ketone can provide perfluoroalkenes, but the synthesis of the required phosphonium salts can be challenging.
-
Copper-Catalyzed Cross-Coupling Reactions: Modern methods involving the copper-catalyzed coupling of perfluoroalkyl halides with vinyl organometallics offer a powerful alternative.[1]
Comparative Data for Perfluoroalkene Synthesis:
| Method | Starting Material | Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Reductive Debromination | Vicinal Dibromo Perfluoroalkane | Zn or Cu | 70-90 | Readily available starting materials, high yields. | Use of stoichiometric metals. |
| Dehydrohalogenation | Monohalo Perfluoroalkane | Strong Base (e.g., KOH) | 50-80 | Simple procedure. | Can lead to isomeric mixtures, harsh conditions. |
| Wittig-type Reaction | Perfluoroalkylphosphonium Salt | Aldehyde/Ketone, Base | 40-70 | Good for complex alkenes. | Multi-step synthesis of phosphonium salts. |
| Copper-Catalyzed Coupling | Perfluoroalkyl Halide | Vinyl Organometallic | 60-85 | Milder conditions, good functional group tolerance.[1] | Requires synthesis of organometallic reagents. |
Synthesis of Perfluorinated Dienes
Perfluorinated dienes are valuable monomers for the synthesis of specialty fluoropolymers. Vicinal dibromo perfluoroalkanes can be elaborated into these structures, though alternative routes are also well-established.
From Vicinal Dibromo Perfluoroalkanes
The synthesis of perfluorinated dienes from vicinal dibromo precursors often involves a two-step process: initial dehydrobromination to a vinyl bromide, followed by a coupling reaction or a second elimination. A more direct route involves the dehalogenation of α,ω-dibromoperfluoroalkanes.
Experimental Protocol: Synthesis of Hexafluoro-1,3-butadiene
-
Prepare a solution of 1,4-dibromohexafluorobutane (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 20 mL).
-
Add activated zinc dust (2.2 equiv.) to the solution and heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and filter to remove excess zinc.
-
Carefully distill the filtrate to collect the volatile hexafluoro-1,3-butadiene.
Alternative Routes to Perfluorinated Dienes
-
Dehalogenation of other Dihalo-Perfluoroalkanes: Similar to the above, other dihalo-perfluoroalkanes can be used.
-
Oligomerization of Fluoroalkynes: The controlled oligomerization of fluoroalkynes can produce perfluorinated dienes and other unsaturated systems.
-
Copper-Catalyzed Cross-Coupling: The coupling of perfluoroalkenyl halides with perfluoroalkenyl organometallics is a powerful method for constructing conjugated diene systems.[2]
Comparative Data for Perfluorinated Diene Synthesis:
| Method | Starting Material | Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Dehalogenation | α,ω-Dibromo Perfluoroalkane | Zn | 60-80 | Direct route to simple dienes. | Limited to symmetrical dienes. |
| Oligomerization | Fluoroalkyne | Transition Metal Catalyst | Variable | Can produce complex dienes. | Control of selectivity can be challenging. |
| Copper-Catalyzed Coupling | Perfluoroalkenyl Halide | Perfluoroalkenyl Organometallic | 50-75 | High degree of control over structure.[2] | Requires synthesis of two different fluorinated precursors. |
Synthesis of Fluorinated Heterocycles
The incorporation of fluorine into heterocyclic scaffolds is of significant interest in medicinal chemistry.[3][4][5][6] Vicinal dibromo perfluoroalkanes can serve as precursors to fluorinated heterocycles through reactions with binucleophiles.
Cyclization Reactions with Binucleophiles
Vicinal dibromo perfluoroalkanes can react with a variety of binucleophiles, such as hydrazines, hydroxylamines, and amidines, to form a range of fluorinated heterocycles. The reaction proceeds through a sequential nucleophilic substitution mechanism.
Mechanism of Fluorinated Pyrazole Synthesis:
A [label="R_f-CFBr-CFBr-R_f'"]; B [label="Intermediate Adduct"]; C [label="Fluorinated Pyrazole"]; Nuc [label="H₂N-NH-R", shape=ellipse, fillcolor="#FBBC05"];
A -> B [label="+ H₂N-NH-R"]; B -> C [label="Intramolecular\nCyclization"]; {rank=same; A; Nuc} }
Experimental Protocol: Synthesis of a 3,4-bis(perfluoroalkyl)pyrazole
-
Dissolve 1,2-dibromo-1,1,2,2,3,3,4,4-octafluorobutane (1.0 equiv.) in ethanol (15 mL).
-
Add hydrazine hydrate (1.1 equiv.) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired fluorinated pyrazole.
Alternative Approaches to Fluorinated Heterocycles
The field of fluorinated heterocycle synthesis is vast, with numerous established methods:
-
Cycloaddition Reactions: [3+2] and [4+2] cycloaddition reactions using fluorinated building blocks are highly effective.[7]
-
Condensation Reactions: The condensation of fluorinated 1,3-dicarbonyl compounds with hydrazines or other binucleophiles is a classic and reliable method.[4][5]
-
Direct C-H Fluorination: The direct fluorination of pre-formed heterocycles is an increasingly popular strategy, though regioselectivity can be a challenge.
Comparative Data for Fluorinated Heterocycle Synthesis:
| Method | Starting Material | Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Cyclization with Binucleophiles | Vicinal Dibromo Perfluoroalkane | Hydrazine, etc. | 40-70 | Utilizes readily available starting materials. | Can be limited by the reactivity of the dibromide. |
| Cycloaddition Reactions | Fluorinated Alkene/Alkyne | Dipole/Diene | 50-90 | High efficiency and stereocontrol.[7] | Requires synthesis of specialized fluorinated precursors. |
| Condensation Reactions | Fluorinated 1,3-Diketone | Hydrazine, etc. | 60-95 | High yields and predictability.[4][5] | Synthesis of the fluorinated diketone can be multi-step. |
| Direct C-H Fluorination | Heterocycle | Electrophilic F⁺ source | Variable | Late-stage functionalization. | Regioselectivity can be poor. |
Conclusion and Future Outlook
Vicinal dibromo perfluoroalkanes are undeniably valuable and versatile building blocks in organofluorine synthesis. Their utility in the preparation of perfluoroalkenes through reductive debromination remains a robust and high-yielding method. While they can be employed in the synthesis of perfluorinated dienes and fluorinated heterocycles, alternative methods, particularly those involving cycloadditions and condensations with more elaborated fluorinated precursors, often provide higher yields and greater structural diversity.
The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. As the demand for complex fluorinated molecules in the life sciences and materials science continues to grow, the development of new and more efficient methods for their synthesis will remain a key area of research. Vicinal dibromo perfluoroalkanes, with their unique reactivity, will undoubtedly continue to play a significant role in this exciting field.
References
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- Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi, Honors Theses.[Link]
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- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & Pina, B. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]
- El-Sayed, N. N. E., & El-Gohary, N. S. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Medicinal Chemistry, 13(20), 1837–1863. [Link]
- Serdyuk, O. V., Abaev, V. T., Butin, A. V., & Nenajdenko, V. G. (2014). Fluorinated Thiophenes and Their Analogues. In Fluorine in Heterocyclic Chemistry (Vol. 1, pp. 233–277).
- Szymański, S., & Mlynarski, J. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8529. [Link]
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A Cost-Benefit Analysis of 1,2-Dibromohexafluoropropane in Synthesis: A Guide for Researchers
In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone for the development of advanced materials, pharmaceuticals, and agrochemicals. Among the diverse array of fluorinated building blocks, 1,2-Dibromohexafluoropropane (DBHFP) presents a unique profile. This guide offers a comprehensive cost-benefit analysis of utilizing DBHFP in synthesis, providing a comparative perspective against viable alternatives for researchers, scientists, and professionals in drug development.
Understanding this compound: A Profile
This compound (C₃Br₂F₆) is a halogenated propane derivative characterized by the presence of both bromine and fluorine atoms.[1][2] This structure imparts specific chemical and physical properties that define its utility in synthesis.
Key Physicochemical Properties:
| Property | Value |
| Molecular Weight | 309.83 g/mol [1][2] |
| Boiling Point | 71-72 °C |
| Density | ~2.17 g/cm³ |
| Appearance | Colorless liquid |
DBHFP's utility in synthesis is primarily anticipated in radical reactions, where the carbon-bromine bonds can be homolytically cleaved to generate fluorinated radical species. These reactive intermediates can then participate in various transformations, including additions to unsaturated systems and potentially as a source for trifluoromethyl or other fluorinated fragments.
The Central Application: A Source of Perfluoroalkyl Radicals
The primary synthetic value of this compound lies in its potential to serve as a precursor for perfluoroalkyl radicals. The presence of two bromine atoms suggests the possibility of sequential radical generation, offering pathways to di-functionalized products or acting as a source of a trifluoromethyl group under specific reaction conditions. A plausible application is the radical addition to alkenes, a fundamental transformation in organic synthesis.
Hypothetical Experimental Protocol: Radical Addition of this compound to an Alkene
This protocol is a representative, non-validated procedure based on general principles of radical reactions and should be adapted and optimized for specific substrates.
Objective: To synthesize a vicinal bromo-perfluoroalkyl-alkane via the radical addition of this compound to a generic alkene.
Materials:
-
This compound (DBHFP)
-
Alkene (e.g., 1-octene)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., (Trifluoromethyl)benzene or acetonitrile)[3][4]
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the alkene (1.0 eq) and anhydrous solvent.
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
In a separate vial, dissolve the radical initiator (AIBN, 0.1 eq) in a small amount of the anhydrous solvent.
-
Add the initiator solution to the reaction flask.
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2. Cost-benefit relationship of DBHFP and alternatives.
Comparative Data Table
| Feature | This compound (DBHFP) | 1,2-Dibromotetrafluoroethane | N-Bromosuccinimide (NBS) |
| Primary Synthetic Utility | Potential source of perfluoroalkyl radicals (C₃F₆Br•) and possibly CF₃•. | Source of perfluoroalkyl radicals (C₂F₄Br•). | Source of bromine radicals (Br•) for allylic and benzylic bromination. [3][4][5] |
| Cost | Moderate to High (Approx. $18-99/kg for bulk, higher for smaller quantities). [6] | Moderate (Pricing for bulk quantities is less readily available but expected to be in a similar range to DBHFP). | Low (Approx. $172/kg, with significant price drops for bulk). |
| Performance & Yield | No direct comparative data available in the literature. Yields would be highly substrate-dependent. | No direct comparative data available in the literature. | Well-established reagent with generally good to excellent yields in radical brominations. [3][4] |
| Safety & Handling | Toxic if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. Suspected of causing cancer. Toxic to aquatic life with long-lasting effects. [7]Classified as a PFAS. [1] | Causes skin and serious eye irritation. May cause respiratory irritation. Classified as an ozone-depleting substance under the Montreal Protocol. [8][9] | Irritant and oxidizer. May cause an allergic skin reaction. |
| Environmental Impact | As a PFAS, likely to be persistent in the environment. [1]Toxic to aquatic life. [7] | Ozone-depleting substance. [8] | Byproducts are generally water-soluble and can be removed during aqueous workup. |
| Byproducts | Potentially other brominated and fluorinated compounds. | Potentially other brominated and fluorinated compounds. | Succinimide, which is generally water-soluble. |
Discussion and Recommendations
The choice of this compound as a reagent in synthesis is a decision that requires careful consideration of its potential benefits against its significant costs and hazards.
Benefits:
-
Unique Reagent: It offers a potential route to molecules containing the 1,2-dibromohexafluoropropyl moiety, which may be of interest for creating novel compounds with specific physical or biological properties.
-
Radical Precursor: It can serve as a source of perfluoroalkyl radicals under thermal or photochemical initiation.
Costs and Drawbacks:
-
High Cost: Compared to common brominating agents like NBS, DBHFP is significantly more expensive, which may be a limiting factor for large-scale synthesis.
-
Significant Safety Concerns: Its toxicity profile, including being a suspected carcinogen and harmful to aquatic life, necessitates stringent handling procedures and engineering controls. [7]* Environmental Persistence: As a per- and polyfluoroalkyl substance (PFAS), there are concerns about its environmental persistence and potential for bioaccumulation. [1]* Lack of Established Protocols and Comparative Data: The scarcity of published applications and direct comparisons with other reagents means that significant process development and optimization would be required for any new application.
Comparison with Alternatives:
-
1,2-Dibromotetrafluoroethane: This is a closer structural analog and likely exhibits similar reactivity. However, it is also classified as an ozone-depleting substance, which severely restricts its use. [8]* N-Bromosuccinimide (NBS): For applications where only a bromine radical is required (e.g., allylic or benzylic bromination), NBS is a far more cost-effective, well-understood, and arguably safer alternative. [3][4]However, it cannot be used to introduce perfluoroalkyl groups.
The use of this compound should be considered only in specific circumstances where the introduction of the C₃F₆Br group is essential and cannot be achieved by other means. Its high cost and significant safety and environmental concerns make it a less attractive option for general-purpose radical brominations or as a routine source of trifluoromethyl groups, for which many other dedicated reagents exist.
For research and development professionals, the decision to employ DBHFP should be preceded by a thorough risk assessment and a clear understanding that its use will likely require substantial investment in process optimization and safety measures. In most common synthetic scenarios, more cost-effective and better-characterized alternatives will be preferable. The lack of readily available comparative data underscores the need for further research to fully elucidate the synthetic potential and limitations of this interesting, yet challenging, fluorinated building block.
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A Comparative Guide to the Environmental Impact of 1,2-Dibromohexafluoropropane and Its Greener Alternatives in Research and Development
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of scientific advancement, the environmental impact of the chemical tools we employ can no longer be an afterthought. This guide offers an in-depth comparison of the environmental footprint of 1,2-Dibromohexafluoropropane against safer, more sustainable alternatives, providing the necessary data and methodologies for informed decision-making in the laboratory.
The Environmental Imperative in Chemical Selection
The selection of solvents and reagents in research and drug development has far-reaching consequences beyond the immediate experimental results. Many traditional chemicals, while effective, contribute to significant environmental burdens, including ozone depletion, global warming, and aquatic toxicity. Regulatory frameworks, such as the Montreal and Kyoto Protocols, have driven the phase-out of many harmful substances, compelling the scientific community to adopt greener alternatives. This guide provides a critical assessment of this compound, a compound with notable toxicological properties, and evaluates viable, environmentally benign substitutes.
Comparative Environmental Impact Assessment
A direct comparison of key environmental metrics is essential for evaluating the sustainability of laboratory chemicals. The following table summarizes the available data for this compound and its alternatives.
| Chemical | GWP (100-year) | ODP | Atmospheric Lifetime | Aquatic Toxicity (LC50) | Biodegradability |
| This compound | Data not readily available | Data not readily available | Data not readily available | Toxic to aquatic life with long-lasting effects[1] | Not readily biodegradable |
| Ethanol | ~0.31-5.55 gCO₂eq/L[2] | 0 | Days to weeks | Low toxicity | Readily biodegradable |
| Ethyl Acetate | ~2.86 kg CO₂e/kg[3] | 0 | ~2 weeks | Low toxicity | Readily biodegradable |
| 2-Methyltetrahydrofuran (2-MeTHF) | Low (from renewable resources)[4] | 0 | Short | Low toxicity | Biodegradable[5] |
| Cyclopentyl Methyl Ether (CPME) | Low[6] | 0 | Short | Harmful to aquatic life | Not readily biodegradable[7] |
Note: The environmental impact of bio-based solvents like ethanol and 2-MeTHF can vary depending on the feedstock and production process.[2][4]
In-Depth Profile of this compound
This compound is a halogenated organic compound used in specialized applications, including as a fire-extinguishing agent.[8] However, its environmental and health profiles raise significant concerns.
Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer.[1] It is also toxic to aquatic life with long-lasting effects, indicating its potential to persist in and damage aquatic ecosystems.[1]
Promising Green Alternatives in Research and Development
The shift towards sustainable chemistry has led to the adoption of several greener solvents that can replace hazardous substances like this compound in many laboratory applications.
Ethanol: A bio-based solvent, ethanol has a low global warming potential and is readily biodegradable.[2] Its use aligns with the principles of green chemistry by utilizing renewable feedstocks.[7]
Ethyl Acetate: With a low GWP and being readily biodegradable, ethyl acetate is a more environmentally friendly option compared to many traditional solvents.[3][11]
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corn cobs, 2-MeTHF is considered a greener alternative to solvents like tetrahydrofuran (THF).[4][12] It is biodegradable and has a lower environmental impact throughout its lifecycle.[4][5]
Cyclopentyl Methyl Ether (CPME): CPME is a hydrophobic ether solvent with a high boiling point and low peroxide formation, making it a safer alternative to other ethers.[6][13] While it is not readily biodegradable, it is considered to have a lower environmental impact compared to traditional solvents like THF.[7][14]
Methodologies for Assessing Environmental Impact
To ensure scientific integrity, the assessment of a chemical's environmental impact must follow standardized, validated protocols. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.[15][16]
Determination of Atmospheric Lifetime
The atmospheric lifetime of a substance is a critical factor in determining its GWP and ODP.[12] It is primarily determined by its reaction rate with hydroxyl (OH) radicals in the troposphere. The OECD Guideline for the Testing of Chemicals, Section 3, provides methodologies for assessing the environmental fate and behavior of chemicals, which can be used to estimate atmospheric lifetime.[15]
Caption: Workflow for determining atmospheric lifetime.
Calculation of Global Warming Potential (GWP)
GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂).[17] The calculation involves the substance's radiative efficiency (how well it absorbs infrared radiation) and its atmospheric lifetime.[6]
Caption: Key inputs for GWP calculation.
Step-by-Step GWP Calculation:
-
Determine Radiative Efficiency (RE): This is a measure of the strength of the greenhouse effect of a gas. It is determined experimentally by measuring the infrared absorption spectrum of the compound.
-
Determine Atmospheric Lifetime (τ): As described in the previous section, this is the average time a molecule of the gas remains in the atmosphere.
-
Integrate Radiative Forcing over a Time Horizon: The GWP is calculated by integrating the radiative forcing of a pulse emission of the gas over a chosen time horizon (typically 100 years) and dividing it by the integrated radiative forcing of a pulse emission of the same mass of CO₂ over the same period.
Determination of Ozone Depletion Potential (ODP)
ODP is a relative measure of a substance's ability to destroy stratospheric ozone compared to trichlorofluoromethane (CFC-11), which has an ODP of 1.[9][18] The determination of ODP involves complex atmospheric modeling.
Caption: Process for determining Ozone Depletion Potential.
Protocol for ODP Estimation:
-
Laboratory Measurements: Determine the key chemical properties of the substance, including its UV absorption cross-sections and reaction rates with key stratospheric species like atomic oxygen and ozone.
-
Atmospheric Modeling: Input the laboratory data into a 2D or 3D chemical transport model of the stratosphere.
-
Steady-State Perturbation Analysis: Run the model to simulate the impact of a continuous emission of the substance on the steady-state ozone concentration.
-
Comparison to CFC-11: Perform the same simulation for CFC-11. The ODP is the ratio of the calculated ozone depletion per unit mass of the substance to the calculated ozone depletion per unit mass of CFC-11.
Conclusion: A Call for Responsible Chemical Stewardship
The evidence strongly suggests that the continued use of this compound in research and development carries significant environmental and health risks. In contrast, readily available alternatives such as ethanol, ethyl acetate, 2-MeTHF, and CPME offer a much more favorable environmental profile without compromising performance in many applications. By embracing these greener alternatives and adhering to rigorous environmental impact assessment protocols, the scientific community can continue to innovate responsibly, safeguarding both human health and the planet for future generations.
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literature review of 1,2-Dibromohexafluoropropane applications
An In-Depth Comparative Guide to the Applications of 1,2-Dibromohexafluoropropane
Prepared by a Senior Application Scientist
Executive Summary
This compound (C₃Br₂F₆), a halogenated organic compound, occupies a niche but significant position in advanced chemical applications. Characterized by a propane backbone saturated with fluorine and containing two reactive bromine atoms, this molecule serves as a versatile building block in organic synthesis and holds potential in materials science. This guide provides a comprehensive literature review of its primary applications, offering an objective comparison against contemporary alternatives. We delve into its role in the synthesis of complex fluorinated molecules, its potential use in plasma etching for semiconductor manufacturing, and its application as a fire-extinguishing agent. Each application is scrutinized for performance, supported by experimental data, and weighed against the significant environmental and toxicological concerns associated with per- and polyfluoroalkyl substances (PFAS), a class to which this compound belongs[1]. This document is intended for researchers, chemists, and drug development professionals seeking to understand the utility and drawbacks of this specialized reagent.
Core Properties and Safety Profile of this compound
This compound (CAS No. 661-95-0) is a colorless liquid at room temperature, distinguished by its high density and low volatility[2]. The presence of six fluorine atoms imparts significant chemical stability, while the two carbon-bromine bonds serve as reactive sites for further chemical transformations[3].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane | [1][4] |
| Molecular Formula | C₃Br₂F₆ | [1][4] |
| Molecular Weight | 309.83 g/mol | [1][4] |
| CAS Number | 661-95-0 | [1][4] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | ~74-76 °C | [2] |
The synthesis of this compound is typically achieved through the bromination of hexafluoropropene, a reaction that can be initiated in the presence of the product itself to ensure a smooth reaction onset[3][5].
Despite its utility, the compound presents significant health hazards. It is classified as a substance that is potentially fatal if inhaled, causes serious eye and skin irritation, and may cause respiratory irritation[1]. Its toxicological profile necessitates careful handling, a point underscored by the known hepatic, renal, and reproductive toxicity of structurally related, though less fluorinated, compounds like 1,2-dibromopropane and 1,2-dibromo-3-chloropropane (DBCP)[6][7][8][9].
Table 2: GHS Hazard Statements for this compound
| Hazard Code | Statement |
| H302/H312/H332 | Harmful if swallowed, in contact with skin, or if inhaled |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H330 | Fatal if inhaled |
| H335 | May cause respiratory irritation |
| Source: PubChem[1] |
Application in Organic Synthesis: A Versatile Fluorinated Building Block
The primary application of this compound is as a synthetic intermediate. The presence of two bromine atoms makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental to the construction of complex organic molecules.
Causality of Experimental Choice
Dibromoalkanes are prized in organic synthesis because the two bromine atoms can be functionalized sequentially, often with different reagents, allowing for the controlled, step-wise assembly of a target molecule[10]. The hexafluoropropane backbone is largely inert but imparts unique properties to the final product, such as increased metabolic stability, altered lipophilicity, and specific binding characteristics—all highly desirable traits in pharmaceutical and agrochemical development[11][12][13]. The choice to use this specific building block is therefore driven by the need to introduce a -CF(CF₃)CF₂- or related moiety into a larger structure.
Caption: Workflow for a Suzuki cross-coupling reaction using this compound.
Comparative Analysis: Synthetic Building Blocks
Table 3: Comparison of this compound with Alternative Reagents
| Reagent | Key Application | Advantages | Disadvantages |
| This compound | Introduction of C₃F₆Br moiety | Highly fluorinated backbone imparts unique properties; two reactive sites. | High cost; significant health hazards[1]; environmental concerns (PFAS). |
| 1,2-Dibromoethane | Ethylene bridge synthesis | Low cost; well-understood reactivity. | Lacks fluorine, offers no specific electronic or metabolic benefits; known toxicity[8]. |
| Heptafluoro-2-iodopropane | Introduction of (CF₃)₂FC group | A source for the heptafluoro-2-propyl group via radical or nucleophilic pathways[14]. | Single reactive site; different reaction mechanisms required. |
| N-Bromosuccinimide (NBS) | General brominating agent | Safer and easier to handle than liquid bromine for many bromination reactions[15]. | Not a building block; serves only to add bromine to an existing molecule. |
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the mono-arylation of this compound.
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.0 eq.), palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Reagent Addition: Add this compound (1.2 eq.) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate the mono-substituted product.
Trustworthiness Note: This protocol is self-validating through in-process monitoring (TLC/GC-MS) to confirm the consumption of starting material and formation of the product before proceeding to workup and purification.
Application in Material Science: Plasma Etching
Fluorinated compounds are critical in the semiconductor industry for plasma etching, a process used to remove material from a substrate to create microscopic patterns[16]. Gases like tetrafluoromethane (CF₄) and perfluoropropane (C₃F₈) are used to generate fluorine radicals in a plasma, which then chemically etch silicon-containing layers[17].
Causality of Experimental Choice
While not a commonly cited etchant gas, this compound could theoretically serve as a source for both fluorine and bromine radicals in a plasma. The choice of an etchant gas is determined by the desired etch rate, selectivity (the rate of etching the target material vs. the mask), and the resulting profile of the etched feature[18][19]. The heavier bromine atoms could enhance the physical bombardment aspect of etching, potentially leading to higher anisotropy (more vertical sidewalls), while the fluorine radicals perform the chemical etching.
Caption: Simplified workflow of a plasma etching process.
Comparative Analysis: Plasma Etchant Gases
Table 4: Comparison of this compound with Standard Etchant Gases
| Etchant Gas | Key Radicals | Advantages | Disadvantages | GWP (100-year) |
| CF₄ | F, CF₃ | Well-characterized; good for SiO₂ etching. | Low selectivity to silicon; high GWP. | ~7,390[17] |
| C₃F₈ | F, CₓFᵧ | Higher F/C ratio can improve selectivity. | High GWP; persistent in the atmosphere. | ~8,900[20] |
| This compound | F, Br, CₓFᵧ | Potential for high anisotropy due to Br bombardment. | Uncharacterized performance; high GWP expected; potential for chamber contamination with bromine. | Not available, but expected to be high. |
| CHF₃ | F, CF₂* | Used for selective etching of SiO₂ over Si due to polymer formation. | Can lead to excessive polymer deposition. | ~14,800 |
Application as a Fire Suppressant
Halogenated hydrocarbons, particularly those containing bromine, have historically been used as highly effective fire suppressants. Their mechanism involves interrupting the combustion chain reaction by scavenging the high-energy free radicals (H•, O•, OH•) that propagate the fire. This compound is noted for its use in the manufacture of fire-extinguishing microcapsules[21].
Comparative Analysis: Fire Extinguishing Agents
The use of brominated fire suppressants has been severely curtailed due to their devastating effect on the ozone layer. This led to the phasing out of agents like Halon 1301 (bromotrifluoromethane) under the Montreal Protocol. Modern alternatives focus on zero Ozone Depletion Potential (ODP) and low Global Warming Potential (GWP).
Table 5: Comparison of this compound with Other Fire Suppressants
| Agent | Chemical Formula | ODP | GWP (100-year) | Key Feature/Status |
| Halon 1301 | CBrF₃ | ~10 | 7,140 | Highly effective but banned due to high ODP. |
| HFC-227ea | C₃HF₇ | 0 | 3,220 | Halon replacement, but now being phased down due to high GWP[22]. |
| FK-5-1-12 (Novec™ 1230) | C₆F₁₂O | 0 | <1 | Environmentally friendly halon alternative, but production is ceasing due to PFAS concerns[22][23]. |
| This compound | C₃Br₂F₆ | >0 (Expected) | High (Expected) | Contains bromine, so ODP is a major concern; also a PFAS. Likely limited to specialized, contained applications[21]. |
Environmental and Health Considerations: A Critical Perspective
The utility of this compound must be viewed through the lens of its environmental and health impact. As a fully halogenated hydrocarbon, it is expected to be highly persistent in the environment. Its classification as a PFAS places it among "forever chemicals," which are under intense regulatory scrutiny due to their persistence, bioaccumulation, and potential toxicity[1][24].
The history of related compounds like 1,2-dibromo-3-chloropropane (DBCP) serves as a cautionary tale. DBCP was widely used as a soil fumigant before being banned in the 1970s and 80s due to its carcinogenicity and role in causing male infertility[9][25][26]. It is also a persistent groundwater contaminant[27][28]. While the high degree of fluorination in this compound alters its properties, the potential for long-term environmental harm and toxicity remains a primary concern that limits its widespread application.
Conclusion and Future Outlook
This compound is a highly specialized chemical with demonstrable utility as a building block for creating complex fluorinated molecules. Its potential applications in plasma etching and fire suppression are theoretically plausible but are severely constrained by performance unknowns and, more importantly, significant environmental and safety drawbacks. The presence of bromine suggests a high Ozone Depletion Potential, and its classification as a PFAS raises red flags regarding environmental persistence.
For researchers and drug development professionals, its value lies in its ability to introduce a unique fluoroalkyl moiety in organic synthesis. However, its use should be judicious, with strict adherence to safety protocols. For broader industrial applications like etching and fire suppression, the industry trend is clearly moving away from such persistent halogenated compounds toward greener, more sustainable alternatives. Future research should focus on developing safer, non-persistent fluorinated building blocks that can provide similar synthetic advantages without the associated long-term environmental burden.
References
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- Title: The toxicology of 1,2-dibromo-3-chloropropane (DBCP)
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- Title: 1,2-Dibromo-3-chloropropane in Drinking-water Source: World Health Organiz
- Title: Alternatives to PFASs: Perspectives on the Science Source: National Institutes of Health (NIH) URL:[Link]
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- Title: Plasma Etching Source: Rochester Institute of Technology URL:[Link]
- Title: Toxicological Profile for 1,2-Dibromo-3-Chloropropane Source: Centers for Disease Control and Prevention (CDC) URL:[Link]
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- Title: 1,2-Dibromo-3-chloropropane - 15th Report on Carcinogens Source: National Institutes of Health (NIH) URL:[Link]
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- Title: Plasma etch properties of organic BARCs Source: Brewer Science URL:[Link]
- Title: Potential safer substitutes for PFAS (Forever Chemicals) Source: Beroe Inc. URL:[Link]
- Title: Plasma Etching of SiO2 Contact Holes Using Hexafluoroisopropanol and C4F8 Source: ResearchG
- Title: Alternative Flame Retardants for Plastic Materials in Electrical and Electronic Applications Source: KTH Royal Institute of Technology URL:[Link]
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- Title: Bromochlorodifluoromethane Source: Wikipedia URL:[Link]
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benchmarking 1,2-Dibromohexafluoropropane against other fluorinated building blocks
An In-Depth Comparative Guide to 1,2-Dibromohexafluoropropane and Other Key Fluorinated Building Blocks in Synthetic Chemistry
Introduction: The Indispensable Role of Fluorine in Modern Chemistry
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemistry, and materials science.[1][2] Approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine, a testament to its profound impact on molecular properties.[1] The judicious placement of fluorine atoms or fluorinated groups can significantly enhance a compound's metabolic stability by blocking sites of oxidation, improve binding affinity to biological targets through unique electronic interactions, and modulate lipophilicity and bioavailability, thereby optimizing pharmacokinetic and pharmacodynamic profiles.[3][4]
Chemists employ two primary strategies to introduce these valuable motifs: late-stage fluorination , where fluorine is installed onto a complex molecule near the end of a synthetic sequence, and the building block approach , which utilizes pre-fluorinated synthons that are incorporated into a growing molecular framework.[5][6] The building block strategy is often favored for its reliability, predictability, and the commercial availability of a diverse array of fluorinated starting materials.[6]
This guide provides a comprehensive technical comparison of this compound (DBHFP), a vicinal dibromide, against other prominent classes of fluorinated building blocks. We will analyze its properties, synthetic utility, and performance in the context of alternatives, providing researchers, scientists, and drug development professionals with objective, data-driven insights to guide their synthetic planning.
Section 1: Profile of this compound (DBHFP)
This compound is a dense, colorless liquid whose structure offers unique synthetic potential stemming from the presence of two reactive bromine atoms on a perfluorinated propane backbone.
Physicochemical and Safety Data
A summary of the key properties and hazards associated with DBHFP is provided below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃Br₂F₆ | [7][8] |
| Molecular Weight | 309.83 g/mol | [7][8] |
| CAS Number | 661-95-0 | [7][8] |
| Boiling Point | 70 - 72 °C | [9] |
| Density | 2.169 g/cm³ | [9] |
| Appearance | Colorless Liquid | [9][10] |
| Key Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Suspected of causing cancer. | [7][11] |
Handling Causality: Due to its toxicity and irritant nature, DBHFP must be handled in a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
Synthesis
The industrial preparation of this compound is achieved through the reaction of hexafluoropropene (HFP) with elemental bromine. The process can be initiated in the presence of a small amount of the final product to ensure a controlled reaction.[13] This method represents a straightforward addition across the double bond, making the starting material, HFP, a key cost driver.
Reactivity and Synthetic Potential
The synthetic utility of DBHFP is dictated by the interplay between its two bromine atoms and the highly electron-withdrawing hexafluoropropane backbone.
-
Precursor to Hexafluoropropene: The most direct application is the regeneration of the C=C double bond via dehalogenation using reagents like zinc or copper. This allows DBHFP to serve as a stable, liquid surrogate for gaseous hexafluoropropene, which can be advantageous for controlled addition to reaction vessels.
-
Source of Fluorinated Moieties: While not a direct source of common groups like -CF₃, DBHFP can be envisioned in reactions that install a C₃F₆Br fragment. For instance, nucleophilic substitution of one bromine atom, though challenging due to the electron-withdrawing nature of the scaffold, could provide access to more complex fluorinated structures.
-
Applications in Materials Science: It has been noted for its use in the manufacturing of fire-extinguishing microcapsules, where its high density and bromine content contribute to its flame-retardant properties.[14]
Section 2: A Survey of Alternative Fluorinated Building Blocks
The landscape of fluorinated building blocks is vast and diverse, with reagents tailored to introduce specific fluorinated motifs.[5][15] Below are the most prominent classes against which DBHFP is benchmarked.
Trifluoromethyl (-CF₃) Donors
The trifluoromethyl group is arguably the most important fluorinated substituent in medicinal chemistry due to its ability to enhance metabolic stability and act as a bioisostere for methyl or chloro groups.[16][17]
-
Electrophilic Reagents: These reagents deliver a "CF₃⁺" equivalent to nucleophiles like anilines, phenols, and enolates. Key examples include the hypervalent iodine-based Togni reagents and sulfonium salts like Umemoto's reagents.[18][19] They are prized for their broad functional group tolerance under relatively mild conditions.
-
Nucleophilic Reagents: The most famous example is trifluoromethyltrimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent.[20] It delivers a "CF₃⁻" equivalent to electrophiles such as aldehydes, ketones, and imines, typically activated by a fluoride source.
-
Radical Precursors: Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na), the Langlois reagent, generate a trifluoromethyl radical (•CF₃) upon oxidation, which can then be used to functionalize (hetero)arenes and alkenes.[20]
Difluoromethyl (-CF₂H) and Difluoromethylene (-CF₂) Sources
The -CF₂H group is an effective bioisostere for a hydroxyl or thiol group, while the -CF₂- moiety serves as a non-hydrolyzable mimic of an ether or thioether linkage. The synthesis of building blocks containing these groups often involves specialized and challenging fluorination techniques.[21]
Fluorinated Aromatic and Heterocyclic Scaffolds
This category includes pre-functionalized rings such as fluoroanilines, fluoropyridines, and fluorinated oxetanes.[2][22][23] These building blocks are workhorses in medicinal chemistry, allowing for the direct incorporation of a fluorinated core structure via well-established reactions like cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SₙAr).
Section 3: Head-to-Head Comparison
The choice of a fluorinated building block is a critical decision in synthetic design, guided by the specific moiety required, reaction compatibility, and practical considerations.
Comparative Data Table
The following table benchmarks this compound against representative alternatives.
| Feature | This compound | Electrophilic CF₃ Reagent (e.g., Togni) | Nucleophilic CF₃ Reagent (e.g., TMSCF₃) | Fluoroaromatic (e.g., 4-Fluoroanisole) |
| Installed Moiety | C₃F₆ backbone (via dehalogenation) or C₃F₆Br fragment | -CF₃ | -CF₃ | Fluorinated aryl ring |
| Synthetic Role | Alkene precursor; C3F6 synthon | Electrophilic -CF₃ source | Nucleophilic -CF₃ source | Core scaffold component |
| Substrate Scope | Alkenes, dienes (for cycloadditions with in situ generated HFP) | Nucleophiles (anilines, thiols, enolates, arenes) | Electrophiles (aldehydes, ketones, imines, disulfides) | Electrophiles or nucleophiles (via cross-coupling) |
| Reaction Conditions | Varies (e.g., Zn/Cu for dehalogenation) | Mild; often requires a catalyst (e.g., Cu, Pd) | Requires stoichiometric fluoride or base activation | Varies (e.g., Pd/base for Suzuki coupling) |
| Functional Group Tolerance | Moderate to Good | Good to Excellent | Good | Excellent |
| Safety Profile | Toxic, Irritant, Suspected Carcinogen[7][11] | Generally stable, but can be potent oxidants | Pyrophoric handling for some activators; TMSCF₃ is volatile | Generally low hazard profile |
| Primary Use Case | Synthesis of molecules containing the hexafluoropropene scaffold | Late-stage functionalization; SAR studies | Introduction of -CF₃ to carbonyls and imines | Construction of the core molecular backbone |
Logical Workflow for Building Block Selection
The selection of an appropriate building block is a multi-step decision process. The following diagram illustrates the key questions a chemist must address.
Section 4: Experimental Protocols
To provide a practical comparison, detailed protocols for representative reactions are described below. These protocols are self-validating, including steps for reaction monitoring, work-up, and purification.
Protocol A: In Situ Generation of Hexafluoropropene from DBHFP for [4+2] Cycloaddition
This protocol demonstrates the use of DBHFP as a convenient source for gaseous HFP, which is immediately trapped by a diene.
Causality: Zinc dust is a common and cost-effective reagent for reductive dehalogenation of vicinal dihalides. Anhydrous DMF is used as the solvent due to its high boiling point and ability to dissolve the reactants and intermediates. The reaction is heated to facilitate both the dehalogenation and the subsequent Diels-Alder reaction.
-
Materials:
-
This compound (DBHFP) (1.0 equiv)
-
Anthracene (1.1 equiv)
-
Activated Zinc dust (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add activated Zinc dust and anthracene.
-
Add anhydrous DMF via syringe and stir the suspension.
-
In a separate, dry syringe, draw up the this compound.
-
Add the DBHFP dropwise to the stirred suspension at room temperature over 20 minutes.
-
After the addition is complete, heat the reaction mixture to 80 °C.
-
Reaction Monitoring: Monitor the consumption of anthracene using Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture over a pad of celite, washing with diethyl ether. Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMF, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the hexafluoropropene-anthracene adduct.
-
Protocol B: Electrophilic Trifluoromethylation of 4-Methoxyaniline
This protocol illustrates the use of a modern electrophilic CF₃ donor for the functionalization of an electron-rich aniline.
Causality: A copper catalyst is often required to facilitate the transfer of the CF₃ group from the Togni reagent to the nucleophile. A polar aprotic solvent like acetonitrile is chosen for its ability to dissolve both the organic substrate and the inorganic catalyst salts. The reaction is run at elevated temperature to increase the reaction rate.
-
Materials:
-
4-Methoxyaniline (1.0 equiv)
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II) (1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 4-methoxyaniline, Togni's Reagent II, and CuI.
-
Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon) three times.
-
Add anhydrous acetonitrile via syringe.
-
Seal the tube and place it in a preheated oil bath at 60 °C.
-
Reaction Monitoring: Stir the reaction for 12-18 hours. Progress can be monitored by TLC or GC-MS analysis of small aliquots.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short plug of silica gel to remove the copper catalyst.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude material is purified by flash column chromatography on silica gel to afford the desired 2-trifluoromethyl-4-methoxyaniline.
-
General Experimental Workflow Diagram
Conclusion
This compound emerges not as a direct competitor to mainstream reagents like trifluoromethyl donors, but as a specialized building block with a distinct synthetic niche. Its primary value lies in its role as a stable, liquid precursor for hexafluoropropene, enabling the incorporation of the C₃F₆ olefinic scaffold into molecules through cycloadditions or other transformations that would be cumbersome with a gaseous reagent.
In contrast, reagents for installing -CF₃, -CF₂H, and other specific fluorinated functional groups offer unparalleled utility for fine-tuning the properties of a lead compound, particularly in late-stage functionalization and structure-activity relationship (SAR) studies. The choice between DBHFP and other fluorinated building blocks is therefore not a matter of superior or inferior performance, but one of strategic intent. As the demand for more sophisticated fluorinated molecules continues to grow, a deep understanding of the unique reactivity profiles of diverse building blocks like this compound will remain essential for innovation in the chemical sciences.[5][21]
References
- Grygorenko, O. O., Radchenko, D. S., & Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Online]. Available: [Link]
- Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets.
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A Comparative Guide to Isotopic Labeling: Evaluating the Potential of 1,2-Dibromohexafluoropropane as a Novel Bifunctional Probe
For researchers, scientists, and drug development professionals, the strategic modification of biomolecules is a cornerstone of discovery. Isotopic labeling, in particular, provides a powerful lens through which we can quantify proteins, probe structural changes, and elucidate complex biological interactions. While a host of reagents exist for these purposes, the exploration of novel chemical entities with unique properties is crucial for advancing the field.
This guide introduces 1,2-Dibromohexafluoropropane, a compound not traditionally used in isotopic labeling, and evaluates its potential as a novel, fluorinated, bifunctional labeling reagent. We will objectively compare its hypothesized performance characteristics against established alternatives, supported by mechanistic insights and foundational principles from protein chemistry. This exploration is designed to stimulate innovative approaches to experimental design in proteomics and drug discovery.
The Principle of Bifunctional Covalent Labeling
Bifunctional crosslinkers are reagents that possess two reactive groups, enabling them to form covalent bonds with specific functional groups on amino acid residues.[1] These reagents are instrumental in studying protein-protein interactions by "freezing" complexes for analysis via mass spectrometry (XL-MS).[1] Homobifunctional crosslinkers contain two identical reactive groups and are often used to create intramolecular links or to polymerize monomers.[2][3]
This compound (C₃Br₂F₆) fits the structural archetype of a homobifunctional reagent.[4][5] Its two bromine atoms, attached to adjacent carbons, can theoretically serve as electrophilic sites for nucleophilic attack by amino acid side chains.
Introducing this compound: A Hypothetical Probe
This compound is a halogenated organic compound with a molecular weight of approximately 309.83 g/mol .[4][6] While it is primarily used in specialized chemical synthesis and as a solvent, its structure is intriguing from a proteomics standpoint.[7][8]
Key Structural Features:
-
Two Reactive Centers: The presence of two bromine atoms suggests the potential for bifunctional reactivity.
-
Perfluorinated Backbone: The hexafluoropropane core is chemically stable and introduces a unique mass and isotopic signature. The strong carbon-fluorine bonds make these compounds persistent.[9]
-
Reactivity Analogy: The carbon-bromine bond is susceptible to nucleophilic substitution, analogous to the widely used haloacetamide reagents for cysteine modification.[10]
We can hypothesize that this compound could act as a thiol-reactive homobifunctional crosslinker, targeting cysteine residues. The unique nucleophilicity of the cysteine thiol group makes it a prime target for covalent labeling.[11]
Comparison with Established Cysteine Labeling Reagents
The utility of any new labeling reagent must be benchmarked against existing, well-characterized alternatives. The most common classes of thiol-reactive reagents are haloacetamides (e.g., iodoacetamide) and maleimides.[11]
Mechanistic Comparison
The proposed reaction of this compound with cysteine would likely proceed via a nucleophilic substitution (S_N2) reaction, similar to iodoacetamide.
Diagram: Proposed Reaction Mechanism
Caption: Hypothesized two-step reaction of this compound with two cysteine residues.
Performance Comparison
Let's evaluate the potential performance of this compound against standard thiol-reactive probes.
| Feature | Iodoacetamide | Maleimide | This compound (Hypothetical) |
| Reactive Group | Haloacetamide | Maleimide | Dibromoalkane |
| Target Residue(s) | Cysteine (can react with His, Met at high pH)[10] | Cysteine (highly selective)[10][12] | Cysteine (predicted, potential for off-target reactions) |
| Reaction pH | 7.5 - 8.5 | 6.5 - 7.5[10] | 7.5 - 8.5 (predicted, by analogy to haloacetamides) |
| Bond Type | Stable Thioether | Stable Thioether[10] | Stable Thioether (predicted) |
| Functionality | Monofunctional | Monofunctional | Homobifunctional (potential for crosslinking) |
| Mass Spectrometry | Standard alkylation | Standard alkylation | Advantage: Heavy mass tag; fluorine signature may enhance ionization and allow for fluorous solid-phase extraction (FSPE).[13][14] |
Potential Applications and Experimental Design
The unique characteristics of a perfluorinated bifunctional reagent suggest several compelling applications:
-
Probing Cysteine Proximity: The ability to crosslink two nearby cysteine residues could provide valuable distance constraints for structural biology studies.
-
Enhanced Mass Spectrometry Detection: Perfluorinated compounds can exhibit different fragmentation patterns and ionization efficiencies in a mass spectrometer.[15] This could be leveraged for more sensitive detection of labeled peptides. The use of fluorinated tags can significantly increase ionization efficiency.[13]
-
Targeted Drug Development: As a novel covalent warhead, it could be incorporated into molecules designed as targeted covalent inhibitors.
Hypothetical Experimental Protocol: Labeling a Cysteine-Containing Protein
This protocol outlines a hypothetical workflow for labeling a purified protein containing accessible cysteine residues with this compound.
Diagram: Experimental Workflow
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Navigating the Reactive Landscape of Halogenated Propanes: A Comparative Guide to the Kinetic Studies of 1,2-Dibromohexafluoropropane and its Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of synthetic chemistry and atmospheric science, a deep understanding of reaction kinetics is paramount for predicting molecular fate, optimizing reaction conditions, and assessing environmental impact. 1,2-Dibromohexafluoropropane (C₃Br₂F₆) stands as a molecule of interest due to its unique combination of bromine and fluorine substituents, suggesting a complex reactivity profile. However, a comprehensive survey of the scientific literature reveals a notable absence of direct experimental kinetic studies for this specific compound.
This guide, therefore, takes a predictive and comparative approach. By leveraging established principles of physical organic chemistry and drawing parallels with structurally similar, well-studied analogs, we aim to provide a foundational understanding of the likely kinetic behavior of this compound. We will delve into its probable thermal decomposition pathways and its anticipated reactivity with atmospheric hydroxyl radicals, juxtaposing these predictions with the known kinetics of its non-fluorinated counterpart, 1,2-dibromopropane, and other relevant halogenated alkanes. Furthermore, this guide furnishes detailed, generalized experimental protocols to encourage and facilitate future empirical investigations into the kinetics of this compound.
The Influence of Hexafluorination: A Predictive Overview
The substitution of hydrogen with fluorine atoms is known to exert profound effects on the physicochemical properties of organic molecules. In the case of this compound, the six fluorine atoms are expected to significantly alter its reactivity compared to 1,2-dibromopropane. The high electronegativity of fluorine leads to a strong inductive effect, which polarizes the C-F bonds and, by extension, the entire carbon backbone. This has several key implications for its reaction kinetics:
-
Carbon-Bromine Bond Strength: The strong electron-withdrawing nature of the CF₃ and CF₂Br groups is anticipated to weaken the C-Br bonds, making them more susceptible to homolytic cleavage at lower temperatures compared to their non-fluorinated counterparts.
-
Carbon-Hydrogen Bond Strength (if present): Conversely, fluorine substitution generally strengthens adjacent C-H bonds, making hydrogen abstraction more difficult. While this compound lacks C-H bonds, this is a crucial consideration for partially fluorinated analogs.
-
Thermal Stability: The overall thermal stability of a haloalkane is a complex interplay of bond strengths. While the C-F bonds are exceptionally strong, the potential weakening of the C-Br bonds suggests that this compound may undergo thermal decomposition initiated by C-Br bond scission.[1][2]
Thermal Decomposition: A Tale of Two Propanes
The thermal decomposition of haloalkanes can proceed through various mechanisms, including unimolecular elimination of hydrogen halides and radical chain reactions initiated by the homolysis of the weakest carbon-halogen bond.
The Case of 1,2-Dibromopropane: A Radical-Chain Process
A study on the gas-phase thermal decomposition of 1,2-dibromopropane (1,2-DBP) between 592.2 K and 636.2 K revealed a dual mechanism involving both unimolecular elimination and a radical-chain process.[3] The primary products were various bromopropenes and hydrogen bromide. The proposed mechanism is initiated by the cleavage of a C-Br bond, followed by a series of radical propagation steps. The unimolecular elimination of HBr also contributes to the product formation. The Arrhenius expression for the unimolecular elimination component, obtained under maximal inhibition of the radical chain, is given by:
k₁/s⁻¹ = (6.31 ± 2.51) × 10¹³ exp[(-50,400 ± 3,000)/RT][3]
Predicted Thermal Decomposition of this compound
In contrast to 1,2-dibromopropane, this compound lacks hydrogen atoms, precluding the possibility of HBr elimination. Therefore, its thermal decomposition is expected to be dominated by the homolytic cleavage of the C-Br bonds, which are predicted to be the weakest bonds in the molecule.
The anticipated primary initiation step would be:
CF₃-CFBr-CH₂Br → CF₃-CFBr-CH₂• + Br•
The resulting radicals would then participate in a complex series of propagation and termination steps. The high degree of fluorination would likely lead to the formation of various stable and radical fluorinated species.
Table 1: Comparative Kinetic Parameters for the Thermal Decomposition of 1,2-Dibromopropane and Predicted Behavior of this compound
| Compound | Temperature Range (K) | Primary Mechanism | Rate Constant (Arrhenius Expression) | Predicted Activation Energy (for C-Br fission) |
| 1,2-Dibromopropane | 592.2 - 636.2 | Unimolecular HBr elimination & Radical Chain | k₁/s⁻¹ = (6.31 ± 2.51) × 10¹³ exp[(-50,400 ± 3,000)/RT] (for elimination)[3] | Lower than C-C or C-F fission |
| This compound | Not Studied | Predicted: Radical Chain initiated by C-Br fission | Not Determined | Expected to be lower than for 1,2-dibromopropane due to inductive effects |
Atmospheric Fate: Reaction with Hydroxyl Radicals
The primary removal pathway for many volatile organic compounds in the troposphere is reaction with the hydroxyl radical (•OH).[4] This reaction is typically initiated by the abstraction of a hydrogen atom.
Reactivity of Bromopropanes with •OH
For 1-bromopropane and 2-bromopropane, the rate constants for their reaction with •OH have been measured over a range of temperatures. The Arrhenius expressions are:
-
1-Bromopropane: k₁(T) = (5.29 ± 0.29) x 10⁻¹² exp[-(456 ± 31)/T] cm³ molecule⁻¹ s⁻¹[5]
-
2-Bromopropane: k₂(T) = (3.58 ± 0.47) x 10⁻¹² exp[-(392 ± 75)/T] cm³ molecule⁻¹ s⁻¹[5]
At 298 K, the rate constants are (1.17 ± 0.12) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ for 1-bromopropane and (0.94 ± 0.11) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ for 2-bromopropane.[5]
Predicted Reactivity of this compound with •OH
Since this compound contains no hydrogen atoms, its reaction with •OH radicals is expected to be extremely slow. Hydrogen abstraction, the dominant reaction pathway for its non-fluorinated analogs, is not possible. Alternative, much slower reaction pathways, such as addition of •OH to a C-Br bond followed by subsequent decomposition, would have significantly higher activation barriers. Therefore, it is predicted that this compound will have a very long atmospheric lifetime with respect to •OH oxidation.
Table 2: Comparative Rate Constants for the Reaction with •OH Radicals at 298 K
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (with respect to •OH) |
| 1-Bromopropane | (1.17 ± 0.12) x 10⁻¹²[5] | Relatively Short |
| 2-Bromopropane | (0.94 ± 0.11) x 10⁻¹²[5] | Relatively Short |
| This compound | Not Determined (Predicted to be very low) | Predicted to be very long |
Experimental Protocols for Future Kinetic Studies
To fill the existing data gap, the following experimental methodologies are proposed for studying the kinetics of reactions involving this compound.
I. Gas-Phase Thermal Decomposition Kinetics
This protocol outlines a method for determining the rate constants and activation energy for the thermal decomposition of this compound using a static reactor system coupled with gas chromatography.
Methodology:
-
Reactor Preparation: A pyrex or quartz static reactor of known volume is cleaned, evacuated, and heated to the desired reaction temperature in a furnace.
-
Sample Introduction: A known pressure of this compound, measured using a pressure transducer, is introduced into the heated reactor.
-
Reaction Monitoring: At timed intervals, the reaction is quenched by expanding the reactor contents into a sample loop of a gas chromatograph (GC) equipped with a suitable column and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Data Analysis: The decrease in the concentration of the reactant and the formation of products are monitored over time. The rate constant (k) at each temperature is determined by plotting the natural logarithm of the reactant concentration versus time, which should yield a straight line for a first-order reaction.
-
Arrhenius Parameters: By measuring the rate constants at several different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be determined from an Arrhenius plot (ln k vs. 1/T).
Caption: Workflow for studying gas-phase thermal decomposition kinetics.
II. Kinetics of the Reaction with OH Radicals
This protocol describes a relative rate method for determining the rate constant of the reaction of this compound with •OH radicals.
Methodology:
-
Reaction Chamber: Experiments are conducted in a large-volume (e.g., > 50 L) Teflon bag or a glass reaction chamber at a known temperature and pressure.
-
Reactant Mixture: A mixture containing this compound, a reference compound with a well-known •OH rate constant (e.g., a simple alkane), and an •OH precursor (e.g., methyl nitrite for photolysis) in air or an inert gas is prepared.
-
•OH Generation: •OH radicals are generated in situ, typically by photolysis of the precursor using UV lamps.
-
Concentration Monitoring: The concentrations of this compound and the reference compound are monitored simultaneously over the course of the reaction using an appropriate analytical technique, such as GC-MS or Fourier-transform infrared spectroscopy (FTIR).
-
Data Analysis: The relative rate constant is determined from the following relationship:
ln([Reactant]₀/[Reactant]ₜ) = (k_reactant/k_reference) * ln([Reference]₀/[Reference]ₜ)
A plot of ln([Reactant]₀/[Reactant]ₜ) versus ln([Reference]₀/[Reference]ₜ) should yield a straight line with a slope equal to the ratio of the rate constants. Knowing the rate constant of the reference compound allows for the calculation of the rate constant for the reaction with this compound.
Caption: Workflow for the relative rate determination of •OH radical reaction kinetics.
Conclusion and Future Outlook
While direct experimental data on the reaction kinetics of this compound remains elusive, a comparative analysis with its non-fluorinated and other halogenated analogs provides valuable insights into its likely reactivity. It is predicted that its thermal decomposition will be initiated by the cleavage of the C-Br bonds and that it will be highly unreactive towards •OH radicals in the atmosphere.
The absence of empirical data underscores a critical knowledge gap. The detailed experimental protocols provided in this guide are intended to serve as a roadmap for researchers to undertake these much-needed investigations. Elucidating the precise reaction kinetics of this compound will not only enhance our fundamental understanding of the structure-reactivity relationships in halogenated hydrocarbons but also provide the necessary data for accurate modeling of its behavior in various chemical environments.
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A Comparative Guide to Quantum Mechanical Calculations of 1,2-Dibromohexafluoropropane Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dibromohexafluoropropane (C₃F₆Br₂) is a halogenated hydrocarbon with potential applications and environmental implications that necessitate a thorough understanding of its chemical reactivity. This guide provides a comprehensive overview of the theoretical approaches used to elucidate the reaction pathways of this molecule. While direct computational studies on this compound are not extensively available in the current literature, this document synthesizes information from studies on analogous brominated and fluorinated hydrocarbons to present a robust framework for comparison. We will explore plausible reaction mechanisms, detail the quantum mechanical methods best suited for their investigation, and provide exemplar data and workflows to guide future research.
Introduction: The Chemical Landscape of this compound
The reactivity of halogenated propanes is of significant interest due to their historical use as refrigerants, fire suppressants, and chemical intermediates. The presence of both bromine and fluorine atoms on the propane backbone of this compound introduces a complex interplay of inductive effects and steric hindrance, leading to a variety of potential reaction pathways under different conditions. Understanding these pathways is crucial for predicting decomposition products, assessing environmental fate, and designing controlled chemical transformations.
The primary reaction pathways anticipated for this compound, based on studies of similar halogenated alkanes, include:
-
Debromination: The cleavage of one or both carbon-bromine (C-Br) bonds. This can occur homolytically to form radical intermediates or through concerted elimination pathways.
-
Dehydrobromination/Dehydrofluorination: Elimination of HBr or HF is not possible for the perfluorinated backbone of this compound. However, in the presence of hydrogen-donating species, abstraction of a bromine atom followed by subsequent reactions is a possibility.
-
Rearrangement Reactions: Migration of a fluorine or bromine atom to form a more stable isomer.
Quantum mechanical calculations offer a powerful tool to investigate the thermodynamics and kinetics of these potential pathways, providing insights that are often difficult to obtain experimentally.
Comparing Theoretical Approaches for a Mechanistic Investigation
The choice of computational method is critical for obtaining accurate and reliable results. Here, we compare several commonly employed quantum mechanical methods, highlighting their strengths and weaknesses for studying the reaction mechanisms of halogenated hydrocarbons.
| Computational Method | Description | Strengths for this Application | Weaknesses for this Application |
| Density Functional Theory (DFT) | A method that uses the electron density to calculate the energy of a system. A wide variety of functionals are available (e.g., B3LYP, M06-2X, ωB97X-D). | Good balance of computational cost and accuracy for geometry optimizations and frequency calculations. Some functionals are specifically parameterized for kinetics. | The accuracy is highly dependent on the chosen functional. Standard functionals may not accurately describe systems with significant non-covalent interactions or multi-reference character. |
| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that includes electron correlation. | Generally more accurate than DFT for systems where electron correlation is important. | Higher computational cost than DFT. Can be less reliable for systems with significant static correlation. |
| Coupled Cluster (CC) Theory | A high-level, accurate post-Hartree-Fock method. CCSD(T) is often considered the "gold standard" for single-reference systems. | Provides very accurate energies, making it suitable for benchmarking other methods and calculating accurate reaction barriers. | Very high computational cost, often prohibitive for larger molecules or extensive pathway explorations. |
| Composite Methods (e.g., G3, G4, CBS-QB3) | These methods combine results from several lower-level calculations to approximate a high-level calculation at a reduced cost. | Offer a good compromise between accuracy and computational expense for calculating thermochemical data like enthalpies of formation and reaction energies. | Can be less suitable for geometry optimizations of transition states compared to dedicated methods. |
Expert Recommendation: For a comprehensive study of this compound reaction pathways, a multi-tiered approach is recommended. DFT methods, such as M06-2X or ωB97X-D with a suitable basis set (e.g., 6-311++G(d,p)), are excellent for initial geometry optimizations and transition state searches. For more accurate energy barriers and reaction enthalpies, single-point energy calculations using a higher-level method like CCSD(T) or a composite method like G4 on the DFT-optimized geometries are advisable.
Elucidating Reaction Pathways: A Comparative Analysis
While specific computational data for this compound is pending in the literature, we can infer and compare plausible reaction pathways based on studies of analogous compounds. The primary unimolecular decomposition pathways are likely to be initiated by the cleavage of the weakest bonds in the molecule.
Carbon-Bromine Bond Homolysis
The C-Br bond is significantly weaker than the C-F and C-C bonds in the molecule. Therefore, the initial and most likely decomposition pathway under thermal conditions is the homolytic cleavage of a C-Br bond to form a bromo-perfluoropropyl radical and a bromine atom.
Reaction: CF₃-CFBr-CBrF₂ → CF₃-CFBr-ĊF₂ + Br•
The energy required for this bond dissociation (Bond Dissociation Energy, BDE) is a key parameter that can be calculated using quantum mechanics. For comparison, the C-Br BDE in similar small brominated hydrocarbons is typically in the range of 60-70 kcal/mol.[1]
Concerted Debromination
Another possibility is the concerted elimination of Br₂ from the molecule to form a fluorinated cyclopropane or propene derivative. However, the stereochemical requirements for such a concerted reaction may lead to a high activation barrier.
Radical-Chain Mechanisms
Once bromine atoms are formed from the initial C-Br bond cleavage, they can initiate a radical chain reaction, leading to a variety of products. These reactions are particularly relevant in pyrolysis and combustion environments.
Example Radical Propagation Steps:
-
Bromine atom abstraction: A bromine atom could abstract another bromine atom from a this compound molecule.
-
Radical decomposition: The resulting perfluoropropyl radical can undergo further fragmentation, for instance, through C-C bond cleavage.
The relative importance of these pathways will be dictated by the activation energies of each elementary step.
Illustrative Energy Profile
The following diagram illustrates a hypothetical energy profile for competing unimolecular decomposition pathways of a generic dibromoalkane, which can serve as a template for what to expect for this compound.
Caption: A hypothetical reaction coordinate diagram comparing C-Br bond homolysis and a concerted elimination pathway.
Experimental Protocol: A Step-by-Step Guide to a Quantum Mechanical Investigation
For researchers embarking on a computational study of this compound, the following workflow provides a robust and validated methodology.
Software: Gaussian, ORCA, or other quantum chemistry software packages. Visualization: Avogadro, GaussView, or Chemcraft.
Step 1: Geometry Optimization of Reactants, Products, and Intermediates
-
Objective: To find the lowest energy conformation of all species involved in the reaction.
-
Method: Use a DFT functional like B3LYP or M06-2X with a basis set such as 6-31G(d) for initial optimizations. For higher accuracy, re-optimize with a larger basis set like 6-311++G(d,p).
-
Validation: Confirm that the optimized geometry corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation. All frequencies should be real (positive).
Step 2: Transition State (TS) Searching
-
Objective: To locate the saddle point on the potential energy surface that connects reactants and products.
-
Method: Use a TS optimization algorithm like the Berny algorithm (in Gaussian) or the P-RFO algorithm (in ORCA). An initial guess for the TS geometry is often required. This can be generated using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method.
-
Validation: A true transition state will have exactly one imaginary frequency in its vibrational spectrum. The vibrational mode corresponding to this imaginary frequency should be animated to ensure it corresponds to the expected motion along the reaction coordinate (e.g., the stretching of the C-Br bond).
Step 3: Intrinsic Reaction Coordinate (IRC) Calculations
-
Objective: To confirm that the found transition state connects the desired reactants and products.
-
Method: Perform an IRC calculation starting from the optimized TS geometry. The calculation follows the minimum energy path downhill from the TS in both the forward and reverse directions.
-
Validation: The IRC path should lead to the optimized geometries of the reactant and product.
Step 4: High-Accuracy Energy Calculations
-
Objective: To obtain reliable activation energies and reaction enthalpies.
-
Method: On the DFT-optimized geometries, perform single-point energy calculations using a more accurate method, such as CCSD(T) with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ) or a composite method like G4.
-
Analysis: The activation energy (ΔE‡) is the difference in energy between the transition state and the reactants. The reaction energy (ΔE_rxn) is the difference in energy between the products and the reactants.
Step 5: Thermochemical Analysis
-
Objective: To calculate thermodynamic properties such as Gibbs free energy and enthalpy at different temperatures.
-
Method: Use the results from the frequency calculations to compute zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.
-
Analysis: Calculate the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔG_rxn) to determine the spontaneity and rate-determining steps at a given temperature.
Workflow Visualization
Sources
A Comparative Guide to the Analysis of 1,2-Dibromohexafluoropropane: Peer-Reviewed Methodologies for Researchers
This guide provides a comprehensive overview and comparison of peer-reviewed analytical methods for the quantitative and qualitative analysis of 1,2-Dibromohexafluoropropane. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of method selection, sample preparation, and instrumental analysis, grounding all recommendations in established scientific principles and experimental data.
Introduction to this compound and its Analytical Challenges
This compound (C₃Br₂F₆, CAS No. 661-95-0) is a halogenated hydrocarbon with a molecular weight of 309.83 g/mol .[1] Its high degree of halogenation suggests it is a volatile organic compound (VOC), a critical consideration for analytical method development. The presence of two bromine atoms makes it particularly amenable to specific and sensitive detection techniques. However, the complexity of matrices in which it may be found, such as in environmental samples or as a potential impurity in pharmaceutical processes, necessitates robust and validated analytical methods.
This guide will focus on the most prevalent and effective techniques for the analysis of this compound: Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Gas Chromatography with Electron Capture Detection (GC-ECD). We will explore the fundamental principles of these methods, compare their performance characteristics, and provide detailed experimental protocols.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is paramount for method development.
| Property | Value | Source |
| Molecular Formula | C₃Br₂F₆ | PubChem[1] |
| Molecular Weight | 309.83 g/mol | PubChem[1] |
| CAS Number | 661-95-0 | NIST WebBook[2] |
Core Analytical Techniques: A Head-to-Head Comparison
The two primary techniques for the analysis of halogenated volatile organic compounds are GC-MS and GC-ECD. The choice between them depends on the specific requirements of the analysis, such as the need for definitive identification versus high sensitivity for trace-level quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[3] For volatile compounds like this compound, GC provides excellent separation from other components in a mixture based on their boiling points and affinities for the GC column's stationary phase. The mass spectrometer then bombards the eluted compounds with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for confident identification.
Key Advantages of GC-MS:
-
High Specificity: Provides structural information for definitive compound identification.
-
Versatility: Can be used for both qualitative and quantitative analysis.
-
Established Libraries: Extensive mass spectral libraries (like the NIST library) are available for compound matching.
Considerations for GC-MS:
-
Sensitivity: While sensitive, it may not reach the ultra-trace levels achievable with an ECD for certain halogenated compounds.
Gas Chromatography with Electron Capture Detection (GC-ECD)
The Electron Capture Detector is a highly sensitive detector that is particularly responsive to electronegative compounds, such as those containing halogens.[4][5] It operates by emitting beta particles (electrons) from a radioactive source (typically ⁶³Ni). These electrons generate a steady current. When an electronegative compound passes through the detector, it captures some of these electrons, causing a decrease in the current, which is measured as a peak.
Key Advantages of GC-ECD:
-
Exceptional Sensitivity: Offers extremely low detection limits for halogenated compounds, often in the picogram or femtogram range.
-
Selectivity: Highly selective for compounds with high electron affinity, reducing interference from non-halogenated matrix components.
Considerations for GC-ECD:
-
Limited Identification Capability: Provides retention time data but no structural information, making it susceptible to misidentification from co-eluting compounds.
-
Radioactive Source: Requires licensing and special handling procedures.
Experimental Workflow: From Sample to Signal
A robust analytical method is a multi-step process. The following diagram illustrates a typical workflow for the analysis of this compound.
Detailed Experimental Protocols
The following protocols are proposed based on established methods for similar volatile halogenated compounds and the known properties of this compound.
Method 1: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)
This method is ideal for the analysis of this compound in aqueous matrices, offering excellent sensitivity through pre-concentration.[6][7][8][9]
1. Sample Preparation (Purge and Trap):
-
Apparatus: Purge and trap concentrator.
-
Purge Gas: Helium at a flow rate of 40 mL/min.
-
Purge Time: 11 minutes at ambient temperature.
-
Trap: Tenax/silica gel/charcoal or similar.
-
Desorption: 250 °C for 2 minutes.
-
Bake: 280 °C for 8 minutes.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 35 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 2 minutes.
-
-
Inlet: Splitless mode, 250 °C.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 45-400.
Rationale for Parameter Selection:
-
The purge and trap parameters are selected to efficiently volatilize and capture this compound from the water matrix.
-
A non-polar DB-5ms column is chosen because "like dissolves like"; a non-polar column is effective for separating non-polar to moderately polar compounds based on their boiling points.
-
The temperature program is designed to provide good separation of volatile compounds while ensuring that this compound elutes with a sharp peak shape.
-
Standard EI at 70 eV is used to generate reproducible mass spectra that can be compared to the NIST library.
Expected Mass Spectrum of this compound: The mass spectrum of this compound is available in the NIST Chemistry WebBook.[2] Key features to look for include the molecular ion peak and characteristic fragmentation patterns. Due to the presence of two bromine atoms with two isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the molecular ion and any bromine-containing fragments will exhibit a characteristic isotopic pattern (M, M+2, M+4 peaks).
Method 2: Liquid-Liquid Extraction Gas Chromatography-Electron Capture Detection (LLE-GC-ECD)
This method is a cost-effective alternative for routine quantitative analysis, particularly when high sample throughput is required and definitive identification is not the primary goal.[4][5]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 40 mL vial, add 35 mL of the aqueous sample.
-
Add 5 g of anhydrous sodium sulfate to salt out the analyte.
-
Add 5 mL of hexane and cap the vial.
-
Shake vigorously for 2 minutes.
-
Allow the layers to separate.
-
Transfer the hexane (upper) layer to a 2 mL autosampler vial.
2. GC-ECD Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent with an ECD.
-
Column: DB-5 (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Nitrogen at a constant flow of 2 mL/min.
-
Makeup Gas: Nitrogen, 30 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 180 °C.
-
-
Inlet: Splitless mode, 250 °C.
-
Detector Temperature: 300 °C.
Rationale for Parameter Selection:
-
Liquid-liquid extraction with hexane is a simple and effective way to extract non-polar compounds from an aqueous matrix. Salting out with sodium sulfate increases the extraction efficiency.
-
A slightly wider bore column (0.32 mm ID) is often used with ECD to accommodate higher carrier gas flows.
-
Nitrogen is a common and cost-effective carrier and makeup gas for ECD analysis.
-
The detector temperature is set high to prevent condensation of the analytes.
Data Analysis and Interpretation
Retention Time and Retention Indices
The retention time, the time it takes for an analyte to pass through the GC column, is a key parameter for compound identification. However, it can vary between instruments and runs. To overcome this, retention indices (RI) are used.[10][11] RI normalizes the retention time of an analyte to the retention times of a series of n-alkanes. This provides a more robust and transferable identification parameter.[12][13]
Calculating Retention Index: A sample containing a series of n-alkanes is run under the same chromatographic conditions as the sample containing this compound. The retention index is then calculated using the following formula for a temperature-programmed run:
RI = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]
Where:
-
t_x is the retention time of this compound.
-
t_n is the retention time of the n-alkane eluting just before the analyte.
-
t_{n+1} is the retention time of the n-alkane eluting just after the analyte.
-
n is the carbon number of the n-alkane eluting before the analyte.
Mass Spectral Interpretation
For GC-MS analysis, the obtained mass spectrum of a peak is compared with a reference spectrum from a library, such as the NIST/EPA/NIH Mass Spectral Library. The presence of the molecular ion and the correct isotopic pattern for bromine-containing fragments are critical for positive identification.
Comparison of Method Performance
| Feature | P&T-GC-MS | LLE-GC-ECD |
| Specificity | Very High (provides structural information) | Moderate (relies on retention time) |
| Sensitivity | High (ng/L to µg/L range) | Very High (pg/L to ng/L range) |
| Quantitative Accuracy | Excellent | Excellent (with proper calibration) |
| Cost | Higher initial and operational cost | Lower initial and operational cost |
| Throughput | Moderate (longer cycle times for P&T) | High |
| Confirmation | High confidence in identification | Requires confirmation by a second method (e.g., GC-MS or a different GC column) |
Conclusion and Recommendations
The choice of analytical method for this compound depends on the specific research question and available resources.
-
For definitive identification and structural confirmation, P&T-GC-MS is the recommended method. Its ability to provide a unique mass spectrum makes it the gold standard for qualitative analysis.
-
For routine, high-throughput quantitative analysis at ultra-trace levels, LLE-GC-ECD is a powerful and cost-effective option. However, any positive findings should be confirmed by GC-MS, especially in complex matrices where co-elution is a possibility.
By carefully considering the principles and protocols outlined in this guide, researchers can develop and validate robust and reliable methods for the analysis of this compound, ensuring the integrity and accuracy of their scientific findings.
References
- Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Zakaria, Z. (2014). Quantification of polybrominated diphenyl ether (PBDE) congeners in wastewater by gas chromatography with electron capture detector (GC-ECD). Analytical Methods, 6(15), 5895-5903. [Link]
- Otim, O., & Stenstrom, M. K. (2024). A contemporary gas chromatography-electron capture detection (GC-ECD) method for regulatory analysis of polybrominated diphenyl ethers (PBDEs) in unfiltered secondary-treated wastewater.
- de la Cal, A., Eljarrat, E., & Barceló, D. (2006). Overcoming analytical challenges for polybrominated diphenyl ethers (PBDEs) analysis in environmental samples using gas chromatography–Orbitrap mass spectrometry. TrAC Trends in Analytical Chemistry, 25(10), 989-999.
- Stapleton, H. M. (2006). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. Analytical and bioanalytical chemistry, 386(4), 807-817. [Link]
- Lund, E. D., & Lipe, H. (2022). Profiling Olefins in Gasoline by Bromination Using GC× GC-TOFMS Followed by Discovery-Based Comparative Analysis. Analytical Chemistry, 94(26), 9276-9283. [Link]
- Molnár-Perl, I., & Fekete, J. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science, 50(9), 819-826. [Link]
- Agency for Toxic Substances and Disease Registry. (2017).
- Molnár-Perl, I., & Fekete, J. (2012). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook.
- Lund, E. D., & Lipe, H. (2022). Profiling Olefins in Gasoline by Bromination Using GC× GC-TOFMS Followed by Discovery-Based Comparative Analysis.
- PubChem. (n.d.). 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. In PubChem.
- Agilent Technologies. (2021).
- GL Sciences. (n.d.).
- Al-Qaim, F. F., & Abdullah, M. P. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. [Link]
- Restek. (n.d.).
- PubChem. (n.d.). 1,2-Dibromopropane. In PubChem.
- Lebedev, A. T., & Artaev, V. B. (2024). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. MDPI. [Link]
- Kulsing, C., & Marriott, P. J. (2012). Determination of Volatile Organic Compounds in Water by In-Tube Extraction and Gas Chromatography with Ion-Trap Mass Spectrometry.
- NIST. (n.d.). Gas Chromatographic Retention Data. In NIST Chemistry WebBook.
- Radulović, N. (2015). How can I calculate retention indices for identification of compounds using GC-MS?
- Brown, J. (2025). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. [Link]
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The Rise of Fluorinated Agrochemicals: A Comparative Efficacy Guide to Next-Generation Crop Protection Agents
The relentless pursuit of higher crop yields and more sustainable agricultural practices has propelled the development of novel agrochemicals with enhanced efficacy and improved safety profiles. Among these, fluorinated compounds have emerged as a cornerstone of modern crop protection. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and improved binding to target sites, have led to the creation of highly effective fungicides and insecticides.[1][2] This guide provides an in-depth comparison of the efficacy of three prominent classes of fluoroalkyl-containing agrochemicals, with a forward-looking perspective on the potential of versatile precursors like 1,2-dibromohexafluoropropane in their synthesis.
While direct industrial synthesis routes from this compound for the agrochemicals discussed herein are not publicly documented, its structure represents a valuable source of the hexafluorinated carbon backbone that characterizes many next-generation pesticides. The conversion of such precursors into key intermediates, for instance via dehalogenation and subsequent functionalization, presents a plausible avenue for future synthetic strategies in agrochemical research and development. This guide will delve into the performance of these advanced agrochemicals, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis.
Succinate Dehydrogenase Inhibitor (SDHI) Fungicides: The Case of Fluxapyroxad
SDHI fungicides represent a significant advancement in the control of a broad spectrum of fungal pathogens. These compounds target the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi, thereby disrupting cellular respiration and energy production.[3]
Synthesis of Key Fluorinated Intermediate
A key building block for many modern SDHI fungicides, including fluxapyroxad, is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[4] The synthesis of this intermediate is a multi-step process that underscores the importance of fluorinated precursors in modern agrochemical manufacturing.
Caption: Simplified synthetic strategy for Chlorantraniliprole. [3]
Efficacy Comparison of Chlorantraniliprole
Chlorantraniliprole exhibits excellent efficacy against a broad range of lepidopteran pests, often with a better safety profile for beneficial insects compared to older insecticide classes.
| Crop | Pest | Treatment | Efficacy (% mortality or reduction) | Notes | Reference |
| Tomato | Tuta absoluta | Chlorantraniliprole | Higher than indoxacarb and imidacloprid | Lower toxicity to parasitoid wasps | |
| Spinosad | Higher than indoxacarb and imidacloprid | - | |||
| Cotton | American Bollworm & Tobacco Caterpillar | Chlorantraniliprole 18.5% SC | 84.32% | Highest yield and cost-benefit ratio | [5] |
| Spinosad 45% SC | 79.57% | - | [5] | ||
| Woody Ornamentals | Japanese Beetle | Chlorantraniliprole | Reduced rates as effective as bifenthrin | - | [6] |
| Oleander Aphids | Chlorantraniliprole | Ineffective | Bifenthrin gave >99% control | [7] |
Isoxazoline Insecticides: The Case of Isocycloseram
The isoxazoline class of insecticides represents a newer mode of action, targeting the GABA-gated chloride channels in insects. This leads to hyperexcitation of the nervous system, paralysis, and death of the pest. [8]Isocycloseram is a notable example, demonstrating a broad spectrum of activity.
Synthesis of Key Fluorinated Moiety
The synthesis of isocycloseram and other fluorinated isoxazolines involves the construction of a trifluoromethyl-substituted isoxazoline ring. A key step in one synthetic approach is a [3+2] dipolar cyclization. [9]
Caption: Key steps in the synthesis of the isocycloseram core structure. [9]
Efficacy Comparison of Isocycloseram
Isocycloseram has shown high efficacy against a range of agricultural and urban pests at low doses.
| Pest | Assay Type | Efficacy Metric (LD50 or Application Rate) | Notes | Reference |
| German Cockroach (Blattella germanica) | Topical | 5-15 ng per insect (72 h) | Active at low doses | [8] |
| Bed Bug (Cimex lectularius) | Residual Surface Spray | ~40 mg/m² | Effective as a residual treatment | [8] |
| Aphids (Aphis spp.) | Field Application | 60-120 g ai/ha | Excellent performance | [10] |
| Whitefly (Bemisia tabaci) | Field Application | 60-120 g ai/ha | Excellent performance | [10] |
| Fall Armyworm (Spodoptera frugiperda) | Laboratory Assay (LC50) | L17 (an isoxazoline derivative): 0.489 mg/L | Superior to fluralaner (0.659 mg/L) and indoxacarb (3.14 mg/L) | [11] |
Experimental Protocols for Efficacy Evaluation
The objective comparison of agrochemical efficacy relies on standardized and rigorous experimental protocols. The general workflow for evaluating a new active ingredient involves a tiered approach from laboratory assays to field trials.
General Workflow for Efficacy Testing
Caption: A generalized workflow for the evaluation of agrochemical efficacy.
Step-by-Step Protocol for in vitro Fungicide Efficacy Testing (Mycelial Growth Inhibition Assay)
-
Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and sterilize by autoclaving.
-
Stock Solution Preparation: Dissolve the test fungicide and a reference fungicide in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentrations.
-
Serial Dilutions: Perform serial dilutions of the stock solutions to obtain a range of desired test concentrations.
-
Media Amendment: Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the final test concentrations. Pour the amended media into sterile Petri dishes and allow to solidify. A control plate with only the solvent should also be prepared.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of a young fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at a suitable temperature and light regime for the specific fungus until the mycelial growth in the control plate has reached the edge of the plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage inhibition of mycelial growth for each concentration using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
EC50 Determination: Use probit analysis or other statistical software to determine the Effective Concentration that inhibits 50% of the mycelial growth (EC50).
Conclusion
The strategic incorporation of fluoroalkyl moieties has unequivocally led to the development of highly efficacious fungicides and insecticides that are now integral to modern integrated pest management programs. While the direct synthetic lineage from this compound to the currently marketed products remains a proprietary domain, the potential of such a versatile fluorinated building block to contribute to the next wave of agrochemical innovation is significant. The comparative efficacy data presented herein underscores the performance advantages of these fluorinated compounds. As the agricultural industry continues to face challenges of resistance development and the need for more sustainable solutions, the exploration of novel fluorinated chemical spaces and the development of efficient synthetic routes from readily available precursors will be paramount.
References
- Method for synthesizing chlorantraniliprole. Patsnap Eureka.
- Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Eureka.
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.
- CN102311424A - Method for synthesizing chlorantraniliprole key intermediate. Google Patents.
- Isocycloseram (isocycloseram). Cultivar Magazine. (2025-06-20).
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
- WO/2018/032586 METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. WIPO Patentscope. (2018-02-22).
- Efficacy of spinosad, imidacloprid, indoxacarb and chlorantraniliprole on Tuta absoluta and two species of parasitoid wasps.
- Chlorantraniliprole: Reduced-risk Insecticide for Controlling Insect Pests of Woody Ornamentals with Low Hazard to Bees. Arboriculture & Urban Forestry.
- Chlorantraniliprole: Reduced-risk Insecticide for Controlling Insect Pests of Woody Ornamentals with Low Hazard to Bees. syngentaebiz.com.
- CN104844569A - Chlorantraniliprole synthesis method. Google Patents.
- Filed efficacy of chlorantraniliprole 600 g/l SC against American bollworm (Helicoverpa armigera) and tobacco caterpillar (Spodo. (2024-05-28).
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
- Fungicide Management of Pasmo Disease of Flax and Sensitivity of Septoria linicola to Pyraclostrobin and Fluxapyroxad. APS Journals. (2021-05-05).
- Evaluation of Pre-Mix Fungicide, Fluxapyroxad and Pyraclostrobin 500 SC against Powdery Mildew (Oidium mangiferae) Disease of Ma. (2018-01-10).
- Efficacy of a new fungicide Fluxapyroxad + Pyraclostrobin 500 SC against Coffee Leaf rust disease. Indian Mycological Society.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dibromohexafluoropropane
As researchers and developers, our work with specialized chemical reagents demands not only precision in their application but also an unwavering commitment to safety and environmental stewardship. 1,2-Dibromohexafluoropropane, a dense, colorless halogenated hydrocarbon, is a valuable compound in certain synthetic processes.[1] However, its bromine and fluorine constituents necessitate a rigorous and informed approach to its disposal.[1] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Chemical Characteristics
A foundational understanding of a chemical's properties is the first step in its safe management. The physical and chemical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 661-95-0 | [2][3] |
| Molecular Formula | C₃Br₂F₆ | [1][3] |
| Molecular Weight | ~309.83 g/mol | [3][4] |
| Appearance | Colorless Liquid | [2][5] |
| Boiling Point | 70 - 72 °C | [2][5] |
| Density | ~2.17 g/mL | [5][6] |
| Melting Point | -95 °C | [2][5] |
The hazard classification for this compound underscores the need for caution. According to the Globally Harmonized System (GHS), it is associated with significant health risks. It is classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[4][6] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[4][6] Furthermore, some classifications indicate it is suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[6] Given these potential hazards, adherence to strict safety protocols is not merely recommended; it is imperative.
Essential Safety Protocols: Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, laboratory personnel must be equipped with the appropriate PPE. The rationale for each piece of equipment is directly linked to the compound's hazard profile.
-
Eye and Face Protection: Wear ANSI-approved chemical splash goggles and a face shield.[5][6] This combination provides robust protection against splashes that could cause serious eye irritation.[4][6]
-
Skin Protection: Use nitrile rubber gloves; double-gloving is a prudent measure for enhanced protection.[7] A fully-buttoned lab coat and a chemical-resistant apron are also required to prevent skin contact, which can be harmful.[4][6]
-
Respiratory Protection: All handling and transfers of this compound must be conducted within a properly functioning chemical fume hood to mitigate the risk of inhalation.[5][7] If there is any risk of exposure outside of a fume hood, appropriate respiratory protection is mandatory.[6]
Step-by-Step Waste Collection and Segregation
Proper segregation is the cornerstone of safe chemical waste management. As a brominated and fluorinated compound, this compound must be treated as a Halogenated Organic Waste .[8] Commingling it with non-halogenated solvents can disrupt the disposal process and create hazardous reactions.
Protocol for Waste Collection:
-
Container Selection: Obtain a designated hazardous waste container that is compatible with halogenated compounds, such as a high-density polyethylene (HDPE) carboy.[7] Do not use metal containers, as halogenated solvents can degrade to form acids that corrode metal.[7]
-
Labeling: Clearly label the container "Halogenated Organic Waste" and list "this compound" as a constituent. Ensure the label includes appropriate hazard pictograms.
-
Waste Transfer: In a certified chemical fume hood, carefully transfer the waste this compound into the labeled container using a funnel to prevent spills.
-
Secure Closure: Tightly seal the container. Do not overfill; leave at least 10% of the volume as headspace to accommodate vapor expansion.
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area. This area must be a cool, well-ventilated space, segregated from incompatible materials such as acids, bases, and strong oxidizing agents.[7]
Disposal Pathway Decision Framework
The logical flow for managing this compound from generation to final disposal is critical. The following diagram illustrates the necessary decision-making and operational steps.
Approved Disposal Methodology
The chemical stability and halogen content of this compound dictate its disposal method.
-
Primary Method: Controlled Incineration: The universally accepted and required method for disposing of halogenated organic waste is through a licensed chemical destruction facility.[9] This process involves controlled, high-temperature incineration equipped with flue gas scrubbing technology.[9] The high temperatures are necessary to break the carbon-fluorine and carbon-bromine bonds, while the scrubbing system neutralizes the resulting acidic gases (like HF and HBr), preventing their release into the atmosphere. Research confirms that incineration at temperatures around 1200 K is a safe method for disposing of halogenated compounds.[10]
-
Prohibited Practices: Under no circumstances should this compound be disposed of via the sanitary sewer system or allowed to evaporate in a fume hood.[7][9] Such actions are illegal, environmentally damaging, and pose a significant safety risk.
Regulatory and Compliance Imperatives
All chemical waste generators are legally obligated to classify their waste and ensure its proper disposal in accordance with local, regional, and national regulations.[5] In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) as administered by the EPA. In Europe, regulations such as the Fluorinated Greenhouse Gases Regulation provide a framework for managing fluorinated compounds, emphasizing their entire life cycle from manufacturing to destruction.[11][12] Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable laws.
By adhering to this structured, science-based approach, you can ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and scientific integrity.
References
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- SAFETY DATA SHEET - this compound.Thermo Fisher Scientific.URL: https://www.alfa.com/en/msds/?language=EN&cas=661-95-0
- CAS 661-95-0: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane.CymitQuimica.URL: https://www.cymitquimica.com/cas/661-95-0
- SAFETY DATA SHEET - this compound.Fisher Scientific Chemicals, Inc.URL: https://www.fishersci.com/sds?productName=A17103&productDescription=1%2C2-Dibromohexafluoropropane%2C+95%25&vendorId=VN00024248&countryCode=US&language=en
- 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane.PubChem, National Library of Medicine.URL: https://pubchem.ncbi.nlm.nih.gov/compound/69579
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- Act on Rational Use and Proper Management of Fluorocarbons.Ministry of the Environment, Japan.URL: https://www.env.go.jp/en/earth/ozone/fluorocarbon_act.html
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Mastering Safety: A Guide to Personal Protective Equipment for 1,2-Dibromohexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of scientific discovery, the paramount importance of safety cannot be overstated, especially when handling potent and sparsely documented chemicals. 1,2-Dibromohexafluoropropane, a halogenated hydrocarbon, presents a unique set of challenges due to the limited availability of specific toxicological data. This guide, developed with the Senior Application Scientist's perspective, provides a comprehensive framework for the safe handling of this compound, emphasizing a conservative, safety-first approach. By understanding the underlying principles of chemical hazards and personal protective equipment (PPE), you can build a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Invisible Threat
A thorough understanding of the potential hazards is the foundation of any robust safety protocol. While some safety data sheets (SDS) for this compound may present conflicting information, a conservative approach dictates adherence to the more stringent GHS classifications.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled. Some data suggests it may be fatal if inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Suspected Carcinogen: Handle as a potential carcinogen.
The high volatility of this compound increases the risk of inhalation exposure, making stringent engineering controls and respiratory protection critical.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It requires a careful assessment of the specific tasks to be performed and the potential for exposure.
Hand Protection: A Barrier Against Dermal Absorption
Glove Selection Guide
| Glove Material | Recommended Use | Rationale |
| Viton® | Extended contact, handling large quantities, or immersion. | Excellent resistance to halogenated and aromatic hydrocarbons.[2] |
| Norfoil® (Silver Shield®) | Highly toxic materials, situations with a high risk of exposure. | Excellent chemical resistance to a broad range of chemicals. |
| Nitrile | Incidental contact (e.g., splashes). | Good for short-term protection against a range of chemicals. Should be disposed of immediately upon contamination. |
| Neoprene | Moderate contact. | Offers good resistance to a range of chemicals, but may have limited effectiveness against some halogenated hydrocarbons. |
Important Considerations:
-
Double Gloving: For enhanced protection, especially during high-risk procedures, wearing a double layer of gloves (e.g., a nitrile glove under a Viton® or Norfoil® glove) is recommended.
-
Glove Inspection: Always inspect gloves for tears, punctures, or signs of degradation before and during use.
-
Immediate Replacement: If a glove is contaminated, remove and replace it immediately.
Eye and Face Protection: Shielding Against Splashes and Vapors
Given that this compound is a serious eye irritant, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: Must be worn for all procedures involving this chemical.
-
Face Shield: A full-face shield should be worn over chemical splash goggles during procedures with a high risk of splashing or aerosol generation.
Respiratory Protection: Guarding Against Inhalation Hazards
The potential for this compound to be fatal if inhaled necessitates a stringent respiratory protection program. The choice of respirator depends on the concentration of airborne contaminants.
Respiratory Protection Selection
| Exposure Scenario | Recommended Respirator |
| Low concentrations (below Occupational Exposure Limit - OEL) | Air-purifying respirator (APR) with organic vapor (OV) cartridges.[3][4][5] |
| Concentrations exceeding the OEL or unknown concentrations | Supplied-air respirator (SAR) in a continuous flow or pressure-demand mode. |
| Immediately Dangerous to Life or Health (IDLH) conditions | A pressure-demand, full-facepiece self-contained breathing apparatus (SCBA) or a pressure-demand, full-facepiece SAR with an auxiliary SCBA. |
Note: Since an official IDLH has not been established for this compound, any uncontrolled release or work in a poorly ventilated area should be treated as a potential IDLH situation.
Protective Clothing: Minimizing Skin Contact
-
Laboratory Coat: A fully buttoned lab coat made of a chemically resistant material should be worn at all times.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Full Body Protection: In the event of a large spill or when working in a highly contaminated area, a chemical-resistant suit may be necessary.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined Standard Operating Procedure (SOP) is essential for minimizing the risk of exposure.
Workflow for Handling this compound
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
